Boc-iminodiacetic acid
Description
The exact mass of the compound N-Boc-iminodiacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGIJQUTGABQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373169 | |
| Record name | N-Boc-iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56074-20-5 | |
| Record name | N-Boc-iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)iminodiacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of N-Boc-iminodiacetic Acid
Abstract
N-tert-butoxycarbonyl-iminodiacetic acid (N-Boc-iminodiacetic acid) is a pivotal bifunctional molecule, serving as a cornerstone in modern pharmaceutical and biochemical research. Its unique structure, which combines a protected secondary amine with two carboxylic acid moieties, makes it an invaluable building block for peptide synthesis, a potent chelating agent for metal ions, and a versatile linker in bioconjugation strategies.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis and purification of N-Boc-iminodiacetic acid. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering a self-validating protocol designed for reproducibility and high purity. We will explore the mechanistic underpinnings of the N-tert-butoxycarbonylation reaction, detail a robust purification strategy based on physicochemical property manipulation, and outline the analytical methods required for quality assurance.
Introduction: The Strategic Importance of N-Boc-iminodiacetic Acid
N-Boc-iminodiacetic acid, also known by the synonym Boc-Ida-OH, is a derivative of iminodiacetic acid (IDA) where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection is critical, as it renders the amine nucleophilicity inert under basic and nucleophilic conditions, allowing for selective chemical transformations at other sites.[3][4] The Boc group's stability, coupled with its straightforward removal under mild acidic conditions, provides the orthogonality required for complex, multi-step syntheses.[3][5]
1.1. Chemical Identity and Properties
The compound typically presents as a white, solid powder with the following key characteristics:
| Property | Value | Reference(s) |
| CAS Number | 56074-20-5 | [2] |
| Molecular Formula | C₉H₁₅NO₆ | [2] |
| Molecular Weight | 233.22 g/mol | [2] |
| Appearance | White powder/solid | [2] |
| Purity (Typical) | ≥96-98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
1.2. Core Applications in Research and Drug Development
The utility of N-Boc-iminodiacetic acid stems from its dual functionality:
-
Peptide Synthesis: It serves as a protected building block, enabling chemists to construct complex peptide chains with high efficiency by preventing unwanted side reactions at the amine.[1][2]
-
Metal Ion Chelation: The two carboxylic acid groups act as a powerful bidentate ligand, capable of forming stable complexes with various metal ions. This property is exploited in drug delivery systems, diagnostic imaging agents, and analytical chemistry for metal ion separation.[2][6]
-
Bioconjugation and Drug Design: It is used as a linker to attach biologically active molecules to targeting moieties, creating advanced therapeutic agents such as antibody-drug conjugates (ADCs). Its ability to coordinate metals is also leveraged in designing targeted therapies that require a metal cofactor for their biological activity.[1][7]
Synthesis Strategy: The N-tert-Butoxycarbonylation of Iminodiacetic Acid
The most reliable and widely adopted method for synthesizing N-Boc-iminodiacetic acid is the direct N-protection of iminodiacetic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[8][9]
2.1. The Underlying Mechanism
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The causality behind the chosen conditions is critical for success:
-
Base-Mediated Deprotonation: The reaction is initiated by a base (e.g., sodium bicarbonate, NaHCO₃).[8] The base serves a dual purpose: it deprotonates the carboxylic acid groups of the iminodiacetic acid to form a water-soluble dicarboxylate salt, and crucially, it deprotonates the secondary ammonium ion, enhancing the nitrogen's nucleophilicity.[3]
-
Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated iminodiacetic acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10]
-
Intermediate Collapse & Product Formation: This attack forms an unstable tetrahedral intermediate. The intermediate collapses, cleaving the C-O bond and releasing tert-butyl carbonate as a leaving group.[10]
-
Irreversible Byproduct Formation: The tert-butyl carbonate leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated to form tert-butanol.[3][10] The evolution of CO₂ gas is an entropically favorable process that drives the reaction to completion.[3]
2.2. Diagram of the Synthesis Pathway
Caption: Reaction scheme for the Boc protection of iminodiacetic acid.
2.3. Rationale for Experimental Choices
-
Reagent Selection: (Boc)₂O is the reagent of choice due to its high reactivity under mild conditions and the innocuous nature of its byproducts (CO₂ and t-butanol), which are easily removed.[11]
-
Solvent System (Water/THF): Iminodiacetic acid and its sodium salt are highly soluble in water but poorly soluble in most organic solvents. Conversely, (Boc)₂O is soluble in organic solvents like Tetrahydrofuran (THF) but insoluble in water.[5][8] A biphasic or co-solvent system is therefore essential to bring both reactants into contact, allowing the reaction to proceed efficiently at the solvent interface or in a homogenous mixture.
-
Base Selection (Sodium Bicarbonate): NaHCO₃ is a sufficiently strong base to deprotonate the amine for the reaction but is mild enough to avoid significant hydrolysis of the (Boc)₂O reagent or the final product.[5][8] Stronger bases like sodium hydroxide could be used but risk greater side reactions.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. Successful dissolution and gas evolution are key indicators of reaction initiation.
Materials & Equipment:
-
Iminodiacetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Addition funnel (optional, for slow addition of (Boc)₂O)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve iminodiacetic acid (1.0 eq) and sodium bicarbonate (4.0 eq) in deionized water. Stir until all solids are dissolved and the vigorous evolution of CO₂ from the acid-base reaction ceases.[8] Self-Validation: Complete dissolution indicates the formation of the soluble sodium salt.
-
Addition of Co-solvent and Reagent: To the aqueous solution, add an equal volume of THF. Follow this with the slow, portion-wise addition of (Boc)₂O (1.2 eq).[8] The reaction is exothermic; for large-scale reactions, an ice bath may be used to maintain room temperature.
-
Reaction Monitoring: Seal the flask (allowing for gas to escape) and stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Electrospray Ionization Mass Spectrometry (ESI-MS) until the starting material is fully consumed.[8]
Purification Strategy: A Multi-Stage Approach
The purification of N-Boc-iminodiacetic acid is achieved by exploiting the pH-dependent solubility of the molecule, a classic and powerful technique for isolating carboxylic acids. The process involves a liquid-liquid extraction followed by recrystallization.
4.1. The Logic of the Purification Workflow
-
Removal of Organic Solvent & Impurities: The THF is removed under reduced pressure (rotary evaporation). The remaining aqueous phase contains the desired product as a sodium salt, excess NaHCO₃, and water-soluble byproducts. This solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted (Boc)₂O and other non-polar impurities.[8]
-
Acidification (The Critical Step): The aqueous solution is cooled in an ice bath and slowly acidified with a strong acid (e.g., concentrated HCl) to a pH of 1.[8] This step is crucial: protonation of the two carboxylate groups converts the water-soluble salt into the free acid, which is significantly less soluble in water and preferentially soluble in organic solvents like ethyl acetate.
-
Product Extraction: The protonated product is then extracted from the acidic aqueous phase into several portions of ethyl acetate.[8]
-
Final Purification by Recrystallization: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude solid product. This crude material is then purified by recrystallization from a suitable solvent, typically ethyl acetate, to yield high-purity crystalline N-Boc-iminodiacetic acid.[8][12]
4.2. Diagram of the Purification Workflow
Caption: Step-by-step workflow for the purification of N-Boc-iminodiacetic acid.
Detailed Experimental Protocol: Purification
This protocol is designed to maximize both purity and yield.
Materials & Equipment:
-
Crude aqueous reaction mixture from synthesis
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
pH paper or pH meter
-
Separatory funnel, Erlenmeyer flasks, Buchner funnel, filter paper
-
Rotary evaporator
Procedure:
-
Solvent Removal: Concentrate the crude reaction mixture using a rotary evaporator to remove the THF.
-
Initial Wash: Transfer the remaining aqueous solution to a separatory funnel and wash twice with diethyl ether to remove non-polar impurities. Discard the organic layers.[8]
-
Acidification: Cool the aqueous layer in an ice-water bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1. A white precipitate of the product should form. Self-Validation: The formation of a precipitate is a clear visual confirmation of successful protonation.
-
Extraction: Extract the product from the acidic aqueous mixture with three portions of ethyl acetate. Combine the organic layers.[8]
-
Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄, filter, and concentrate the filtrate to dryness under reduced pressure to obtain the crude N-Boc-iminodiacetic acid as a white solid.
-
Recrystallization: Add a minimal amount of hot ethyl acetate to the crude solid to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (or ice bath) to maximize crystal formation.[8] Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Quality Control and Data Summary
Ensuring the final product meets the required specifications is paramount. A combination of analytical techniques should be employed.
| Parameter | Method | Expected Result | Reference(s) |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | [2][] |
| Identity | ESI-Mass Spectrometry (Negative Ion Mode) | [M-H]⁻ peak at m/z 232.1 | [8] |
| Structure | ¹H and ¹³C NMR Spectroscopy | Peaks consistent with the N-Boc and iminodiacetate structure | [14] |
| Yield | Gravimetric | Typically high, reported up to 90% | [8] |
Conclusion
The synthesis and purification of N-Boc-iminodiacetic acid is a robust and reproducible process when grounded in a firm understanding of the underlying chemical principles. The Boc protection of iminodiacetic acid, driven by the irreversible decomposition of the carbonate intermediate, provides a high-yielding route to the crude product. Subsequent purification, elegantly achieved by manipulating the compound's pH-dependent solubility through a carefully executed acid-base work-up and finalized by recrystallization, reliably delivers material of high purity suitable for the demanding applications in drug development and biochemical research. This guide provides the technical detail and causal reasoning necessary for researchers to confidently execute this valuable synthetic transformation.
References
-
J&K Scientific. Boc-iminodiacetic acid | 56074-20-5. [Link]
-
ResearchGate. N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. | Request PDF. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Homework.Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. [Link]
-
Journal of Nuclear Medicine. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
PubMed. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. [Link]
-
YouTube. Recrystallization Demonstrated by Mark Niemczyk, PhD. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 56074-20-5 [chemicalbook.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Boc-Iminodiacetic Acid: Synthesis, Applications, and Experimental Protocols
Introduction: Unveiling the Versatility of a Unique Building Block
Boc-iminodiacetic acid, a synthetically derived amino acid derivative, has established itself as a cornerstone reagent in modern biochemical and pharmaceutical research. Its unique trifunctional nature, featuring a temporary N-Boc protecting group and two carboxylic acid moieties, provides a versatile platform for a multitude of applications, ranging from intricate peptide synthesis to the targeted delivery of therapeutic and diagnostic agents. This guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, core applications, and detailed, field-proven experimental protocols. We will delve into the causality behind methodological choices, ensuring a robust and validated approach to its use in the laboratory.
Core Properties and Specifications
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its successful application. These properties dictate its solubility, reactivity, and storage conditions, ensuring the integrity of experimental outcomes.
| Property | Value | Source(s) |
| CAS Number | 56074-20-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₁₅NO₆ | [1][5][6] |
| Molecular Weight | 233.22 g/mol | [1][2][3][4][5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥96% (HPLC) | [4] |
| Storage | 2-8°C, desiccated | [7] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a well-established procedure involving the protection of the secondary amine of iminodiacetic acid with a tert-butyloxycarbonyl (Boc) group. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring a high-purity final product.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established laboratory procedures[8].
-
Dissolution of Iminodiacetic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve iminodiacetic acid (5.1 g, 38.3 mmol) and sodium bicarbonate (12.9 g, 153 mmol) in 50 mL of deionized water. Stir until the cessation of gas evolution (CO₂). The use of a four-fold excess of sodium bicarbonate ensures the complete deprotonation of the carboxylic acid groups and the neutralization of the resulting carbonic acid, driving the reaction forward.
-
Addition of Co-solvent and Reagent: To the aqueous solution, add 50 mL of tetrahydrofuran (THF). This creates a biphasic system that facilitates the dissolution of the non-polar di-tert-butyl dicarbonate. Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 10.0 g, 46.0 mmol) to the vigorously stirred mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or electrospray ionization mass spectrometry (ESI-MS) until the starting material is fully consumed[8].
-
Work-up and Extraction:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous phase twice with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Carefully adjust the pH of the aqueous phase to 1 with concentrated hydrochloric acid. This protonates the carboxylate groups, rendering the product soluble in organic solvents.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield a white solid.
-
For further purification, recrystallize the crude product from hot ethyl acetate to obtain N-Boc-iminodiacetic acid as fine, clear crystals[8]. A typical yield is around 90%.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a unique building block in SPPS, enabling the introduction of a chelating moiety or a branching point within a peptide sequence. The Boc group provides temporary protection of the secondary amine, which is strategically removed to allow for peptide chain elongation.
The Boc/Bzl Protection Strategy in SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic approach in SPPS that relies on graduated acid lability. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage[1][9][10].
Mechanism of Boc Deprotection
The selective removal of the Boc group is a critical step in the SPPS cycle. It proceeds via an acid-catalyzed mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate readily decarboxylates to liberate the free amine of the peptide and carbon dioxide[2].
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
SPPS Protocol: Incorporation of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel[5].
-
Boc Deprotection:
-
To the swollen resin, add a solution of 50% TFA in DCM.
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection[4][5].
-
Wash the resin with DCM (3x) and isopropanol (3x) to remove residual TFA, followed by DCM (3x)[5].
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin thoroughly with DCM (5x) to remove excess base[9].
-
-
Coupling:
-
Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU/HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add this solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates a complete reaction[5].
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.
Bifunctional Chelating Agent in Drug Development
The two carboxylic acid groups of this compound make it an excellent precursor for bifunctional chelating agents. After deprotection of the Boc group and potential modification of one or both carboxyl groups, the iminodiacetic acid (IDA) core can stably coordinate with various metal ions, including radionuclides for diagnostic imaging and therapy[11][12].
Application in Radiopharmaceuticals
N-substituted IDA derivatives are widely used to chelate Technetium-99m (⁹⁹mTc), a gamma-emitting radionuclide ideal for diagnostic imaging due to its favorable nuclear properties[13][14]. The N-substituent on the IDA molecule can be tailored to control the pharmacokinetic properties of the resulting radiopharmaceutical, directing it to specific organs or tissues[13][14].
Protocol: Radiolabeling of an IDA Derivative with ⁹⁹mTc
This is a general protocol for the direct labeling of an IDA derivative, which can be adapted for specific compounds[15].
-
Reagent Preparation:
-
Prepare a solution of the IDA derivative (e.g., N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid, TMIDA) in 0.1 M NaOH.
-
Prepare a fresh solution of a reducing agent, such as sodium dithionite (Na₂S₂O₄).
-
-
Labeling Reaction:
-
To a sterile vial containing a specific concentration of the reducing agent, add the freshly eluted ⁹⁹mTc-pertechnetate (⁹⁹mTcO₄⁻).
-
Immediately add the prepared solution of the IDA derivative.
-
Adjust the pH of the reaction mixture to the optimal level (typically neutral).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁹⁹mTc-IDA complex using thin-layer chromatography (TLC) with appropriate stationary and mobile phases[13].
-
Role in Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, bifunctional chelators derived from IDA can be conjugated to monoclonal antibodies to create ADCs[][17]. These ADCs can deliver a cytotoxic payload, such as a radionuclide, directly to tumor cells that express a specific antigen on their surface, thereby minimizing off-target toxicity[17][18][19].
Caption: Generalized Mechanism of Action for an ADC.
Conclusion
This compound is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of a temporary protecting group and two reactive carboxylic acid functionalities has made it an indispensable tool for researchers in peptide chemistry, medicinal chemistry, and radiopharmaceutical development. The protocols and mechanistic insights provided in this guide are intended to empower scientists to harness the full potential of this versatile molecule, paving the way for new discoveries and advancements in the life sciences.
References
-
Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Fichna, J., & Janecka, A. (2003). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Current pharmaceutical design, 9(11), 971-992. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Chen, Y., et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 71(38), 6970-6976. [Link]
-
Lee, B. C., et al. (2016). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of visualized experiments : JoVE, (116), 54593. [Link]
-
NJ Bio, Inc. Recent Advances in ADCs. [Link]
-
Digital.CSIC. Solid-phase peptide synthesis. [Link]
-
Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. The Journal of nuclear medicine, 17(7), 633-638. [Link]
-
Chemistry Europe. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. [Link]
-
Chau, C. H., et al. (2019). Diverse Roles of Antibodies in Antibody–Drug Conjugates. Antibodies, 8(3), 42. [Link]
-
BEBPA. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates. [Link]
-
National Center for Biotechnology Information. Introduction to Antibody-Drug Conjugates. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. N-Boc-iminodiacetic acid = 96.0 HPLC 56074-20-5 [sigmaaldrich.com]
- 8. This compound | 56074-20-5 [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]
- 18. Diverse Roles of Antibodies in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Boc-Iminodiacetic Acid in Organic Solvents
Introduction: The Pivotal Role of Boc-Iminodiacetic Acid in Modern Drug Discovery
N-tert-butoxycarbonyl-iminodiacetic acid (this compound) is a cornerstone bifunctional molecule in the landscape of pharmaceutical and biotechnological research. Its unique structure, featuring a stable Boc protecting group on the nitrogen atom and two carboxylic acid moieties, makes it an invaluable building block.[1][2] In drug development, it is extensively used in peptide synthesis, serving as a protected amino acid derivative that allows for controlled, sequential additions to a peptide chain.[3] Furthermore, its iminodiacetic acid backbone provides potent metal-chelating properties, making it a critical component in the design of targeted drug delivery systems, diagnostic imaging agents, and bioconjugation techniques.[3][4]
The efficacy of this compound in these applications is fundamentally dependent on its behavior in organic solvents. Reaction kinetics, purification efficiency, and the stability of stock solutions are all governed by its solubility and stability profile. A comprehensive understanding of these characteristics is therefore not merely academic; it is a prerequisite for robust and reproducible process development. This guide provides an in-depth analysis of the solubility and stability of this compound in common organic solvents, offering both field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Section 1: Solubility Profile of this compound
The principle of "like dissolves like" is the starting point for understanding solubility.[5] this compound possesses both polar (two carboxylic acid groups) and non-polar (the tert-butyl group) characteristics. This amphiphilic nature dictates a nuanced solubility profile across the spectrum of organic solvents.
Theoretical Considerations and Practical Observations
The parent compound, iminodiacetic acid, is practically insoluble in many organic solvents such as acetone, methanol, and ether.[3][6] The introduction of the bulky, non-polar Boc group significantly alters the molecule's polarity and its interaction with solvent molecules. The tert-butyl group can disrupt the intermolecular hydrogen bonding that might otherwise lead to insolubility in less polar solvents, while the carboxylic acid groups favor interaction with polar, protic, and aprotic solvents.
While comprehensive, peer-reviewed quantitative solubility data is not extensively published, supplier data and empirical observations provide a strong qualitative and semi-quantitative foundation. For instance, this compound is known to be soluble in methanol.[4][7] A practical test shows that a clear solution can be achieved by dissolving 0.3 g in 2 mL of methanol, indicating a solubility of at least 150 mg/mL under ambient conditions.[8]
Comparative Solubility in Common Organic Solvents
To provide a practical framework, the following table summarizes the expected solubility of this compound across a range of solvents relevant to synthesis, purification, and formulation. This data is synthesized from general chemical principles and available supplier information. Researchers should consider this a guide and are encouraged to determine precise solubility for their specific applications and conditions using the protocol outlined in Section 1.4.
| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale for Experimental Choice |
| Methanol (MeOH) | 0.762 | Polar Protic | High | Excellent for creating stock solutions and for reactions where proton donation is acceptable. Its high polarity and hydrogen bonding capacity effectively solvate the carboxylic acid groups.[9] |
| Ethanol (EtOH) | 0.654 | Polar Protic | High to Moderate | Similar to methanol but slightly less polar. Useful for reactions and purifications, sometimes offering better crystallization properties than methanol.[9] |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Polar Aprotic | High | A powerful solvent capable of dissolving a wide range of compounds. Ideal for preparing highly concentrated stock solutions for biological screening.[9] |
| N,N-Dimethylformamide (DMF) | 0.386 | Polar Aprotic | High | Widely used in peptide synthesis. Its ability to solvate both the peptide backbone and the this compound makes it a solvent of choice for coupling reactions.[9] |
| Acetonitrile (ACN) | 0.460 | Polar Aprotic | Moderate to Low | Commonly used as a mobile phase in reverse-phase HPLC. Understanding solubility is critical for purification protocol development. Its moderate polarity may limit high concentrations.[9] |
| Tetrahydrofuran (THF) | 0.207 | Non-polar Aprotic | Low | Its lower polarity makes it less suitable for dissolving the highly polar di-acid. May be used in mixed solvent systems to modulate reactivity.[9] |
| Ethyl Acetate (EtOAc) | 0.228 | Moderately Polar | Low | Often used as an extraction solvent during workup procedures. The low solubility of this compound in EtOAc is advantageous for precipitating the product.[4][9] |
| Dichloromethane (DCM) | 0.309 | Non-polar Aprotic | Very Low | Typically used in reactions involving less polar reactants. This compound is expected to have poor solubility.[9] |
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Protocol for Quantitative Solubility Assessment
This protocol describes a robust method for determining the equilibrium solubility of this compound.
Objective: To quantify the solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (purity ≥96%)[10]
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Calibrated positive displacement pipettes or syringes
-
Vortex mixer and/or sonicator bath
-
Temperature-controlled incubator/shaker
-
HPLC or UV-Vis spectrophotometer for concentration analysis (optional, for high precision)
Methodology:
-
Preparation: Accurately weigh a known amount of this compound (e.g., 20-50 mg) into a vial.[1]
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.[1]
-
Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. If solid remains, sonicate for 5-10 minutes.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. This step is critical for determining thermodynamic solubility rather than kinetic solubility.
-
Observation: After equilibration, visually inspect the vial.
-
If all solid has dissolved: The compound is soluble at or above this concentration. Record the result and, if desired, repeat with a larger mass of the compound to find the saturation point.
-
If solid remains: The solution is saturated. Proceed to the next step.
-
-
Incremental Addition: Add another small, known volume of solvent (e.g., 50 µL). Return the vial to the temperature-controlled shaker for several hours and re-inspect.
-
Endpoint Determination: Repeat step 6 until all the solid has completely dissolved. The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the compound.[1]
-
Calculation:
-
Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
-
Self-Validation: To ensure accuracy, the experiment should be performed in triplicate. For highly precise measurements, the concentration of the saturated supernatant can be determined using a validated analytical method like HPLC after centrifugation to remove undissolved solids.
Section 2: Stability Profile of this compound
The stability of this compound is paramount, as degradation can lead to impurities that compromise subsequent reactions and the integrity of the final product. The primary point of vulnerability is the Boc protecting group, which is known to be labile under acidic conditions.[11]
Key Degradation Pathways
The principal degradation pathway for this compound in solution is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group. This hydrolysis reaction yields iminodiacetic acid, carbon dioxide, and tert-butanol (which can further eliminate to isobutylene).
Caption: Primary degradation pathway of this compound.
Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. This cation is then trapped by a nucleophile (like water, if present) or undergoes elimination. While primarily acid-driven, thermal stress can also promote this degradation, although typically at higher temperatures (>100-120 °C).[12]
Factors Influencing Stability in Organic Solvents
-
Acidic Impurities: Trace amounts of acid in a solvent can catalyze the deprotection over time. Solvents like dichloromethane can contain trace HCl, and others may have acidic impurities from manufacturing.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, storing stock solutions at recommended temperatures (2-8 °C) is critical.[1][4]
-
Solvent Choice: The stability can be solvent-dependent. While the Boc group is generally stable in neutral and basic conditions, the specific solvent can influence the rate of any potential degradation.
Workflow for Stability Assessment
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active substance due to degradation.[] HPLC is the method of choice for this purpose.
Caption: Workflow for a stability study using an HPLC method.
Protocol for a Forced Degradation Study
This protocol outlines a forced degradation study to rapidly assess the stability of this compound in a specific solvent.
Objective: To evaluate the stability of this compound in a chosen solvent under accelerated (stress) conditions and to verify the stability-indicating nature of the analytical method.
Materials:
-
This compound solution of known concentration (e.g., 1 mg/mL) in the test solvent.
-
Control vials (wrapped in foil for light protection).
-
Stress condition equipment (oven, photostability chamber).
-
Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm).
-
Acids (e.g., 0.1 M HCl in the solvent) and bases (e.g., 0.1 M NaOH in the solvent) for chemical stress testing.
Methodology:
-
Method Validation: Develop an HPLC method capable of separating this compound from its primary potential degradant, iminodiacetic acid. The method is considered stability-indicating if the peaks for the parent compound and degradants are well-resolved.
-
Sample Preparation: Aliquot the stock solution into several vials for each stress condition (e.g., thermal, photolytic, acid, base). Prepare corresponding control samples stored at 2-8 °C and protected from light.
-
Time Zero Analysis: Immediately analyze one of the initial aliquots (T=0) to establish the baseline concentration and purity.
-
Application of Stress Conditions:
-
Thermal Stress: Place vials in an oven at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 7 days).
-
Photostability: Expose vials to a light source as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13] A dark control vial should be stored alongside.
-
Acid/Base Hydrolysis: Add a small volume of acidic or basic solution to the respective vials and monitor over time at room temperature.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7 days), remove a vial from each stress condition.
-
HPLC Analysis: Analyze the stressed samples and the corresponding controls.
-
Data Interpretation:
-
Calculate the percentage of this compound remaining compared to the T=0 sample.
-
Observe the chromatograms for the appearance of new peaks (degradation products).
-
Calculate a mass balance to ensure that the decrease in the parent peak corresponds to an increase in degradant peaks.
-
Conclusion
This compound is a robust and versatile reagent, but its successful application hinges on a clear understanding of its physical and chemical properties in solution. While it exhibits high solubility in polar organic solvents like methanol, DMF, and DMSO, its stability, particularly against acid-catalyzed deprotection, must be carefully managed. By employing the systematic protocols for solubility and stability determination outlined in this guide, researchers can establish reliable parameters for their specific processes. This ensures the integrity of the compound, leading to more reproducible reaction outcomes, higher purity profiles in purification, and the overall success of research and development objectives in the pharmaceutical and biotechnology sectors.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PubChem. (n.d.). Iminodiacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Iminodiacetic Acid - Compound Summary. It is listed as practically insoluble in several organic solvents. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Discussion on the stability of N-Boc group. Retrieved from [Link]
-
ResearchGate. (2023, March 13). Can N-Boc deprotection achieved by simple heating (without acid/water). Retrieved from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound CAS#: 56074-20-5 [m.chemicalbook.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. This compound | 56074-20-5 [chemicalbook.com]
- 7. 56074-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. N-Boc-iminodiacetic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. N-Boc-亚氨基二乙酸 ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to the Mechanism and Application of Boc-Iminodiacetic Acid as a Protecting Group and Bifunctional Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-tert-butyloxycarbonyl-iminodiacetic acid (Boc-iminodiacetic acid), a versatile reagent in modern organic synthesis. Moving beyond its role as a simple amine protecting group, we will explore its nuanced mechanism of action and its strategic application as a bifunctional scaffold for the construction of complex molecular architectures, particularly in peptide and medicinal chemistry. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively implement this compound in their synthetic workflows.
Core Principles: The Dual Functionality of this compound
This compound is a unique molecule that combines the well-established tert-butyloxycarbonyl (Boc) protecting group with a dicarboxylic acid moiety. This structure imparts a dual functionality:
-
Amine Protection: The Boc group provides a robust, acid-labile protection for the secondary amine of the iminodiacetic acid core. This allows for the selective manipulation of other functional groups within a molecule.[1]
-
Bifunctional Scaffolding: The two carboxylic acid groups offer reactive handles for further chemical elaboration. This enables the use of this compound as a linker or scaffold to conjugate different molecular entities, such as peptides, chelating agents, or small molecule drugs.[2]
The strategic advantage of this compound lies in the orthogonal nature of its protecting group and its reactive functionalities. The Boc group can be selectively removed under acidic conditions without affecting many other protecting groups or the integrity of the synthesized molecule, a cornerstone of modern multi-step synthesis.[3][4]
Mechanism of Action: Protection and Deprotection
The utility of this compound as a protecting group is defined by the chemistry of the Boc group itself. The mechanisms for its introduction and removal are well-understood and highly reliable.
Protection of Amines: A Nucleophilic Acyl Substitution
While this compound is itself a protected amine, its carboxylic acid functionalities are used to acylate primary or secondary amines, thereby incorporating the Boc-protected iminodiacetic acid scaffold. The core of this transformation is a nucleophilic acyl substitution.
The reaction is typically mediated by a coupling agent that activates one of the carboxylic acid groups of this compound, making it susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester and suppress side reactions.[5]
Mechanism of Carboxylic Acid Activation and Amine Coupling:
Figure 1: General workflow for coupling this compound to an amine.
In the context of solid-phase peptide synthesis (SPPS), a key consideration is whether one or both carboxylic acids of this compound react. Research has shown that when coupling to a resin-bound amine, mono-acylation is predominantly observed. This selectivity is crucial as it leaves one carboxylic acid available for further functionalization.[6]
Deprotection: An Acid-Catalyzed Elimination
The removal of the Boc group is a cornerstone of its utility and proceeds via an acid-catalyzed elimination mechanism. The reaction is typically carried out using a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][4]
The mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free secondary amine of the iminodiacetic acid moiety.
Mechanism of Acid-Catalyzed Boc Deprotection:
Figure 2: Simplified mechanism of Boc deprotection.
The tert-butyl carbocation generated during deprotection can potentially alkylate sensitive amino acid residues like tryptophan or methionine. To prevent these side reactions, scavengers such as triisopropylsilane (TIS) or water are typically included in the deprotection cocktail.[]
Orthogonality: A Pillar of Modern Synthetic Strategy
A key advantage of the Boc protecting group is its orthogonality to other commonly used protecting groups in peptide synthesis, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[8] This orthogonality allows for the selective deprotection of different functional groups within the same molecule, enabling the synthesis of highly complex and multifunctional constructs.
| Protecting Group | Cleavage Condition | Stability under Boc Deprotection (TFA) |
| Boc | Acid (e.g., TFA) | - |
| Fmoc | Base (e.g., Piperidine) | Stable |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Stable |
Table 1: Orthogonality of Common Amine Protecting Groups.
This compatibility is fundamental to strategies where this compound is used as a linker. For instance, a peptide can be assembled on a solid support using Fmoc chemistry. This compound can then be coupled to the N-terminus of the peptide. Subsequently, the Boc group can be removed with TFA, exposing the secondary amine for further modification, all while the acid-labile side-chain protecting groups (like t-butyl esters) of the peptide remain intact under the milder conditions used for Fmoc deprotection.
Experimental Protocols: A Practical Guide
The following protocols provide a generalized framework for the application of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific sequence and scale of the synthesis.
Protocol for Coupling this compound in SPPS
This protocol describes the mono-acylation of a resin-bound peptide with this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the activation solution to the peptide-resin. Add DIEA (4-6 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, complete coupling.
-
Washing: Once the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all soluble reagents and byproducts.
Protocol for Boc Deprotection
This protocol details the removal of the Boc group from the newly coupled this compound moiety.
Materials:
-
This compound-peptide-resin
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavengers (optional, but recommended): e.g., 2.5% Triisopropylsilane (TIS), 2.5% water
-
Washing solvents: DCM, Isopropanol (IPA), DMF
-
Neutralization solution: 5-10% DIEA in DMF
Procedure:
-
Resin Preparation: Wash the this compound-peptide-resin with DCM (3x).
-
Deprotection: Add the deprotection solution (TFA/DCM with scavengers) to the resin and agitate for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.
-
Neutralization: Treat the resin with the neutralization solution (DIEA in DMF) for 5-10 minutes to neutralize the resulting ammonium salt to the free amine.
-
Final Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next synthetic step.
Applications in Drug Development and Research
The unique bifunctional nature of this compound has led to its application in several areas of advanced chemical synthesis.
Synthesis of Peptide-Chelator Conjugates for Radiopharmaceuticals
A prominent application of this compound is in the synthesis of peptide-chelator conjugates for targeted radionuclide therapy and imaging.[1][9] The iminodiacetic acid core serves as a precursor or a structural component for more complex chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Workflow for Peptide-Chelator Conjugate Synthesis:
Figure 3: A representative workflow for the synthesis of a peptide-chelator conjugate using this compound as a linker.
In this workflow, the free carboxylic acid of the iminodiacetic acid moiety (after its incorporation into the peptide and deprotection of the Boc group) can be used to attach a second molecule, thereby creating a bifunctional conjugate.
Scaffolding in Combinatorial Chemistry
This compound can serve as a central scaffold in the synthesis of combinatorial libraries. The two carboxylic acid groups and the protected amine provide three points of diversity that can be elaborated with different building blocks to rapidly generate a large number of structurally related compounds for high-throughput screening.
Conclusion
This compound is more than just a protected amino acid derivative; it is a strategic tool for the synthesis of complex, multifunctional molecules. Its robust, acid-labile Boc protecting group, combined with its bifunctional dicarboxylic acid scaffold, offers a high degree of synthetic flexibility. A thorough understanding of its mechanism of action, orthogonality, and practical application in synthetic protocols, as outlined in this guide, will enable researchers to leverage the full potential of this versatile reagent in their drug discovery and development endeavors.
References
- El-Faham, A., et al. (n.d.). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase.
-
Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.
- Baran, P. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions.
- Dömling, A., & Ugi, I. (2000). The Ugi and Passerini Reactions. In Multicomponent Reactions (pp. 145-197). Wiley-VCH.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions (Vol. 65). John Wiley & Sons, Inc.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m.
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
- ResearchGate. (2025). Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines.
- MDPI. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(11), 2867.
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
- ResearchGate. (2007). Selective Mono-BOC Protection of Diamines.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
The Strategic Application of Boc-Iminodiacetic Acid as a Bifunctional Chelating Agent in Radiopharmaceutical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of targeted radiopharmaceuticals, the judicious selection of a bifunctional chelating agent (BFCA) is paramount to the successful development of novel diagnostic and therapeutic agents. This technical guide provides an in-depth exploration of Boc-iminodiacetic acid (Boc-IDA), a versatile BFCA that offers a strategic advantage in the synthesis of radiolabeled biomolecules. We will delve into the fundamental principles governing its application, from the synthesis and activation of the chelator to its conjugation with targeting moieties and subsequent radiolabeling. This guide is intended to serve as a comprehensive resource, equipping researchers with the foundational knowledge and practical methodologies required to effectively integrate this compound into their radiopharmaceutical research and development endeavors.
Introduction: The Pivotal Role of Bifunctional Chelating Agents
Radiopharmaceuticals are meticulously designed molecules comprising a targeting biomolecule, a radionuclide, and a linker that covalently connects the two.[1] The linker often incorporates a bifunctional chelating agent, a molecule with two distinct functionalities: a chelating moiety that securely sequesters a metallic radionuclide and a reactive functional group for covalent attachment to a biomolecule, such as a peptide or antibody.[2][3] The stability of the resulting radiometal complex is of utmost importance to prevent the in vivo release of the radionuclide, which could lead to off-target radiation exposure and diminished imaging quality or therapeutic efficacy.[1]
Iminodiacetic acid (IDA) and its derivatives have a long-standing history in nuclear medicine, particularly as ligands for Technetium-99m (99mTc) in hepatobiliary imaging agents.[4] The core IDA structure provides a robust coordination environment for various radiometals. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the iminodiacetic acid backbone, yielding this compound, offers a strategic advantage in the multi-step synthesis of complex radiopharmaceuticals.[4][5] The Boc group serves to temporarily mask the secondary amine, preventing unwanted side reactions during the conjugation of the chelator to the biomolecule, and can be readily removed under acidic conditions to allow for subsequent radiolabeling.[][7]
The Chemistry of this compound: A Strategic Design
This compound is a valuable building block in the synthesis of chelating agents and ligands for applications in coordination chemistry, catalysis, and importantly, in drug delivery and diagnostic imaging.[8][9] Its utility stems from the presence of two key functional domains: the iminodiacetic acid core for metal chelation and the Boc-protected amine which allows for controlled, sequential chemical modifications.[8][9]
Synthesis of this compound
The synthesis of this compound is a straightforward process, typically involving the reaction of iminodiacetic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C9H15NO6 |
| Molecular Weight | 233.22 g/mol |
| Appearance | White solid |
| Solubility | Soluble in many organic solvents |
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[] Its key advantages include:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including those typically used for peptide synthesis and conjugation.[]
-
Facile Cleavage: It can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), without compromising the integrity of most biomolecules.[][7]
This allows for a modular and controlled approach to the synthesis of complex bioconjugates. The chelator can be conjugated to the biomolecule with the amine protected, and then the Boc group can be removed to "unmask" the chelating cavity for subsequent radiolabeling.
Experimental Workflows: From Chelator to Radiotracer
The following sections provide detailed, step-by-step methodologies for the key experimental workflows involving this compound.
Activation of this compound: Synthesis of the N-Hydroxysuccinimide (NHS) Ester
To facilitate the conjugation of this compound to a biomolecule, it is typically activated as an N-hydroxysuccinimide (NHS) ester. NHS esters are reactive towards primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[]
Experimental Protocol: Synthesis of this compound NHS Ester
-
Dissolution: Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Purification: Remove the dicyclohexylurea (DCU) byproduct by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the this compound NHS ester.
Diagram 1: Activation of this compound. A schematic representation of the synthesis of Boc-IDA-NHS ester.
Conjugation to a Targeting Peptide
The activated Boc-IDA-NHS ester can then be conjugated to a targeting peptide. The following is a general protocol that can be adapted for specific peptides.
Experimental Protocol: Conjugation of Boc-IDA-NHS Ester to a Peptide
-
Peptide Dissolution: Dissolve the targeting peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5). The basic pH is crucial for ensuring the N-terminal amine and lysine side chains are deprotonated and thus nucleophilic.[11]
-
Chelator Addition: Add a solution of Boc-IDA-NHS ester in an organic solvent like DMF or DMSO to the peptide solution. A molar excess of the chelator (e.g., 5-10 fold) is typically used to ensure efficient conjugation.
-
Reaction: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Purification: Purify the resulting Boc-IDA-peptide conjugate using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted chelator and other small molecules.
Diagram 2: Conjugation of Boc-IDA-NHS Ester to a Peptide. The activated chelator reacts with a free amine on the peptide.
Boc Deprotection
Prior to radiolabeling, the Boc protecting group must be removed to expose the chelating moiety.
Experimental Protocol: Boc Deprotection of the Conjugate
-
Dissolution: Dissolve the purified Boc-IDA-peptide conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).
-
Reaction: Stir the solution at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: The deprotected IDA-peptide conjugate can be purified by RP-HPLC.
Radiolabeling with Gallium-68
Gallium-68 (68Ga) is a positron-emitting radionuclide with a convenient half-life of 68 minutes, making it ideal for positron emission tomography (PET) imaging.[12][13] The IDA-peptide conjugate can be efficiently labeled with 68Ga.
Experimental Protocol: 68Ga Radiolabeling
-
68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add the IDA-peptide conjugate to a reaction vial containing a suitable buffer, such as sodium acetate or HEPES, to adjust the pH to 3.5-4.5 for optimal labeling.[13]
-
Labeling Reaction: Add the 68GaCl3 eluate to the vial containing the peptide conjugate and buffer. Heat the reaction mixture at 95°C for 5-10 minutes.[2]
-
Quality Control: Assess the radiochemical purity of the final 68Ga-IDA-peptide conjugate using instant thin-layer chromatography (iTLC) and radio-HPLC.[2][3][14]
Diagram 3: Complete Workflow for Radiopharmaceutical Synthesis. A summary of the key steps from Boc-IDA to the final radiolabeled peptide.
Quality Control: Ensuring Radiopharmaceutical Integrity
Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical.[2] For 68Ga-IDA-peptide conjugates, the following quality control tests are critical:
-
Radiochemical Purity: This is typically assessed by radio-TLC and radio-HPLC.[2][3][14] Radio-TLC can be used for a rapid assessment of unincorporated 68Ga, while radio-HPLC provides a more detailed analysis of the radiolabeled product and any potential radiochemical impurities.[2][15]
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).
-
Sterility and Endotoxin Levels: The final product must be sterile and have endotoxin levels below the accepted limits for parenteral administration.
Table 2: Typical Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-TLC / Radio-HPLC | > 95% |
| pH | pH meter or pH strips | 6.5 - 7.5 |
| Sterility | Membrane Filtration | No microbial growth |
| Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile bifunctional chelating agent for the development of targeted radiopharmaceuticals. Its strategic design, incorporating a stable yet readily cleavable protecting group, allows for a controlled and efficient synthesis of complex bioconjugates. The methodologies outlined in this guide provide a robust framework for researchers to incorporate Boc-IDA into their radiopharmaceutical design and synthesis workflows.
The continued development of novel targeting biomolecules, coupled with the established and reliable chemistry of this compound and other bifunctional chelators, will undoubtedly lead to the creation of next-generation radiopharmaceuticals with improved diagnostic accuracy and therapeutic efficacy for a wide range of diseases.
References
-
Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Radiochemical Purity of 68Ga-BCA-Peptides: Separation of All 68Ga Species with a Single iTLC Strip. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Radiopharmaceuticals for hepatobiliary scintigraphy - iminodiacetic acid analogues labeled with technetium-99m. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Tc-99m iminodiacetic acid analogs | Radiology Reference Article. (n.d.). Radiopaedia.org. Retrieved January 10, 2026, from [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]
-
Preliminary Study of New Gallium-68 Radiolabeled Peptide Targeting NRP-1 to Detect Brain Metastases by Positron Emission Tomography. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Fig. 3. Effect of various factors on 68 Ga-labeling for NOTA-conjugated... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved January 10, 2026, from [Link]
Sources
- 1. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 2. Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. jk-sci.com [jk-sci.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 14. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction to Boc-iminodiacetic acid in solid-phase peptide synthesis
An In-Depth Technical Guide to Boc-Iminodiacetic Acid in Solid-Phase Peptide Synthesis
Authored by a Senior Application Scientist
This compound (Boc-IDA) has emerged as a pivotal building block in the field of solid-phase peptide synthesis (SPPS), offering a unique structural motif that enables the creation of complex peptide architectures. This guide provides an in-depth technical overview of Boc-IDA, from its fundamental chemical properties to its advanced applications. We will explore its role in the synthesis of branched peptides and the development of high-affinity metal chelating agents for diagnostics and therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatility of Boc-IDA to advance their scientific objectives.
Introduction: The Strategic Advantage of this compound
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, yet the demand for peptides with enhanced biological activity, improved stability, and novel functionalities requires a sophisticated molecular toolbox. This compound (Boc-IDA) is a specialized amino acid derivative that serves as a key component in this toolbox.[1] Its structure is deceptively simple: an iminodiacetic acid core where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.
This unique structure provides a strategic branch point. Following its incorporation into a peptide sequence and the subsequent removal of the acid-labile Boc group, the two free carboxyl groups can serve as independent initiation sites for further peptide chain elongation. This capability is fundamental to the construction of branched peptides, dendrimers, and other complex molecular scaffolds.
Furthermore, the iminodiacetic acid moiety is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions.[1][2] This has positioned Boc-IDA as a critical reagent for developing peptide-based imaging agents and radiopharmaceuticals, where a peptide's targeting specificity is combined with the diagnostic or therapeutic properties of a chelated metal ion.
Core Concepts: Physicochemical Properties and Reaction Mechanics
A thorough understanding of the properties and chemical behavior of Boc-IDA is essential for its successful application in SPPS.
Physicochemical Characteristics
Boc-IDA is a white, solid powder that is stable under recommended storage conditions of 2-8°C.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 56074-20-5 | [1][3][4] |
| Molecular Formula | C₉H₁₅NO₆ | [1][3][4] |
| Molecular Weight | 233.22 g/mol | [1][3][4] |
| IUPAC Name | 2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | [2][] |
| Synonyms | Boc-Ida-OH, N-Boc-iminodiacetic acid | [1] |
| Purity | Typically ≥96-98% (HPLC) | [1] |
| Appearance | White powder/solid | [1] |
The Role of the Boc Protecting Group
The Boc group is the cornerstone of the Boc/Bzl protection strategy in SPPS.[6] It is a temporary protecting group for the α-amino group of an amino acid. Its utility stems from its stability in the basic and neutral conditions used for peptide bond formation, yet its facile removal under moderately acidic conditions.[6][7]
The deprotection is typically achieved using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][8] This selective lability allows for the stepwise elongation of the peptide chain without damaging the more permanent, benzyl-based side-chain protecting groups, which require much stronger acids like hydrofluoric acid (HF) for cleavage.[6][8]
The mechanism of Boc deprotection generates a tert-butyl cation, which can potentially lead to side reactions with nucleophilic residues like Tryptophan or Methionine.[6] Therefore, scavengers such as dithiothreitol (DTE) are often added to the TFA solution to quench these reactive cations.[8]
Strategic Applications in Peptide Synthesis
Boc-IDA's bifunctional nature unlocks two major strategic applications: the synthesis of structurally diverse branched peptides and the creation of highly specific metal-chelating conjugates.
Application I: Synthesis of Branched Peptides
Branched peptides can offer significant advantages over their linear counterparts, including increased resistance to enzymatic degradation and the ability to present multiple copies of a bioactive motif, leading to enhanced receptor binding and avidity. Boc-IDA provides an efficient and controlled method for creating a precise branching point within a peptide sequence.
The general workflow involves:
-
Linear Synthesis: The initial linear portion of the peptide is synthesized on a solid support using standard Boc-SPPS protocols.
-
Boc-IDA Coupling: Boc-IDA is coupled to the N-terminus of the linear peptide chain.
-
Boc Deprotection: The Boc group is removed with TFA, exposing the secondary amine.
-
Branch Elongation: The two carboxylic acid groups of the now-exposed IDA moiety are activated simultaneously, allowing for the coupling of the next amino acid and the initiation of two new peptide chains in parallel.
Caption: Workflow for Branched Peptide Synthesis using Boc-IDA.
Application II: Peptide-Based Metal Chelators
The ability to conjugate peptides with metal ions is crucial for nuclear medicine and molecular imaging. Peptides that target specific receptors on cancer cells can be labeled with radioactive metals for PET imaging (e.g., ⁶⁸Ga) or targeted radiotherapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[9] The iminodiacetic acid core of Boc-IDA is an effective metal chelator, analogous to the widely used DTPA and DOTA chelators.[9]
By incorporating Boc-IDA into a peptide sequence, a specific site for metal complexation is created. This can be done at the N-terminus or, by using a modified amino acid, on a side chain.
The workflow for creating a peptide-chelator conjugate is as follows:
-
Peptide Synthesis: A targeting peptide is synthesized on a solid support.
-
Boc-IDA Conjugation: Boc-IDA is coupled to the desired position on the peptide.
-
Cleavage and Deprotection: The entire peptide-IDA conjugate is cleaved from the resin, and all side-chain protecting groups are removed, typically with strong acids like HF.
-
Purification: The crude peptide conjugate is purified using techniques like HPLC.
-
Radiolabeling: The purified conjugate is incubated with the desired metal ion under specific pH and temperature conditions to form the final radiolabeled peptide.
Caption: General Scheme for Peptide-Chelator Conjugate Synthesis.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, incorporating best practices to ensure high-yield and high-purity outcomes.
Protocol 1: Standard Coupling of Boc-IDA in SPPS
This protocol describes the manual coupling of Boc-IDA onto a resin-bound peptide with a free N-terminal amine.
-
Objective: To attach the Boc-IDA branching or chelating moiety to the peptide chain.
-
Materials:
-
Peptide-resin (1 eq.)
-
This compound (3 eq.)
-
HBTU (2.9 eq.) or other suitable coupling agent.
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.
-
Pre-activation: In a separate vessel, dissolve Boc-IDA and HBTU in a minimal amount of DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes. The causality here is that pre-activation forms the highly reactive OBt-ester of Boc-IDA, ensuring a rapid and efficient coupling reaction once added to the resin.
-
Coupling Reaction: Add the activated Boc-IDA solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, continue the reaction for another hour or consider a double coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
Proceed: The resin is now ready for the next step (e.g., Boc deprotection).
-
Protocol 2: Boc-Deprotection and In Situ Neutralization
This protocol utilizes an in situ neutralization approach, which has been shown to improve the efficiency of chain assembly, especially for difficult sequences prone to aggregation.[10][11]
-
Objective: To remove the Boc protecting group and prepare the peptide-resin for the next coupling step.
-
Materials:
-
Boc-protected peptide-resin (1 eq.)
-
50% TFA in DCM (with 0.5% DTE if Trp or Met are present)
-
DMF
-
DCM
-
DIEA
-
-
Methodology:
-
Pre-wash: Wash the resin with DCM (2x).
-
Deprotection: Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes. Drain. Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes. The initial short treatment removes residual DMF and ensures uniform acid exposure for the main deprotection step.
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and the cleaved Boc group. A robust wash sequence is critical to prevent carryover that could neutralize the subsequent coupling reaction.
-
DCM (3x)
-
DMF (3x)
-
-
In Situ Neutralization & Coupling: Proceed directly to the next coupling step. The neutralization base (DIEA) is added as part of the activation mixture for the next amino acid. This approach minimizes the time the deprotected amine is in its free base form, reducing the risk of aggregation before the coupling reaction can occur.[10]
-
Concluding Remarks
This compound is more than just a modified amino acid; it is a strategic tool that expands the horizons of peptide chemistry. Its ability to serve as a robust branching point and an effective metal chelator makes it invaluable in the design of next-generation peptide therapeutics, diagnostics, and novel biomaterials.[1][2] By understanding its core chemical principles and employing validated protocols, researchers can effectively integrate Boc-IDA into their synthesis workflows to create complex, functional, and high-value peptide molecules.
References
-
This compound | 56074-20-5 - J&K Scientific. (URL: [Link])
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (URL: [Link])
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. (URL: [Link])
-
In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed. (URL: [Link])
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (URL: [Link])
-
Boc-Amino Acids for Peptide Synthesis Archives - AAPPTEC. (URL: [Link])
-
Planning a Peptide Synthesis | AAPPTec. (URL: [Link])
-
New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology - MDPI. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 56074-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology [mdpi.com]
- 10. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to N-Boc-Iminodiacetic Acid: Synthesis, Properties, and Core Applications
Abstract
N-tert-butyloxycarbonyl-iminodiacetic acid (Boc-IDA) is a pivotal bifunctional molecule that marries the acid-labile Boc protecting group with the versatile chelating scaffold of iminodiacetic acid. This strategic combination provides a stable, easily handled building block for complex molecular architectures where temporary masking of the secondary amine is critical. This guide offers an in-depth exploration of the synthesis, physicochemical properties, reactivity, and key applications of Boc-IDA. We will delve into the mechanistic underpinnings of its protection and deprotection chemistry, provide field-proven experimental protocols, and highlight its strategic importance in peptide synthesis, drug development, and bioconjugation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique features of this reagent in their synthetic endeavors.
Introduction: The Strategic Importance of Bifunctional Building Blocks
In the landscape of modern organic synthesis and medicinal chemistry, progress is often dictated by the availability of sophisticated building blocks that allow for precise, sequential molecular construction. Iminodiacetic acid (IDA) is one such scaffold, recognized for its potent metal-chelating capabilities via its dicarboxylate and secondary amine functionalities.[1] This property has made it a cornerstone in the development of radiopharmaceuticals, contrast agents, and metalloenzyme inhibitors.[2][3]
However, the reactivity of the secondary amine in IDA presents a synthetic challenge, often interfering with desired reactions at other sites. This necessitates the use of a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this role. It is one of the most widely used amine-protecting groups due to its ease of introduction, general stability to a wide range of nucleophilic and basic conditions, and, most importantly, its clean and efficient removal under mild acidic conditions.[4][5]
The resulting molecule, N-Boc-iminodiacetic acid, is a versatile and stable intermediate.[6] It effectively "silences" the nucleophilicity and basicity of the nitrogen atom, allowing chemists to perform selective modifications on the carboxylic acid groups or to incorporate the entire IDA moiety into a larger molecule before revealing the amine and its chelating functionality at a later, strategic stage.
Core Features and Physicochemical Properties
The utility of Boc-iminodiacetic acid stems directly from its unique molecular architecture, which imparts a distinct set of chemical properties.
The Role of the Boc Group
The Boc group is a carbamate that sterically and electronically shields the nitrogen atom. Its key features are:
-
Acid Lability: The Boc group is highly sensitive to acid, which is the primary method for its removal. This cleavage is facile and typically proceeds under mild conditions, such as with trifluoroacetic acid (TFA).[7]
-
Base and Nucleophile Stability: It is robustly stable in the presence of most bases and nucleophiles, a critical feature for orthogonal protection strategies where other protecting groups (like the base-labile Fmoc group) may be used in the same synthetic sequence.[4]
-
Solubility Enhancement: The bulky and lipophilic tert-butyl group can improve the solubility of the parent molecule in organic solvents, often simplifying reaction and purification processes.
Physicochemical Data
The fundamental properties of N-Boc-iminodiacetic acid are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 56074-20-5 | [6][8] |
| Molecular Formula | C₉H₁₅NO₆ | [6][8] |
| Molecular Weight | 233.22 g/mol | [6][8] |
| Appearance | White powder or solid | [6] |
| Purity | Typically ≥96% (HPLC) | |
| Storage Conditions | 0-8 °C, refrigerated | [6] |
| SMILES String | CC(C)(C)OC(=O)N(CC(O)=O)CC(O)=O |
Synthesis and Purification of N-Boc-Iminodiacetic Acid
The synthesis of Boc-IDA is a straightforward and high-yielding procedure, making it an accessible reagent. The most common method involves the reaction of iminodiacetic acid with di-tert-butyl dicarbonate (Boc₂O), an electrophilic source of the Boc group.[9][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of N-Boc-iminodiacetic acid.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[11]
-
Dissolution: In a suitable reaction vessel, dissolve iminodiacetic acid (1.0 eq) and sodium bicarbonate (NaHCO₃, 4.0 eq) in deionized water.
-
Causality: Iminodiacetic acid is soluble in water, and NaHCO₃ serves as a mild base to deprotonate the carboxylic acids, forming the more nucleophilic carboxylate salts. It is crucial for the subsequent reaction and helps neutralize the acidic byproducts.
-
-
Solvent Addition: Once gas evolution (CO₂) ceases, add an equal volume of tetrahydrofuran (THF) to the aqueous solution to create a biphasic system.
-
Causality: THF is added to solubilize the Boc anhydride, which has poor water solubility, ensuring it is available for reaction.
-
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the vigorously stirred mixture.
-
Causality: The amine of iminodiacetic acid acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.[10] Slow addition prevents excessive side reactions and ensures controlled reaction temperature.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the consumption of the starting material by a suitable analytical method, such as electrospray ionization mass spectrometry (ESI-MS).[11]
-
Solvent Removal: Upon completion, remove the THF from the reaction mixture using a rotary evaporator.
-
Aqueous Workup (1): Wash the remaining aqueous phase twice with diethyl ether or ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
-
Acidification: Cool the aqueous phase in an ice bath and carefully adjust the pH to ~1 by adding concentrated hydrochloric acid (HCl). A white precipitate should form.
-
Causality: Acidification protonates the two carboxylate groups on the product, rendering it neutral and significantly less soluble in water, while making it soluble in organic solvents.
-
-
Extraction: Extract the product from the acidic aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield a white solid.
-
Purification: For higher purity, recrystallize the crude product from hot ethyl acetate to obtain N-Boc-iminodiacetic acid as clear crystals.[11] A typical yield for this procedure is around 90%.[11]
Reactivity: The Art of Boc Deprotection
The strategic value of the Boc group lies in its predictable and clean removal. Understanding the mechanism and conditions for deprotection is paramount for its successful application.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.
Caption: Mechanism of acid-catalyzed deprotection of the Boc group.
The process unfolds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).[5][7]
-
C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[7][12]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine of iminodiacetic acid.[7]
-
Carbocation Fate: The tert-butyl carbocation can be trapped by a nucleophile or lose a proton to form isobutylene gas.[12]
Caution: The highly reactive tert-butyl carbocation can alkylate nucleophilic residues (e.g., tryptophan, methionine, tyrosine) in peptides or other sensitive substrates. This side reaction is a significant concern and is often suppressed by adding "scavengers" like triisopropylsilane (TIS) or water to the deprotection mixture.[12]
Detailed Experimental Protocol: Deprotection
This protocol describes a standard procedure for Boc deprotection in solution phase.
-
Dissolution: Dissolve the N-Boc-iminodiacetic acid derivative (1.0 eq) in a minimal amount of an appropriate anhydrous solvent, typically dichloromethane (DCM).
-
Reagent Addition: To the solution, add an excess of the deprotecting agent. A common choice is a 25-50% solution of trifluoroacetic acid (TFA) in DCM.[13][14] Stir the mixture at room temperature.
-
Causality: TFA is a strong acid that efficiently catalyzes the cleavage reaction. DCM is a good solvent for both the protected substrate and the resulting salt. Anhydrous conditions are often preferred to prevent side reactions with water-sensitive functional groups.[4]
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is usually rapid, often completing within 1-2 hours.[13]
-
Removal of Volatiles: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: The product is obtained as a TFA salt. It can be used directly in the next step or converted to the free amine by neutralization with a suitable base or by using ion-exchange chromatography.
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool across several scientific disciplines.
-
Peptide Synthesis: Boc-IDA can be used as a non-canonical amino acid building block to introduce a chelating moiety into a peptide sequence.[6][15] This is particularly useful for creating peptides with specific metal-binding properties or for attaching imaging agents. In solid-phase peptide synthesis (SPPS), the Boc/Bzl protection strategy is well-established and particularly effective for synthesizing long or difficult peptide sequences.[14][16]
-
Drug Development: The IDA scaffold is a known metal-binding pharmacophore.[3] By using Boc-IDA, medicinal chemists can synthesize complex molecules and then deprotect the nitrogen to reveal the metal-binding site. This approach has been successfully used to develop inhibitors for metalloenzymes, such as New Delhi metallo-β-lactamase (NDM-1), a key target in combating antibiotic resistance.[1][3]
-
Bioconjugation and Imaging: The ability to form stable complexes with metal ions makes IDA an excellent chelator for radionuclides used in medical imaging (e.g., Technetium-99m) or therapy.[2][6] Boc-IDA can be incorporated into a biomolecule (like an antibody or peptide), and after deprotection, the resulting conjugate can be labeled with a metal ion for targeted drug delivery or diagnostic imaging.[6][15]
Conclusion
N-Boc-iminodiacetic acid is a masterful example of strategic molecular design. By reversibly masking the reactive secondary amine of iminodiacetic acid, the Boc group unlocks the synthetic potential of this powerful chelating agent. Its straightforward synthesis, well-defined reactivity, and stability under a broad range of conditions have established it as an indispensable building block for researchers. From the assembly of complex peptides to the development of targeted therapeutics and advanced diagnostic agents, Boc-IDA provides a reliable and versatile solution for introducing a controlled metal-binding functionality into diverse molecular frameworks.
References
-
J&K Scientific. This compound | 56074-20-5. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Loberg, M. D., et al. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. [Link]
-
Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]
-
Hojo, K., et al. (2015). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Bis-Boc-amino-oxyacetic Acid in Modern Peptide Synthesis. [Link]
-
Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
PrepChem.com. Synthesis of iminodiacetic acid. [Link]
-
McTigue, M. A., et al. (2020). Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. [Link]
-
PubMed. (2020, July 20). Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
Sources
- 1. Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. Application of Boc-anhydride [en.highfine.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. This compound | 56074-20-5 [chemicalbook.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chempep.com [chempep.com]
A Guide to Boc-Iminodiacetic Acid in Modern Peptide Chemistry: From Foundational Principles to Advanced Applications
This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-α-Boc-iminodiacetic acid (Boc-Ida-OH) in peptide chemistry. We will move beyond introductory concepts to provide a comprehensive understanding of this versatile building block, grounded in mechanistic principles and field-proven methodologies.
Introduction: The Strategic Advantage of Boc-Iminodiacetic Acid
N-α-(tert-butyloxycarbonyl)-iminodiacetic acid is a non-canonical amino acid derivative that offers significant advantages in the synthesis of complex peptides and bioconjugates.[1][2] Its defining feature is a tertiary amine bearing two carboxylic acid functionalities, with the amine protected by the acid-labile Boc group. This unique structure allows for its use as a branching point, a scaffold for combinatorial libraries, and a powerful chelating agent for metal ions.[1][2][3]
Unlike standard proteinogenic amino acids, this compound provides a strategic tool for introducing precise structural modifications and functionalities into a peptide sequence. This guide will elucidate the core principles of its application, from its incorporation into a growing peptide chain to its use in advanced drug development strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56074-20-5 | [4] |
| Molecular Formula | C₉H₁₅NO₆ | [4] |
| Molecular Weight | 233.22 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [4] |
Core Principles of this compound in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) follows the general principles of the Boc/Bzl protection strategy. This approach relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (often benzyl-based).[5]
The Boc-SPPS Workflow: A Cyclical Process
The synthesis is a cyclical process involving three key steps: deprotection, neutralization, and coupling.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Critical Step: Nα-Boc Deprotection
The removal of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7] This step generates a reactive tert-butyl cation, which can lead to undesired side reactions, particularly the alkylation of nucleophilic side chains such as those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[8]
Causality: The use of scavengers, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), in the deprotection cocktail is crucial to quench these carbocations and prevent side-product formation.[8]
Coupling this compound: Managing the Diacid Functionality
The two carboxylic acid groups of this compound present a unique challenge and opportunity. For linear incorporation, one of the carboxylic acids must be protected while the other is activated for coupling. A common strategy involves the use of a mono-ester derivative, such as this compound mono-tert-butyl ester. This allows for the selective activation of the free carboxylic acid. The tert-butyl ester can then be removed during the final cleavage from the resin.
For use as a branching point, both carboxylic acids are typically activated sequentially or simultaneously to couple two different peptide chains. This requires careful control of stoichiometry and reaction conditions to avoid undesired oligomerization.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized based on the specific peptide sequence and desired outcome.
General Boc-SPPS Protocol
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide) in DCM for 30-60 minutes.[6]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF or DCM (2 x 2 minutes) to neutralize the TFA salt of the N-terminal amine.[9]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates complete coupling.[9]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]
CAUTION: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
A common cleavage cocktail includes:
-
Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[11]
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Suspend the resin in the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[8]
Advanced Applications of this compound
As a Scaffold for Branched and Cyclic Peptides
The diacid functionality of this compound makes it an ideal scaffold for the synthesis of branched peptides. By sequentially coupling different peptide chains to each of the carboxylic acids, complex, multi-functional constructs can be created. This is particularly valuable in the development of synthetic vaccines and drug delivery systems.
Caption: this compound as a branching point in a peptide sequence.
Furthermore, the two carboxylic acids can be used to cyclize a peptide chain, either head-to-tail or through side-chain linkages, which can enhance conformational stability and biological activity.[12][13]
In Peptide-Drug Conjugates (PDCs)
This compound can serve as a versatile linker in the construction of peptide-drug conjugates (PDCs).[] One carboxyl group can be used to attach the peptide, while the other can be conjugated to a cytotoxic drug or imaging agent. This allows for the targeted delivery of therapeutic payloads to specific cells or tissues.
As a Chelating Agent in Bioconjugation
The iminodiacetic acid moiety is a well-known chelator for a variety of metal ions.[1][3] By incorporating this compound into a peptide, a specific metal-binding site can be introduced. This has applications in the development of radiolabeled peptides for diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy. The Boc protecting group is removed post-synthesis to reveal the chelating functionality.
Troubleshooting Common Challenges
Table 2: Troubleshooting Guide for this compound Applications
| Problem | Possible Cause | Recommended Solution | Reference |
| Incomplete Coupling | Steric hindrance from the Boc group and the diacid structure. | Use a more potent coupling reagent like HATU or HCTU. Perform a double coupling. | [15][16] |
| Side-chain Alkylation | Generation of tert-butyl cations during Boc deprotection. | Use a scavenger cocktail (e.g., with TIS or EDT) during TFA treatment. | [8] |
| Racemization | Over-activation of the carboxylic acid. | Use an additive like HOBt or Oxyma with carbodiimide coupling agents. Minimize pre-activation time. | [8] |
| Low Cleavage Yield | Incomplete removal of the peptide from the resin. | Ensure the peptide-resin is completely dry before cleavage. Use an appropriate cleavage cocktail for the specific resin and protecting groups. | [10][11] |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its unique structure enables the rational design and synthesis of complex peptides with tailored properties for a wide range of applications, from fundamental research to drug discovery and development. A thorough understanding of the principles of Boc-SPPS, coupled with careful optimization of reaction conditions, will unlock the full potential of this valuable building block.
References
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
- Liu, C. F., & Tam, J. P. (2001). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic letters, 3(26), 4157–4159.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Zou, Y., et al. (2021). Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid) as sustained-release Pb2+ chelating agent. Frontiers in Chemistry, 9, 685011.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid) as sustained-release Pb2+ chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Boc-iminodiacetic acid = 96.0 HPLC 56074-20-5 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Chelating Properties of N-(tert-butoxycarbonyl)-iminodiacetic Acid
Abstract
N-(tert-butoxycarbonyl)-iminodiacetic acid (Boc-iminodiacetic acid or Boc-Ida-OH) emerges as a pivotal molecule at the intersection of coordination chemistry and biomedical research. As a derivative of the classic tridentate ligand, iminodiacetic acid (IDA), its unique properties are conferred by the sterically demanding and acid-labile Boc protecting group. This guide provides a comprehensive exploration of the chelating characteristics of this compound, detailing its synthesis, coordination behavior, and the analytical methodologies required for its characterization. We delve into its critical role as a bifunctional chelator in the development of targeted radiopharmaceuticals and other advanced therapeutics, offering field-proven insights for researchers, chemists, and professionals in drug development.
Introduction: The Molecular Architecture and Strategic Importance
Iminodiacetic acid (IDA) is a well-established chelating agent, capable of forming stable complexes with a wide array of metal ions through its two carboxylate groups and central amine—acting as a classic tridentate ligand.[1] The strategic introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen atom fundamentally alters its chemical personality.[2][3]
The Boc group serves two primary functions:
-
Protection and Orthogonality: In complex syntheses, such as solid-phase peptide synthesis (SPPS), the Boc group shields the nitrogen atom from unwanted side reactions.[4] Its key advantage is its stability in basic and nucleophilic conditions, while being readily removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), a principle of orthogonal protection that is a cornerstone of modern synthetic chemistry.[4][5]
-
Modulation of Chelation: The bulky tert-butyl moiety introduces significant steric hindrance around the nitrogen donor atom. This steric shield can influence coordination kinetics, the stability of the resulting metal complex, and the coordination geometry favored by the ligand.
This guide will dissect these attributes, providing both the theoretical framework and the practical methodologies to harness the unique potential of this compound.
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties.
| Property | Value | Reference(s) |
| Synonyms | Boc-Ida-OH, N-Boc-iminodiacetic acid | [2] |
| CAS Number | 56074-20-5 | [2][6] |
| Molecular Formula | C₉H₁₅NO₆ | [2] |
| Molecular Weight | 233.22 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥96-98% (HPLC) | [2] |
| Storage | 0-8 °C | [2] |
Synthesis of this compound
The synthesis of this compound is a standard procedure in organic chemistry, predicated on the N-protection of iminodiacetic acid using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent lies in its high reactivity towards amines under basic conditions and the clean nature of its byproducts (CO₂ and tert-butanol), which simplifies purification.[7][8]
Experimental Protocol: Synthesis
Objective: To synthesize N-Boc-iminodiacetic acid from iminodiacetic acid.
Materials:
-
Iminodiacetic acid (IDA)
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution & Basification: In a suitable reaction vessel, dissolve iminodiacetic acid (1.0 eq) and sodium bicarbonate (4.0 eq) in deionized water. The excess bicarbonate ensures the reaction medium remains basic, which is critical for deprotonating the amine group of IDA, thereby enhancing its nucleophilicity.[4][7]
-
Addition of Boc Anhydride: Add tetrahydrofuran (THF) to the aqueous solution to create a biphasic system that helps solubilize the Boc₂O. Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the reaction mixture.[7] The slow addition prevents excessive heat generation and competing hydrolysis of the anhydride.
-
Reaction: Stir the mixture vigorously at room temperature for 48 hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or mass spectrometry, until the starting material is consumed.[7]
-
Work-up & Extraction:
-
Remove the THF under reduced pressure using a rotary evaporator.[7]
-
Wash the remaining aqueous phase twice with diethyl ether to remove unreacted Boc₂O and tert-butanol byproduct.[7]
-
Cool the aqueous phase in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. This step protonates the carboxylate groups, rendering the product soluble in organic solvents.[7]
-
Extract the acidified aqueous phase three times with ethyl acetate.[7]
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.[7]
-
For higher purity, the crude product can be recrystallized from ethyl acetate to obtain clear crystals of N-Boc-iminodiacetic acid.[7]
-
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry and Chelation Properties
This compound retains the fundamental tridentate [N, O, O] donor set of its parent molecule. However, the bulky Boc group introduces significant steric constraints that can influence metal ion selectivity and complex stability.
Caption: Coordination of this compound to a metal ion (Mⁿ⁺).
Stability of Metal Complexes
The stability of a metal-ligand complex is quantified by its formation constant (log β). While extensive data exists for iminodiacetic acid, data for its Boc-protected counterpart is less common in compiled databases. The stability of Boc-IDA complexes is a balance between the inherent affinity of the IDA backbone for a metal and the steric repulsion from the Boc group.
-
Expertise Insight: It is reasonable to hypothesize that for small, charge-dense metal ions (e.g., Cu²⁺), the stability constant for the Boc-IDA complex may be slightly lower than that of the parent IDA complex. The steric bulk of the Boc group can impose a kinetic barrier to complex formation and may introduce strain into the final chelate rings, marginally decreasing thermodynamic stability. For larger metal ions, this steric effect may be less pronounced.
Table of Comparative Stability Constants for Iminodiacetic Acid (IDA) This table provides reference values for the parent ligand to contextualize the properties of Boc-IDA.
| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | log β₂ (ML₂) | Reference(s) |
| Cu²⁺ | 10.55 | 6.25 | 16.80 | |
| Ni²⁺ | 8.13 | 5.27 | 13.40 | |
| Zn²⁺ | 7.03 | 5.00 | 12.03 | |
| Co²⁺ | 6.89 | 4.81 | 11.70 | |
| Cd²⁺ | 5.38 | 4.02 | 9.40 |
Analytical Characterization of Chelation
To rigorously characterize the chelating properties of this compound, a combination of analytical techniques is essential.
Potentiometric Titration
Causality: Potentiometric titration is the gold standard for determining protonation constants (pKa) of a ligand and the stability constants of its metal complexes.[9] The principle relies on monitoring the pH of a solution as a titrant (a strong base) is added. The shape of the titration curve is altered in the presence of a metal ion, as ligand-proton and ligand-metal equilibria compete. This difference is used to calculate the stability constant.[10][11]
Experimental Protocol: Determination of pKa and Stability Constants
Objective: To determine the acid dissociation constants (pKa) of this compound and the stability constant (log K) of its complex with a divalent metal ion (e.g., Cu²⁺).
Equipment:
-
Automatic titrator or a high-precision pH meter
-
Calibrated glass pH electrode
-
Temperature-controlled titration vessel
-
Micro-burette
Procedure:
-
System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10).
-
Ligand Titration (for pKa):
-
Prepare a solution of this compound of known concentration (e.g., 1 mM) in a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titrate this solution with a standardized strong base (e.g., 0.1 M KOH) under an inert atmosphere (N₂ or Ar) to prevent CO₂ dissolution.
-
Record the pH as a function of the volume of titrant added.
-
Analyze the resulting curve using appropriate software (e.g., Hyperquad) to determine the pKa values of the two carboxylic acid groups.
-
-
Complex Titration (for log K):
-
Prepare a second solution identical to the first, but also containing the metal salt of interest (e.g., CuCl₂) at a known concentration (e.g., a 1:1 ligand-to-metal ratio).
-
Perform the titration with the same standardized base under the same conditions.
-
The resulting titration curve will be shifted to a lower pH compared to the ligand-only curve, as the metal ion competes with protons for the ligand.
-
Simultaneously fit both titration curves (ligand-only and ligand+metal) to a model that includes both protonation and complexation equilibria to calculate the stability constant (log K).
-
Caption: Workflow for potentiometric determination of stability constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides structural insights into metal-ligand interactions in solution.[12] Upon chelation, the electronic environment of the ligand's nuclei (¹H and ¹³C) changes, leading to shifts in their resonance frequencies (chemical shifts). Observing these shifts provides direct evidence of coordination.[13][14]
Methodology:
-
Acquire a ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O, with pH adjusted).
-
The spectrum will show characteristic signals for the methylene (-CH₂-) protons and the tert-butyl protons.
-
Introduce a diamagnetic metal ion (e.g., Zn²⁺, Cd²⁺) to the NMR tube. Paramagnetic ions are generally avoided as they cause significant line broadening.
-
Acquire a second spectrum. Coordination of the metal to the nitrogen and carboxylate oxygens will induce downfield shifts in the adjacent methylene proton signals, confirming the interaction in solution.
Applications in Drug Development and Radiopharmaceuticals
The true power of this compound lies in its application as a bifunctional chelator .[2][15] In this role, it acts as a bridge: one part of the molecule (the IDA core) securely binds a metal ion, while the other part (the Boc-protected amine, which can be deprotected and coupled) serves as a reactive handle to attach the entire construct to a biologically active molecule.[3][16]
This is particularly vital in the field of nuclear medicine for creating targeted radiopharmaceuticals.[17][18][19]
Workflow for Developing a Targeted Radiopharmaceutical:
-
Synthesis: A targeting biomolecule (e.g., a peptide or antibody) is synthesized.
-
Conjugation: The Boc group on this compound is removed using acid (e.g., TFA). The now-free amine is then covalently coupled to the biomolecule using standard bioconjugation chemistry (e.g., amide bond formation).[3]
-
Radiolabeling: The IDA portion of the resulting conjugate is then used to chelate a diagnostic (e.g., ⁹⁹ᵐTc, ⁶⁸Ga) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radioisotope.[15][17]
-
Delivery & Imaging/Therapy: The final radiolabeled conjugate is administered, where the biomolecule guides it to a specific target (e.g., a tumor receptor). The attached radioisotope then allows for imaging (SPECT/PET) or delivers a cytotoxic radiation dose.
Caption: Concept of Boc-IDA as a bifunctional chelator.
Conclusion
This compound is more than a simple protected amino acid; it is a sophisticated chemical tool with profound implications for coordination chemistry and medicine. Its chelating properties, modulated by the strategic presence of the Boc group, allow for the formation of stable metal complexes. The true utility of this molecule is realized in its role as a bifunctional chelator, providing a robust platform for the development of next-generation targeted therapeutics and diagnostics. A thorough understanding of its synthesis, coordination behavior, and analytical characterization, as outlined in this guide, is essential for any scientist or researcher aiming to innovate in this exciting field.
References
-
J&K Scientific. (n.d.). This compound | 56074-20-5. Retrieved from [Link]
-
Loberg, M. D., Cooper, M., Harvey, E., Callery, P., & Faith, W. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638. Retrieved from [Link]
-
Prochazkova, S., Kubicek, V., Bohmova, Z., Holà, K., & Hermann, P. (2014). Stability constants, log β ML , of complexes with the studied and related ligands. ResearchGate. Retrieved from [Link]
-
Loberg, M. D., & Callery, P. S. (1976). Development of New Radiopharmaceuticals Based on N-Substitution of Iminodiacetic Acid. ResearchGate. Retrieved from [Link]
-
Misik, J., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2209. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Grokipedia. (n.d.). Iminodiacetic acid. Retrieved from [Link]
-
Wuhan Chemwish Technology Co., Ltd. (n.d.). This compound CAS NO.56074-20-5. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of iminodiacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
da Silva, A. B., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(11), 8107-8114. Retrieved from [Link]
-
McHardy, S. F., et al. (2020). Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. Journal of Medicinal Chemistry, 63(1), 234-253. Retrieved from [Link]
-
Analytical Techniques. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
SpectraBase. (n.d.). Iminodiacetic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Iminodiacetic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Iminodiacetic acid (CAS 142-73-4). Retrieved from [Link]
-
Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240. Retrieved from [Link]
-
Vícha, J. (2014). Applications of NMR Spectroscopy to Study Transition-Metal Complexes with Nitrogen-Based Ligands. Masaryk University. Retrieved from [Link]
-
Ogoshi, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2901. Retrieved from [Link]
-
Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry, 10(3), 391. Retrieved from [Link]
-
Wang, Y., et al. (2024). Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications. Pharmaceutics, 16(5), 633. Retrieved from [Link]
-
Li, H., et al. (2018). Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. PLOS ONE, 13(9), e0203259. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. This compound, CasNo.56074-20-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 7. This compound | 56074-20-5 [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. metrohm.com [metrohm.com]
- 11. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants | PLOS One [journals.plos.org]
- 12. is.muni.cz [is.muni.cz]
- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Guardian of Reactivity: An In-depth Technical Guide to Boc-Iminodiacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. Among the arsenal of protecting groups available to the discerning chemist, the tert-butoxycarbonyl (Boc) group holds a place of historical and practical significance. This guide provides a comprehensive technical exploration of a key building block bearing this group: N-Boc-iminodiacetic acid. We will delve into its historical context, synthesis, physicochemical properties, and diverse applications, with a particular focus on its roles in peptide synthesis and as a bifunctional chelating agent. This document is intended to serve as a detailed resource, empowering researchers to leverage the unique attributes of Boc-iminodiacetic acid in their scientific endeavors.
Historical Context: The Dawn of a New Era in Peptide Synthesis
The story of this compound is intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group, a landmark innovation that revolutionized peptide chemistry. Prior to the 1950s, the synthesis of peptides was a formidable challenge, often hampered by harsh deprotection conditions that led to undesired side reactions and racemization of chiral centers.
The breakthrough came in 1957 when Frederick C. McKay and N. F. Albertson first introduced the Boc group as a means of protecting the amino functionality of amino acids. The genius of the Boc group lies in its acid lability; it can be readily cleaved under mild acidic conditions that leave other, more robust protecting groups intact. This concept of "orthogonality" was a pivotal moment, paving the way for the development of modern Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield. SPPS, utilizing Boc-protected amino acids, transformed peptide synthesis from a laborious, solution-phase process into a streamlined, automatable methodology, accelerating research in biology and medicine.
While the initial focus was on protecting standard amino acids, the versatility of the Boc group soon led to its application on a wider range of molecules, including the bifunctional iminodiacetic acid, giving rise to the valuable reagent that is the subject of this guide.
Synthesis and Physicochemical Properties
A thorough understanding of the synthesis and inherent properties of this compound is fundamental to its effective application.
Synthesis of N-Boc-Iminodiacetic Acid
The most common and efficient laboratory-scale synthesis of N-Boc-iminodiacetic acid involves the reaction of iminodiacetic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reaction Scheme:
A Technical Guide to the Spectroscopic Characterization of Boc-Iminodiacetic Acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of N-tert-butoxycarbonyl-iminodiacetic acid (Boc-iminodiacetic acid), a key building block in peptide synthesis and drug development.[1] Aimed at researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.
Introduction: The Significance of this compound
This compound (C₉H₁₅NO₆, M.W. 233.22) is a valuable derivative of iminodiacetic acid where the amine is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3][4] This protection strategy is fundamental in organic synthesis, particularly in the stepwise assembly of peptides, as it prevents unwanted side reactions of the amine group while allowing the carboxylic acid functionalities to react.[1] Furthermore, its ability to chelate metal ions makes it a compound of interest in the development of novel therapeutic and diagnostic agents.[1]
Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of downstream applications. This guide will delve into the nuances of its spectroscopic signature.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, with its distinct functional groups, gives rise to a characteristic spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is key to its unequivocal identification.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique.
Data Summary:
| Ionization Mode | Observed m/z | Interpretation |
| ESI Negative (-) | 232.1 | [M-H]⁻ |
Expert Insights & Interpretation:
The observation of a peak at m/z 232.1 in the negative ion mode corresponds to the deprotonated molecule ([M-H]⁻), which is consistent with the molecular weight of 233.22 g/mol .[2] This is a characteristic feature for carboxylic acids, which readily lose a proton to form a stable carboxylate anion.
The Boc protecting group is known to be labile under certain mass spectrometric conditions. While not explicitly reported in the initial ESI data, collision-induced dissociation (CID) experiments would be expected to show characteristic fragmentation patterns, including the loss of isobutylene (56 Da) and/or the entire Boc group (100 Da).
Experimental Protocol: Electrospray Ionization Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer.
-
Analysis Mode: Acquire data in both positive and negative ion modes.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Caption: Workflow for ESI-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two main signals corresponding to the protons of the Boc group and the methylene groups of the iminodiacetic acid backbone. The acidic protons of the carboxyl groups are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| ~4.05 | Singlet | 4H | -N(CH₂)₂- |
| 10-12 (broad) | Singlet | 2H | -COOH |
Expert Insights & Interpretation:
The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The singlet around 4.05 ppm corresponds to the four equivalent protons of the two methylene groups adjacent to the nitrogen atom. The deshielding effect of the nitrogen and the adjacent carbonyl groups results in a downfield shift for these protons. The exact chemical shifts can vary depending on the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~28 | -C(C H₃)₃ (Boc) |
| ~50 | -N(C H₂)₂- |
| ~80 | -C (CH₃)₃ (Boc) |
| ~156 | -C =O (Boc) |
| ~171 | -C OOH |
Expert Insights & Interpretation:
The signals for the methyl and quaternary carbons of the Boc group are expected around 28 ppm and 80 ppm, respectively. The methylene carbons attached to the nitrogen are anticipated to resonate at approximately 50 ppm. The carbonyl carbon of the Boc group typically appears around 156 ppm, while the carboxylic acid carbonyl carbons are expected further downfield, around 171 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2980 | Medium | C-H stretch (Alkyl) |
| ~1740 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Urethane) |
| ~1160 | Strong | C-O stretch (Boc group) |
Expert Insights & Interpretation:
A key feature in the IR spectrum of this compound is the very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The spectrum will also exhibit two strong carbonyl (C=O) stretching bands: one around 1740 cm⁻¹ for the carboxylic acid carbonyls and another around 1690 cm⁻¹ for the urethane carbonyl of the Boc group. The presence of strong C-O stretching bands around 1160 cm⁻¹ further supports the presence of the Boc protecting group.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Sources
Boc-iminodiacetic acid safety and handling guidelines
An In-depth Technical Guide to the Safe Handling of Boc-Iminodiacetic Acid
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl-iminodiacetic acid (this compound) is a bifunctional molecule indispensable in modern chemical and pharmaceutical research. Its structure features a stable Boc-protecting group on the nitrogen atom and two carboxylic acid moieties, making it a valuable building block.[1][] Common applications include its use as a versatile chelating agent for metal ions, a linker in complex bioconjugation strategies, and a foundational component in peptide synthesis and the creation of chemical libraries.[1][3][]
While its utility is significant, the physical form of this compound—typically a fine, crystalline solid—necessitates a rigorous and informed approach to laboratory safety. The potential for respiratory, skin, and eye irritation, coupled with the general risks associated with handling powdered chemical reagents, demands more than just procedural compliance. This guide provides a framework for understanding the causality behind essential safety protocols, ensuring the integrity of your experiments and, most importantly, the protection of laboratory personnel.
Hazard Identification and Risk Assessment
A thorough risk assessment begins with a clear understanding of the material's intrinsic hazards. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The primary risks are associated with direct contact and inhalation.
Globally Harmonized System (GHS) Classification
The following table summarizes the GHS hazard classifications for this compound.[5][6]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory irritation |
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[5] This lack of comprehensive data is a critical finding in itself; it dictates that the compound must be handled with the assumption that unknown or delayed toxic effects are possible. The primary, established risks are:
-
Skin Irritation: Direct contact with the solid or solutions can cause redness, itching, and irritation.[5][7]
-
Serious Eye Irritation: The solid powder is particularly hazardous to the eyes, capable of causing significant irritation and potential damage upon contact.[5]
-
Respiratory Irritation: As a fine powder, the material can easily become airborne during handling, especially during weighing and transfer.[5] Inhalation of these fine particles can irritate the nose, throat, and lungs.[7]
Physicochemical Hazards
This compound is classified as a combustible solid, though it does not have a listed flash point. While not highly flammable, it can burn if exposed to a significant ignition source. The primary physicochemical hazard is the potential for dust formation, which can create an explosive mixture with air under specific conditions, a common risk for many fine organic powders.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is paramount.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, dispensing, and solution preparation involving solid this compound must be performed inside a certified chemical fume hood. The rationale extends beyond merely controlling vapors; the primary purpose is to contain the fine, lightweight powder. The hood's airflow captures aerosolized particulates at the source, preventing their inhalation and their dispersal onto lab surfaces, which would otherwise create a widespread contact hazard.
-
Ventilation: General laboratory ventilation should ensure a high rate of air exchange. This serves as a secondary control to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is critical for protecting against incidental contact and unexpected events.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. Chemical splash goggles are required when handling solutions or when there is a significant risk of splashing.[5] | Protects the eyes, the most vulnerable route of exposure, from airborne powder and accidental splashes of solutions. |
| Hand Protection | Nitrile gloves are the standard recommendation. Ensure gloves are inspected for defects before each use and are removed promptly and properly if contaminated.[5] | Provides a direct barrier against skin contact. Nitrile offers good chemical resistance for this class of compound and avoids potential latex allergies. |
| Protective Clothing | A long-sleeved laboratory coat is mandatory. Ensure the coat is fully buttoned to protect street clothes and skin. | Prevents contamination of personal clothing and protects the arms and torso from contact with powders and spills. |
| Respiratory | A NIOSH-approved N95 dust mask or P2 filter respirator should be used when handling larger quantities of the powder or if the engineering controls (fume hood) are not sufficient to control dust generation. | This is a crucial secondary measure. If you can see dust in the air during handling, your engineering controls are insufficient, and respiratory protection is necessary to prevent inhalation of irritant particles. |
Safe Handling and Storage Protocols
A systematic workflow is essential for minimizing risk throughout the lifecycle of the chemical in the laboratory.
General Handling Workflow
The following diagram outlines the critical stages and decision points for handling this compound safely.
Caption: Workflow for handling this compound.
Step-by-Step Experimental Protocols
Protocol 1: Weighing the Solid Reagent
-
Preparation: Before bringing the chemical into the fume hood, ensure the analytical balance is clean, certified, and placed on a stable surface within the hood. Place a clean weigh boat on the balance.
-
Temperature Equilibration: Remove the sealed container of this compound from its refrigerated storage (2-8°C).[5] Allow the container to sit unopened in the fume hood for at least 20-30 minutes to equilibrate to room temperature. Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder when the container is opened. Moisture can lead to hydrolysis of the reagent and makes the powder clump, increasing handling difficulty and the risk of spills.[8]
-
Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of powder into the weigh boat. Avoid tapping the spatula on the side of the container, which can aerosolize the fine powder. Instead, gently roll the spatula to dispense the solid.
-
Sealing: Once the desired amount is weighed, immediately and tightly seal the main container.[5] It is good practice to purge the headspace with an inert gas like argon or nitrogen before sealing to displace moisture-laden air, prolonging the reagent's shelf life.[8]
-
Cleanup: Use a brush to gently sweep any stray powder particles into a designated solid waste container.
Protocol 2: Solution Preparation
-
Setup: Perform this entire procedure within a chemical fume hood. Place a magnetic stir plate and an appropriately sized beaker or flask containing a stir bar inside the hood.
-
Solvent Addition: Add the desired solvent to the flask.
-
Transfer: Carefully add the pre-weighed this compound to the solvent. A powder funnel can help prevent the solid from adhering to the neck of the flask.
-
Dissolution: Begin stirring. If necessary, gently warm the solution, but be mindful of the solvent's flash point. Do not leave the stirring solution unattended.
-
Transfer/Storage: Once dissolved, the solution can be used in your reaction or transferred to a clearly labeled, sealed container for short-term storage.
Storage and Incompatibilities
-
Primary Storage: Store this compound in a tightly closed container in a refrigerator at 2-8°C.[5] The storage area should be dry and well-ventilated.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.[7] As a carboxylic acid, it will react exothermically with bases. The Boc-protecting group is labile to strong acids (e.g., trifluoroacetic acid, HCl), which will cleave it, releasing isobutylene and carbon dioxide.[][9]
Emergency Procedures and First Aid
Preparation is key to mitigating the harm from an accidental exposure or spill.
Spill Response
The appropriate response depends on the scale and nature of the spill.
Caption: Decision tree for this compound spill response.
Detailed Spill Cleanup Protocol (Minor Spill):
-
Alert Personnel: Alert others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.[10]
-
Containment: Prevent the spread of dust or liquid. Close the lab door to maximize fume hood exhaust.[11]
-
Neutralization: For the solid powder or its acidic solution, gently cover the spill with a neutralizer like sodium bicarbonate or calcium carbonate.[11][12] Avoid using water on a large spill of the powder, as it can create a more widespread issue.
-
Collection: Once neutralized, gently sweep the material into a dustpan and place it in a heavy-duty plastic bag or a designated waste container.[12] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontamination: Wipe the spill area with a wet paper towel or sponge using a mild soap and water solution.[11]
-
Disposal: Place all cleanup materials into the waste container, seal it, and label it as "Hazardous Waste: this compound cleanup debris."[10]
First Aid Measures
Immediate and correct first aid is critical.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[5][11] If irritation develops or persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and then drink plenty of water.[5] Seek medical attention.
Waste Disposal
All waste containing this compound, whether it is the pure compound, contaminated materials, or solutions, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Containment: Collect waste in a clearly labeled, sealable container. Use separate containers for solid and liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[10]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office. Never pour this compound solutions down the drain.[5][10]
Conclusion
The safe and effective use of this compound in a research setting is predicated on a foundational respect for its potential hazards. By moving beyond simple procedural adherence to an in-depth understanding of the reasons behind safety protocols—from temperature equilibration to the correct use of a fume hood—researchers can create a self-validating system of safety. This approach not only protects the individual scientist but also ensures the integrity of the research and the safety of the entire laboratory environment.
References
-
Safety Program - Resources, Eastern Mennonite University.
-
SDS for Acetic Anhydride: A Guide to Chemical Safety, Aectra SA.
-
N-Boc-iminodiacetic acid ≥96.0% HPLC, Sigma-Aldrich.
-
Acetic Anhydride - IsoLab, University of Washington.
-
SAFETY DATA SHEET - N-Boc-iminodiacetic acid, Fisher Scientific.
-
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids, Benchchem.
-
56074-20-5(this compound) Product Description, ChemicalBook.
-
N-(tert-Butoxycarbonyl)iminodiacetic acid | 56074-20-5, ChemScene.
-
Emergency Acid Spill Clean Up, HazChem Environmental.
-
N-Boc-iminodiacetic acid = 96.0 HPLC 56074-20-5, Sigma-Aldrich.
-
SAFETY DATA SHEET - Iminodiacetic acid, Sigma-Aldrich.
-
This compound | 56074-20-5, ChemicalBook.
-
BOC-ON, Sigma-Aldrich.
-
This compound, Chem-Impex.
-
Chemical Emergencies, Exposures, and Spills, Florida State University Environmental Health and Safety.
-
BOC-amino acids, BOC Sciences.
-
This compound | CAS Number 56074-20-5, LGC Standards.
-
Advice on N-boc deprotection in the presence of acid sensitive groups, Reddit r/Chempros.
-
iminodiacetic acid - MATERIAL SAFETY DATA SHEET, Oxford Lab Fine Chem LLP.
-
N-Boc-iminodiacetic acid | CAS 56074-20-5, Santa Cruz Biotechnology.
-
Boc-Protected Amino Groups, Organic Chemistry Portal.
-
This compound (CAS 56074-20-5), BOC Sciences.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. This compound | 56074-20-5 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
Boc-iminodiacetic acid as a building block in organic synthesis
An In-Depth Technical Guide to Boc-Iminodiacetic Acid as a Versatile Building Block in Organic Synthesis
Abstract
N-tert-butoxycarbonyl-iminodiacetic acid, commonly known as this compound (Boc-IDA), has emerged as a uniquely versatile and powerful building block in modern organic synthesis. Its trifunctional nature, featuring a sterically hindered Boc-protected secondary amine and two carboxylic acid groups, provides a pre-organized scaffold that has been exploited in a multitude of applications. This guide offers a comprehensive overview of Boc-IDA, from its fundamental properties to its advanced applications in peptide science, combinatorial chemistry, and materials development. We will explore the causality behind its utility, provide detailed experimental protocols, and present a forward-looking perspective on its role in synthetic chemistry.
Core Physicochemical Properties and Handling
This compound is a stable, white to off-white crystalline solid that is readily available from commercial suppliers. Its structure presents a unique combination of a protected amine and two free carboxylic acids, making it an ideal starting point for introducing a branch point or a chelating moiety in a target molecule.
| Property | Value | Source |
| IUPAC Name | 2,2'-(tert-butoxycarbonylazanediyl)diacetic acid | |
| CAS Number | 107632-94-6 | |
| Molecular Formula | C9H15NO6 | |
| Molecular Weight | 233.22 g/mol | |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 134-138 °C (decomposes) | |
| Solubility | Soluble in methanol, DMF, DMSO. Limited solubility in water. | N/A |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. This compound is generally considered non-hazardous, but standard laboratory safety precautions (gloves, safety glasses) should always be observed. The Boc protecting group is sensitive to strong acids; therefore, acidic conditions should be avoided during storage and handling unless deprotection is intended.
The Synthetic Versatility of this compound
The synthetic utility of Boc-IDA stems from its trifunctional nature. The Boc group provides robust protection for the secondary amine under a wide range of conditions (e.g., peptide coupling, base-catalyzed reactions), yet it can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA). The two carboxylic acid groups offer dual points for conjugation, allowing Boc-IDA to act as a scaffold, a linker, or a chelating agent.
Caption: Core reactivity map of this compound.
Key Applications in Organic Synthesis
Peptide Synthesis and Peptidomimetics
This compound is widely used to introduce structural constraints and branching in peptides. By coupling one or both of its carboxylic acids to amino acids or peptide chains, it serves as a scaffold to create looped or branched peptidomimetics. This is crucial in drug discovery for stabilizing secondary structures like β-turns, which are often essential for biological activity.
The Boc-IDA unit can be incorporated as a non-natural amino acid residue. Once integrated, the Boc group can be removed to reveal a secondary amine within the peptide backbone, which can be further functionalized, for example, by acylation or alkylation, to generate diverse peptide libraries.
Solid-Phase Synthesis and Linker Technology
In solid-phase organic synthesis (SPOS), Boc-IDA functions as an effective bifunctional linker. One carboxylic acid can be anchored to a solid support (e.g., Wang or Rink amide resin), leaving the second carboxylic acid available for the stepwise assembly of a molecule. After the synthesis is complete, the entire construct can be cleaved from the resin at the linker position. This approach is particularly valuable in the construction of combinatorial libraries for high-throughput screening.
Caption: Workflow for using Boc-IDA as a linker in solid-phase synthesis.
Multicomponent Reactions: The Ugi Reaction
This compound is an excellent acidic component in multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR). The Ugi reaction combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide in a single, highly convergent step. Using Boc-IDA as the acid component directly introduces a protected, functionalizable branch point into the product. This strategy is exceptionally efficient for rapidly generating complex molecular scaffolds and libraries of drug-like molecules.
Caption: Schematic of the Ugi reaction using Boc-IDA as the acid component.
Synthesis of Chelating Agents
The two carboxylates of iminodiacetic acid form a classic pincer-like structure ideal for chelating metal ions. By using Boc-IDA, chemists can build complex ligands. The Boc-protected amine prevents coordination at the nitrogen atom until desired, allowing for selective functionalization at the carboxyl groups. After the ligand framework is assembled, deprotection of the amine reveals the tridentate N,O,O-donor set of the iminodiacetate core, which can then bind to a variety of metal ions. This has found applications in the development of contrast agents for MRI and radiopharmaceuticals.
Detailed Experimental Protocols
The following protocols are illustrative examples and should be adapted based on the specific substrate and laboratory conditions.
Protocol 1: Coupling of this compound to an Amine on Solid Support
This protocol describes the attachment of Boc-IDA to a Rink amide resin, a common step in solid-phase synthesis.
-
Materials: Rink Amide MBHA resin (0.5 mmol/g loading), this compound (4 equiv.), HATU (3.9 equiv.), N,N-Diisopropylethylamine (DIPEA, 8 equiv.), Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).
-
Procedure:
-
Swell the Rink amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF. Wash the resin with DMF (3 x 10 mL).
-
In a separate flask, dissolve this compound (466 mg, 2.0 mmol) and HATU (741 mg, 1.95 mmol) in DMF (5 mL).
-
Add DIPEA (697 µL, 4.0 mmol) to the solution from step 3 and vortex for 1 minute. This is the "activation solution."
-
Add the activation solution to the swollen resin.
-
Agitate the vessel at room temperature for 4 hours.
-
Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum. A small sample can be subjected to a Kaiser test to confirm the complete consumption of free amines.
-
Protocol 2: Ugi Four-Component Reaction with this compound
This protocol outlines a typical Ugi reaction to generate a complex, scaffolded product.
-
Materials: this compound (1.0 equiv.), Benzylamine (1.0 equiv.), Benzaldehyde (1.0 equiv.), Tert-butyl isocyanide (1.1 equiv.), Methanol (as solvent).
-
Procedure:
-
To a solution of this compound (233 mg, 1.0 mmol) in methanol (10 mL), add benzylamine (109 µL, 1.0 mmol). Stir for 10 minutes.
-
Add benzaldehyde (102 µL, 1.0 mmol) to the mixture and stir for an additional 30 minutes at room temperature.
-
Add tert-butyl isocyanide (124 µL, 1.1 mmol) to the reaction mixture.
-
Seal the vial and stir at room temperature for 48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired Ugi product.
-
Advantages and Limitations
Advantages:
-
Versatility: Acts as a scaffold, linker, and building block for complex structures.
-
Orthogonal Protection: The Boc group is stable under many reaction conditions but is easily removed with acid, allowing for selective deprotection and further functionalization.
-
Pre-organized Structure: The geminal dicarboxylic acid arrangement is ideal for creating constrained cyclic systems and effective chelating agents.
-
Commercial Availability: Readily available and relatively inexpensive, making it suitable for both small-scale research and large-scale production.
Limitations:
-
Steric Hindrance: The bulky tert-butyl group can sometimes hinder reactions at the carboxylic acid sites, requiring more forceful coupling conditions.
-
Symmetry: The two carboxylic acid groups are chemically equivalent, making selective mono-functionalization challenging without statistical mixtures or more complex synthetic strategies.
-
Acidity of α-Protons: The protons alpha to the carboxyl groups can be acidic under certain basic conditions, potentially leading to side reactions.
Conclusion and Future Outlook
This compound is a testament to the power of a well-designed building block. Its simple yet elegant structure provides a robust platform for generating molecular complexity with a high degree of control. Its impact is already significant in peptidomimetic design, combinatorial library synthesis, and the creation of functional materials. Looking forward, the unique scaffolding properties of Boc-IDA will likely be exploited in the development of novel protein-protein interaction inhibitors, sophisticated drug delivery systems, and next-generation diagnostic agents. As synthetic methodologies continue to advance, the applications for this versatile molecule are set to expand even further.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-Iminodiacetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids and specialized building blocks into peptide structures is a cornerstone of modern drug discovery and materials science. Boc-iminodiacetic acid (Boc-IDA) is a key bifunctional molecule utilized to introduce a metal-chelating moiety into a peptide sequence. This capability is critical for the development of radiolabeled peptides for imaging and therapy, affinity purification tags, and novel peptidomimetics with unique structural and functional properties.[1][2] This guide provides a comprehensive overview of the chemical principles and detailed, field-proven protocols for the successful integration of this compound into solid-phase peptide synthesis (SPPS) workflows using the tert-butyloxycarbonyl (Boc) protection strategy.
Introduction: The Rationale for Iminodiacetic Acid in Peptide Synthesis
Iminodiacetic acid (IDA) is a synthetic amino acid analog featuring a central nitrogen atom connected to two carboxymethyl groups. This N,O,O-tridentate structure forms stable coordination complexes with a variety of divalent and trivalent metal ions.[1][3] By incorporating this moiety into a peptide, researchers can imbue the resulting molecule with specific metal-binding properties.
Key Applications Include:
-
Radiopharmaceuticals: Chelating radioactive metals like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu) for PET imaging and targeted radionuclide therapy.
-
Bioconjugation and Drug Delivery: Creating targeted drug delivery systems where the IDA moiety can bind to a metal catalyst or targeting agent.[4]
-
Affinity Chromatography: Synthesizing peptides with a built-in tag for purification via Immobilized Metal Affinity Chromatography (IMAC).[1]
-
Enzyme and Protein Interaction Studies: Probing metal-dependent biological processes and designing novel enzyme inhibitors.[4]
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, provides the most efficient route for assembling such modified peptides.[5] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while one of the original SPPS methods, remains exceptionally robust, particularly for complex or lengthy sequences where aggregation can be a concern.[5][6]
The Core Challenge: Achieving Selective Mono-Amide Bond Formation
A naive approach to incorporating this compound might involve attempting to activate one of its two carboxylic acids for coupling while the other remains free. This strategy is flawed as it leads to a statistical mixture of products, including di-acylation and unwanted oligomerization, severely compromising yield and purity.
The scientifically rigorous and validated solution is to use a differentially protected this compound derivative . The most common and effective building block for this purpose is This compound mono-tert-butyl ester (systematically named N-(tert-Butoxycarbonyl)-N-(carboxymethyl)glycine tert-butyl ester), hereafter referred to as Boc-IDA(OtBu)-OH .
dot graph TD { rankdir=LR; node [shape=none, margin=0, fontname="Arial"];
} caption="Figure 1: Strategy for selective coupling."
In this molecule, one carboxyl group is protected as a tert-butyl (tBu) ester, which is stable under the conditions of peptide coupling. The other carboxyl group remains free and is thus available for selective activation and amide bond formation with the N-terminal amine of the growing peptide chain on the solid support. The tBu protecting group is then removed during the final acidolytic cleavage step.[7]
Experimental Protocols: Boc-SPPS of IDA-Containing Peptides
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating Boc-IDA(OtBu)-OH. The Boc/Bzl strategy is employed, which relies on graduated acid lability: the Nα-Boc group is removed with moderate acid (TFA), while side-chain protecting groups (mostly benzyl-based) and the final peptide-resin linkage require a strong acid (e.g., HF or TFMSA) for cleavage.[8]
Materials and Reagents
| Reagent/Material | Purpose | Common Supplier Notes |
| Resin | Solid support for synthesis | Merrifield Resin (for C-terminal acid) or MBHA/BHA Resin (for C-terminal amide). Substitution: 0.5-1.0 mmol/g.[9] |
| Boc-Amino Acids | Standard peptide building blocks | Ensure side-chain protection is compatible with strong acid cleavage (e.g., Arg(Tos), Asp(OBzl), Glu(OBzl)). |
| Boc-IDA(OtBu)-OH | Chelating building block | Key reagent for introducing the IDA moiety. |
| DCM | Dichloromethane | Peptide synthesis grade, anhydrous. Used for resin swelling and washing. |
| DMF | N,N-Dimethylformamide | Peptide synthesis grade, anhydrous. Primary solvent for coupling reactions. |
| TFA | Trifluoroacetic acid | Reagent grade. Used for Boc deprotection. |
| DIEA | N,N-Diisopropylethylamine | "Hünig's base". Non-nucleophilic base for neutralization and coupling. |
| Coupling Reagents | Activate carboxylic acids | HATU or HBTU are recommended due to the steric hindrance of Boc-IDA(OtBu)-OH.[10][11] |
| HOBt / HOAt | Coupling additives | Suppress racemization and improve coupling efficiency. Often included in HATU/HBTU. |
| Cleavage Cocktail | Cleaves peptide from resin and removes side-chain protecting groups | Typically HF or TFMSA with scavengers. Caution: Highly hazardous. |
| Scavengers | Trap reactive carbocations | Anisole, thioanisole, p-cresol, ethanedithiol (EDT). Essential to prevent side reactions.[12] |
| Diethyl Ether | Peptide precipitation | Cold, anhydrous. |
General Boc-SPPS Workflow
The synthesis proceeds in a cyclical manner, as depicted below. Each cycle adds one amino acid residue.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Figure 2: The cyclical workflow of Boc-SPPS."
Detailed Step-by-Step Protocol
This protocol assumes a synthesis scale of 0.25 mmol on a resin with a substitution of 0.8 mmol/g (312.5 mg of resin). Adjust volumes accordingly.
Step 1: Resin Preparation and Swelling
-
Place the resin in a suitable reaction vessel (e.g., a fritted glass funnel).
-
Add DCM (approx. 10 mL/g resin) and gently agitate for 30-60 minutes to swell the resin beads.
-
Drain the DCM by filtration.
Step 2: Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes (pre-wash), then drain.
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DMF (3x) to remove all traces of acid.[8]
Step 3: Neutralization
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat once.
-
Wash the resin with DMF (5x) to remove excess DIEA. The resin now has a free N-terminal amine, ready for coupling.
Step 4: Coupling of Boc-IDA(OtBu)-OH Causality Note: Boc-IDA(OtBu)-OH is a sterically hindered secondary amine. Standard coupling conditions may be insufficient. The use of a potent aminium/uronium salt coupling reagent like HATU is strongly recommended to achieve high coupling efficiency and avoid deletion sequences.[10][11]
-
Pre-activation: In a separate vial, dissolve Boc-IDA(OtBu)-OH (3 equivalents, 0.75 mmol) and HATU (3 equivalents, 0.75 mmol) in DMF (approx. 5 mL).
-
Add DIEA (6 equivalents, 1.5 mmol) to the solution. Allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.
-
Coupling: Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is advised compared to standard amino acids.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates successful and complete coupling.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution and repeat the coupling step with a freshly prepared activated solution of Boc-IDA(OtBu)-OH.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
Step 5: Chain Elongation Repeat steps 2, 3, and the coupling/washing steps for each subsequent standard Boc-amino acid until the desired peptide sequence is assembled. For standard amino acids, coupling times of 1-2 hours are generally sufficient.[8]
Step 6: Final Cleavage and Deprotection (Strong Acid) WARNING: This step involves extremely hazardous chemicals like HF or TFMSA and must be performed by trained personnel in a specialized apparatus and a certified fume hood.
-
Wash the final peptide-resin with DMF, then DCM, and dry it thoroughly under a high vacuum for several hours.
-
Prepare the cleavage cocktail. A common "low-HF" cocktail suitable for most sequences is HF:p-cresol:thioanisole (90:5:5, v/v/v) . The scavengers (p-cresol, thioanisole) are critical for quenching the t-butyl and benzyl carbocations generated during deprotection, preventing side reactions like S-alkylation of methionine or re-attachment to tryptophan.[12]
-
Transfer the dried resin to the specialized HF cleavage apparatus.
-
Carefully add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction, carefully remove the HF by evaporation under a stream of dry nitrogen gas.
Step 7: Peptide Precipitation and Purification
-
Add cold diethyl ether to the residue from the cleavage step to precipitate the crude peptide.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure HPLC fractions to obtain the final peptide as a white, fluffy powder.
Troubleshooting and Scientific Considerations
| Potential Issue | Cause | Recommended Solution |
| Incomplete Coupling of Boc-IDA(OtBu)-OH | Steric hindrance of the secondary amine and bulky protecting groups. | Use a more potent coupling reagent (HATU, HCTU). Increase coupling time to 2-4 hours. Perform a double coupling. Use NMP as a solvent to disrupt potential aggregation.[13] |
| Deletion of IDA Residue | Incomplete coupling followed by capping of unreacted amines in the next cycle (if capping is used). | Ensure coupling is complete via Kaiser test before proceeding. Avoid using capping steps unless necessary. |
| Side Product Formation during Cleavage | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations from Boc, tBu, and Bzl groups. | Use an effective scavenger cocktail. Ensure sufficient concentration of scavengers like thioanisole or triisopropylsilane (TIS).[12] |
| Incomplete Removal of tBu Group | Insufficient cleavage time or acid strength. | Ensure cleavage time is at least 1-2 hours in HF at 0°C. Analyze the final product by mass spectrometry to confirm the loss of 56 Da (the mass of the tBu group minus a proton). |
Conclusion
The successful incorporation of this compound into a peptide sequence is a powerful technique for creating molecules with tailored metal-chelating properties. The key to a successful synthesis lies in choosing the correct, differentially protected building block, Boc-IDA(OtBu)-OH , to ensure selective mono-acylation. By combining this specific reagent with a robust Boc-SPPS protocol, optimized coupling conditions to overcome steric hindrance, and a carefully planned final cleavage strategy, researchers can reliably produce high-purity, IDA-functionalized peptides for a wide range of applications in medicine, biotechnology, and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Nα- Boc-N-methyl-L.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- PrepChem. (n.d.). Synthesis of Boc-Gly.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- ChemicalBook. (2023). This compound (CAS 56074-20-5).
- BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
- Humphrey, J. M., & Chamberlin, A. R. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- García-Ramos, Y., & Tulla-Puche, J. (2014). Solid-phase peptide synthesis. Digital CSIC.
- RSC Publishing. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- A. M. Reddy, et al. (2007). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- Chem-Impex International. (n.d.). This compound.
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Neumann, et al. (n.d.).
- ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Google Patents. (n.d.). EP1282596B1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates.
- ResearchGate. (2016). Preparation of iminodiacetic acid-type composite chelating material IDAA-PGMA/SiO2 and preliminary studies on adsorption behavior of heavy metal ions and rare earth ions.
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.
- Lhassani, M., et al. (2019).
- Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Beitle, R. R., & Ataai, M. M. (1993). Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins. PubMed.
- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. digital.csic.es [digital.csic.es]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of Boc-Iminodiacetic Acid
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and chelating agents.[1][2] Its widespread use is due to its stability in a variety of reaction conditions and its clean, efficient removal under acidic conditions.[1] This application note provides a comprehensive, step-by-step guide for the deprotection of Boc-iminodiacetic acid, a critical building block in the synthesis of bifunctional chelators for applications in radiopharmaceuticals and bioconjugation. We will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven protocols, and discuss critical aspects of reaction monitoring and product isolation.
Introduction: The Significance of Iminodiacetic Acid and the Role of the Boc Protecting Group
Iminodiacetic acid (IDA) and its derivatives are powerful chelating agents, capable of forming stable complexes with a wide range of metal ions.[3] This property makes them invaluable in fields such as medical imaging, drug delivery, and analytical chemistry.[3] In many synthetic routes, the secondary amine of iminodiacetic acid must be temporarily masked to allow for selective modification of its carboxylic acid functionalities. The Boc group is an ideal choice for this purpose due to its robustness and orthogonal deprotection conditions.[2]
The successful removal of the Boc group is a critical final step in many synthetic pathways, yielding the free iminodiacetic acid ready for conjugation or metal chelation. This guide will focus on the most common and reliable method for this transformation: acid-catalyzed deprotection using trifluoroacetic acid (TFA).
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with a strong acid like TFA is a well-understood, acid-catalyzed elimination reaction.[1][4] The process unfolds in a series of distinct steps, ensuring a clean and efficient removal of the protecting group.
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[1][4] This initial protonation activates the protecting group, making it susceptible to cleavage.
-
Formation of a Stable Tert-butyl Cation: The protonated Boc group becomes unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][4] This is often observed as bubbling in the reaction mixture.
-
Formation of the Amine Salt: The newly liberated secondary amine is then protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt of iminodiacetic acid.[1][4]
// Nodes Boc_IDA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Boc [label="Protonated Boc Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamic_Acid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; IDA_Salt [label="Iminodiacetic Acid\nTFA Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; tBu_cation [label="tert-Butyl Cation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; CO2 [label="CO2", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; TFA [label="H+ (from TFA)", shape=plaintext, fontcolor="#EA4335"];
// Edges Boc_IDA -> Protonated_Boc [label="1. Protonation"]; Protonated_Boc -> Carbamic_Acid [label="2. Cleavage"]; Protonated_Boc -> tBu_cation [style=dashed]; Carbamic_Acid -> IDA_Salt [label="3. Decarboxylation &\n4. Protonation"]; Carbamic_Acid -> CO2 [style=dashed]; TFA -> Boc_IDA [style=invis]; }
Mechanism of TFA-mediated Boc deprotection.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the deprotection of this compound in solution.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich, Chem-Impex |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Acros Organics |
| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Ice bath | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Fume hood | Standard laboratory supplier | |
| Personal Protective Equipment | Safety goggles, lab coat, acid-resistant gloves |
Step-by-Step Deprotection Protocol
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve this compound in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="2. Cool solution to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_tfa [label="3. Add TFA dropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="4. Stir at room temperature (1-2 h)", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="5. Monitor reaction by TLC/LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="6. Evaporate solvent and excess TFA", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="7. Precipitate with cold diethyl ether", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate [label="8. Isolate product by filtration/centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="9. Dry the product under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> cool; cool -> add_tfa; add_tfa -> react; react -> monitor; monitor -> evaporate [label="Complete"]; monitor -> react [label="Incomplete"]; evaporate -> precipitate; precipitate -> isolate; isolate -> dry; dry -> end; }
Experimental workflow for Boc deprotection.
Procedure:
-
Preparation: In a round-bottom flask, dissolve the Boc-protected iminodiacetic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of DCM and TFA, although a 25-50% TFA in DCM solution is also effective.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The evolution of carbon dioxide gas may be observed.[1]
-
Monitoring: The progress of the deprotection can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the deprotected, more polar iminodiacetic acid will have a lower Rf value than the Boc-protected starting material.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene a few times.
-
The crude product is the TFA salt of iminodiacetic acid. To isolate it as a solid, dissolve the residue in a minimal amount of a polar solvent (like methanol) and precipitate by adding it dropwise to a stirred, cold solution of diethyl ether.[1]
-
Collect the precipitated solid by filtration or centrifugation.
-
Wash the solid several times with cold diethyl ether to remove any remaining impurities.
-
Dry the purified iminodiacetic acid TFA salt under vacuum.
-
Note on Scavengers: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, especially with nucleophilic residues in peptide synthesis. For the deprotection of this compound, scavengers are generally not necessary. However, if other sensitive functional groups are present in the molecule, scavengers like water (2.5%) and triisopropylsilane (TIS, 2.5%) can be added to the TFA/DCM mixture.[5]
Analytical Validation
It is crucial to validate the successful deprotection and assess the purity of the final product.
| Analytical Technique | Purpose | Expected Outcome |
| TLC | Reaction monitoring | Disappearance of the starting material spot and appearance of a new, more polar spot (lower Rf). |
| LC-MS | Reaction monitoring and purity assessment | A peak corresponding to the mass of the protonated iminodiacetic acid should be observed. The purity can be determined by the relative peak area. |
| ¹H NMR | Structural confirmation | Disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm) from the Boc group. |
| FT-IR | Structural confirmation | Disappearance of the carbamate C=O stretch from the Boc group. |
Safety Considerations
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.
-
The reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or acid concentration. | Extend the reaction time and monitor by TLC/LC-MS. If necessary, increase the concentration of TFA. |
| Water in the reaction mixture (can hydrolyze TFA). | Use anhydrous solvents and reagents. | |
| Oily Product | Residual TFA or solvent. | Co-evaporate with toluene or another suitable solvent. Ensure thorough drying under high vacuum. |
| The TFA salt of the product is inherently oily. | Attempt precipitation from a different solvent system or use a basic ion-exchange resin to obtain the free amine, which may be a solid.[6] | |
| Low Yield | Product loss during work-up. | Ensure complete precipitation and careful collection of the solid. Minimize transfer steps. |
| Product is soluble in the precipitation solvent. | Use a more non-polar solvent for precipitation or increase the volume of the precipitation solvent. |
Conclusion
The TFA-mediated deprotection of this compound is a robust and efficient method for generating the free chelating agent. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this application note, researchers can confidently and successfully perform this critical synthetic transformation. Careful monitoring of the reaction and a well-executed work-up are key to obtaining a high yield of pure iminodiacetic acid, ready for its intended application in drug development and scientific research.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging Boc-Iminodiacetic Acid for Advanced Antibody-Drug Conjugate Synthesis
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2] The linker, a component that bridges the antibody and the payload, is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of action.[][4][5] This guide provides a comprehensive overview and detailed protocols for utilizing Boc-iminodiacetic acid (Boc-IDA), a versatile and efficient chemical scaffold, in the construction of ADCs. We will explore the underlying chemistry, provide step-by-step methodologies for conjugation and characterization, and offer expert insights into the critical parameters that ensure the synthesis of a stable and effective ADC.
Introduction: The Central Role of Linker Chemistry
An ideal ADC linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cell.[][4] Linkers are broadly categorized as cleavable or non-cleavable.[2][6] Cleavable linkers are designed to respond to the unique conditions of the tumor microenvironment (e.g., low pH, high glutathione levels, or specific enzymes), whereas non-cleavable linkers release the drug only after lysosomal degradation of the entire ADC.[2][][6][]
This compound emerges as a highly valuable building block for linker synthesis. Its structure features two carboxylic acid moieties and a tert-butyloxycarbonyl (Boc) protected amine.[8][9] This configuration offers a robust platform for a two-stage conjugation strategy:
-
Antibody Attachment: One or both of the carboxylic acid groups can be activated to react with primary amines (e.g., lysine residues) on the antibody surface, forming a stable amide bond.[][11]
-
Payload Attachment: Subsequent removal of the acid-labile Boc protecting group reveals a primary amine, which serves as a clean and specific attachment point for the cytotoxic payload or a payload-bearing linker cassette.[12]
This sequential approach provides precise control over the conjugation process, minimizing unwanted side reactions and facilitating the construction of more defined and homogeneous ADCs. Furthermore, the iminodiacetic acid core can function as a chelating agent, opening possibilities for its use in radiopharmaceutical conjugates or other metal-complexing applications.[9][13][14][15]
Mechanism & Workflow: From Boc-IDA to a Functional ADC
The synthesis of an ADC using a Boc-IDA scaffold follows a logical and controlled sequence. The primary amine of the linker is protected, forcing the initial reaction to occur through the carboxylic acid groups. This ensures the antibody is modified first, followed by deprotection and payload attachment.
Experimental Protocols
These protocols provide a framework for synthesis and characterization. Researchers must optimize parameters such as molar ratios, reaction times, and purification methods for their specific antibody and payload.
Protocol 1: Activation of this compound
Objective: To activate the carboxylic acid groups of Boc-IDA by converting them into N-Hydroxysuccinimide (NHS) esters for efficient reaction with antibody primary amines.
Materials:
-
This compound (CAS 56074-20-5)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add NHS (2.2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from an EtOAc/Hexanes mixture to yield the Boc-IDA-bis-NHS ester.
Senior Scientist's Note: The use of anhydrous solvents is critical as NHS esters are highly susceptible to hydrolysis.[16] Always use freshly opened or properly stored anhydrous solvents. EDC can be a more convenient alternative to DCC as its urea byproduct is water-soluble, simplifying purification.
Protocol 2: Conjugation of Boc-IDA-NHS to the Antibody
Objective: To covalently attach the activated Boc-IDA linker to the monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at a known concentration (e.g., 5-10 mg/mL)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate Buffer, pH 8.0-8.5
-
Boc-IDA-bis-NHS ester stock solution (10-20 mg/mL in anhydrous DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (10-30 kDa MWCO)
Procedure:
-
Prepare the antibody by buffer exchanging it into the Conjugation Buffer. Ensure any amine-containing stabilizers like glycine or Tris are removed.[17]
-
Calculate the volume of the Boc-IDA-NHS ester stock solution required to achieve a 10-20 fold molar excess over the antibody.
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.[]
-
Purification: Immediately purify the resulting mAb-linker conjugate to remove excess, unreacted linker and byproducts.
-
SEC: Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect fractions corresponding to the high molecular weight antibody peak.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer with multiple buffer changes over 24-48 hours.
-
Senior Scientist's Note: The reaction is performed at a slightly alkaline pH (8.0-8.5) to ensure the lysine ε-amino groups are deprotonated and thus maximally nucleophilic, promoting efficient conjugation.[][] The molar excess of the linker is a key parameter to optimize for achieving the desired degree of labeling.
Protocol 3: Boc Deprotection and Payload Conjugation
Objective: To deprotect the linker's amine group and attach the activated cytotoxic payload.
Materials:
-
Purified mAb-Linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Activated payload (e.g., Drug-NHS ester) dissolved in anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris or Glycine)
Procedure:
-
Boc Deprotection: a. Lyophilize the purified mAb-linker conjugate to remove the aqueous buffer. b. Redissolve the lyophilized solid in anhydrous DCM. c. Add TFA to the solution to a final concentration of 20-50% (v/v).[12] d. Stir the reaction at room temperature for 1-2 hours. e. Remove the solvent and excess TFA under a gentle stream of nitrogen or by vacuum.
-
Payload Conjugation: a. Immediately redissolve the deprotected, amine-reactive conjugate in a suitable buffer (e.g., PBS, pH 7.4-8.0). b. Add the activated payload stock solution to achieve a 5-10 fold molar excess. c. Incubate for 2-4 hours at room temperature with gentle mixing.[12]
-
Quenching & Purification: a. Quench any unreacted payload by adding the quenching solution. b. Purify the final ADC using SEC or dialysis as described in Protocol 2 to remove unreacted payload and quenching agent. c. Sterilize the final ADC by passing it through a 0.22 µm filter and store under appropriate conditions.
ADC Characterization: Validating Your Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.[19] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute, as it directly impacts both the potency and potential toxicity of the ADC.[1][20][]
Key Characterization Techniques
| Parameter | Technique | Principle & Output | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species (DAR 0, 2, 4, etc.) based on hydrophobicity imparted by the drug-linker. Provides relative quantification of each species and a weighted average DAR. | [][22] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the precise mass of the intact or reduced (light and heavy chain) ADC. The mass difference between conjugated and unconjugated species reveals the number of attached drug-linkers. | [1][20][23] | |
| UV-Vis Spectrophotometry | Calculates average DAR by measuring absorbance at two wavelengths (e.g., 280 nm for protein, and a specific wavelength for the drug) and using the Beer-Lambert law with known extinction coefficients. | [] | |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC) | Separates molecules by size. Used to quantify the percentage of monomeric ADC versus high molecular weight aggregates or fragments. | [1][19] |
| Purity & Integrity | SDS-PAGE (Reducing & Non-reducing) | Visualizes the integrity of the ADC. Under non-reducing conditions, it shows the intact ADC. Under reducing conditions, it separates heavy and light chains, showing shifts in bands corresponding to conjugated species. | [] |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Measures the thermal transition midpoint (Tm) of the antibody domains. A significant change in Tm compared to the naked antibody can indicate how the conjugation process has affected the protein's structural stability. | [19][24] |
Conclusion
This compound provides a reliable and versatile scaffold for the synthesis of antibody-drug conjugates. The ability to perform a sequential, two-stage conjugation by leveraging the Boc protecting group allows for greater control over the final product's composition. By following robust protocols for synthesis, purification, and, most importantly, comprehensive characterization, researchers can confidently develop novel ADCs. The methodologies described herein serve as a foundational guide for scientists in the drug development field, enabling the creation of next-generation targeted therapeutics with optimized safety and efficacy profiles.
References
-
Zuo, S., Bo, T., & Suresh Babu, C.V. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent. Available at: [Link]
-
Birdsall, R., Cosgrave, E., Shion, H., & Chen, W. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available at: [Link]
-
Chen, Z., et al. (2019). Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS. Analytical and Bioanalytical Chemistry, 412(5), 1023-1031. Available at: [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Available at: [Link]
-
Kumar, S., & Singh, S. K. (2015). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. In Antibody-Drug Conjugates (pp. 209-221). Humana Press. Available at: [Link]
-
SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?. Available at: [Link]
-
Ge, Y., et al. (2011). Preparation and characterization of iminodiacetic acid-functionalized magnetic nanoparticles and its selective removal of bovine hemoglobin. Journal of Nanoscience and Nanotechnology, 11(2), 1645-1651. Available at: [Link]
-
Institute of Chemistry Ceylon. (n.d.). Stability of Metal Complexes. Available at: [Link]
-
Zhang, D., et al. (2025). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. International Journal of Molecular Sciences, 26(23), 1-15. Available at: [Link]
-
Slideshare. (n.d.). Stability of metal complexes. Available at: [Link]
-
Fürth lab. (n.d.). Antibody conjugation. Available at: [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3404-3425. Available at: [Link]
-
Bar-Oz, L., et al. (2022). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Cancers, 14(15), 3749. Available at: [Link]
-
ResearchGate. (n.d.). Grafting iminodiacetic acid on silica nanoparticles for facilitated refolding of like-charged protein and its metal-chelate affinity purification. Available at: [Link]
-
Dong, X. Y., et al. (2016). Grafting iminodiacetic acid on silica nanoparticles for facilitated refolding of like-charged protein and its metal-chelate affinity purification. Journal of Chromatography A, 1431, 151-159. Available at: [Link]
-
Markowicz-Piasecka, M., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2265. Available at: [Link]
-
Könning, D., et al. (2023). Generation and Characterization of Iduronidase-Cleavable ADCs. Bioconjugate Chemistry, 34(12), 2166-2175. Available at: [Link]
-
Markowicz-Piasecka, M., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2265. Available at: [Link]
-
ACS Publications. (n.d.). Immobilized iminodiacetic acid metal peptide complexes. Identification of chelating peptide purification handles for recombinant proteins. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.10: Stability of Transition Metal Complexes. Available at: [Link]
-
MDPI. (2024). Branched Linkers for Homogeneous Antibody–Drug Conjugates: How Long Is Long Enough?. Available at: [Link]
-
PubMed. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Available at: [Link]
-
Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Available at: [Link]
-
Abbkine. (n.d.). Bioconjugation application notes. Available at: [Link]
-
McGill University. (n.d.). Bioconjugation Techniques. Available at: [Link]
-
ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. Available at: [Link]
- Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides.
-
ResearchGate. (n.d.). Iminodiacetic acid is the functional group of resin and the mechanism.... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Anhydride synthesis. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Antibody conjugation and formulation. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of iminodiacetic acid. Available at: [Link]
-
MDPI. (2023). Impact of Protein N α -Modifications on Cellular Functions and Human Health. Available at: [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and Characterization of Iduronidase-Cleavable ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 8. This compound | 56074-20-5 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 11. Bioconjugation application notes [bionordika.fi]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation and characterization of iminodiacetic acid-functionalized magnetic nanoparticles and its selective removal of bovine hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cedarlanelabs.com [cedarlanelabs.com]
- 17. furthlab.xyz [furthlab.xyz]
- 19. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 20. agilent.com [agilent.com]
- 22. lcms.cz [lcms.cz]
- 23. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Boc-Iminodiacetic Acid in Radiopharmaceutical Development: A Technical Guide for Researchers
Introduction: The Bifunctional Chelator Paradigm in Targeted Radiopharmaceuticals
The development of targeted radiopharmaceuticals represents a paradigm shift in nuclear medicine, enabling the precise delivery of diagnostic and therapeutic radionuclides to specific biological targets, such as tumor-associated receptors. This precision is achieved through the design of bifunctional molecules, which consist of a targeting vector (e.g., a peptide or antibody) covalently linked to a chelating agent that firmly sequesters a metallic radionuclide.[1] Iminodiacetic acid (IDA) and its derivatives have historically served as a robust platform for chelating radiometals, most notably Technetium-99m (99mTc) for hepatobiliary imaging.[1][2]
This application note provides an in-depth guide to the use of N-Boc-iminodiacetic acid, a versatile building block, in the synthesis of peptide-based radiopharmaceuticals for Positron Emission Tomography (PET). We will explore the strategic role of the tert-butyloxycarbonyl (Boc) protecting group, detail protocols for bioconjugation and radiolabeling, and discuss essential quality control and stability assessments.
The Strategic Role of Boc-Iminodiacetic Acid
N-Boc-iminodiacetic acid is an ideal precursor for developing bifunctional chelators for several key reasons:
-
Orthogonal Protection Strategy: The Boc group provides temporary protection for the imino nitrogen.[3] This is crucial as it prevents this reactive site from participating in unwanted side reactions during the activation of the carboxylic acid groups (e.g., for NHS ester formation) or during peptide synthesis.[4] The Boc group is stable under the basic conditions required for NHS ester conjugation but is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not harm the peptide structure.[5]
-
Chelation Moiety: Upon deprotection, the iminodiacetic acid moiety becomes a powerful chelating agent, capable of forming stable complexes with a variety of radiometals used in PET imaging, such as Gallium-68 (⁶⁸Ga), and in therapy, like Lutetium-177 (¹⁷⁷Lu).[6][7]
-
Versatile Conjugation Chemistry: The two carboxylic acid groups of this compound can be activated, for instance, into N-hydroxysuccinimide (NHS) esters.[] These activated esters react efficiently and specifically with primary amines (the N-terminus or lysine side chains) on peptides and proteins under mild conditions (pH 7.2-8.5) to form stable, irreversible amide bonds.[4][]
This combination of features allows for a controlled, stepwise synthesis of a peptide-chelator conjugate, ready for subsequent radiolabeling.
Experimental Workflow Overview
The development of a radiopharmaceutical using this compound follows a logical, multi-step process. This workflow ensures the final product is pure, stable, and retains the biological activity of the targeting peptide.
Caption: General workflow from precursor to final radiopharmaceutical.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound Bis-NHS Ester
This protocol describes the activation of the carboxylic acid groups of this compound to facilitate conjugation to primary amines on a targeting vector.
Causality: The conversion to an NHS ester creates a highly reactive species that is susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond.[] Carbodiimides like EDC are used to facilitate the formation of this active ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (2.2 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (2.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting dicyclohexylurea (DCU) byproduct, if using DCC, can be removed by filtration. For water-soluble EDC, proceed to precipitation.
-
Precipitate the product by adding the reaction mixture dropwise to a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the product (Boc-IDA-bis-NHS ester) by MS and NMR and store desiccated at -20°C.
Protocol 2: Conjugation of Boc-IDA-bis-NHS Ester to a Targeting Peptide
This protocol details the coupling of the activated chelator to a peptide containing a primary amine (e.g., N-terminus or a lysine residue).
Causality: The reaction is performed at a slightly basic pH (8.0-8.5) to ensure the primary amine of the peptide is deprotonated and thus sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester.[][9] Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete in the reaction.[9]
Materials:
-
Targeting peptide (with at least one primary amine)
-
Boc-IDA-bis-NHS ester (from Protocol 1)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5
-
Anhydrous DMSO
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[10][11]
Procedure:
-
Dissolve the targeting peptide in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Boc-IDA-bis-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved Boc-IDA-bis-NHS ester solution to the peptide solution. The optimal ratio should be determined empirically.[4]
-
Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to confirm the formation of the conjugate.
-
Purify the resulting Boc-protected peptide-chelator conjugate by RP-HPLC to separate it from unreacted peptide and excess chelator.[10][12]
-
Pool the fractions containing the pure product and lyophilize.
Protocol 3: Boc-Group Deprotection
This step is critical to unmask the iminodiacetic acid moiety for subsequent radiometal chelation.
Causality: Strong acids like TFA cleave the tert-butyl carbamate bond, liberating the free amine (the nitrogen of the IDA) and forming volatile byproducts (isobutene and CO₂).[5]
Materials:
-
Lyophilized Boc-peptide-chelator conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger, optional)
-
Nitrogen gas stream
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-peptide-chelator conjugate in a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS. A common alternative is 50% TFA in DCM.[5]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA/DCM under a gentle stream of nitrogen.
-
Precipitate the deprotected peptide-chelator conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the final peptide-chelator conjugate under vacuum. Confirm complete deprotection via mass spectrometry.
Protocol 4: Radiolabeling with Gallium-68
This protocol describes the chelation of ⁶⁸Ga, a common PET radionuclide, eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Causality: The reaction is performed under acidic conditions (pH 3.5-4.5) and often heated to facilitate the efficient complexation of the Ga³⁺ ion by the carboxylate and amine groups of the iminodiacetic acid chelator.[6][13] Buffers like sodium acetate or HEPES are used to maintain the optimal pH.[14]
Materials:
-
Peptide-iminodiacetic acid conjugate (from Protocol 3)
-
⁶⁸GaCl₃ in 0.1 M HCl (eluted from a ⁶⁸Ge/⁶⁸Ga generator)
-
Reaction Buffer: 0.5 M Sodium Acetate or 1 M HEPES
-
Sterile, metal-free water for injection
-
Heating block (90-95°C)
-
Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a sterile, metal-free reaction vial, add 10-50 µg of the peptide-chelator conjugate dissolved in water.
-
Add the reaction buffer to adjust the pH to approximately 4.0.
-
Add the ⁶⁸GaCl₃ eluate (e.g., 100-500 MBq) to the vial.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[13]
-
After cooling, purify the reaction mixture using a C18 SPE cartridge. Load the reaction, wash with water to remove unchelated ⁶⁸Ga, and elute the radiolabeled peptide with an ethanol/water solution.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Quality Control and Data Analysis
Rigorous quality control is mandatory before any radiopharmaceutical can be used.[15][16]
1. Radiochemical Purity (RCP):
-
Method: Radio-HPLC and/or Instant Thin-Layer Chromatography (ITLC).[15]
-
Principle: Separates the desired radiolabeled peptide from impurities like free/unchelated ⁶⁸Ga and colloidal ⁶⁸Ga.
-
Acceptance Criteria: RCP should be >95%.
Caption: Decision workflow for radiopharmaceutical batch release.
2. In Vitro Stability:
-
Method: Incubate the final radiolabeled product in human or mouse serum at 37°C.[17][18]
-
Analysis: Analyze samples at various time points (e.g., 0, 30, 60, 120 min) by radio-HPLC to quantify the percentage of intact radiolabeled peptide.
-
Purpose: To ensure the radiolabel remains attached to the peptide under physiological conditions.
3. Biodistribution Studies:
-
Method: Inject the radiopharmaceutical into tumor-bearing animal models.[19][20]
-
Analysis: At set time points, dissect organs and tumors, weigh them, and measure the radioactivity using a gamma counter.
-
Data: Calculate the percent injected dose per gram of tissue (%ID/g) to determine tumor uptake and clearance from non-target organs.
Representative Data Tables
Table 1: Radiolabeling and Stability Parameters
| Parameter | [⁶⁸Ga]Ga-IDA-Peptide | [¹⁷⁷Lu]Lu-IDA-Peptide | Acceptance Criteria |
|---|---|---|---|
| Radiochemical Purity (RCP) | > 98% | > 99% | > 95% |
| Molar Activity (GBq/µmol) | 25-50 | 10-20 | As high as possible |
| In Vitro Serum Stability (2h) | > 95% intact | > 97% intact | > 90% intact |
| logP (Octanol/Water) | -2.8 ± 0.3 | -2.9 ± 0.2 | N/A (hydrophilic) |
Table 2: Representative Biodistribution Data in Tumor-Bearing Mice (%ID/g at 1h p.i.)
| Organ | [⁶⁸Ga]Ga-IDA-TargetingPeptide | [⁶⁸Ga]Ga-IDA-ScrambledPeptide (Control) |
|---|---|---|
| Blood | 1.5 ± 0.4 | 1.6 ± 0.5 |
| Tumor | 10.2 ± 1.8 | 1.1 ± 0.3 |
| Liver | 2.1 ± 0.6 | 2.3 ± 0.7 |
| Kidneys | 25.5 ± 4.1 | 24.8 ± 3.9 |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.3 |
| Tumor-to-Muscle Ratio | 12.75 | 1.22 |
Data are presented as mean ± SD and are synthesized based on typical values reported in the literature for targeted radiolabeled peptides.[21][22][23]
Conclusion
This compound is a highly effective and versatile precursor for the development of targeted radiopharmaceuticals. Its unique structure allows for a controlled and efficient synthetic strategy, encompassing orthogonal protection, facile bioconjugation, and stable chelation of medically relevant radionuclides. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to synthesize and evaluate novel peptide-based imaging and therapeutic agents, ultimately advancing the field of personalized nuclear medicine.
References
-
Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging. (2022). MDPI. Retrieved January 10, 2026, from [Link]
-
Preliminary Study of New Gallium-68 Radiolabeled Peptide Targeting NRP-1 to Detect Brain Metastases by Positron Emission Tomography. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. (n.d.). Journal of Radiopharmaceutical and Molecular Probes. Retrieved January 10, 2026, from [Link]
-
Radiosynthesis and Evaluation of a Novel 68Ga-Labeled Peptide for PD-L1-Targeted PET Imaging. (2025). Mol Pharm. Retrieved January 10, 2026, from [Link]
-
On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
68Ga-Labeled Peptides in Tumor Imaging. (n.d.). Journal of Nuclear Medicine. Retrieved January 10, 2026, from [Link]
-
Preparation, Radiolabeling with 68Ga/177Lu and Preclinical Evaluation of Novel Angiotensin Peptide Analog: A New Class of Peptides for Breast Cancer Targeting. (2023). MDPI. Retrieved January 10, 2026, from [Link]
-
Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved January 10, 2026, from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]
-
Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved January 10, 2026, from [Link]
-
Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. (1976). Journal of Nuclear Medicine. Retrieved January 10, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. (2018). NIH. Retrieved January 10, 2026, from [Link]
Sources
- 1. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Preliminary Study of New Gallium-68 Radiolabeled Peptide Targeting NRP-1 to Detect Brain Metastases by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. interchim.fr [interchim.fr]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 17. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging [mdpi.com]
- 19. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radiosynthesis and Evaluation of a Novel 68Ga-Labeled Peptide for PD-L1-Targeted PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Covalent Immobilization of Boc-Iminodiacetic Acid onto Amine-Functionalized Resin
Introduction
The immobilization of chelating agents onto solid supports is a cornerstone technique in various scientific disciplines, including metal ion scavenging, affinity chromatography, and solid-phase organic synthesis. Iminodiacetic acid (IDA) is a particularly versatile chelating ligand capable of forming stable complexes with a wide range of metal ions.[1] By covalently attaching IDA to a solid-phase resin, researchers can create a reusable and highly efficient tool for their specific applications.
This application note provides a detailed protocol for the coupling of N-tert-butyloxycarbonyl (Boc) protected iminodiacetic acid to an amine-functionalized resin. The Boc protecting group offers a robust strategy to ensure selective mono-acylation of the resin's primary amino groups, preventing cross-linking and preserving one of the carboxylic acid functionalities for subsequent deprotection and use.[2] We will delve into the rationale behind each step, from resin preparation to the critical validation of the coupling reaction, ensuring a reproducible and reliable outcome for researchers, scientists, and drug development professionals.
Core Principles: The Chemistry of Coupling
The fundamental reaction involves the formation of a stable amide bond between one of the carboxylic acid groups of Boc-iminodiacetic acid and the primary amine on the solid support. This is an acylation reaction that requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the resin's amino group.
A common and effective method for this activation is the use of a carbodiimide reagent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3] DIC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is prone to racemization and side reactions. HOBt mitigates these issues by rapidly converting the O-acylisourea into a more stable and less racemization-prone HOBt-ester, which then efficiently acylates the primary amine on the resin.[3][4]
Experimental Workflow Overview
The overall process for coupling this compound to an amine-functionalized resin can be broken down into four key stages: Resin Preparation, Activation and Coupling, Capping, and Validation.
Figure 2: Decision workflow for validating the coupling reaction using the Kaiser test.
Kaiser Test Protocol
-
Place a small sample of the dried resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, and Phenol in Butanol).
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Interpretation of Kaiser Test Results
[5]
| Observation | Interpretation | Recommended Action |
|---|---|---|
| Intense Blue Beads & Blue Solution | Incomplete or failed coupling. | Repeat the coupling and capping steps. |
| Yellow or Colorless Beads & Solution | Successful coupling. | The functionalized resin is ready for use. |
| Brownish-Red Color | May indicate secondary amines. Not expected in this protocol. | Use an alternative test like the Isatin or Chloranil test for confirmation. [7]|
For quantitative determination of the loading, advanced techniques such as NMR spectroscopy of the cleaved product or vibrational spectroscopy can be employed. [8][9][10][11]
Conclusion
This application note provides a comprehensive and validated protocol for the covalent attachment of this compound to an amine-functionalized solid support. By carefully controlling the reaction conditions, particularly the pre-activation of the diacid and the subsequent capping of unreacted sites, researchers can reliably produce a mono-substituted IDA resin. The validation of each step, especially the confirmation of complete coupling via the Kaiser test, is paramount to ensuring the quality and performance of the final product. This immobilized chelating resin serves as a powerful tool for a multitude of applications in chemistry and biotechnology.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Yan, B., et al. (2000). On-Bead Quantitation of Resin Bound Functional Groups Using Analogue Techniques with Vibrational Spectroscopy. Journal of Combinatorial Chemistry, 2(1), 33-38. Retrieved from [Link]
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
American Chemical Society Publications. (2000). On-Bead Quantitation of Resin Bound Functional Groups Using Analogue Techniques with Vibrational Spectroscopy. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). On-Bead Quantitation of Resin Bound Functional Groups Using Analogue Techniques with Vibrational Spectroscopy. Retrieved from [Link]
-
Sane, P., et al. (2004). A general approach to the quantification of resin-bound functional groups by NMR. Tetrahedron Letters, 45(42), 7945-7948. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of iminodiacetic acid. Retrieved from [Link]
-
Fryxell, G. E., et al. (2005). Synthesis of Nanoporous Iminodiacetic Acid Sorbents for Binding Transition Metals. Separation Science and Technology, 40(1-3), 57-76. Retrieved from [Link]
- Google Patents. (n.d.). US10364303B2 - Iminodiacetic acid type chelate resin and method for producing same.
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Molecules, 18(1), 795-808. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
ACS Publications. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(9), 1347-1353. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid) as sustained-release Pb2+ chelating agent. Journal of Hazardous Materials, 412, 125206. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Retrieved from [Link]
-
ResearchGate. (2001). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Supporting information. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Retrieved from [Link]
Sources
- 1. Synthesis of Nanoporous Iminodiacetic Acid Sorbents for Binding Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. On-Bead Quantitation of Resin Bound Functional Groups Using Analogue Techniques with Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A general approach to the quantification of resin-bound functional groups by NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Modification with Boc-Iminodiacetic Acid
Introduction: Unlocking Surface Potential with Boc-Iminodiacetic Acid
Surface modification is a cornerstone of modern materials science, enabling the precise tailoring of interfacial properties for a vast array of applications, from next-generation biosensors and targeted drug delivery systems to advanced cell culture platforms. This compound (Boc-IDA) has emerged as a highly versatile molecule for surface functionalization. Its unique structure, featuring a temporary tert-butyloxycarbonyl (Boc) protecting group and two carboxylic acid moieties, allows for a multi-stage, highly controlled approach to surface engineering.
The core utility of Boc-IDA lies in its ability to be covalently attached to a surface, followed by the selective removal of the Boc group to expose a reactive iminodiacetic acid (IDA) headgroup. This IDA functionality is a powerful chelating agent, capable of forming stable complexes with a variety of divalent metal ions, such as Ni²⁺, Cu²⁺, and Zn²⁺.[1][2] This metal-chelated surface can then be used for the specific and reversible immobilization of biomolecules, most notably proteins and peptides bearing a polyhistidine tag (His-tag), a widely used motif in recombinant protein technology.[3] This capability forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a powerful protein purification technique.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for surface modification. We will detail step-by-step protocols for the immobilization of Boc-IDA on amine-functionalized surfaces, the subsequent deprotection of the Boc group, and the final chelation of metal ions. Furthermore, we will present an application workflow for the immobilization and elution of His-tagged proteins, a common downstream application.
The Strategic Advantage of a Two-Step Functionalization
The use of a Boc-protected precursor offers significant advantages over the direct immobilization of iminodiacetic acid. The Boc group serves to temporarily mask the chelating functionality of the IDA moiety, preventing premature and uncontrolled metal ion binding during the initial surface coupling reaction. This ensures a more uniform and reproducible surface modification. The subsequent deprotection step provides a temporal and spatial control over the activation of the surface's chelating properties, allowing for the introduction of metal ions only when desired.
Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the surface modification of amine-functionalized substrates with this compound. The following protocols are designed to be adaptable to various substrate types, including glass slides, silicon wafers, and gold surfaces functionalized with amine-terminated self-assembled monolayers (SAMs).
Workflow Overview
The overall workflow for creating a functional metal-chelating surface using this compound can be visualized as a three-stage process:
Figure 1: General workflow for surface modification.
Protocol 1: Immobilization of this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to an amine-functionalized surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6]
Materials:
-
Amine-functionalized substrate (e.g., glass slide, silicon wafer)
-
This compound (CAS 56074-20-5)[7]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Substrate Preparation: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a gentle stream of nitrogen.
-
Activation of this compound:
-
Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in the Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution at a 2:1 molar excess of EDC/NHS to the Boc-IDA.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle agitation. This forms a more stable amine-reactive NHS ester.[8]
-
-
Coupling to the Surface:
-
Immediately apply the activated Boc-IDA solution to the cleaned amine-functionalized surface, ensuring complete coverage.
-
Incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Washing:
-
Rinse the surface thoroughly with Coupling Buffer (PBS, pH 7.4) to remove unreacted Boc-IDA and byproducts.
-
Follow with a rinse in DI water.
-
Dry the surface under a gentle stream of nitrogen.
-
Protocol 2: Deprotection of the Surface-Bound Boc Group
This protocol details the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) to expose the iminodiacetic acid functionality.[9][10][11]
Materials:
-
Boc-IDA functionalized substrate
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Neutralization Buffer: PBS, pH 7.4
-
Dichloromethane (DCM)
-
Nitrogen gas stream
Procedure:
-
Deprotection Reaction:
-
Immerse the Boc-IDA functionalized substrate in the TFA/DCM deprotection solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.[12] The reaction progress can be monitored by surface characterization techniques if available.
-
-
Washing and Neutralization:
-
Remove the substrate from the deprotection solution and wash thoroughly with DCM to remove residual TFA.
-
Immediately immerse the substrate in Neutralization Buffer (PBS, pH 7.4) for 5-10 minutes to neutralize any remaining acid.
-
Rinse extensively with DI water.
-
-
Drying:
-
Dry the surface under a gentle stream of nitrogen. The surface now presents free iminodiacetic acid groups.
-
Protocol 3: Metal Ion Chelation
This protocol describes the loading of the IDA-functionalized surface with divalent metal ions, preparing it for affinity binding applications.
Materials:
-
IDA-functionalized substrate
-
Metal Salt Solution: 100 mM solution of the desired metal salt (e.g., NiCl₂, CuSO₄, ZnCl₂) in DI water
-
Wash Buffer: DI water
-
Nitrogen gas stream
Procedure:
-
Metal Ion Loading:
-
Immerse the IDA-functionalized substrate in the metal salt solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Rinse the substrate thoroughly with DI water to remove any non-specifically bound metal ions.
-
-
Drying:
-
Dry the surface under a gentle stream of nitrogen. The surface is now ready for use in applications such as protein immobilization.
-
Application Workflow: Reversible Immobilization of His-Tagged Proteins
This workflow demonstrates a typical application of a Ni²⁺-IDA functionalized surface for the capture and subsequent elution of a His-tagged protein.
Workflow Diagram
Figure 2: His-tagged protein immobilization and elution workflow.
Procedure:
-
Protein Binding: Incubate the Ni²⁺-IDA functionalized surface with a solution of the His-tagged protein in a suitable binding buffer (e.g., PBS, pH 7.4) for 1-2 hours.
-
Washing: Wash the surface with a low-concentration imidazole buffer (e.g., 10-20 mM imidazole in PBS) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein by incubating the surface with a high-concentration imidazole buffer (e.g., 250-500 mM imidazole in PBS).
-
Regeneration: To reuse the surface, strip the remaining nickel ions by washing with a chelating agent like EDTA (e.g., 100 mM EDTA in PBS), followed by extensive rinsing with DI water. The surface can then be recharged with Ni²⁺ as described in Protocol 3.[13][14]
Data Presentation: Expected Surface Characterization
Successful surface modification can be monitored at each stage using various surface-sensitive analytical techniques. The following table summarizes the expected quantitative data. These values are representative and may vary depending on the specific substrate and experimental conditions.
| Surface Stage | Water Contact Angle (Advancing, °) | N (1s) Atomic % (XPS) | C (1s) Atomic % (XPS) | O (1s) Atomic % (XPS) |
| Amine-Functionalized Substrate | 40 - 55 | 5 - 10 | 65 - 75 | 15 - 25 |
| After Boc-IDA Immobilization | 65 - 80 | 7 - 12 | 70 - 80 | 10 - 20 |
| After Boc Deprotection | 50 - 65 | 7 - 12 | 68 - 78 | 12 - 22 |
| After Ni²⁺ Chelation | 55 - 70 | 7 - 12 | 68 - 78 | 12 - 22 |
Table 1: Representative Surface Characterization Data.
Interpretation of Data:
-
Water Contact Angle: An increase in the contact angle after Boc-IDA immobilization is expected due to the hydrophobic nature of the Boc group. Subsequent deprotection should lead to a decrease in the contact angle as the more hydrophilic iminodiacetic acid is exposed.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for confirming the chemical composition of the surface.[15][16][17] An increase in the nitrogen and carbon content after Boc-IDA immobilization is indicative of successful coupling. After Boc deprotection, a subtle change in the C1s and O1s spectra can be observed due to the removal of the tert-butoxycarbonyl group. The presence of the desired metal ion can be confirmed by its characteristic peaks in the XPS spectrum after the chelation step.[18]
Advanced Applications and Future Directions
The ability to create surfaces with reversible, high-affinity binding sites for tagged proteins opens up a plethora of advanced applications:
-
Switchable Biosensors: The metal-ion dependency of the IDA-His-tag interaction can be exploited to create "on/off" biosensors.[19] The binding of a His-tagged analyte can be modulated by the presence or absence of metal ions, providing a mechanism for signal control.
-
Cell Adhesion Studies: Surfaces functionalized with IDA can be used to study the adhesion and behavior of cells engineered to express His-tagged surface proteins.[20][21] This allows for precise control over cell attachment and the investigation of cell-surface interactions in a highly controlled manner.
-
Drug Delivery Systems: Nanoparticles functionalized with IDA can be used to chelate metal ions for targeted drug delivery or to act as modulators in biological processes involving metal-protein interactions.[3][22]
Conclusion
This compound is a powerful and versatile tool for the controlled functionalization of surfaces. The protocols and workflows detailed in these application notes provide a robust framework for researchers to create tailored surfaces for a wide range of applications in biotechnology, diagnostics, and drug development. The ability to control the surface chemistry at a molecular level empowers scientists to design and build the next generation of advanced materials and biomedical devices.
References
-
MesGen. Ni-IDA Resin. [Link]
-
Applied Biological Materials Inc. Ni-IDA Agarose Beads. [Link]
-
Bioclone. Immobilized Metal Ion Affinity Chromatography (IMAC). [Link]
-
Sun, Y., et al. (2017). Iminodiacetic acid-conjugated nanoparticles as a bifunctional modulator against Zn2+-mediated amyloid β-protein aggregation and cytotoxicity. Journal of Colloid and Interface Science, 505, 973-982. [Link]
-
Cube Biotech. Washing and Regenerating Ni-NTA and Ni-IDA Agarose. [Link]
-
Li, M., et al. (2011). Preparation and characterization of iminodiacetic acid-functionalized magnetic nanoparticles and its selective removal of bovine hemoglobin. Journal of Nanoscience and Nanotechnology, 11(2), 1251-1257. [Link]
-
Perreault, H., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
-
Comminges, C., et al. (2011). Surface modification of gold electrodes for a switchable biosensor. Science24. [Link]
-
Zhu, C., et al. (2016). Steps of chemical modification of an amine functionalized glass slide to produce a phenyl-isocyanate functionalized slide and post-printing treatment to maximize small molecule immobilization. ResearchGate. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Mrksich, M., et al. (2001). Selective immobilization of proteins to self-assembled monolayers presenting active site-directed capture ligands. Proceedings of the National Academy of Sciences, 98(7), 3670-3675. [Link]
-
Kumar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95221-95225. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
Seven, A. B. (2016). Ni-NTA Bead Regeneration. [Link]
-
Fuest, M., et al. (2016). Cell Adhesion on Surface-Functionalized Magnesium. ACS Applied Materials & Interfaces, 8(16), 10240-10249. [Link]
-
Paternoster, C., et al. (2022). Enhancing Implantable Medical Devices: Surface Functionalization of Titanium with Quaternary Ammonium Salts for Antibacterial Adhesion Properties. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]
-
University of California, San Diego. NTA Nickel Bead Regeneration Protocol. [Link]
-
Woon, E. C. Y., et al. (2019). Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. Journal of Medicinal Chemistry, 62(17), 7942-7955. [Link]
-
Society for Biomaterials. Surface Characterization of Functionalized Gold Nanoparticles. [Link]
-
ResearchGate. (2016). Steps of chemical modification of an amine functionalized glass slide.... [Link]
-
ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. [Link]
-
Cytiva. Amine coupling of ligand to Biacore sensor chips. [Link]
-
Biolin Scientific. (2025, July 29). What is QCM-D?[Link]
-
Wang, J., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors, 13(2), 1645-1656. [Link]
-
Schliephake, H., et al. (1993). Functionalization of dental implant surfaces using adhesion molecules. Journal of Biomedical Materials Research, 27(5), 659-666. [Link]
- Google Patents. Surface-modified electochemical biosensor.
-
ResearchGate. (n.d.). XPS general spectra of gold surfaces functionalized (a) only with MUA (control) or (b) with the EstC-NH2 molecule. B. [Link]
-
de Oliveira, A. C. S., et al. (2024). Effects of Physically Adsorbed and Chemically Immobilized RGD on Cell Adhesion to a Hydroxyapatite Surface. Materials, 17(17), 3824. [Link]
-
Bangs Laboratories. Covalent Coupling. [Link]
-
Gholami, M., et al. (2021). Surface modification strategies and the functional mechanisms of gold nanozyme in biosensing and bioassay. Analytica Chimica Acta, 1184, 338988. [Link]
-
Torrisi, C., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry, 4, 7. [Link]
-
ResearchGate. (n.d.). Surface modification methods for electrochemical biosensors. [Link]
-
Zare, P., et al. (2024). Surface Functionalization and Plasma-Based Approaches in Microfluidic Models of Leukocyte Adhesion in Atherosclerosis. International Journal of Advanced Biological and Biomedical Research, 12(2), 176-191. [Link]
-
ResearchGate. (n.d.). Gold immuno-functionalisation via self-assembled monolayers: Study of critical parameters and comparative performance for protein and bacteria detection. [Link]
-
Frontiers. Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces. [Link]
-
van der Vlies, A. J., et al. (2011). Multifunctional Surface Modification of Gold-stabilized Nanoparticles by Bioorthogonal Reactions. Bioconjugate Chemistry, 22(5), 941-949. [Link]
-
Nanoscience Instruments. Analyzing Surface Interactions Using QCM-D. [Link]
-
Abad, J. M., et al. (2020). Immobilization of Proteins on Gold Surfaces. Methods in Molecular Biology, 2100, 199-209. [Link]
-
Scampicchio, M., et al. (2016). Polydopamine-modified surfaces in biosensor applications. ResearchGate. [Link]
-
Lee, H., et al. (2002). Immobilization of single-stranded DNA by self-assembled polymer on gold substrate for a DNA chip. Biomacromolecules, 3(5), 1034-1039. [Link]
Sources
- 1. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] QCM-D technology as a new platform for real-time monitoring in biology , medicine and engineering | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mesgenbio.com [mesgenbio.com]
- 14. cube-biotech.com [cube-biotech.com]
- 15. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 19. science24.com [science24.com]
- 20. bio.physik.fau.de [bio.physik.fau.de]
- 21. Functionalization of dental implant surfaces using adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Iminodiacetic acid-conjugated nanoparticles as a bifunctional modulator against Zn2+-mediated amyloid β-protein aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Boc-Iminodiacetic Acid in Advanced Drug Delivery Systems
Introduction: Unveiling the Versatility of a Core Moiety
In the landscape of sophisticated drug delivery design, seemingly simple building blocks often provide the greatest strategic advantage. N-Boc-iminodiacetic acid (Boc-IDA) is a prime example of such a molecule. At its core, it is a derivative of iminodiacetic acid where the amine is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This simple modification transforms a basic amino acid into a highly versatile tool for chemists and drug development professionals.[1]
Its utility stems from a unique combination of features:
-
A Protected Amine: The acid-labile Boc group provides a crucial control element, allowing for sequential, site-specific modifications.[3][4] This is fundamental in multi-step syntheses where different functional groups must react in a controlled order.
-
Dual Carboxylic Acids: These groups serve as robust handles for conjugation to drugs, targeting ligands, polymers, or nanoparticle surfaces through stable amide bonds.
-
An Inherent Chelating Scaffold: Upon deprotection, the iminodiacetic acid core is an effective metal ion chelator, a property leveraged in diagnostics and radiopharmaceutical development.[1][3][5]
This guide provides an in-depth exploration of Boc-iminodiacetic acid's applications, moving from foundational principles to detailed experimental protocols. We will examine its role as a bifunctional linker, a precursor for chelating systems, and a component in nanoparticle engineering, offering both the "how" and the critical "why" behind each methodological choice.
Caption: Structure of this compound.
Core Application 1: A Staged Approach to Bioconjugation with Boc-IDA as a Linker
Linkers are the critical bridge in many targeted therapies, such as Antibody-Drug Conjugates (ADCs), connecting the targeting moiety (antibody) to the therapeutic payload (drug).[][] The linker's design dictates the stability, solubility, and release characteristics of the conjugate.[] Boc-IDA is an exemplary molecule for creating linkers that require a staged or sequential conjugation strategy.
The Causality Behind the Strategy: The primary advantage here is control. The two carboxylic acid groups of Boc-IDA can be readily activated to react with amine-functionalized molecules. The Boc-protected amine, however, remains unreactive during this step. Only after the initial conjugations are complete is the Boc group removed, revealing a primary amine that can be used for a second, distinct conjugation event. This prevents undesirable side reactions and ensures a well-defined final product.[4][8]
Caption: A logical workflow for sequential conjugation.
Core Application 2: A Precursor for Chelating Agents in Theranostics
The iminodiacetic acid (IDA) structure is a well-established chelator for various metal ions, particularly radiometals used in medical imaging and therapy (theranostics).[9][10][11] For instance, derivatives of IDA are used to chelate Technetium-99m (99mTc) for hepatobiliary imaging.[9] Boc-IDA serves as a key starting material for synthesizing more complex, bifunctional chelators.[11]
The Causality Behind the Strategy: Synthesizing a complex molecule that is part targeting vector and part metal chelator requires careful planning. The Boc-IDA molecule allows a researcher to first build the targeting part of the molecule by coupling other moieties to the carboxylic acids. The metal-binding portion of the molecule (the IDA core) remains inert and protected. Once the rest of the molecule is assembled, the Boc group is removed, and the resulting secondary amine and carboxylates are ready to coordinate with a metal ion. This prevents the metal-binding site from interfering with earlier synthetic steps. This approach is crucial for creating agents for PET scans (e.g., with 68Ga) or radionuclide therapy (e.g., with 177Lu).[12]
Key Protocols & Methodologies
Protocol 1: Synthesis of a Drug-Boc-IDA Conjugate via Amide Coupling
This protocol describes the conjugation of an amine-containing drug to one of the carboxylic acid groups of Boc-IDA using standard carbodiimide chemistry.
Expertise & Insights: The choice of EDC (a water-soluble carbodiimide) and NHS (N-hydroxysuccinimide) is standard for forming stable, activated esters that react efficiently with primary amines to form amide bonds. The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or DMSO to ensure solubility of all reactants and prevent hydrolysis of the activated ester. A molar excess of Boc-IDA is used to favor the mono-substituted product.
Materials:
-
N-Boc-iminodiacetic acid (Boc-IDA)
-
Amine-containing drug (Drug-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether (for precipitation)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: Dissolve Boc-IDA (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1 hour. This step forms the NHS-activated ester of Boc-IDA.
-
Conjugation: In a separate flask, dissolve the Drug-NH₂ (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to act as a non-nucleophilic base.
-
Add the activated Boc-IDA solution dropwise to the drug solution.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using an appropriate analytical method like LC-MS to confirm the formation of the desired product mass.
-
Work-up: Once the reaction is complete, pour the mixture into cold deionized water. If a precipitate forms, it can be collected by filtration.
-
Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography or preparative HPLC to isolate the pure Drug-Boc-IDA conjugate.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Good solubility for reactants; non-protic. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for activation and coupling without degrading reagents. |
| Reaction Time | 12-18 hours | Allows the reaction to proceed to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
| Base | DIPEA | Scavenges the HCl byproduct from EDC without interfering. |
Table 1. Typical Reaction Conditions for Drug-Boc-IDA Conjugation.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard and most common method for removing the Boc protecting group to unmask the primary amine.[4][8]
Expertise & Insights: The mechanism involves protonation of the Boc group's carbonyl oxygen by the strong acid (TFA), followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8] Dichloromethane (DCM) is an ideal solvent as it is inert to the acidic conditions and easily removed. The concentration of TFA is a critical parameter; higher concentrations lead to faster deprotection but may also cleave other acid-sensitive groups in the molecule.[8][13]
Caption: A standard workflow for acid-mediated Boc deprotection.
Materials:
-
Boc-IDA-Drug Conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene or Dichloromethane (for co-evaporation)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM. A typical starting concentration is 10-20 mg/mL.[8]
-
Acid Addition: Add TFA to the solution. The final concentration of TFA can range from 20% to 50% (v/v), depending on the stability of the conjugate.[4][14] For sensitive substrates, start with a lower concentration and/or conduct the reaction at 0 °C.
-
Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30 minutes to 2 hours.[4][14] Monitor by LC-MS for the disappearance of the starting material and the appearance of the deprotected product mass.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (in vacuo).
-
To ensure complete removal of residual TFA, add toluene or DCM to the residue and evaporate again. Repeat this step 2-3 times.[4]
-
The resulting product is the amine as its TFA salt. It can often be used directly in the next step or purified further by precipitation in cold diethyl ether or by reverse-phase HPLC.[4]
| Substrate Type | TFA in DCM (% v/v) | Temperature (°C) | Typical Time | Notes & Causality |
| Robust Conjugates | 25-50% | Room Temp | 30-60 min | Standard conditions for most stable molecules.[14] |
| Acid-Sensitive Conjugates | 10-20% | 0 to Room Temp | 1-4 hours | Milder conditions to prevent degradation of other functional groups.[13] |
| Sterically Hindered Boc | 50% or neat TFA | Room Temp | 2-6 hours | More forcing conditions may be needed for complete removal. |
Table 2. Starting Conditions for Boc Deprotection Optimization.
Trustworthiness & Self-Validation: Always monitor deprotection reactions closely. The formation of the tert-butyl cation can lead to side reactions with sensitive residues like tryptophan or methionine.[8] If this is a concern, adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture can trap the cation and improve the purity of the final product.[8]
Conclusion
N-Boc-iminodiacetic acid is a foundational reagent whose value is defined by its strategic utility. Its structure enables a level of control essential for the rational design of complex drug delivery systems. Whether used to implement a staged conjugation strategy for a targeted therapeutic, or as a protected precursor for a radiopharmaceutical chelator, Boc-IDA provides a reliable and versatile platform. The protocols and principles outlined in this guide are designed to empower researchers to leverage this molecule's full potential, bridging the gap between chemical synthesis and innovative therapeutic applications.
References
- Chem-Impex. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound | 56074-20-5.
- Benchchem. (n.d.). Application Notes and Protocols: Conditions for Boc Deprotection of Mal-Dap(Boc) DCHA Conjugates.
- Santa Cruz Biotechnology. (n.d.). N-Boc-iminodiacetic acid | CAS 56074-20-5.
- Benchchem. (n.d.). A detailed guide to Boc deprotection of Mal-NH-Boc conjugates.
- Paterson, J. R., et al. (2025). Antibacterial chelating agents with applications in industry and medicine. Journal of Applied Microbiology.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- BOC Sciences. (n.d.). Nanoparticle Drug Delivery.
- Markowicz-Piasecka, M., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 23(1), 18.
- BOC Sciences. (n.d.). Nanotechnology in Drug Delivery.
- BOC Sciences. (2023). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy.
- Markowicz-Piasecka, M., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PubMed.
- BOC Sciences. (n.d.). Nanoparticle-based Drug Delivery Systems: Review and Current Status.
- Wuest, M., et al. (2021). Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. ACS Infectious Diseases.
- Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-8.
- Singh, R., & Lillard, J. W. (2009). Applications of nanoparticle systems in drug delivery technology. Toxicology and Applied Pharmacology, 234(3), 224-250.
- BOC Sciences. (n.d.). ADC Linker.
- Viola-Villegas, N., et al. (2015). Influence of a novel, versatile bifunctional chelator on theranostic properties of a minigastrin analogue. EJNMMI Research, 5(1), 74.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibacterial chelating agents with applications in industry and medicine: cellular metal restriction, membrane disruption, and synergism with antibiotics in Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, Bacillus subtilis, and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes: A Comprehensive Guide to the Conjugation of Boc-Iminodiacetic Acid to Proteins via Two-Step Carbodiimide Chemistry
Introduction: The "Why" of Boc-Iminodiacetic Acid Conjugation
In the landscape of bioconjugation, the precise installation of functional moieties onto proteins is paramount for advancing therapeutics, diagnostics, and fundamental biological research. This compound (Boc-IDA) is a versatile molecule that serves as a protected precursor to iminodiacetic acid, a powerful metal-chelating agent.[1][2] Covalently attaching Boc-IDA to a protein introduces a latent functionality; upon deprotection of the tert-butyloxycarbonyl (Boc) group, the conjugated protein gains the ability to chelate various metal ions. This capability is foundational for applications such as:
-
Development of Radioimmunoconjugates: Chelating radioactive isotopes for targeted imaging or therapy.
-
Immobilized Metal Affinity Chromatography (IMAC): Creating custom affinity resins for protein purification.
-
Enzyme Inhibition Studies: Introducing metal-binding sites to modulate protein function.
-
Targeted Drug Delivery: Designing protein-drug conjugates where a metal complex is part of the therapeutic payload.[1]
This guide provides a detailed, field-proven protocol for the conjugation of this compound to proteins. We will delve into the robust and widely adopted two-step crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), explaining not just the "how," but the critical chemical reasoning behind each step to ensure reproducible and successful conjugation.
Pillar 1: The Chemical Principle of Two-Step EDC/Sulfo-NHS Conjugation
The conjugation of Boc-IDA to a protein relies on the formation of a stable amide bond between one of the carboxylic acid groups on Boc-IDA and a primary amine on the protein (typically the ε-amine of a lysine residue or the N-terminal α-amine).[3][4] Direct reaction is not feasible; therefore, the carboxyl group must first be "activated." While EDC alone can activate carboxyl groups, the resulting O-acylisourea intermediate is highly unstable in aqueous solutions and prone to rapid hydrolysis, leading to low conjugation efficiency.[5][6]
To overcome this, we employ a two-step strategy incorporating Sulfo-NHS, which dramatically improves the reaction's efficiency and control.[5][7]
-
Activation Step: EDC reacts with a carboxyl group on this compound in an acidic environment (pH 4.5-6.0) to form the transient O-acylisourea intermediate.
-
Stabilization Step: Sulfo-NHS rapidly reacts with the intermediate to form a semi-stable, amine-reactive Sulfo-NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, effectively "trapping" the activated state.[5][8]
-
Conjugation Step: The protein is introduced at a slightly alkaline pH (7.2-8.5). The primary amine groups on the protein, now deprotonated and nucleophilic, attack the Sulfo-NHS ester, forming a stable amide bond and releasing Sulfo-NHS.[9][10]
This two-step approach is advantageous because it allows for the activation of the small molecule in a separate step, minimizing the risk of unwanted protein-protein crosslinking.[8]
Figure 1. Reaction mechanism for the two-step EDC/Sulfo-NHS conjugation chemistry.
Pillar 2: The Experimental Workflow: A Self-Validating System
A successful conjugation protocol is not merely a series of steps but a workflow that includes checkpoints for validation. This ensures that the final product is well-characterized and suitable for downstream applications.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Note: Leveraging Boc-Iminodiacetic Acid for Advanced Controlled-Release Drug Formulations
Introduction
Controlled-release technology is a cornerstone of modern drug delivery, aiming to improve therapeutic outcomes by maintaining consistent drug concentrations within the therapeutic window, thereby minimizing side effects and improving patient compliance[1][2][3]. Polymer-drug conjugates have emerged as a highly effective strategy in this domain, where a therapeutic agent is covalently attached to a polymer carrier[4][5][6]. This conjugation enhances the drug's pharmacokinetic profile, stability, and can enable targeted delivery[7][8]. The choice of the linker molecule that connects the drug to the polymer is critical, as it governs the stability of the conjugate in circulation and the mechanism of drug release at the target site[9][][].
Boc-iminodiacetic acid (Boc-IDA) is a versatile building block uniquely suited for creating sophisticated controlled-release systems[12][]. Its structure features two carboxylic acid groups for potential dual conjugation and a tert-butyloxycarbonyl (Boc) protected amine. This arrangement allows for a modular and strategic approach to designing linkers and conjugating drugs. The dicarboxylic nature of the iminodiacetic acid core can be exploited to create environmentally sensitive linkers, particularly those that respond to the lower pH found in tumor microenvironments or intracellular compartments like endosomes and lysosomes[14][15]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using this compound to create advanced controlled-release formulations.
The Chemistry of this compound in Drug Conjugation
The unique trifunctional structure of this compound is central to its utility. It possesses:
-
Two Carboxylic Acid Groups: These serve as primary conjugation points. They can be activated to react with nucleophiles like amines or hydroxyl groups on a drug molecule or a polymer backbone. This dual functionality allows Boc-IDA to act as a bridging linker between two different molecules or to attach two entities (e.g., a drug and a targeting ligand) to a central scaffold.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile protecting group in organic synthesis[16]. It masks the reactivity of the amine, allowing for selective reactions at the carboxylic acid sites. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid, TFA) reveals a secondary amine, which can then be used for further modification, creating multi-functional constructs.
The most common method for conjugating the carboxylic acids of Boc-IDA is through carbodiimide chemistry, such as using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This intermediate readily reacts with primary amines on drugs or polymers to form stable amide bonds.
Designing Controlled-Release Systems with Boc-IDA
The versatility of Boc-IDA allows for the design of several types of controlled-release systems. The key is to form a covalent bond between the drug and the carrier that is stable in systemic circulation (pH ~7.4) but cleaves under specific physiological conditions at the target site.
2.1 pH-Sensitive Prodrugs
One of the most powerful applications is the creation of pH-sensitive linkers[14][17]. The acidic microenvironment of tumors (pH 6.5-7.2) and the even lower pH of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0) can be exploited to trigger drug release[14]. By conjugating a drug to a carrier via a linker containing an acid-labile bond, such as a hydrazone or cis-aconityl linkage, the drug remains inactive and attached in the bloodstream but is released in its active form upon reaching the acidic target tissue[14][15]. Boc-IDA's dicarboxylic structure is ideal for building such linkers, where one carboxyl group attaches to the carrier and the other is modified to form the pH-sensitive bond with the drug. The proximity of a second carboxylic acid group can, in some linker designs, catalyze the hydrolysis of the acid-labile bond, accelerating drug release at the target pH[18].
2.2 Polymer-Drug Conjugates
Attaching drugs to polymers like polyethylene glycol (PEG) or poly(lactic-co-glycolic acid) (PLGA) can dramatically improve their therapeutic index[5][7]. Boc-IDA serves as an excellent, discrete linker to connect the drug to the polymer backbone. This approach offers several advantages:
-
Increased Half-Life: The polymer shield reduces renal clearance and enzymatic degradation of the drug.
-
Enhanced Solubility: Hydrophilic polymers can solubilize hydrophobic drugs for intravenous administration.
-
Passive Targeting: Large polymer conjugates (nanoparticles) can accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
Core Experimental Protocols
3.1 Protocol: Synthesis of a Boc-IDA-Drug Conjugate
This protocol describes the conjugation of an amine-containing drug (Drug-NH₂) to Boc-IDA using EDC/NHS chemistry.
Materials:
-
This compound (Boc-IDA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing drug (Drug-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Activation of Boc-IDA:
-
Dissolve Boc-IDA (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to form the Boc-IDA-NHS ester.
-
Rationale: This step creates a stable, amine-reactive intermediate. Running the reaction under inert gas prevents hydrolysis of the activated ester by atmospheric moisture.
-
-
Conjugation to Drug-NH₂:
-
In a separate flask, dissolve Drug-NH₂ (1.1 eq) in anhydrous DMF. Add TEA (2.0 eq) to act as a base.
-
Slowly add the activated Boc-IDA-NHS ester solution from Step 1 to the drug solution.
-
Stir the reaction overnight at room temperature.
-
Rationale: The amine on the drug attacks the NHS ester, displacing NHS and forming a stable amide bond. TEA scavenges the HCl produced as a byproduct of the EDC reaction.
-
-
Workup and Purification:
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the product.
-
Once complete, precipitate the crude product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Purify the crude product using reverse-phase HPLC to obtain the pure Boc-IDA-Drug conjugate.
-
Rationale: Precipitation removes a significant portion of the DMF and unreacted reagents. HPLC is essential for achieving the high purity required for subsequent formulation and in vitro/in vivo testing.
-
3.2 Protocol: Characterization of the Conjugate
Successful synthesis must be confirmed with rigorous analytical techniques.
| Technique | Purpose | Expected Result |
| Mass Spectrometry (ESI-MS) | Confirm molecular weight | A peak corresponding to the calculated mass of the Boc-IDA-Drug conjugate ([M+H]⁺ or [M-H]⁻). |
| ¹H NMR Spectroscopy | Confirm covalent bond formation and structure | Appearance of characteristic peaks from both Boc-IDA and the drug molecule in the same spectrum. Shifts in peaks near the conjugation site can also confirm bond formation. |
| HPLC | Assess purity | A single, sharp peak for the purified product with a retention time different from the starting materials. Purity should typically be >95%. |
3.3 Protocol: Formulation of pH-Sensitive Nanoparticles
This protocol describes the formulation of nanoparticles from a pre-synthesized amphiphilic polymer-drug conjugate (e.g., PLGA-Linker-Drug) using nanoprecipitation.
Materials:
-
Purified Polymer-Drug Conjugate
-
Acetone (or another water-miscible organic solvent)
-
Deionized water (or PBS)
-
Stir plate
Procedure:
-
Dissolve the polymer-drug conjugate in acetone to a final concentration of 5-10 mg/mL.
-
In a separate beaker, place deionized water (10x the volume of the organic phase) and stir vigorously.
-
Using a syringe pump for a controlled flow rate, inject the organic solution into the stirring aqueous phase.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the hydrophobic conjugate to precipitate.
-
Leave the suspension stirring overnight in a fume hood to allow for complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be concentrated or purified via centrifugation if needed.
3.4 Protocol: In Vitro Drug Release Assay
This assay measures the rate of drug release from the formulation under different pH conditions.
Materials:
-
Nanoparticle formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Incubator/shaker at 37°C
-
HPLC system for quantification
Procedure:
-
Transfer a known concentration of the nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Place the sealed bag into a larger container with 50 mL of release buffer (either pH 7.4 PBS or pH 5.5 acetate buffer). This ensures sink conditions.
-
Incubate the system at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer.
-
Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain constant volume.
-
Analyze the concentration of the released drug in the aliquots using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
| Parameter | pH 7.4 (Bloodstream) | pH 5.5 (Endosome) |
| Expected Release Profile | Minimal release (<10-15% over 48h) | Significant, sustained release (>60-80% over 48h) |
| Interpretation | The conjugate is stable in circulation, minimizing off-target toxicity. | The conjugate effectively releases the drug payload in the acidic target environment. |
Troubleshooting and Key Considerations
-
Low Conjugation Yield: Ensure all reagents and solvents are anhydrous. Check the activity of EDC, as it can degrade over time. Optimize the molar ratios of reagents.
-
Premature Drug Release: If significant release is observed at pH 7.4, the linker chemistry may not be stable enough. Consider alternative acid-labile bonds or linker structures that are more resistant to hydrolysis at neutral pH[14].
-
Formulation Instability: If nanoparticles aggregate, consider adding a stabilizer (e.g., Poloxamer 188) to the aqueous phase during formulation. Optimize the polymer-drug conjugate concentration.
Conclusion
This compound is a powerful and versatile tool for the development of sophisticated controlled-release drug delivery systems. Its unique dicarboxylic and protected-amine structure provides a robust scaffold for creating polymer-drug conjugates and pH-sensitive prodrugs[12][19]. By leveraging the principles of acid-labile linker chemistry and established formulation techniques, researchers can design novel therapeutics with improved efficacy, reduced toxicity, and better patient outcomes. The protocols outlined in this guide provide a solid foundation for synthesizing, formulating, and evaluating Boc-IDA-based controlled-release systems.
References
- Characterization of a clinical polymer-drug conjugate using multiscale modeling - PMC - NIH. (n.d.).
- This compound - Chem-Impex. (n.d.). Chem-Impex.
- This compound | 56074-20-5 - J&K Scientific. (n.d.). J&K Scientific.
- Characterization of a clinical polymer-drug conjugate using multiscale modeling - PubMed. (2010). PubMed.
- Polymer−Drug Conjugates for Combination Anticancer Therapy: Investigating the Mechanism of Action. (2009).
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC - NIH. (n.d.).
- Polymer-drug conjugates - CentAUR. (n.d.). University of Reading.
- How Are Controlled-Release Products Administered? (n.d.). Vici Health Sciences.
- Controlled Release / Modified Release Formul
- Formulation of controlled-release products - PubMed. (1986). PubMed.
- Special Issue: Polymer–Drug Conjugate Materials. (2025).
- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
- Controlled Release Formulation | Products, Dosage Forms. (n.d.). Ascendia Pharmaceutical Solutions.
- Controlled Drug Delivery Systems: Current Status and Future Directions - PMC. (2021).
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC - PubMed Central.
- Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. (2016). ADC Review.
- Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjug
- Tunable pH-Sensitive Linker for Controlled Release - PubMed - NIH. (2016).
- Drug Conjugates: Latest Research Progress. (n.d.). BOC Sciences.
- This compound (CAS 56074-20-5) | Amino Acids. (n.d.). BOC Sciences.
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.
- N-Boc-iminodiacetic acid = 96.0 HPLC 56074-20-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. How Are Controlled-Release Products Administered? | Vici Health Sciences [vicihealthsciences.com]
- 2. renejix.com [renejix.com]
- 3. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of a clinical polymer-drug conjugate using multiscale modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a clinical polymer-drug conjugate using multiscale modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tunable pH-Sensitive Linker for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. adcreview.com [adcreview.com]
- 19. jk-sci.com [jk-sci.com]
Introduction: The Analytical Imperative for Boc-Iminodiacetic Acid
An Application Guide to the Quantitative Analysis of Boc-Iminodiacetic Acid
N-tert-butoxycarbonyl-iminodiacetic acid (this compound) is a pivotal bifunctional molecule in modern chemistry. Its structure, featuring a stable Boc-protecting group and two carboxylic acid moieties, makes it an invaluable building block in peptide synthesis, bioconjugation, and as a chelating agent for drug delivery systems.[1][2] The precise quantification of this compound is critical for ensuring reaction efficiency, determining product purity, and meeting stringent quality control standards in pharmaceutical and materials science applications.
However, the physicochemical properties of this compound present distinct analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, and it lacks a strong native chromophore, rendering direct UV-Vis detection insensitive.[3][] This guide provides a comprehensive overview of robust analytical methods for the accurate quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind method selection and provide detailed, field-proven protocols.
Part 1: Strategic Selection of an Analytical Method
The optimal analytical technique depends on several factors: the sample matrix, the required level of sensitivity and selectivity, available instrumentation, and desired sample throughput. The following decision-making workflow provides guidance on selecting the most appropriate method for your application.
Figure 1: Method Selection Workflow for this compound Analysis.
Part 2: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This is the most common and accessible approach. Since this compound lacks a UV chromophore, derivatization is essential to attach a molecule that can be detected by UV-Visible or Fluorescence detectors.[] This process chemically modifies the secondary amine, which becomes available after the hydrolysis of the Boc group under specific conditions, or targets the carboxylic acid groups.
Principle of Derivatization
The goal is to create a stable, detectable derivative. A common strategy involves derivatizing the secondary amine (after deprotection) or the carboxyl groups. For iminodiacetic acid itself, reagents like 2,4-dinitrofluorobenzene (DNFB) are used to target the secondary amine, creating a derivative with strong UV absorbance.[3] This principle can be adapted, though it requires an initial deprotection step. A more direct approach is to target the carboxyl groups.
Protocol 1: RP-HPLC-UV following Carboxyl Group Derivatization
This protocol is based on established methods for amino acid analysis, adapted for this compound.[5][6]
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic Acid (FA)
-
Derivatization Reagent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 2-nitrophenol.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: 50:50 Acetonitrile:Water
2. Instrumentation
-
HPLC system with a UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
-
Autosampler capable of maintaining temperature
3. Step-by-Step Procedure
a. Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in the diluent.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
b. Sample Preparation & Derivatization:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range.
-
To 100 µL of each standard or sample, add 50 µL of a freshly prepared solution of EDC (10 mg/mL in water).
-
Add 50 µL of 2-nitrophenol (10 mg/mL in acetonitrile).
-
Vortex briefly and allow the reaction to proceed at 40°C for 30 minutes.
-
Quench the reaction by adding 800 µL of Mobile Phase A.
c. HPLC Conditions:
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 400 nm (for the 2-nitrophenyl ester derivative)
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 25.0 | 95 | 5 |
d. Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Determine the concentration in unknown samples using the linear regression equation from the calibration curve.
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice.[7][8] It can often quantify the analyte directly without derivatization, simplifying sample preparation.
Principle of LC-MS/MS
The analyte is separated chromatographically and then ionized (typically via Electrospray Ionization - ESI). The mass spectrometer selects the parent ion (precursor ion), fragments it, and detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Protocol 2: Direct Quantification by LC-MS/MS
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
2. Instrumentation
-
LC-MS/MS system: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A mixed-mode or HILIC column is recommended for retaining this polar compound (e.g., 2.1 x 50 mm, 1.7 µm).[7]
3. Step-by-Step Procedure
a. Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water.
-
Prepare calibration standards and QC samples by spiking the stock solution into the same matrix as the unknown samples (e.g., plasma, reaction buffer).
-
For protein-containing samples, perform protein precipitation: Add 3 parts of ice-cold acetonitrile containing the internal standard to 1 part of the sample. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[7][8]
-
Transfer the supernatant for analysis.
b. LC-MS/MS Conditions:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Water:Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 5:95 Water:Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 95% B, hold for 0.5 min, ramp to 5% B over 3 min, hold for 1 min, then return to initial conditions and equilibrate.
-
Mass Spectrometer: ESI in negative ion mode.
-
MRM Transitions: (To be determined by direct infusion of a standard solution)
-
This compound (MW 233.22): Precursor [M-H]⁻: m/z 232.1 → Product: e.g., m/z 132.1 (loss of Boc group)
-
Internal Standard: Monitor appropriate transition.
-
Figure 2: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
Part 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Since this compound is non-volatile, derivatization is mandatory to convert it into a form suitable for GC analysis.[][9] Silylation is the most common approach.
Principle of Silylation
Active hydrogens, such as those in carboxylic acids, are replaced with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.
Protocol 3: GC-MS Quantification after Silylation
1. Reagents and Materials
-
This compound reference standard
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Ethyl Acetate (GC grade)
2. Instrumentation
-
GC-MS system with an autosampler
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. Step-by-Step Procedure
a. Standard and Sample Preparation:
-
Prepare standards and samples in a compatible solvent.
-
Transfer a known volume (e.g., 100 µL) to a reaction vial and evaporate to complete dryness under a stream of nitrogen. This step is critical as silylation reagents are moisture-sensitive.[10]
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature. The sample is now ready for injection.
b. GC-MS Conditions:
-
Injector Temperature: 280°C[9]
-
Injection Mode: Splitless (for trace analysis) or Split
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[9]
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the di-TMS derivative of this compound. The exact ions should be determined from a full scan analysis of a derivatized standard.
Part 5: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration or purity of a substance without the need for an identical reference standard of the analyte.[] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.
Principle of qNMR
A certified internal standard of known concentration and purity is added to a precisely weighed sample. By comparing the integral of a specific, well-resolved resonance from the analyte with a resonance from the internal standard, the concentration of the analyte can be calculated.
Protocol 4: Purity Assessment by ¹H qNMR
1. Reagents and Materials
-
This compound sample
-
Certified Internal Standard (IS): e.g., Maleic acid or Dimethyl sulfone. The IS must have a resonance that does not overlap with the analyte signals.
-
Deuterated Solvent: DMSO-d₆ or D₂O
2. Instrumentation
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion)
3. Step-by-Step Procedure
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
b. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Long Relaxation Delay (D1): At least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds) to ensure full relaxation.
-
Sufficient Number of Scans (NS): To achieve a high signal-to-noise ratio (>250:1).
-
90° Pulse Angle: Ensure accurate signal response.
-
c. Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the singlet for the 9 protons of the Boc group at ~1.4 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Part 6: Method Validation and Data Comparison
Validation is crucial to ensure an analytical method is suitable for its intended purpose.[5][7] Key parameters should be assessed according to ICH guidelines or internal SOPs.
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity/Selectivity | No interference at analyte RT | Ensures the signal is from the analyte only. |
| Linearity (r²) | > 0.995 | Confirms a proportional response across a range of concentrations.[6] |
| Accuracy (% Recovery) | 85-115% (90-110% for bulk) | Measures the closeness of the measured value to the true value.[5][7] |
| Precision (%RSD) | < 15% (trace), < 5% (bulk) | Measures the repeatability and intermediate precision of the method.[7] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration that can be reliably detected.[7] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration that can be quantified with acceptable accuracy and precision.[7] |
Comparison of Analytical Methods
| Feature | HPLC-UV (Deriv.) | LC-MS/MS (Direct) | GC-MS (Deriv.) | qNMR |
| Sensitivity | Moderate (ng/mL) | Very High (pg/mL to ng/mL)[7] | High (pg/mL) | Low (µg/mL to mg/mL) |
| Selectivity | Good | Excellent | Excellent | Excellent |
| Sample Prep | Moderate (derivatization required) | Simple (protein precipitation) | Complex (drying and derivatization required) | Simple (weighing and dissolving) |
| Analysis Time/Sample | 20-30 min | 5-10 min | 20-30 min | 10-15 min (plus long relaxation delay) |
| Instrumentation Cost | Low | High | Moderate | Very High |
| Primary Application | Routine QC, Purity of bulk material | Bioanalysis, trace impurity analysis | Metabolomics, environmental analysis | Purity of reference standards, bulk material |
Conclusion
The quantification of this compound can be successfully achieved through several analytical techniques. The choice is a strategic decision balancing the need for sensitivity, selectivity, and throughput against available resources. For routine quality control of bulk material, a validated HPLC-UV method with derivatization offers a robust and cost-effective solution. For trace-level quantification in complex matrices, LC-MS/MS is unparalleled in its sensitivity and specificity. GC-MS provides a high-resolution alternative, while qNMR stands as the definitive primary method for purity assessment of reference materials and final products. By understanding the principles and protocols outlined in this guide, researchers can confidently develop and validate a method best suited to their analytical needs.
References
- Teerlink, T., van der Wulp, C., & Landman, G. (n.d.). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. CORE.
- BenchChem. (n.d.). A Researcher's Guide to Method Validation for Amino Acid Analysis: A Comparative Overview.
- García, B., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chemistry.
- Aasodi, R. R., Murugan, V., & Premakumari, K. B. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Aminopentanedioic Acid.
- SIELC Technologies. (n.d.). Separation of N-(2-Hydroxyethyl)iminodiacetic acid on Newcrom R1 HPLC column.
- J&K Scientific. (n.d.). This compound | 56074-20-5.
- Sigma-Aldrich. (n.d.). N-Boc-iminodiacetic acid ≥96.0% HPLC 56074-20-5.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Iminodiacetic acid.
- Sigma-Aldrich. (n.d.). N-Boc-iminodiacetic acid ≥96.0% HPLC 56074-20-5.
- Chem-Impex. (n.d.). This compound.
- ChemScene. (n.d.). N-(tert-Butoxycarbonyl)iminodiacetic acid | 56074-20-5.
- BenchChem. (n.d.). A Comparative Guide to a New Iminodiacetate-Based Analytical Method.
- Google Patents. (n.d.). CN101398413B - Liquid phase analysis method of iminodiacetic acid.
- BOC Sciences. (n.d.). Amino Acid Derivatization Analysis Services.
- ChemicalBook. (2025). This compound | 56074-20-5.
- BOC Sciences. (n.d.). Nuclear Magnetic Resonance Spectrometry.
- BOC Sciences. (n.d.). NMR Testing Services for Accurate Insights.
- LGC Standards. (n.d.). This compound | CAS 56074-20-5.
- Golm Metabolome Database. (n.d.). Replica Mass Spectra of Iminodiacetic acid (3TMS).
- ChemicalBook. (n.d.). This compound(56074-20-5) 1H NMR spectrum.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Kluge, S., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites.
- Corcoran, O., et al. (2020). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN101398413B - liquid phase analysis method of iminodiacetic acid - Google Patents [patents.google.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Boc-Iminodiacetic Acid in the Synthesis of Unnatural Amino Acids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Expanding Chemical Space of Peptides
Unnatural amino acids (UAAs) are pivotal in modern chemical biology and drug discovery, offering novel side-chain functionalities, conformational constraints, and resistance to proteolytic degradation when incorporated into peptides or proteins.[] These tailored building blocks enable the synthesis of peptidomimetics with enhanced therapeutic properties, novel biomaterials, and sophisticated molecular probes.[] Among the diverse array of synthons available for UAA construction, N-Boc-iminodiacetic acid (Boc-IDA) has emerged as a uniquely versatile and efficient scaffold.[2][3]
Boc-IDA is a derivative of glycine where the amine is protected by a tert-butyloxycarbonyl (Boc) group and substituted with two carboxymethyl groups.[2][3] This structure provides two key strategic advantages:
-
Orthogonal Protection Potential: The Boc group on the nitrogen is acid-labile, while the carboxylic acids can be converted to esters (e.g., tert-butyl esters) that are also cleaved by acid, but under different conditions, or protected with groups removable by orthogonal methods.[4][5][6][7] This allows for selective manipulation of the molecule at different sites.
-
A Scaffold for Diversity: The two carboxylic acid groups serve as handles for the introduction of a wide array of chemical functionalities, enabling the creation of diverse UAA side chains.
This guide provides an in-depth exploration of Boc-IDA's application in UAA synthesis, focusing on practical, field-proven protocols and the chemical logic that underpins them.
Core Synthetic Strategies
Boc-iminodiacetic acid's utility spans both solid-phase and solution-phase synthesis, primarily as a precursor to complex N-substituted glycine derivatives, which are a major class of UAAs known as peptoids.[8][9]
Strategy 1: Solid-Phase Synthesis of Peptoid Scaffolds
The most prominent application of Boc-IDA is in the "sub-monomer" solid-phase synthesis of N-substituted glycine oligomers (peptoids).[8][9] In this approach, the peptide backbone is constructed in a stepwise fashion on a solid support, but instead of coupling pre-formed amino acid monomers, the backbone and side chain are introduced in separate steps. Boc-IDA is not used directly on the resin, but the principles of its chemistry (N-substitution on a glycine core) are central to this method. The general workflow involves:
-
Acylation: An activated haloacetic acid (e.g., bromoacetic acid) is coupled to the free amine on the resin-bound peptide.
-
Displacement: A primary amine (the "sub-monomer") is introduced, which displaces the halide via an SN2 reaction, thereby installing the desired side chain onto the nitrogen atom.[9]
This method allows for the incorporation of a vast library of primary amines, creating immense chemical diversity.
Strategy 2: Solution-Phase Synthesis of UAA Building Blocks
In solution-phase synthesis, Boc-IDA serves as an excellent starting material for creating complex α-amino acids that can later be used in traditional peptide synthesis. A common approach involves the selective mono-esterification of Boc-IDA, followed by functionalization of the remaining free carboxylic acid.
Experimental Protocols
The following protocols are designed to be robust and illustrative of the core applications of Boc-IDA chemistry.
Protocol 1: Solution-Phase Synthesis of a Mono-Substituted N-Boc-Glycine Derivative
This protocol details the synthesis of a UAA precursor where one of the carboxylic acids of Boc-IDA is converted into an amide, leaving the other available for further modification or for direct use in peptide coupling.
Objective: To synthesize a mono-amide derivative of this compound.
Reaction Scheme:
Caption: General scheme for mono-amide formation from Boc-IDA.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 233.23 g/mol | 10.0 | 2.33 g |
| Benzylamine (Example Amine) | 107.15 g/mol | 10.0 | 1.07 g (1.09 mL) |
| HATU | 380.23 g/mol | 10.5 | 4.00 g |
| DIEA | 129.24 g/mol | 25.0 | 3.23 g (4.35 mL) |
| Dichloromethane (DCM) | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | - | - | For workup |
| 1M HCl (aq) | - | - | For workup |
| Saturated NaHCO₃ (aq) | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO₄ | - | - | For drying |
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (2.33 g, 10.0 mmol) in 100 mL of anhydrous DCM. Stir magnetically until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Causality: Performing the reaction at 0 °C helps to control the exothermicity of the coupling reaction and minimizes potential side reactions. Anhydrous solvent is critical as water can hydrolyze the activated ester intermediate.
-
-
Addition of Reagents: To the cooled solution, add Benzylamine (1.09 mL, 10.0 mmol), followed by HATU (4.00 g, 10.5 mmol), and finally, add N,N-Diisopropylethylamine (DIEA) (4.35 mL, 25.0 mmol) dropwise over 5 minutes.
-
Expertise: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid. DIEA is a non-nucleophilic base used to scavenge the HCl produced during the activation step and to maintain a basic pH, which is optimal for the coupling reaction. A slight excess of HATU ensures complete activation of the carboxylic acid.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexanes as the mobile phase. The product spot should be visible by UV and stain with ninhydrin (after deprotection on the plate with heat). The starting Boc-IDA will remain at the baseline.
-
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with 100 mL of EtOAc.
-
Workup - Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 50 mL) - to remove excess DIEA and unreacted amine.
-
Saturated NaHCO₃ (2 x 50 mL) - to remove excess HATU byproducts and any remaining acid.
-
Brine (1 x 50 mL) - to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure mono-amide product.
Protocol 2: Boc-Group Deprotection for Further Synthesis
This protocol describes the selective removal of the N-terminal Boc group, a crucial step to either continue peptide chain elongation or perform modifications on the newly freed secondary amine.
Objective: To selectively cleave the Boc protecting group from a UAA precursor.
Deprotection Workflow:
Caption: Workflow for acid-mediated Boc deprotection.
Materials & Reagents:
| Reagent | Purpose | Amount |
| Boc-Protected Substrate | Starting Material | 1.0 mmol |
| Dichloromethane (DCM) | Solvent | 5 mL |
| Trifluoroacetic Acid (TFA) | Deprotection Agent | 5 mL |
| Diethyl Ether | For Precipitation | ~50 mL |
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 mmol) in 5 mL of DCM in a round-bottom flask.
-
Acidolysis: Add 5 mL of TFA to the solution (creating a 50% TFA/DCM mixture) and stir at room temperature.
-
Causality: Strong acids like TFA protonate the carbonyl oxygen of the Boc group, which facilitates its cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10] Scavengers like anisole or triisopropylsilane (TIS) can be added if the substrate contains sensitive functional groups susceptible to alkylation by the t-butyl cation.
-
-
Reaction Monitoring: Monitor the deprotection, which is typically complete within 15-30 minutes. Check for the complete consumption of starting material by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Precipitation: Add cold diethyl ether (~50 mL) to the resulting oil to precipitate the product as its TFA salt.
-
Final Product: Collect the solid by filtration, wash with additional cold ether, and dry under vacuum. The resulting amine TFA salt is often used directly in the next coupling step after neutralization.
-
Trustworthiness: Neutralization is typically performed in situ during the subsequent coupling reaction by adding a non-nucleophilic base like DIEA.[11]
-
Orthogonal Protection Strategies
The true power of Boc-IDA is realized when used in concert with an orthogonal protecting group strategy. This allows for the selective deprotection and modification of different parts of the molecule.[5][6][7]
| Protecting Group | Function Protected | Cleavage Condition | Orthogonal To |
| Boc (tert-butyloxycarbonyl) | Amine (Nα) | Strong Acid (e.g., TFA)[10][12] | Fmoc, Benzyl (Bzl) |
| tBu (tert-butyl ester) | Carboxylic Acid | Strong Acid (e.g., TFA)[13] | Fmoc, Benzyl (Bzl) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine (Nα) | Base (e.g., Piperidine) | Boc, tBu, Bzl |
| Bzl (Benzyl ester/ether) | Carboxylic Acid / Alcohol | Catalytic Hydrogenolysis (H₂/Pd) | Boc, tBu, Fmoc |
For example, one could protect the amine of iminodiacetic acid with an Fmoc group and convert both carboxylic acids to tert-butyl esters. This would allow for:
-
Base-labile Fmoc removal to extend a peptide chain from the nitrogen.
-
Acid-labile tBu ester removal to couple side-chain functionalities to the carboxyl groups.
Conclusion and Future Outlook
This compound is a cost-effective, versatile, and powerful building block for the synthesis of unnatural amino acids, particularly N-substituted glycine derivatives.[2][14] Its straightforward reactivity and compatibility with standard peptide synthesis protocols make it an invaluable tool for researchers in drug discovery and materials science. The ability to employ it within sophisticated orthogonal protection schemes allows for the construction of highly complex and diverse molecular architectures. As the demand for novel peptide-based therapeutics and materials continues to grow, the strategic application of scaffolds like Boc-IDA will be essential for pushing the boundaries of chemical innovation.
References
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry, 69(18), 6131-3. [Link]
-
Al-Qahtani, A. M., et al. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]
-
This compound | 56074-20-5. J&K Scientific. [Link]
-
Afolabi, T. R., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 16(1), 603-643. [Link]
-
Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]
-
Orthogonal Protection Definition. Fiveable. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
Knight, J. L., et al. (2018). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. National Institutes of Health. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]
-
The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PubMed Central. [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 56074-20-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. jocpr.com [jocpr.com]
- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Immobilization of Boc-Iminodiacetic Acid on Nanoparticles for High-Performance Affinity Separations
Abstract
The functionalization of nanoparticles with chelating agents is a cornerstone of modern biotechnology, enabling high-efficiency separation and purification of biomolecules. Iminodiacetic acid (IDA) is a tridentate chelating ligand widely used for Immobilized Metal Affinity Chromatography (IMAC), particularly for the purification of polyhistidine-tagged (His-tagged) proteins.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the immobilization of N-Boc-iminodiacetic acid (Boc-IDA) onto nanoparticles. The use of a tert-butyloxycarbonyl (Boc) protecting group on the imino nitrogen ensures specific and controlled covalent linkage through the molecule's dual carboxylic acid groups, preventing undesirable side reactions.[4] We will explore the underlying chemistry, provide step-by-step protocols for nanoparticle synthesis and functionalization, and present an application protocol for protein purification, designed for researchers, scientists, and drug development professionals.
Foundational Principles: The "Why" Behind the Method
The strategic choice of Boc-iminodiacetic acid and specific nanoparticle platforms is critical for creating a robust and reliable affinity matrix. Understanding the causality behind these choices is key to successful implementation and troubleshooting.
The Nanoparticle Core: Selecting the Right Platform
The nanoparticle core serves as the scaffold for ligand immobilization. The choice of material dictates the physical and chemical properties of the final conjugate.
-
Magnetic Nanoparticles (MNPs): Typically composed of an iron oxide core (Fe₃O₄), often encapsulated in a silica (SiO₂) shell.[1][5][6]
-
Expertise & Experience: The primary advantage of MNPs is their superparamagnetic nature, which allows for rapid and efficient separation from a solution using an external magnetic field.[7] This eliminates the need for time-consuming centrifugation or column chromatography steps, making it ideal for high-throughput applications. The silica shell is crucial; it provides a chemically inert surface that prevents iron leaching, enhances colloidal stability, and offers a rich substrate of silanol groups (Si-OH) that can be readily functionalized.[5]
-
-
Gold Nanoparticles (AuNPs): Valued for their unique optical properties (surface plasmon resonance) and biocompatibility.
Surface Chemistry: Preparing the Nanoparticle for Conjugation
To immobilize Boc-IDA, the nanoparticle surface must present a reactive functional group that can form a stable covalent bond with Boc-IDA's carboxylic acids. Amine functionalization is the most common and effective approach.
-
Silanization: For silica-coated nanoparticles, amination is typically achieved using organosilane reagents, most commonly (3-Aminopropyl)triethoxysilane (APTES) .[1][5]
-
Causality: The ethoxy groups of APTES hydrolyze in solution to form silanols, which then condense with the silanol groups on the silica surface, forming stable siloxane bonds (Si-O-Si). This process leaves the propyl amine group projecting from the surface, ready for conjugation.
-
The Chemistry of Immobilization: EDC/NHS Coupling
Directly reacting a carboxylic acid with an amine to form an amide bond is inefficient under standard conditions. Carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) , is the authoritative standard for bioconjugation.[10][11]
-
Trustworthiness: This two-step method is a self-validating system for ensuring high coupling efficiency.
-
Activation: EDC reacts with the carboxylic acid groups on Boc-IDA to form a highly reactive but unstable O-acylisourea intermediate.[11] This step is optimally performed at a slightly acidic pH (e.g., 6.0) to facilitate the reaction while minimizing premature hydrolysis of EDC.[10][12]
-
Stabilization: The unstable intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid and reduce yield.[11][13] NHS (or its water-soluble variant, Sulfo-NHS) is added to react with the O-acylisourea, creating a more stable, amine-reactive NHS ester.[10][14] This ester intermediate is less prone to hydrolysis but highly reactive toward primary amines.
-
Conjugation: The NHS-activated Boc-IDA is introduced to the amine-functionalized nanoparticles. The reaction is shifted to a slightly alkaline pH (7.2-8.5) to ensure the surface primary amines are deprotonated and thus maximally nucleophilic, facilitating their attack on the NHS ester to form a stable amide bond.[10][15]
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All reagents should be of high purity, and solutions should be prepared with ultrapure water.
Protocol 1: Preparation of Amine-Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-NH₂)
This protocol describes the synthesis of a silica-coated iron oxide core followed by surface amination.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol, Isopropanol, Ultrapure Water
Methodology:
-
Synthesis of Fe₃O₄ Core:
-
In a three-neck flask, dissolve FeCl₃·6H₂O (4.86 g) and FeCl₂·4H₂O (1.99 g) in 100 mL of deionized water under nitrogen atmosphere with vigorous mechanical stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of ammonium hydroxide. A black precipitate should form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature. Collect the black precipitate using a strong magnet and wash 3-4 times with deionized water and then with ethanol.
-
-
Silica Coating (Fe₃O₄@SiO₂):
-
Disperse the washed Fe₃O₄ nanoparticles in a mixture of 80 mL ethanol and 20 mL deionized water. Sonicate for 15 minutes to ensure a uniform dispersion.[1][5]
-
Transfer the dispersion to a flask and add 10 mL of ammonium hydroxide under mechanical stirring.
-
Add 1.0 mL of TEOS dropwise and allow the reaction to proceed for 12 hours at room temperature with continuous stirring.[5]
-
Collect the resulting brown-black particles with a magnet, and wash thoroughly with ethanol and water.
-
-
Amine Functionalization (Fe₃O₄@SiO₂-NH₂):
-
Disperse the silica-coated nanoparticles in 100 mL of isopropanol and sonicate for 15 minutes.
-
Add 2.0 mL of APTES to the dispersion.
-
Heat the mixture to 80°C and reflux for 2 hours under mechanical stirring.
-
Cool the reaction, collect the particles with a magnet, and wash extensively with ethanol and then deionized water to remove unreacted APTES.
-
Dry the final amine-functionalized nanoparticles under vacuum.
-
Protocol 2: Immobilization of Boc-IDA via EDC/NHS Chemistry
This protocol details the covalent coupling of Boc-IDA to the prepared amine-functionalized nanoparticles.
Materials & Buffers:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound (Boc-IDA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.0
-
Washing Buffer: 1X PBS with 0.05% Tween-20
Methodology:
-
Activation of Boc-IDA:
-
Rationale: This step must be performed immediately before use, as EDC is prone to hydrolysis.[10]
-
Dissolve 25 mg of Boc-IDA in 5 mL of Activation Buffer.
-
Add 40 mg of EDC and 25 mg of NHS to the Boc-IDA solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[10]
-
-
Coupling to Nanoparticles:
-
Disperse 100 mg of amine-functionalized nanoparticles in 10 mL of Coupling Buffer. Sonicate briefly if needed.
-
Add the entire 5 mL of activated Boc-IDA solution to the nanoparticle dispersion.
-
Incubate for 2-4 hours at room temperature (or overnight at 4°C) with gentle end-over-end rotation.[16]
-
-
Quenching and Washing:
-
Rationale: Quenching blocks any remaining active NHS esters to prevent non-specific binding in downstream applications.
-
Collect the nanoparticles using a magnet. Discard the supernatant.
-
Resuspend the particles in 10 mL of Coupling Buffer and add 0.5 mL of Quenching Solution. Incubate for 30 minutes.
-
Magnetically separate the particles and wash them three times with Washing Buffer.
-
Finally, wash twice with ultrapure water. Resuspend the final Boc-IDA functionalized nanoparticles in a suitable storage buffer (e.g., PBS with a preservative).
-
Application Protocol: His-Tagged Protein Purification
This protocol demonstrates the use of the prepared nanoparticles for Immobilized Metal Affinity Chromatography (IMAC).
Metal Ion Chelation
-
Preparation: Wash ~20 mg of the Boc-IDA nanoparticles with 10 mL of metal-free binding buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 8.0).
-
Charging: Resuspend the particles in 10 mL of a 100 mM metal salt solution (e.g., NiSO₄ for His-tagged proteins).[1]
-
Incubation: Incubate for 1 hour at room temperature with gentle rotation. The IDA ligands will chelate the Ni²⁺ ions.
-
Washing: Magnetically separate the particles and wash them 3-4 times with ultrapure water to remove all unbound metal ions. The particles are now charged and ready for use.
Protein Purification Workflow
| Step | Buffer Composition | Purpose |
| Equilibration | 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0 | Prepares the charged nanoparticles for protein binding. |
| Binding | Add cell lysate (clarified) to equilibrated nanoparticles. | His-tags on the target protein coordinate with the immobilized Ni²⁺ ions. |
| Wash 1 | 50 mM Tris, 300 mM NaCl, 20 mM Imidazole, pH 8.0 | Removes loosely and non-specifically bound proteins.[17] |
| Wash 2 | 50 mM Tris, 300 mM NaCl, 40 mM Imidazole, pH 8.0 | Removes proteins with weaker affinity. Imidazole concentration can be optimized. |
| Elution | 50 mM Tris, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0 | High concentration of imidazole competes for Ni²⁺ binding, displacing the His-tagged protein.[17] |
Methodology:
-
Equilibrate: Resuspend the charged nanoparticles in 5 mL of Equilibration Buffer.
-
Bind: Add the clarified cell lysate containing the His-tagged protein. Incubate for 1 hour at 4°C with gentle rotation.
-
Wash: Magnetically separate the particles. Discard the supernatant (unbound fraction). Resuspend in 5 mL of Wash Buffer 1, mix for 5 minutes, and repeat the separation. Repeat this process with Wash Buffer 2.
-
Elute: Resuspend the washed particles in 1-2 mL of Elution Buffer. Incubate for 15 minutes. Magnetically separate the particles and carefully collect the supernatant, which contains the purified protein.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Hydrolyzed EDC/NHS reagents.- Incorrect buffer pH.- Insufficient amine groups on NP surface. | - Use fresh, high-quality EDC/NHS and prepare solutions immediately before use.[10]- Verify pH of Activation (6.0) and Coupling (7.2-8.5) buffers.[10][15]- Characterize amine density; optimize APTES reaction if necessary. |
| Nanoparticle Aggregation | - Loss of colloidal stability after surface modification.- High ionic strength of buffers. | - Ensure thorough washing to remove excess coupling reagents.- Include a non-ionic surfactant (e.g., 0.05% Tween-20) in wash/storage buffers.- Perform coupling in a lower concentration salt buffer if possible. |
| Low Protein Binding | - Insufficient IDA ligand density.- Incomplete metal ion charging.- His-tag is inaccessible. | - Increase Boc-IDA concentration during the coupling reaction.- Ensure metal charging step is performed correctly and unbound metal is washed away.- Consider adding a mild non-denaturing detergent to buffers; confirm protein is properly folded. |
| High Non-Specific Binding | - Incomplete quenching of active sites.- Hydrophobic interactions with the nanoparticle surface. | - Ensure quenching step is performed thoroughly.- Increase imidazole concentration in wash buffers.[17]- Increase salt concentration (e.g., up to 500 mM NaCl) in wash buffers. |
References
-
Vertex AI Search Result[10]: General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (URL not available)
-
Zeng, K., Sun, E.-J., Liu, Z.-W., Guo, J., Yuan, C., Yang, Y., & Xie, H. (2020). Synthesis of magnetic nanoparticles with an IDA or TED modified surface for purification and immobilization of poly-histidine tagged proteins. RSC Advances. [Link]
-
Vertex AI Search Result[2]: Synthesis of magnetic nanoparticles with an IDA or TED modified surface for purification and immobilization of poly-histidine tagged proteins - Sci-Hub. (URL not available)
-
Vertex AI Search Result[5]: Synthesis of magnetic nanoparticles with an IDA or TED modified surface for purification and immobilization of poly-histidine - RSC Publishing. (URL not available)
-
Vertex AI Search Result[3]: Synthesis of magnetic nanoparticles with an IDA or TED modified surface for purification and immobilization of poly-histidine tagged proteins - Semantic Scholar. (URL not available)
-
NanoHybrids. Conjugating Carboxyl Functionalized Gold Nanoparticles. [Link]
-
Tombacz, E., et al. (2021). Functionalized Magnetic Nanomaterials in Agricultural Applications. MDPI. [Link]
-
Deng, Y. H., et al. (2011). Preparation and characterization of iminodiacetic acid-functionalized magnetic nanoparticles and its selective removal of bovine hemoglobin. PubMed. [Link]
-
Vertex AI Search Result[17]: Synthesis of magnetic nanoparticles with an IDA or TED modified surface for purification and immobilization of poly-histidine tagged proteins - ResearchGate. (URL not available)
-
Wang, L., et al. (2011). Iminodiacetic Acid-Functionalized Gold Nanoparticles for Optical Sensing of Myoglobin via Cu2+ Coordination. Langmuir. [Link]
-
Wang, L., et al. (2011). Iminodiacetic acid-functionalized gold nanoparticles for optical sensing of myoglobin via Cu2+ coordination. PubMed. [Link]
-
ResearchGate. (2015). Any advice on coupling proteins carboxyl groups to primary amine decorated nanoparticles with EDC and sulfo-NHS: pH, ratio and temperature conditions?. [Link]
-
Di, F., et al. (2022). Recent Advances in Surface Functionalization of Magnetic Nanoparticles. MDPI. [Link]
-
Ardelean, A., et al. (2012). Functionalized magnetic nanoparticles for biomedical applications. PubMed. [Link]
Sources
- 1. Synthesis of magnetic nanoparticles with an IDA or TED modified surface for purification and immobilization of poly-histidine tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. [PDF] Synthesis of magnetic nanoparticles with an IDA or TED modified surface for purification and immobilization of poly-histidine tagged proteins | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized magnetic nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iminodiacetic acid-functionalized gold nanoparticles for optical sensing of myoglobin via Cu2+ coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. nanohybrids.net [nanohybrids.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Mastering Affinity Matrix Preparation: A Guide to Boc-Iminodiacetic Acid Chemistry
Introduction: The Central Role of Affinity Chromatography in Bioseparations
In the landscape of modern biotherapeutics and proteomics, the purification of target molecules from complex biological mixtures remains a critical bottleneck. Among the array of purification techniques, affinity chromatography stands out for its exquisite specificity, capable of achieving several thousand-fold purification in a single step. This powerful technique hinges on the principle of reversible, specific interactions between a target molecule and a ligand that is covalently immobilized onto a solid support, or matrix. Immobilized Metal Affinity Chromatography (IMAC) is a widely adopted subset of affinity chromatography, particularly for the purification of recombinant proteins engineered with a polyhistidine-tag (His-tag).[1][2]
The heart of an IMAC resin is the chelating ligand, which immobilizes the metal ions (commonly Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺) that in turn coordinate with the His-tag.[3] While several chelating ligands exist, iminodiacetic acid (IDA) is a foundational and widely utilized tridentate ligand, first introduced for IMAC by Porath and colleagues.[1][4] IDA coordinates a metal ion through three valencies: a nitrogen atom and two carboxylate groups.[1][5] This leaves the metal ion with available coordination sites to bind to the imidazole rings of the His-tag, enabling the capture of the target protein.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a high-performance IDA-based affinity chromatography matrix. We will delve into the strategic use of N-tert-butyloxycarbonyl (Boc) protected iminodiacetic acid (Boc-IDA), a key reagent that offers significant advantages in the synthesis of a well-defined and stable affinity matrix. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemistry to empower users to optimize the process for their specific needs.
The Rationale for Boc-Iminodiacetic Acid in Matrix Synthesis
The synthesis of an affinity matrix is a multi-step chemical process that requires precise control to ensure the desired ligand density and functionality. The use of this compound is a strategic choice that enhances the stability and reactivity of the ligand during the coupling process. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis.[][7] In this context, it temporarily masks the amine group of iminodiacetic acid, preventing unwanted side reactions during the covalent attachment of the ligand to the support matrix.
The primary advantages of employing Boc-IDA include:
-
Enhanced Stability and Reactivity: The Boc protecting group increases the stability of the iminodiacetic acid molecule, making it easier to handle and facilitating a more controlled coupling reaction.
-
Prevention of Self-Polymerization: By protecting the amine, the Boc group prevents the iminodiacetic acid from reacting with itself, ensuring that the ligand is presented as a monomer on the matrix surface.
-
Controlled Orientation: The Boc group directs the coupling reaction to occur through the carboxyl groups of the iminodiacetic acid, leading to a more uniform and predictable orientation of the ligand on the support.
-
Mild Deprotection Conditions: The Boc group can be removed under acidic conditions that are generally mild enough to not damage the support matrix, such as agarose.[8][9]
The overall workflow for preparing an IDA affinity matrix using this compound can be visualized as a three-stage process: activation of the support matrix, coupling of this compound, and finally, deprotection and metal ion charging.
Figure 1: Overall workflow for the preparation of an IDA affinity matrix.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation of an IDA-agarose affinity matrix. These protocols are based on the use of epoxy-activated agarose as the support matrix, a common and effective choice for ligand immobilization.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% (HPLC) | Chem-Impex |
| Epoxy-Activated Agarose CL-6B | Chromatography Grade | MCLAB[10] |
| Sodium Carbonate (Na₂CO₃) | ACS Grade | |
| Sodium Hydroxide (NaOH) | ACS Grade | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | |
| Dichloromethane (DCM) | Anhydrous | |
| Methanol (MeOH) | ACS Grade | |
| Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O) | ACS Grade | |
| Ethanolamine | ≥99% | |
| Sodium Acetate | ACS Grade | |
| Sodium Chloride (NaCl) | ACS Grade | |
| Tris Base | Molecular Biology Grade | |
| Deionized Water (ddH₂O) | 18.2 MΩ·cm |
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals. Trifluoroacetic acid is highly corrosive and should be handled in a fume hood.
Protocol 1: Coupling of this compound to Epoxy-Activated Agarose
This protocol describes the covalent attachment of this compound to an epoxy-activated agarose support. The reaction proceeds via a nucleophilic attack of the carboxylate groups of Boc-IDA on the epoxy groups of the agarose, forming a stable ether linkage.
-
Preparation of the Agarose Resin:
-
Weigh out the desired amount of dry epoxy-activated agarose powder (e.g., 1 gram of dry powder yields approximately 3.3 mL of settled gel).[10]
-
Suspend the powder in deionized water and wash thoroughly on a sintered glass filter to remove any preservatives. Use approximately 10 mL of water per gram of dry powder.[10]
-
Equilibrate the washed resin with the coupling buffer.
-
-
Preparation of the Coupling Solution:
-
Prepare a 0.1 M sodium carbonate coupling buffer and adjust the pH to 11.0 with NaOH. A pH range of 9-13 is generally effective for coupling via hydroxyl groups, but a slightly lower pH around 11 can be a good starting point to balance reaction efficiency and ligand stability.[10]
-
Dissolve this compound in the coupling buffer to a final concentration of approximately 0.1 M. For small ligands, a concentration of at least 200 µmoles per mL of medium is recommended.[10]
-
-
Coupling Reaction:
-
Combine the equilibrated agarose resin and the this compound coupling solution in a sealed reaction vessel. A resin to coupling solution ratio of 1:1 (v/v) is suitable.
-
Incubate the mixture at 37°C for 16-24 hours with gentle end-over-end mixing. Do not use a magnetic stirrer, as it can damage the agarose beads. The coupling time can be adjusted; higher temperatures can shorten the reaction time, but the stability of the ligand must be considered.[10]
-
-
Washing the Coupled Resin:
-
After the incubation, pellet the resin by centrifugation (500 x g for 1 minute) or allow it to settle by gravity.[11]
-
Carefully decant the supernatant.
-
Wash the resin extensively with deionized water to remove unreacted this compound. Perform at least 5 washes with 5-10 bed volumes of water each.
-
-
Blocking of Unreacted Epoxy Groups:
-
To prevent non-specific binding, any remaining active epoxy groups on the agarose must be blocked.
-
Prepare a 1 M ethanolamine solution and adjust the pH to 8.0.
-
Resuspend the washed resin in 2 bed volumes of the 1 M ethanolamine solution and incubate for at least 4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Final Washing and Storage:
-
Wash the resin with alternating cycles of low and high pH buffers to remove any non-covalently bound substances. A typical wash cycle consists of:
-
Repeat this wash cycle three times.
-
Finally, wash the resin with deionized water and then with a storage buffer (e.g., 20% ethanol). Store the Boc-IDA-agarose resin at 4°C.
-
Figure 2: Step-wise workflow for coupling this compound to epoxy-activated agarose.
Protocol 2: Solid-Phase Deprotection of Boc-IDA-Agarose
This protocol describes the removal of the Boc protecting group from the immobilized ligand, exposing the free iminodiacetic acid ready for metal chelation.
-
Resin Preparation:
-
Transfer the desired amount of Boc-IDA-agarose resin to a suitable reaction vessel (e.g., a glass column with a frit).
-
Wash the resin with dichloromethane (DCM) to remove the storage solution and equilibrate it for the deprotection reaction.
-
-
Deprotection Reaction:
-
Prepare a deprotection solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).[9] Caution: Prepare and use this solution in a chemical fume hood.
-
Add the deprotection solution to the resin (approximately 5-10 bed volumes).
-
Incubate for 30 minutes at room temperature with occasional gentle mixing.
-
-
Washing and Neutralization:
-
Remove the TFA/DCM solution by filtration.
-
Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.
-
Wash the resin with methanol.
-
Wash the resin extensively with deionized water until the pH of the effluent is neutral.
-
-
Storage:
-
The resulting IDA-agarose resin can be stored in 20% ethanol at 4°C until ready for metal ion charging.
-
Protocol 3: Metal Ion Charging of the IDA-Agarose Matrix
This protocol details the final step of preparing the IMAC resin: charging the IDA-agarose with the desired metal ions.
-
Resin Equilibration:
-
Pack the IDA-agarose resin into a chromatography column.
-
Wash the column with 5-10 column volumes (CV) of deionized water to remove the storage solution.
-
-
Metal Ion Loading:
-
Prepare a 50 mM solution of the desired metal salt (e.g., NiSO₄).
-
Load 2-5 CV of the metal salt solution onto the column.[8] You will observe the characteristic color change of the resin as it becomes charged with the metal ions (e.g., a light blue-green for Ni²⁺).
-
-
Washing:
-
Wash the column with 10 CV of deionized water to remove excess, unbound metal ions.[8]
-
-
Equilibration for Use:
-
Equilibrate the column with 5-10 CV of the binding buffer that will be used for your protein purification (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). The resin is now ready for use.
-
Quality Control and Characterization of the Affinity Matrix
Ensuring the quality and performance of your in-house prepared affinity matrix is crucial for reproducible purification results. The following are key characterization methods:
Determination of Ligand Density
The density of the immobilized IDA ligand will directly impact the protein binding capacity of the resin. A common method to determine ligand density is to measure the amount of a specific metal ion that can be chelated by a known volume of the resin.
-
Charge a known volume of the IDA-agarose resin with an excess of a metal ion solution (e.g., Cu²⁺ or Ni²⁺).
-
Wash the resin thoroughly to remove unbound metal ions.
-
Elute the bound metal ions with a strong chelator like EDTA.
-
Quantify the concentration of the eluted metal ions using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculate the ligand density in µmol of ligand per mL of resin.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to qualitatively confirm the successful coupling of iminodiacetic acid to the agarose matrix. By comparing the spectra of the native agarose, the IDA-coupled agarose, and the final metal-charged resin, one can identify characteristic peaks corresponding to the functional groups introduced at each step. For example, the appearance of new peaks corresponding to the carboxyl groups of IDA would indicate successful coupling.[1]
Performance Testing: Dynamic Binding Capacity
The most practical quality control measure is to determine the dynamic binding capacity (DBC) of the prepared resin. This involves loading a known concentration of a standard His-tagged protein onto a column packed with the resin at a defined flow rate and monitoring the breakthrough of the protein. The DBC is typically defined as the amount of protein bound to the resin before the protein concentration in the column effluent reaches 10% of the initial concentration.
Troubleshooting and Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Binding Capacity | - Inefficient ligand coupling. - Incomplete Boc deprotection. - Suboptimal metal ion charging. | - Optimize coupling pH, temperature, and time. - Ensure complete removal of the Boc group by extending the deprotection time or using fresh TFA solution. - Ensure the metal ion solution is fresh and at the correct concentration. |
| High Non-Specific Binding | - Incomplete blocking of the matrix. - Hydrophobic interactions with the matrix. | - Repeat the blocking step with ethanolamine. - Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the binding and wash buffers. |
| Metal Ion Leaching | - Incomplete removal of unbound metal ions after charging. - Presence of strong chelating agents (e.g., EDTA) in the sample. | - Increase the volume of the water wash after metal ion charging. - Ensure samples are free of chelating agents by dialysis or buffer exchange. |
Conclusion
The preparation of a custom affinity chromatography matrix using this compound is a powerful way to tailor purification media to specific research needs. By understanding the underlying chemical principles and following robust, self-validating protocols, researchers can create high-performance IDA-based resins. The strategic use of the Boc protecting group ensures a more controlled and efficient synthesis, leading to a final product with desirable ligand density and orientation. The detailed protocols and quality control measures provided in this application note serve as a comprehensive resource for scientists and professionals in the field of bioseparations, enabling the consistent and reliable purification of valuable biomolecules.
References
-
Cube Biotech. (n.d.). Differences of NTA & IDA. Retrieved from [Link]
-
G-Biosciences. (2014, August 18). What You Need to Know About NTA and IDA Ligands. Retrieved from [Link]
-
Cube Biotech. (n.d.). Coupling of proteins to PureCube Epoxy-Activated Agarose. Retrieved from [Link]
-
Cube Biotech. (n.d.). NTA vs. IDA: a tale of two ligands. Retrieved from [Link]
-
Felite Resin. (2025, April 19). What Is IDA Chelating Resin? Understanding Structure & Function. Retrieved from [Link]
-
Agarose Bead Technologies. (2025, October 28). IMAC and His-tagged Protein Purification: Your best choice. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Reference Methods for Packing Columns with Nuvia IMAC Resin: From Lab-Scale to Process-Scale. Retrieved from [Link]
-
Bio-Works. (n.d.). WorkBeads 40 NTA WorkBeads 40 IDA. Retrieved from [Link]
-
Molecular Cloning Laboratories (MCLAB). (n.d.). Epoxy-activated Agarose_manual_V1.2. Retrieved from [Link]
-
Sunresin New Materials Co. Ltd. (n.d.). Ni Seplife® 6FF (IDA) Affinity Chromatographic Media. Retrieved from [Link]
-
Applied Biological Materials Inc. (n.d.). Ni-IDA Agarose Resins. Retrieved from [Link]
-
SERVA Electrophoresis GmbH. (n.d.). SERVA Ni-IDA HD Agarose Resin. Retrieved from [Link]
-
PubMed. (1985). High-performance immobilized-metal affinity chromatography of proteins on iminodiacetic acid silica-based bonded phases. Retrieved from [Link]
-
PubMed. (2002). Nucleic Acid Separations Utilizing Immobilized Metal Affinity Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2002046398A2 - Nucleic acid separation using immobilized metal affinity chromatography.
-
PubMed Central (PMC). (n.d.). Characterization and utility of immobilized metal affinity-functionalized cellulose membranes for point-of-care malaria diagnostics. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Nanoporous Iminodiacetic Acid Sorbents for Binding Transition Metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple preparation of immobilized-metal affinity chromatography media. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. marvelgent.com [marvelgent.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. chempep.com [chempep.com]
- 9. mclab.com [mclab.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Iminodiacetic Acid Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of iminodiacetic acid (IDA) derivatives. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Incomplete Deprotection & Side Reactions
The acidic removal of a Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] However, what appears to be a straightforward transformation can often lead to incomplete reactions or a slew of unwanted side products. This is especially true for molecules like iminodiacetic acid derivatives, which possess multiple functional groups that can influence the reaction's outcome.
Issue 1: My Boc deprotection is sluggish or incomplete.
An incomplete reaction is one of the most common hurdles in Boc deprotection. This is often indicated by the presence of starting material in your reaction mixture, which can be detected by analytical techniques like TLC or LC-MS.[3]
Possible Causes & Solutions
-
Insufficient Acid Strength or Concentration : The acidity of the reaction medium may be too low to efficiently cleave the Boc group.[4][5] Iminodiacetic acid derivatives, with their two carboxyl groups, can create a localized buffering effect, potentially requiring more stringent acidic conditions.
-
Solution : Gradually increase the concentration of trifluoroacetic acid (TFA). Common starting concentrations range from 20-50% TFA in a solvent like dichloromethane (DCM).[6] For stubborn substrates, using neat TFA might be necessary.[4] Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[7][8]
-
-
Inadequate Reaction Time or Temperature : The reaction may not have been allowed to proceed for a sufficient duration.[5]
-
Solution : Monitor the reaction progress closely using TLC or LC-MS.[6] While many deprotections are complete within 30 minutes to 2 hours, sterically hindered or electronically deactivated substrates may require longer reaction times.[5] Gentle warming can sometimes accelerate a sluggish reaction, but be cautious as this can also promote side reactions.[9]
-
-
Steric Hindrance : Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the cleavage.[5]
-
Solution : Employing stronger acidic conditions (higher TFA concentration or 4M HCl in dioxane) and extending the reaction time are the primary strategies.[9]
-
-
Poor Reagent Quality : TFA is hygroscopic, and the presence of water can diminish its effective acidity.[5]
-
Solution : Always use fresh, high-purity TFA.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: I'm observing unexpected peaks in my LC-MS, often with a +56 Da mass shift.
This is a tell-tale sign of tert-butylation, the most common side reaction during Boc deprotection.[10][11] The cleavage of the Boc group generates a reactive tert-butyl cation, which is an electrophile that can alkylate nucleophilic sites on your molecule.[4][12]
The Role of Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your desired product.[3][7]
-
Common Scavengers and Their Targets :
-
Triisopropylsilane (TIS) or Triethylsilane (TES) : These are excellent general-purpose scavengers.[7][8]
-
Water : Can act as a weak scavenger, converting the tert-butyl cation to tert-butanol. It's often used in combination with other scavengers.[8] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[4][10]
-
Thioanisole : Particularly effective for protecting methionine and tryptophan residues in peptides.[8]
-
1,2-Ethanedithiol (EDT) : Useful for protecting cysteine and tryptophan residues.[8]
-
For iminodiacetic acid derivatives, while they lack the highly nucleophilic side chains of certain amino acids, the reaction product itself—a secondary amine—can be susceptible to tert-butylation, leading to the formation of an N-tert-butyl derivative. The carboxyl groups are generally not susceptible to this side reaction.
Mechanism of Boc Deprotection and Scavenger Action
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Coupling Reactions with Boc-Iminodiacetic Acid on Solid Support
Introduction
Boc-iminodiacetic acid (Boc-Ida-OH) is a versatile building block used in the synthesis of peptide mimics, chelating agents for metal ion binding, and various molecular scaffolds in drug discovery.[1][2] Its structure, featuring two carboxylic acid moieties, presents a unique challenge compared to standard alpha-amino acids: the potential for di-acylation. This can lead to undesirable cross-linking of peptide chains on the solid support, terminating the synthesis and complicating purification.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the coupling of this compound in solid-phase synthesis. We will delve into the mechanistic principles that prevent cross-linking on a solid support, offer detailed troubleshooting guides for common issues, and provide validated, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in solid-phase synthesis?
The main theoretical challenge is controlling the reactivity of the two carboxylic acid groups. If both groups react with free amines on the resin, it can cause extensive cross-linking, leading to poor swelling, failed subsequent reactions, and an unusable final product.
Q2: How is cross-linking prevented during solid-phase coupling of this compound?
Fortunately, studies have shown that when coupling N-protected iminodiacetic acid to an amino group on a solid support (such as a Wang or PAL-PEG-PS resin), only the monosubstituted product is formed.[3] This is attributed to the principle of "pseudo-dilution" or site-isolation inherent to solid-phase synthesis. The reactive amine sites on the polymer are physically separated from one another, making it sterically and statistically improbable for a single, doubly-activated this compound molecule to bridge two separate peptide chains.
Q3: Which coupling reagents are most effective for this compound?
While this compound is not exceptionally sterically hindered, using a potent coupling reagent is recommended to ensure high efficiency and minimize side reactions. Uronium/aminium salt-based reagents are highly effective.
-
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and HBTU ([O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate]) are excellent choices that form highly reactive intermediates, driving the reaction to completion.[3][4]
-
Standard carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure can also be used, but may require longer reaction times or double coupling.[5][6]
Q4: How can I monitor the completion of the coupling reaction?
The most common qualitative method is the Kaiser (ninhydrin) test .[7] This test detects the presence of free primary amines on the resin.
-
A negative Kaiser test (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete.
-
A positive Kaiser test (blue/purple beads) signifies the presence of unreacted amines, indicating an incomplete coupling.
Q5: What is the best way to determine the loading efficiency after coupling?
If this compound is the first molecule being attached to an Fmoc-protected linker (like on Rink Amide resin), you cannot use the traditional Fmoc-release method. In this scenario, a quantitative Kaiser test or cleaving a small amount of the product from the resin for analysis by LC-MS would be necessary. If the this compound is being coupled to a growing peptide chain that has a terminal Fmoc group on a different residue, the standard spectrophotometric determination of the dibenzofulvene adduct after piperidine treatment can be used to calculate the loading of that previous residue, and a successful coupling of Boc-Ida-OH can be inferred from a negative Kaiser test.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test After Coupling (Incomplete Reaction) | 1. Insufficient Reagent Reactivity: The chosen coupling reagent is not potent enough to drive the reaction to completion.[4] 2. Steric Hindrance: Although moderate, steric factors from the resin or growing peptide chain may slow the reaction. 3. Suboptimal Reagent Concentration/Quality: Reagents may have degraded due to improper storage, or incorrect equivalents were used. | 1. Switch to a More Potent Coupling Reagent: If using DIC/HOBt, switch to HATU or HBTU for subsequent attempts.[4] 2. Perform a Double Coupling: Without washing, drain the reaction solution and add a fresh batch of activated this compound. Let it react for an additional 1-2 hours.[4] 3. Extend Reaction Time: Increase the initial coupling time from 1-2 hours to 4 hours or overnight. 4. Verify Reagent Integrity: Use fresh, anhydrous solvents (DMF/NMP) and high-quality reagents. Ensure correct stoichiometry (typically 2-5 equivalents of acid and coupling reagents). |
| Low Yield of Final Product | 1. Incomplete Deprotection of Previous Residue: The N-terminal Boc group of the preceding residue was not fully removed, preventing coupling.[10] 2. Incomplete Coupling: As described above, leading to truncated sequences. 3. Premature Cleavage from Resin: Repeated TFA treatments during Boc deprotection can cause minor cleavage from acid-sensitive linkers like the standard Merrifield resin.[10] | 1. Optimize Deprotection: Ensure the Boc deprotection step (e.g., 50% TFA in DCM) is run for a sufficient time (e.g., 20-30 minutes).[10] Perform two TFA treatments for difficult sequences. 2. Implement a Capping Step: After the this compound coupling, treat the resin with acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) to permanently block any unreacted amines.[4][11] This prevents them from reacting in later steps and simplifies purification. 3. Use a More Stable Linker: For long syntheses, consider using a PAM (Phenylacetamidomethyl) linker, which is more stable to TFA than the Merrifield linker.[10] |
| Unexpected Peaks in Final LC-MS Analysis | 1. Formation of Symmetrical Anhydride: With carbodiimide activators, the activated O-acylisourea can react with another molecule of this compound to form a symmetrical anhydride. While this is also an active acylating agent, it can alter reaction kinetics.[6][12] 2. Side Reactions During Cleavage: The final cleavage from the resin (e.g., with HF or TFMSA) can generate reactive cations that may modify sensitive residues if improper scavengers are used.[13] | 1. Pre-activate the Amino Acid: When using HATU/HBTU, always pre-activate the this compound with the coupling reagent and base for 1-5 minutes before adding the mixture to the resin. This ensures the formation of the highly reactive ester.[14] 2. Use an Appropriate Cleavage Cocktail: For final cleavage, use a standard cleavage cocktail containing scavengers like p-cresol and thioanisole to protect the product from side reactions.[13] |
Visualizations & Workflows
Diagram 1: General Experimental Workflow
This diagram outlines the key steps for a successful this compound coupling cycle in solid-phase synthesis.
Caption: Workflow for this compound coupling on solid support.
Diagram 2: Troubleshooting Incomplete Coupling
This decision tree provides a logical path for troubleshooting a positive Kaiser test result.
Caption: Troubleshooting decision tree for a positive Kaiser test.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and is suitable for most standard amine-functionalized resins (e.g., Rink Amide, MBHA).
Materials:
-
Amino-functionalized peptide-resin (1.0 eq.)
-
This compound (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser Test
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.
-
If the resin has an N-terminal Boc protecting group from a previous step, perform deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes. Drain.
-
Treat again with 50% TFA in DCM for 20 minutes. Drain.[10]
-
Wash the resin with DCM (3x), followed by DMF (3x).
-
-
Neutralize the resin by treating it with 10% DIPEA in DMF (2x for 2 minutes each).
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Activation Mixture Preparation (Pre-activation):
-
In a separate, dry glass vial, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the mixture.
-
Gently swirl the vial and allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated mixture from Step 2 to the drained, neutralized resin from Step 1.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 2 hours.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
If the test is negative (yellow beads), the coupling is complete. Proceed to wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle or final cleavage.
-
If the test is positive (blue beads), refer to the Troubleshooting Guide . The most straightforward next step is to perform a double coupling (repeat steps 2-3).
-
Protocol 2: Cleavage from Resin (Example for MBHA Resin)
This protocol describes a standard high-acid cleavage method. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training. TFMSA is a less hazardous but still highly corrosive alternative. Always perform these procedures in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Dried this compound-functionalized peptide-resin (e.g., 250 mg)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Ethanedithiol (EDT) (scavenger)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a round-bottom flask with a magnetic stir bar.
-
In an ice bath, add a scavenger mixture of thioanisole/EDT (2:1, v/v, ~0.75 mL) and TFA (~5 mL). Stir for 10 minutes.[13]
-
Slowly, add TFMSA (~0.5 mL) dropwise with vigorous stirring to dissipate heat.
-
Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 90-120 minutes for MBHA resins.[13]
-
Filter the resin using a fritted funnel and wash it twice with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a flask containing 8-10 volumes of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- de la Torre, B. G., & Albericio, F. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination.
- BenchChem. Overcoming steric hindrance in Boc-α-aminoisobutyric acid coupling reactions.
- Carpino, L. A., & El-Faham, A. (2001). New Trends in Peptide Coupling Reagents.
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
- BenchChem. Technical Support Center: Overcoming Poor Coupling of Boc-D-HomoSec(pMeBzl)-OH.
- Lejeune, V., Martinez, J., & Cavelier, F. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(25), 4757-4759.
- Oreate Sciences. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
- Khattab, S. N., El-Faham, A., & El Massry, A. M. (2000). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Journal of the Chemical Society, Perkin Transactions 1, (21), 3721-3725.
- Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Khattab, S. N., El-Faham, A., & El Massry, A. M. (2000). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Journal of the Chemical Society, Perkin Transactions 1, (21), 3721-3725.
- Peptideweb.com. Loading protocols.
- González-López, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-65.
- Merck Millipore. Novabiochem® Peptide resin loading protocols.
-
Aapptec Peptides. Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. [Link]
- Nowick, J. S.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 56074-20-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Boc-Iminodiaciacetic Acid Amides
Welcome to the technical support center for the synthesis of Boc-iminodiacetic acid amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the coupling of this compound with various amines. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established expertise and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Yield of the Desired Mono-Amide Product
Q1: My reaction shows a low yield of the desired mono-substituted this compound amide, with a significant amount of unreacted this compound remaining. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent challenge and can stem from several factors related to the activation of the carboxylic acid and the stability of the activated species.
Root Cause Analysis:
-
Incomplete Activation of this compound: The formation of an active ester (e.g., with HOBt) or a symmetric anhydride is crucial for the reaction to proceed. Insufficient amounts of coupling reagents like EDC or issues with their quality can lead to incomplete activation. EDC is particularly sensitive to moisture and should be handled under anhydrous conditions[1][2].
-
Hydrolysis of Activated Species: The activated this compound, whether it's an O-acylisourea intermediate, an HOBt-ester, or a symmetric anhydride, is susceptible to hydrolysis. Any moisture in the reaction solvent (like DMF or DCM) or reagents will quench the activated intermediate, reverting it to the starting carboxylic acid[1].
-
Steric Hindrance: If the amine you are coupling is sterically hindered, the nucleophilic attack on the activated carboxylic acid will be slow. Standard coupling conditions may not be sufficient to drive the reaction to completion[3][4].
-
Poor Solubility: If either this compound or the amine starting material has poor solubility in the chosen solvent, the reaction will be slow and inefficient[5].
Troubleshooting & Optimization Strategies:
| Strategy | Detailed Protocol & Explanation |
| Ensure Anhydrous Conditions | Dry your solvents (e.g., DMF, DCM) using molecular sieves. Ensure all glassware is oven-dried. Handle hygroscopic reagents like EDC·HCl in a glove box or under an inert atmosphere. |
| Optimize Coupling Reagent Stoichiometry | A slight excess of the coupling reagents is often beneficial. A typical starting point is: this compound (1.0 eq), Amine (1.0-1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). For difficult couplings, increasing the equivalents of EDC and HOBt may be necessary[6][7]. |
| Pre-activation | Before adding your amine, allow the this compound to pre-activate with EDC and HOBt for 15-30 minutes at 0 °C. This ensures the formation of the active ester before the nucleophile is introduced, which can be particularly helpful for slow couplings[6]. |
| Switch to a More Potent Coupling Reagent | For sterically hindered amines, consider using a uronium-based coupling reagent like HATU or HBTU. These reagents are generally more powerful than carbodiimides and can overcome higher activation barriers[3][4][5]. |
| Increase Reaction Temperature | For sluggish reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful that this can also increase the risk of side reactions[5]. |
Issue 2: Formation of a Major Byproduct with a Mass Corresponding to a Symmetrical Anhydride or N-Acylurea
Q2: My LC-MS analysis shows a significant peak that does not correspond to my starting materials or the desired product. The mass suggests the formation of the this compound symmetric anhydride or an N-acylurea adduct. Why does this happen and how can I prevent it?
A2: The formation of these byproducts is a classic issue in carbodiimide-mediated couplings and points to specific mechanistic pathways that are competing with your desired amide bond formation.
Root Cause Analysis:
-
Symmetric Anhydride Formation: this compound, being a dicarboxylic acid, can react with an activated intermediate of another molecule of this compound to form a symmetric anhydride. This is especially prevalent if the amine is not added promptly after activation or if the amine is a poor nucleophile[]. While the anhydride is also an acylating agent, its reaction with the amine might be slower than the desired reaction with the more reactive HOBt-ester[7].
-
N-Acylurea Formation: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea[][9]. This side reaction is irreversible and effectively consumes your starting material. It is more likely to occur if the nucleophilic attack by the amine is slow (due to steric hindrance or low nucleophilicity) or if there is a delay in the addition of the amine after the activation of the carboxylic acid[5][10].
Visualizing the Competing Pathways:
Caption: Competing reaction pathways after EDC activation.
Troubleshooting & Optimization Strategies:
| Strategy | Detailed Protocol & Explanation |
| Minimize Time Between Activation and Amine Addition | Add the amine to the reaction mixture immediately after the pre-activation period. This minimizes the time the O-acylisourea intermediate has to rearrange to the N-acylurea. |
| Use of Additives | The addition of HOBt or HOAt is crucial. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement to N-acylurea and is a highly efficient acylating agent[][9]. |
| Control Stoichiometry | Using a slight excess of the amine (1.1-1.2 equivalents) can help to favor the bimolecular reaction leading to the amide over the intramolecular rearrangement. |
| Optimize Temperature | Run the activation step at 0 °C to reduce the rate of N-acylurea formation. The subsequent coupling with the amine can then be allowed to proceed at room temperature[6]. |
Issue 3: Formation of the Di-substituted Amide
Q3: I am aiming for a mono-amide, but I am observing the formation of a significant amount of the di-substituted product where the amine has reacted with both carboxylic acids of this compound. How can I improve the selectivity for the mono-amide?
A3: Achieving mono-substitution on a dicarboxylic acid requires careful control of the reaction stoichiometry and conditions to prevent the second carboxylic acid group from reacting.
Root Cause Analysis:
-
Excess of Amine and Coupling Reagents: If more than one equivalent of the amine and coupling reagents are used, there is a higher probability of the second carboxylic acid group being activated and reacting with another molecule of the amine.
-
Formation of the Symmetric Anhydride: The in-situ formation of the symmetric anhydride of this compound presents two electrophilic sites for the amine to attack, potentially leading to the di-substituted product, especially if the amine is highly reactive and present in excess.
Troubleshooting & Optimization Strategies:
| Strategy | Detailed Protocol & Explanation |
| Strict Stoichiometric Control | Use a slight excess of this compound (e.g., 1.1-1.2 equivalents) relative to the amine (1.0 equivalent). This ensures that the amine is the limiting reagent, minimizing the chance of di-substitution. |
| Controlled Addition of Reagents | Add the coupling reagents (EDC/HOBt) slowly to a solution of this compound and the amine at a low temperature (0 °C). This helps to control the rate of activation and favors the mono-adduct formation. |
| Use a Less Reactive Coupling Reagent | If di-substitution is a persistent issue, consider using a less potent coupling reagent. However, this may lead to lower overall yields. |
| Purification | In cases where a small amount of the di-substituted product is unavoidable, careful purification by column chromatography is often necessary to isolate the desired mono-amide. |
Frequently Asked Questions (FAQs)
Q: Is it necessary to use a base like DIPEA or triethylamine in my coupling reaction?
A: If your amine is in the form of a salt (e.g., hydrochloride or trifluoroacetate), a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to neutralize the salt and liberate the free amine for the reaction. Typically, 1.1 to 2.5 equivalents of DIPEA are used[5][6]. If you are using the free base form of your amine, the addition of an external base is often not strictly necessary with carbodiimide couplings, but it can sometimes accelerate the reaction.
Q: What is the best solvent for this compound amide synthesis?
A: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are the most common and effective solvents for these types of coupling reactions as they are good at dissolving the reactants[5]. Ensure your solvent is anhydrous to prevent hydrolysis of the activated species.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. TLC can give you a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS provides more definitive information, allowing you to identify the masses of the species in your reaction mixture, including the desired product and any byproducts[5][11].
Q: My product is difficult to purify. What are some common impurities and how can I remove them?
A: Common impurities include unreacted starting materials, the N-acylurea byproduct, and the urea byproduct from EDC (dicyclohexylurea if using DCC, or a water-soluble urea if using EDC).
-
EDC Byproducts: If you use EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.
-
N-Acylurea: This byproduct can sometimes be challenging to separate from the desired product by column chromatography due to similar polarities. Optimizing the reaction conditions to prevent its formation is the best strategy.
-
Unreacted this compound: This can be removed by washing the organic layer with a mild aqueous base like a saturated sodium bicarbonate solution during the workup.
-
Excess Amine: This can be removed by washing with a dilute aqueous acid like 1M HCl.
Experimental Protocols
Protocol 1: General Procedure for Mono-Amide Synthesis using EDC/HOBt
This protocol is a good starting point for the synthesis of a mono-amide of this compound with a primary or secondary amine.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (to achieve a concentration of approximately 0.1-0.5 M).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a salt, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Coupling: Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for mono-amide synthesis.
References
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Redalyc. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. Retrieved from [Link]
-
ResearchGate. (2023, February 7). Why is the coupling reaction between (POPE) and Boc-Gly not working using EDC, HOBt?any suggestions?. Retrieved from [Link]
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and characterization of a new dipeptide analogue and its intermediates. Der Pharma Chemica. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Motaleb, M. A., El-Tawoosy, M., Hamouda, W., Abdallah, M., & Hassan, A. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry and Analytical Biochemistry, 10(391), 2.
-
ResearchGate. (n.d.). Labeling Reagents for Amines and Carboxylic Acids in LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines. Retrieved from [Link]
- Loberg, M. D., Cooper, M., Harvey, E., Callery, P. S., & Faith, W. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638.
- Ma, Y., Kiesewetter, D. O., Lang, L., & Eckelman, W. C. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular imaging and biology, 5(6), 397–403.
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
Sources
- 1. This compound(56074-20-5) 1H NMR [m.chemicalbook.com]
- 2. DSpace [diposit.ub.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Aggregation in Peptides Containing Boc-Iminodiacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into preventing and troubleshooting peptide aggregation, specifically when incorporating Boc-iminodiacetic acid (Boc-IDA) into your synthetic sequences. As Senior Application Scientists, we understand that peptide aggregation is a critical bottleneck in solid-phase peptide synthesis (SPPS), leading to reduced yields, difficult purifications, and compromised final product purity. This resource offers a structured, question-and-answer-based approach to navigate these challenges effectively.
Part 1: Troubleshooting Guide - From Symptoms to Solutions
This section addresses the common issues encountered during the synthesis of peptides containing this compound, providing a logical workflow from problem identification to resolution.
Question 1: My peptide synthesis is showing signs of failure after incorporating Boc-IDA. How do I confirm that aggregation is the root cause?
Answer:
Identifying on-resin aggregation early is crucial for salvaging a synthesis. The incorporation of this compound, a non-natural, sterically demanding building block, can sometimes exacerbate the inherent tendency of certain peptide sequences to aggregate. Here are the primary indicators of on-resin peptide aggregation:
-
Poor Resin Swelling: A visible lack of swelling or even shrinking of the resin bed is a strong indicator of aggregation.[1][2][3] The interconnectedness of the peptide chains through hydrogen bonding prevents the solvent from penetrating and swelling the resin beads.
-
Slow or Incomplete Reactions: Both the Boc-deprotection and subsequent amino acid coupling steps may become sluggish or fail to reach completion.[1][2] This is because the aggregated peptide chains shield the reactive N-terminus, hindering reagent access.
-
Inconclusive or Misleading Monitoring Tests: Standard colorimetric tests like the Kaiser test (for primary amines) can be unreliable in cases of severe aggregation.[2] The reagents may not be able to access the sterically hindered free amines within the aggregated clusters, leading to a false-negative result (i.e., the beads remain yellow, suggesting complete coupling when it is not).
-
Analytical Confirmation: The most definitive way to confirm aggregation is to cleave a small sample of the peptide from the resin and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (n-1, n-2, etc.) in the mass spectrum is a clear sign of incomplete coupling at various stages of the synthesis.[3][4]
Question 2: I've confirmed that my Boc-IDA containing peptide is aggregating on the resin. What are the immediate, practical steps I can take to disrupt this aggregation and improve the synthesis?
Answer:
Once aggregation is confirmed, several strategies can be employed to disrupt the intermolecular hydrogen bonds responsible for the phenomenon. The choice of strategy will depend on the severity of the aggregation and the specific peptide sequence.
Workflow for Mitigating On-Resin Aggregation
Sources
Technical Support Center: Optimizing Boc-Iminodiacetic Acid Conjugations
Welcome to the technical support guide for Boc-iminodiacetic acid (Boc-Ida-OH) conjugation reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. This compound is a versatile building block used in peptide synthesis, bioconjugation, and as a chelating agent.[1][2] Its successful conjugation is critical for many downstream applications.
This guide is structured into a series of frequently asked questions and a detailed troubleshooting section to directly address challenges you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding this compound conjugation.
Q1: What is the basic principle of conjugating this compound to a primary amine?
The conjugation of this compound to a primary amine involves the formation of a stable amide bond. This is a dehydration reaction where the carboxylic acid groups of Boc-Ida-OH are "activated" to make them more susceptible to nucleophilic attack by the amine.[3] The most common method for this is carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[4]
The process can be broken down into two key steps:
-
Activation: EDC reacts with a carboxyl group on this compound to form a highly reactive O-acylisourea intermediate.[5]
-
Coupling: This intermediate can react directly with the primary amine. However, to improve efficiency and stability in aqueous solutions, NHS is added. The O-acylisourea intermediate quickly reacts with NHS to form a more stable NHS-ester. This semi-stable ester then reacts with the primary amine to form the desired amide bond, releasing NHS.[6]
Q2: Which coupling reagent should I choose? EDC/NHS, HATU, or something else?
The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and solubility.[7]
| Coupling Reagent | Relative Reactivity | Recommended Use & Considerations |
| EDC/NHS | Standard | Cost-effective and widely used. Best for simple, unhindered amines. Prone to hydrolysis and side reactions (N-acylurea formation). Requires careful pH control.[5][8] |
| HBTU/HCTU | High | Good starting point for more challenging conjugations, including sterically hindered amines. Generally higher yields and faster reactions than EDC/NHS.[7][9] |
| HATU | Very High | Recommended for particularly difficult couplings, such as with very hindered or poorly nucleophilic amines.[5][7] It is one of the most powerful coupling reagents.[10] |
| COMU | Very High | A highly effective and safer alternative to HATU. It has high reactivity and its byproducts are more water-soluble, simplifying purification.[11] |
For most standard applications, EDC/NHS is a sufficient and economical choice. If you experience low yields, especially with complex substrates, switching to a more potent uronium salt reagent like HATU or HBTU is a logical next step.[7][9]
Q3: Why is pH control so important in these reactions?
Proper pH control is arguably the most critical factor for achieving high yields.[12] The reaction involves two steps with conflicting pH optima:
-
Carboxylic Acid Activation (with EDC/NHS): This step is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[6][8] In this range, the carboxylic acid is protonated and available for activation.
-
Amine Coupling: This step requires the amine to be in its neutral, nucleophilic state (R-NH₂), not its protonated, non-nucleophilic ammonium form (R-NH₃⁺). This is favored at a neutral to slightly basic pH, typically pH 7.2-8.5 .[8][13]
A common mistake is running the entire reaction at a single, intermediate pH, which compromises the efficiency of both steps. A two-step pH adjustment or careful buffering is often necessary for optimal results.[8]
Q4: My starting amine is expensive. How can I adjust the stoichiometry to maximize its use?
When working with a precious amine, the goal is to ensure it is the limiting reagent and that the activated this compound is in excess. A common strategy is:
-
Use 1.0 equivalent of your primary amine.
-
Use 1.2 to 1.5 equivalents of this compound.
-
Use 1.2 to 1.5 equivalents of the coupling reagents (e.g., EDC and NHS).[8]
This slight excess of the activated acid helps drive the reaction to completion, ensuring as much of the valuable amine is consumed as possible. The unreacted Boc-Ida-OH and coupling byproducts can then be removed during purification.
Part 2: Troubleshooting Guide for Low Yields
This section provides a structured approach to diagnosing and solving the most common problem in this compound conjugations: low or no yield of the desired product.
Problem: The reaction yield is low or non-existent.
First, it is essential to determine if the starting materials were consumed. This can be checked by a suitable analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Scenario A: Starting materials (Boc-Ida-OH and/or amine) are largely unreacted.
If your starting materials remain, the activation or coupling steps are failing. This points to issues with reagents, reaction conditions, or steric hindrance.
Potential Cause 1: Inactive or Degraded Coupling Reagents
-
Why it happens: Carbodiimides like EDC are highly sensitive to moisture.[14] Over time, or with improper storage, they hydrolyze and become inactive. Similarly, activators like NHS can also degrade.
-
How to solve it:
-
Use Fresh Reagents: Always use high-quality EDC and NHS from a reliable source.[8] It is best to use freshly opened reagents or those that have been stored meticulously in a desiccator.
-
Prepare Solutions Immediately Before Use: Do not prepare stock solutions of EDC/NHS and store them for long periods, especially in aqueous buffers.[6]
-
Perform a Control Reaction: Test your reagents with a simple, reliable amine to confirm their activity.
-
Potential Cause 2: Suboptimal pH Environment
-
Why it happens: As detailed in Q3, incorrect pH prevents efficient activation or coupling. If the pH is too high (>6.5) during activation, the EDC is less effective. If the pH is too low (<7.0) during coupling, the amine is protonated and non-nucleophilic.[8][13]
-
How to solve it:
-
Implement a Two-Step pH Protocol:
-
Avoid Amine-Containing Buffers: Never use buffers like Tris or glycine, as their primary amines will compete with your substrate and consume the activated Boc-Ida-OH.[6]
-
Potential Cause 3: Steric Hindrance
-
Why it happens: If the primary amine on your target molecule is located in a sterically crowded environment, it may be physically blocked from reacting with the activated Boc-Ida-OH.[7]
-
How to solve it:
-
Switch to a More Powerful Coupling Reagent: Uronium/aminium salt reagents like HATU or HBTU are significantly more reactive and can overcome moderate to high steric hindrance where EDC/NHS fails.[5][7]
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period (e.g., overnight at 4°C or for several hours at room temperature).[6] Cautiously increasing the temperature (e.g., to 30-40°C) can also increase the reaction rate, but must be monitored for potential side reactions.[7]
-
Perform a "Double Coupling": After the initial coupling reaction time, add a second fresh portion of the activated this compound and coupling reagents to drive the reaction further to completion.[7]
-
Scenario B: Starting materials are consumed, but the desired product yield is low.
This scenario suggests that while the reaction is proceeding, it is inefficient or is being compromised by side reactions or purification issues.
Potential Cause 1: Hydrolysis of Activated Intermediates
-
Why it happens: The activated O-acylisourea and NHS-ester intermediates are both susceptible to hydrolysis (reaction with water), which reverts them back to the starting carboxylic acid.[6] This is a major competitive reaction, especially in dilute aqueous solutions or with long reaction times.
-
How to solve it:
-
Work in Concentrated Solutions: Whenever possible, run the reaction at a higher concentration to favor the bimolecular reaction (coupling) over the reaction with water (hydrolysis).
-
Minimize Time Between Activation and Coupling: Add the amine to the reaction as soon as possible after the initial activation period with EDC/NHS is complete.[6]
-
Consider Anhydrous Organic Solvents: If your amine is soluble in organic solvents, performing the reaction in anhydrous DMF or DCM can eliminate hydrolysis entirely. A tertiary amine base like diisopropylethylamine (DIEA) is typically added in these cases.[5]
-
Potential Cause 2: Formation of N-Acylurea Byproduct
-
Why it happens: The highly reactive O-acylisourea intermediate formed by EDC can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This byproduct consumes the activated acid and is often difficult to remove during purification. The addition of NHS is specifically designed to suppress this side reaction by rapidly converting the O-acylisourea into the more stable NHS-ester.[5]
-
How to solve it:
-
Ensure Sufficient NHS: Always use at least one equivalent of NHS for every equivalent of EDC. A slight excess (e.g., 1.2 eq.) is common practice.[14]
-
Switch Coupling Reagents: If N-acylurea formation is persistent, switching to a HATU or HBTU-based system will circumvent this specific side reaction pathway.[9]
-
Potential Cause 3: Product Loss During Workup and Purification
-
Why it happens: The final Boc-protected conjugate may have different solubility properties than the starting materials. It might be partially lost during aqueous washes or bind irreversibly to chromatography media.
-
How to solve it:
-
Analyze All Phases: Before discarding any aqueous layers during an extraction, analyze a small sample by LC-MS or TLC to ensure your product is not partitioning there.
-
Optimize Purification: If using silica gel chromatography, ensure the product is stable on silica. Sometimes, a different stationary phase (like C18 for reverse-phase HPLC) is required.
-
Post-Purification Deprotection: It is often easier to purify the Boc-protected conjugate first and then remove the Boc group in a final, clean step using trifluoroacetic acid (TFA).[15][16] Purifying the final free amine can be more challenging.[16]
-
Part 3: Key Protocols & Visualizations
Standard Protocol: EDC/NHS Coupling in Aqueous Buffer
This protocol provides a general guideline for conjugating this compound to a primary amine on a protein or other biomolecule.
-
Reagent Preparation:
-
Activation Buffer: Prepare a 100 mM MES buffer and adjust the pH to 6.0.
-
Coupling Buffer: Prepare a 100 mM Phosphate Buffer (PBS) and adjust the pH to 7.5.
-
Prepare stock solutions of Boc-Ida-OH, EDC, and NHS in the Activation Buffer immediately before use.
-
-
Activation Step:
-
In a reaction vessel, dissolve the amine-containing substrate in Coupling Buffer.
-
In a separate tube, combine this compound (1.5 eq.), EDC (1.5 eq.), and NHS (1.5 eq.) in Activation Buffer.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Coupling Step:
-
Add the activated Boc-Ida-OH solution to the amine-containing substrate solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust if necessary with a small amount of concentrated, non-amine buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a small molecule primary amine (e.g., Tris or ethanolamine) to a final concentration of 20-50 mM.
-
Purify the conjugate from excess reagents and byproducts using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Diagrams
EDC/NHS Coupling Mechanism
Caption: Simplified workflow of EDC/NHS mediated amide bond formation.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for systematically troubleshooting low yields.
References
- BenchChem. (2025). Troubleshooting low yields in peptide coupling with HS-PEG12-COOH.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of H-2-Nal-OH-containing peptides.
- Mack, E. T., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters.
-
Poulsen, T. B., et al. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Bioconjugate Chemistry, 33(1), 172-179. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Amino-PEG12-Boc Coupling Reactions.
- BenchChem. (2025).
-
Acme Synthetic Chemicals. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2019). Reactions of Amines. [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1235–1249. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Journal of Oil Palm Research. (2021). Influence of pH on the acylation of L-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. [Link]
- BenchChem. (2025).
-
ResearchGate. (2015). (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. [Link]
-
Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jpt.com [jpt.com]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Boc-Iminodiacetic Acid Linker Cleavage
Welcome to the technical support center for Boc-iminodiacetic acid (Boc-IDA) linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the cleavage of the Boc (tert-butyloxycarbonyl) protecting group from the iminodiacetic acid linker. Incomplete deprotection or undesired side reactions can lead to low yields, complex purification challenges, and delays in your research and development pipeline.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome these obstacles and ensure the successful use of Boc-IDA in your applications, including peptide synthesis, bioconjugation, and the development of targeted therapies.[1][2]
Part 1: Troubleshooting Guide - Diagnosing and Solving Cleavage Problems
This section is structured in a question-and-answer format to directly address the most common issues encountered during the acid-mediated cleavage of the Boc group from the Boc-IDA linker.
Issue 1: Incomplete or Sluggish Boc-IDA Cleavage
Symptom: Your analytical data (e.g., LC-MS, HPLC, TLC) shows a significant amount of the Boc-protected starting material remaining after the cleavage reaction.[3]
Question: My Boc-IDA deprotection is not going to completion. What are the likely causes and how can I fix it?
Answer: Incomplete Boc deprotection is a frequent challenge and often stems from several key factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[3] Standard conditions might not be sufficient for all substrates.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in a suitable solvent like dichloromethane (DCM).[4][5] For particularly stubborn substrates, using neat TFA may be necessary. Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[6][7] The rate of cleavage can have a second-order dependence on the acid concentration.[8]
-
-
Inadequate Reaction Time or Temperature: Sterically hindered substrates or those with electron-withdrawing groups near the Boc-IDA linker may require more forcing conditions.
-
Solution: Extend the reaction time, monitoring progress by TLC or LC-MS. While many deprotections are complete within 1-2 hours at room temperature, some may require longer.[6] Gentle warming (e.g., to 30-40°C) can also increase the reaction rate, but should be done cautiously to avoid potential side reactions.[5]
-
-
Poor Solubility: The Boc-protected molecule may not be fully dissolved in the reaction solvent, limiting the access of the acid to the Boc group.[3]
-
Solution: Ensure your substrate is fully dissolved. You may need to explore different co-solvents. For solid-phase synthesis, ensure the resin is properly swelled in the deprotection solvent to allow the acid to access all reaction sites.[4]
-
-
Reagent Quality: The purity of your reagents is critical. TFA, for instance, is hygroscopic, and the presence of water can reduce its effective acidity.[4]
-
Solution: Use fresh, high-purity reagents. Ensure your solvents are anhydrous, especially when using acid solutions like HCl in dioxane.
-
Troubleshooting Workflow for Incomplete Cleavage
Caption: Mechanism of acid-catalyzed Boc-IDA cleavage and the role of scavengers in preventing side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I perform Boc-IDA cleavage on a substrate that also has an Fmoc protecting group? A1: Yes, this is a cornerstone of orthogonal protection strategy in peptide synthesis. [9][10]The Boc group is labile to acidic conditions (like TFA), while the Fmoc group is stable to acid but is readily cleaved by basic conditions (like piperidine). This allows for the selective removal of one group without affecting the other, which is essential for complex synthetic schemes. [9][] Q2: How do I monitor the progress of my Boc-IDA cleavage reaction? A2: Careful reaction monitoring is crucial. [3]The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the less polar starting material and the appearance of the more polar, deprotected product (the free amine or its salt). [3]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to accurately monitor the consumption of your starting material and confirm the mass of your desired deprotected product. [3] Q3: My product is a sticky oil after TFA-mediated deprotection and work-up. What should I do? A3: This is very common, as the product often exists as a TFA salt. [5]To obtain a solid, you can try precipitating the product from a solvent system like DCM/diethyl ether. [5]Alternatively, if the free amine is desired for the next step, you can perform a basic work-up (e.g., with saturated NaHCO₃ solution) to neutralize the TFA salt, followed by extraction with an organic solvent. [12]Be cautious, as your final product's solubility may change after neutralization.
Q4: Are there any non-acidic methods to cleave a Boc group? A4: While acidic cleavage is by far the most common, some alternative methods exist for highly sensitive substrates. Thermal deprotection, which involves heating the compound (sometimes in a solvent like dioxane/water), can cleave the Boc group without any acid. [5][13]However, this requires the substrate to be thermally stable. Other specialized methods using reagents like zinc bromide or even iodine have been reported but are less common. [14][15]
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. They should be optimized based on your specific substrate and analytical observations.
Protocol 1: Standard Boc-IDA Cleavage with TFA/DCM
This protocol is suitable for most standard substrates where acid-sensitive groups are not a major concern.
-
Preparation: Dissolve the Boc-IDA-containing substrate in dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final concentration of 50% TFA v/v). If side reactions are anticipated, the TFA should be pre-mixed with appropriate scavengers (e.g., 2.5% TIS, 2.5% H₂O).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (roto-evaporation) to remove the bulk of the TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
The resulting residue is the TFA salt of your deprotected product. It can be purified directly or subjected to a basic work-up if the free amine is required.
-
Protocol 2: Milder Boc-IDA Cleavage with HCl in 1,4-Dioxane
This protocol is recommended for substrates containing other acid-sensitive functionalities.
-
Preparation: Dissolve the Boc-IDA-containing substrate in a minimal amount of a compatible solvent (e.g., DCM or 1,4-dioxane).
-
Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate). [5]3. Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may be slower than with TFA, sometimes requiring 2-6 hours or even overnight.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the deprotected product, which can often be precipitated and washed with a non-polar solvent like diethyl ether to remove organic impurities. [5]
References
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Boc Deprotection Side Reactions - Benchchem. (n.d.).
- This compound | 56074-20-5 - J&K Scientific. (n.d.).
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (n.d.).
- troubleshooting incomplete Boc deprotection of 1,7-Bis-Boc-1,4,7-triazaheptane - Benchchem. (n.d.).
- This compound - Chem-Impex. (n.d.).
- A Comparative Guide to Orthogonal Deprotection Strategies for Complex Peptide Synthesis - Benchchem. (n.d.).
- Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols - Benchchem. (n.d.).
- BOC Protection and Deprotection - J&K Scientific LLC. (2025).
- Side reactions of Boc deprotection with scavengers. - Benchchem. (n.d.).
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (2025).
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024).
- Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.).
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013).
- Any suggestion on Boc deprotection without using acid? - ResearchGate. (2016).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Boc-Iminodiacetic Acid Coupling
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for addressing challenges associated with the coupling of N-Boc-iminodiacetic acid (Boc-IDA). Due to its unique structure, Boc-IDA presents significant steric challenges that can lead to incomplete reactions and low yields. This document is designed to help you navigate these issues, explaining the causality behind experimental choices to ensure the success of your conjugation chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during Boc-IDA coupling reactions in a direct question-and-answer format.
Q1: Why is Boc-iminodiacetic acid considered a "sterically hindered" molecule for coupling reactions?
A: The difficulty arises from the molecule's three-dimensional structure. This compound is an N,N-disubstituted amino acid derivative where the central nitrogen atom is bonded to a bulky tert-butyloxycarbonyl (Boc) protecting group and two carboxymethyl arms.[1][2] This arrangement creates significant spatial crowding around the carbonyl carbons of both carboxylic acid groups.
This steric bulk physically obstructs the incoming nucleophile (the amine you are trying to couple), making it difficult for it to approach the carbonyl carbon and initiate the reaction.[3] This high activation energy barrier leads to sluggish reaction rates or outright failure when using standard coupling methods.[3]
Q2: My reaction using a standard carbodiimide like DCC or EDC has failed or resulted in very low yield. What is the most likely cause?
A: This is the most common failure mode. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the severe steric hindrance of Boc-IDA.[3][4] They form an O-acylisourea intermediate that is not sufficiently reactive to be attacked by the amine nucleophile in this crowded environment.[5]
Solution: The most effective solution is to switch to a more powerful class of coupling reagents, specifically onium salts (uronium/aminium or phosphonium salts).[6][7] These reagents generate highly reactive ester intermediates that can overcome the high activation energy barrier.[3][7]
Q3: I've switched to a potent uronium salt reagent (like HATU or HBTU), but my yields are still inconsistent or low. What procedural details are critical for success?
A: Using a potent reagent is the first step, but technique is paramount for hindered couplings. Three factors are critical: pre-activation, the choice of base, and anhydrous conditions.
-
Pre-activation is Essential: Never mix all your components together at once. You must pre-activate the this compound first. This involves dissolving Boc-IDA, the coupling reagent (e.g., HATU), and a suitable base in your solvent and allowing them to react for a few minutes before adding your amine.[3] This ensures the formation of the highly reactive OAt-ester intermediate, minimizing side reactions where the coupling reagent might react with your amine.[3]
-
Use the Right Base: A non-nucleophilic, sterically hindered tertiary amine base is required. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[3][8] Its bulk prevents it from acting as a competing nucleophile, and its role is to facilitate the activation and neutralize the acidic byproducts of the reaction. Avoid simpler bases like triethylamine (TEA) which can be more nucleophilic.
-
Maintain Anhydrous Conditions: Water will hydrolyze your activated ester intermediate, quenching the reaction. Ensure your solvents (e.g., DMF, DCM) are anhydrous and that the reaction is protected from atmospheric moisture, for instance, by running it under an inert atmosphere (Nitrogen or Argon).
Q4: My goal is to couple two different amines to Boc-IDA (di-substitution), but I predominantly isolate the mono-substituted product. How can I drive the reaction to completion?
A: Achieving complete di-substitution requires overcoming the increased steric hindrance after the first coupling. Several strategies can be employed:
-
Stoichiometry: Use a larger excess of the amine nucleophile and coupling reagent for the second coupling step. You may need at least 2.5-3.0 equivalents of the amine and coupling reagent relative to the mono-substituted Boc-IDA intermediate.
-
Increased Temperature: Gently heating the reaction to 40-50°C can provide the necessary energy to overcome the activation barrier for the second substitution.[6] Microwave-assisted synthesis is also a highly effective option for accelerating these difficult couplings.[9][10]
-
Extended Reaction Time: Monitor the reaction by LC-MS. Hindered couplings are slow, and the reaction may require stirring for 12-24 hours to proceed to completion.
Q5: I am attempting to couple Boc-IDA to a very weak nucleophile or another extremely hindered substrate, and even HATU is failing. Is there a more powerful, "last resort" activation method?
A: Yes. For the most challenging substrates where even the most potent onium salts fail, the most robust strategy is to convert the carboxylic acids of Boc-IDA into acyl chlorides .[3][11] Acyl halides are extremely reactive intermediates that will couple with even weak nucleophiles.
This is a two-stage process:
-
Activation: React Boc-IDA with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent.[3][11]
-
Coupling: After removing the excess chlorinating agent under vacuum, the resulting Boc-iminodiacetyl chloride is dissolved in fresh anhydrous solvent and slowly added to a solution of the amine and a non-nucleophilic base (DIPEA or 2,4,6-collidine).[3]
Caution: This method requires strict anhydrous conditions and must be performed in a well-ventilated fume hood, as the reagents are corrosive and the activation step releases HCl gas.[3][11]
Data & Protocols
Data Presentation
For a successful coupling, selecting the right reagent is the most critical step. The table below summarizes the most common coupling reagents and their suitability for hindered systems like Boc-IDA.
| Reagent Class | Examples | Relative Reactivity | Key Considerations for Boc-IDA Coupling |
| Carbodiimides | DCC, DIC, EDC | Low | Generally insufficient for Boc-IDA due to low reactivity.[3] Often results in reaction failure or very low yields. |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective. Byproducts are generally less hazardous than some alternatives. Solutions in DMF have moderate stability.[7] |
| Uronium/Aminium Salts | HBTU, HCTU | High | Good general-purpose reagents, but less potent than HATU for severely hindered cases.[7][12] |
| Uronium/Aminium Salts (HOAt-based) | HATU | Very High | The benchmark standard for difficult, sterically hindered couplings.[6][9] Forms a highly reactive OAt-ester. |
| Uronium/Aminium Salts (Oxyma-based) | COMU | Very High | Reactivity is comparable to HATU.[9] A safer alternative as it avoids potentially explosive HOBt/HOAt byproducts.[7][9] |
| Acyl Halide Formers | SOCl₂, Oxalyl Chloride | Extremely High | Most reactive method, used when all other reagents fail. Requires a separate activation step and strict anhydrous conditions.[3][11] |
Experimental Protocols
As a self-validating system, every protocol should be monitored by an appropriate analytical method (e.g., TLC or LC-MS) to confirm the consumption of starting material and formation of the product.
Protocol 1: High-Efficiency Coupling of an Amine to Boc-IDA using HATU
This protocol details the standard procedure for coupling one equivalent of an amine to one of the carboxylic acid groups of Boc-IDA.
Materials:
-
This compound (1.0 eq.)
-
Amine of interest (e.g., R-NH₂) (1.0 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., a nitrogen-filled balloon).
-
Pre-activation: In a round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Stir the solution and add DIPEA (2.5 eq.).
-
Allow the pre-activation mixture to stir at room temperature for 5-10 minutes. The solution may change color.
-
Coupling: Dissolve your amine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the Boc-IDA starting material is consumed.
-
Work-up: Once complete, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: The Acyl Chloride Method for Extremely Hindered Couplings
This two-stage protocol should be reserved for couplings that fail with onium salt reagents. Perform all steps in a certified chemical fume hood.
Stage 1: Formation of Boc-Iminodiacetyl Chloride
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add oxalyl chloride (2.2 eq.) dropwise to the suspension. Add one drop of anhydrous DMF to catalyze the reaction.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (CO₂, CO, HCl) will be observed. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude Boc-iminodiacetyl chloride is a solid or oil and should be used immediately in the next stage.
Stage 2: Amide Coupling
-
In a separate dry flask, dissolve your amine (1.0 eq.) and DIPEA (2.5 eq.) in anhydrous DCM at 0°C under an inert atmosphere.
-
Dissolve the crude Boc-iminodiacetyl chloride from Stage 1 in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water. Perform a standard aqueous work-up as described in Protocol 1, and purify the final product by column chromatography.
Visualization of Workflows
Troubleshooting Decision Pathway
This diagram outlines a logical workflow for troubleshooting common Boc-IDA coupling issues, guiding the user from initial failure to a successful outcome.
Caption: Troubleshooting workflow for Boc-IDA coupling.
Standard Onium Salt Coupling Workflow
This diagram illustrates the critical pre-activation step in a standard high-potency coupling reaction.
Caption: Pre-activation is key for successful coupling.
References
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(22), 8565–8571. [Link]
-
Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11623-11628. [Link]
-
El-Faham, A., et al. (2009). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Amino Acids, 38(4), 1155-1161. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 10, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 10, 2026, from [Link]
-
Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved January 10, 2026, from [Link]
-
J&K Scientific. (n.d.). This compound | 56074-20-5. Retrieved January 10, 2026, from [Link]
-
Laudadio, G., et al. (2024). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. ChemRxiv. [Link]
-
Laudadio, G., et al. (2024). Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. NSF Public Access Repository. [Link]
-
Levine, P. M., et al. (2016). Combining Non-canonical Amino Acid Mutagenesis and Native Chemical Ligation for Multiply Modifying Proteins: A case study of α-synuclein post-translational modifications. PubMed Central. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 10, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 10, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of Boc-Iminodiacetic Acid-Peptide Conjugates
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center. As researchers and drug development professionals, you understand that synthesizing a novel conjugate is only half the battle; achieving the requisite purity for downstream applications is a formidable challenge in its own right. The conjugation of peptides with Boc-iminodiacetic acid introduces a unique combination of properties: the hydrophobicity of the tert-butyloxycarbonyl (Boc) group and the dual-anionic nature of the iminodiacetic acid moiety. This duality can complicate standard purification workflows, leading to issues like poor peak resolution, low recovery, and co-elution with closely related impurities.
This guide is structured from our field-proven experience to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively. We will explore the common pitfalls and strategic solutions in a direct question-and-answer format, ensuring you can quickly find the insights needed to advance your project.
Part 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the purification of this compound-peptide conjugates.
Question 1: I'm seeing broad, tailing peaks for my conjugate during Reversed-Phase HPLC (RP-HPLC). What's causing this and how can I fix it?
Answer: This is a classic purification problem, often exacerbated by the unique structure of your conjugate. Broad and tailing peaks typically point to several underlying issues: secondary interactions with the stationary phase, poor solubility, or on-column degradation.
-
Causality: The this compound moiety adds two free carboxyl groups. At the typical acidic pH of RP-HPLC (using 0.1% TFA), these are protonated, but residual silanol groups on the silica-based stationary phase can still engage in unwanted ionic interactions, causing peak tailing. Furthermore, particularly hydrophobic or aggregation-prone peptide sequences can interact non-specifically with the column matrix.
-
Troubleshooting Steps:
-
Optimize the Ion-Pairing Agent: While Trifluoroacetic Acid (TFA) is the standard, its ion-pairing strength can sometimes be insufficient. Consider switching to an alternative acid like difluoroacetic acid (DFA) or using a small percentage (0.5-1%) of a more hydrophobic ion-pairing agent like triethylamine (TEA) in your mobile phase, adjusting the final pH with your primary acid.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity, enhancing mass transfer, and disrupting secondary interactions.[1]
-
Modify the Organic Mobile Phase: If you are using acetonitrile, try substituting it with methanol or isopropanol. Different organic modifiers can alter the selectivity and potentially improve peak symmetry.
-
Check for Aggregation: Some conjugates, especially those with arginine-rich sequences, are prone to aggregation.[1] Dissolving the crude sample in a stronger solvent like 5-10% acetic acid or even a small amount of DMSO before dilution and injection can mitigate this.
-
Question 2: My desired product is co-eluting with an impurity of a very similar mass. How can I resolve them?
Answer: This is a frequent and significant challenge, often arising from impurities generated during synthesis or Boc-group deprotection. The most likely culprits are deletion sequences or side-products from t-butylation.
-
Causality: During the acid-catalyzed cleavage of the Boc protecting group (typically with TFA), a reactive tert-butyl cation is formed.[2][3] This cation is an electrophile that can irreversibly modify nucleophilic amino acid residues in your peptide, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[2] The resulting t-butylated peptide will have a very similar hydrophobicity and mass to your target compound, making separation by RP-HPLC extremely difficult.
-
Troubleshooting & Prevention:
-
Prevention (Synthesis Stage): The most effective solution is prevention. Always use a "scavenger" cocktail during the final cleavage/deprotection step. Common scavengers like triisopropylsilane (TIS) and water effectively trap the tert-butyl cation before it can react with your peptide.[2]
-
Optimize HPLC Selectivity:
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a different phase, such as a Phenyl-Hexyl or a C8 column, can alter the retention mechanism and may resolve the co-eluting peaks.
-
Adjust Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of your peptide and the impurity, potentially leading to differential retention. This is especially effective if the impurity involves a modification to an acidic or basic residue.
-
-
Employ Orthogonal Chromatography: This is the ideal scenario for a two-step purification strategy. Since RP-HPLC separates based on hydrophobicity, an orthogonal method that separates based on a different property, like charge, is highly effective. Ion-exchange chromatography (IEX) is the perfect choice here.[4][5] Your this compound conjugate has two free carboxylates, giving it a net negative charge at neutral pH, which allows it to be purified effectively using anion-exchange chromatography.[6][7]
-
Table 1: Common RP-HPLC Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery/Yield | 1. Irreversible adsorption to the column. 2. Poor solubility in the mobile phase. 3. On-column degradation. | 1. Passivate the column with a blank gradient; consider a PEEK-lined column. 2. Add organic modifier (e.g., 5-10% ACN) to the sample solvent. 3. Lower the column temperature; ensure mobile phase is fresh. |
| Split Peaks | 1. Column fouling or void formation. 2. Sample solvent stronger than the mobile phase. 3. On-column isomerization (e.g., aspartimide formation). | 1. Wash or replace the column; check for leaks. 2. Dilute the sample in the initial mobile phase. 3. Optimize synthesis/deprotection conditions to minimize side reactions.[2] |
| No Elution of Product | 1. Conjugate is too hydrophobic. 2. Precipitation at the column head. | 1. Use a stronger organic mobile phase (e.g., isopropanol); decrease the gradient slope. 2. Ensure complete dissolution of the sample before injection. |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best initial chromatography strategy for purifying these conjugates?
Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is overwhelmingly the most common and effective starting point for peptide conjugate purification.[8][9] It offers high resolution for separating peptides from structurally similar impurities.[10] The standard approach utilizes a C18 stationary phase with a water/acetonitrile mobile phase system containing 0.1% TFA as an ion-pairing agent.[9] This method effectively separates molecules based on their relative hydrophobicity, a property significantly influenced by both the peptide sequence and the attached Boc group.
FAQ 2: How does the this compound moiety specifically affect my purification strategy?
Answer: The this compound group introduces two critical characteristics that you must account for:
-
Increased Hydrophobicity: The tert-butyl group is bulky and non-polar, which will increase the overall hydrophobicity of your conjugate. This means it will be retained more strongly on an RP-HPLC column compared to the unmodified peptide. You may need to use a higher percentage of organic solvent in your gradient to elute the product.
-
Anionic Charge Centers: The two free carboxylic acids provide strong handles for an orthogonal purification step. At a pH above their pKa (roughly pH > 4), they will be deprotonated and carry a negative charge. This makes your conjugate an excellent candidate for Anion-Exchange Chromatography (AEX), which separates molecules based on their net negative charge.[6][10]
FAQ 3: When should I use a multi-step purification process involving both RP-HPLC and Ion-Exchange (IEX)?
Answer: A two-step, orthogonal purification process is highly recommended when you need to achieve very high purity (>98%), or when a single RP-HPLC step fails to resolve critical impurities.[4][11]
-
Workflow: Typically, you would use the high-capacity IEX step first to capture the target molecule and remove bulk impurities that have a different charge state.[4] This is followed by a "polishing" step using high-resolution RP-HPLC to remove any remaining process-related impurities like deletion sequences. This combined approach leverages two different separation principles (charge and hydrophobicity), dramatically increasing the resolving power.[11]
Diagram 1: General Purification Workflow
This diagram illustrates a decision-making workflow for purifying this compound-peptide conjugates.
Caption: A typical two-step purification strategy for high-purity conjugates.
Part 3: Key Experimental Protocols
Protocol 1: General Purpose RP-HPLC Purification
This protocol provides a robust starting point for purifying your conjugate.
-
Column: C18 silica column (5-10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude lyophilized conjugate in a minimal amount of Mobile Phase A, adding a small amount of acetonitrile if necessary to aid solubility. Filter through a 0.45 µm syringe filter.
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% B to 65% B over 40-60 minutes. Note: This gradient should be optimized based on the hydrophobicity of your specific conjugate.
-
Follow with a high-organic wash (e.g., 95% B) and re-equilibration step.
-
-
Detection & Fractionation: Monitor the elution profile at 220 nm and 280 nm. Collect fractions across the main product peak.
-
Analysis: Analyze collected fractions using analytical RP-HPLC and Mass Spectrometry to confirm purity and identity before pooling.
Diagram 2: Troubleshooting Logic for Poor Peak Resolution
This diagram provides a logical path for addressing poor peak resolution in RP-HPLC.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
Hancock, W. S., & Sparrow, J. T. (1981). Ion-exchange HPLC for peptide purification. PubMed. Retrieved from [Link]
-
Wang, C., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Stetsenko, D. A., & Gait, M. J. (2011). Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker. Current Protocols in Nucleic Acid Chemistry. NIH. Retrieved from [Link]
-
Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
-
Lee, Y., et al. (2023). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. International Journal of Molecular Sciences. NIH. Retrieved from [Link]
-
Singh, S. (2023, February 15). What are the common challenges faced in peptide purification using chromatography? Quora. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. gilson.com [gilson.com]
- 11. downstreamcolumn.com [downstreamcolumn.com]
Stability issues of Boc-iminodiacetic acid in acidic cleavage cocktails
Welcome to the Technical Support Center for Boc-iminodiacetic acid (Boc-IDA). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific stability challenges of Boc-IDA during acidic cleavage operations. Our goal is to equip you with the foundational knowledge and practical solutions required to ensure the integrity of your final products.
Introduction: The Unique Challenge of this compound
This compound is a valuable reagent for introducing a metal-chelating moiety or a branched, dicarboxylic acid linker into complex molecules. While the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group is well-understood, the unique structure of the iminodiacetic acid backbone presents special considerations. The presence of two proximal carboxylic acid groups can influence reaction kinetics and introduce potential side reaction pathways not typically encountered with standard Boc-protected amino acids.
This guide will deconstruct the core chemical principles, diagnose common experimental failures, and provide robust, field-proven protocols to mitigate these stability issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the handling and deprotection of this compound.
Q1: What is the primary mechanism of this compound deprotection and why is it susceptible to side reactions?
A1: The deprotection of this compound proceeds via the standard acid-catalyzed cleavage mechanism for Boc groups. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This leads to the fragmentation of the protonated group into a stable tert-butyl cation, carbon dioxide, and the free iminodiacetic acid amine.[1][2]
The primary source of instability and side reactions is the generation of the highly reactive tert-butyl cation.[1] This electrophile can attack any available nucleophile in the reaction mixture, leading to unwanted alkylation of your target molecule or other sensitive functional groups. While this is a general issue in all Boc deprotections, the specific structure of your conjugate containing the iminodiacetic acid moiety may present unique nucleophilic sites.
Q2: Are there any side reactions specific to the iminodiacetic acid structure itself that I should be aware of?
A2: While direct literature on side reactions specific to Boc-IDA cleavage is limited, sound chemical principles suggest two potential intramolecular pathways to consider:
-
Intramolecular Anhydride Formation: Under strongly dehydrating acidic conditions, the two adjacent carboxylic acid groups could potentially cyclize to form a five-membered cyclic anhydride. This is a known reaction for some dicarboxylic acids.[3][4] This would alter the structure and chelating properties of the IDA moiety.
-
Decarboxylation: Although generally requiring higher temperatures, some dicarboxylic acids, particularly malonic acid derivatives, are susceptible to decarboxylation under acidic conditions.[5] While iminodiacetic acid is not a malonic acid derivative, the potential for loss of one or both carboxyl groups under harsh cleavage conditions (e.g., prolonged heating or very strong acids) should be considered, though it is less likely under standard protocols.
Q3: My LC-MS analysis shows a mass addition of +56 Da after TFA cleavage. What is the cause?
A3: A mass increase of 56 Da is the classic signature of tert-butylation, where the tert-butyl cation generated during Boc deprotection alkylates a nucleophilic site on your molecule.[6] Common sites of alkylation include the electron-rich side chains of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[6][7] If your molecule contains such residues, the use of cation scavengers is essential.
Q4: What are "scavengers" and why are they critical when deprotecting this compound conjugates?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "scavenge" or trap the reactive tert-butyl cations before they can cause unwanted side reactions.[1] By adding a scavenger in high concentration, you provide a sacrificial target for the electrophilic cation. For any molecule conjugated to Boc-IDA, especially complex peptides or other sensitive structures, the use of scavengers is considered standard best practice to ensure the integrity of the final product.
Q5: Can I use standard TFA cleavage cocktails for Boc-IDA deprotection?
A5: Yes, standard TFA-based cleavage cocktails are the starting point for Boc-IDA deprotection. A common and effective general-purpose cocktail is Reagent B , consisting of TFA, water, phenol, and triisopropylsilane (TIS).[8] However, the optimal cocktail composition depends on the nature of the molecule to which the Boc-IDA is attached. For molecules containing sensitive residues like methionine or cysteine, more specialized cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[6]
Q6: I am observing incomplete deprotection of the Boc group. What are the likely causes?
A6: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Time: The reaction may require a higher concentration of TFA or a longer reaction time. The rate of Boc cleavage can exhibit a second-order dependence on acid concentration.[2]
-
Reagent Degradation: TFA is hygroscopic. The presence of excess water can reduce its effective acidity. Always use fresh, high-quality reagents.
-
Steric Hindrance: If the Boc-IDA moiety is in a sterically crowded environment within your molecule, deprotection may be slower, requiring more forceful conditions.[6]
-
Poor Solubility: If your substrate is not fully dissolved in the cleavage cocktail, the reaction will be inefficient.
Part 2: Troubleshooting Guides & Protocols
This section provides structured guidance for diagnosing and resolving common issues encountered during the acidic cleavage of this compound conjugates.
Troubleshooting Workflow: Diagnosing Cleavage Failures
When an experiment yields unexpected results, a systematic approach to diagnosis is crucial. The following workflow can help pinpoint the source of the problem.
Protocol 2.1: Standard Deprotection of this compound Conjugates (Solution-Phase)
This protocol is a robust starting point for the deprotection of Boc-IDA conjugated to small molecules in solution.
Materials:
-
Boc-IDA conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the Boc-IDA conjugate in anhydrous DCM (approx. 0.1 M) in a round-bottom flask. If the substrate is not fully soluble, co-solvents like methanol may be cautiously added, but anhydrous conditions are preferred.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution. A 5-10 fold molar excess relative to the Boc-IDA conjugate is recommended.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any initial exotherm and can suppress side reactions.
-
Acid Addition: Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected product will be significantly more polar (lower Rf) than the starting material.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
The crude product is typically obtained as a TFA salt.
-
-
Precipitation: Add the concentrated residue dropwise to a stirred flask of cold diethyl ether (at least 10x the volume of the residue). The deprotected product should precipitate.
-
Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove scavengers and their byproducts. Dry the product under vacuum.
Protocol 2.2: Cleavage from Solid-Phase Support
This protocol is designed for Boc-IDA conjugated to a peptide synthesized on an acid-labile resin (e.g., PAM or Merrifield resin).
Materials:
-
Peptide-resin with Boc-IDA conjugate (thoroughly dried)
-
Cleavage Cocktail (e.g., Reagent B or Reagent K)
-
Reaction vessel with a sintered glass filter
-
Cold diethyl ether
-
Centrifuge and lyophilizer
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel.
-
Cleavage Cocktail Addition: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[7]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.[7]
-
Resin Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise into a large volume of cold diethyl ether (typically 10-fold excess) to precipitate the peptide.
-
Isolation: Collect the precipitated peptide by centrifugation. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.
-
Drying & Lyophilization: Dry the peptide under vacuum. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., water/acetonitrile mixture) and lyophilize for purification by HPLC.
Part 3: Mechanistic Insights & Advanced Considerations
A deeper understanding of the underlying chemistry is key to mastering challenging deprotections.
The Boc Deprotection Mechanism and Competing Side Reactions
The acid-catalyzed removal of the Boc group is a well-established E1 elimination pathway. The key is managing the fate of the resulting tert-butyl cation.
Data Summary: Choosing Your Cleavage Cocktail
The choice of cleavage cocktail is paramount. The following table summarizes common cocktails and their intended applications. While these are general guidelines from peptide chemistry, they serve as an excellent starting point for Boc-IDA conjugates.[6][7]
| Cleavage Cocktail | Composition (v/v) | Primary Application / Notes |
| TFA / H₂O / TIS | 95 : 2.5 : 2.5 | General Purpose. Good for molecules without highly sensitive residues like Met or Cys. TIS is an excellent cation scavenger. |
| Reagent B | TFA / H₂O / Phenol / TIS (88:5:5:2) | Odorless General Purpose. Phenol offers some protection for Tyr and Trp. A good first choice for many applications.[8] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For Sensitive Residues. The gold standard for complex peptides containing Met, Cys, Trp, and Tyr. Malodorous due to thiols.[6] |
| HF / Anisole | 90 : 10 | Harsh Cleavage. For very stable resin linkages (e.g., standard Merrifield). Requires specialized equipment. Anisole is the scavenger. |
References
-
Stewart, J. M. (1997). Cleavage methods following Boc-based solid-phase peptide synthesis. Methods in Enzymology, 289, 29-44. [Link]
-
Gates, B. C., et al. (2018). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. ACS Catalysis, 8(10), 9472-9483. [Link]
-
Bofill, J. M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3569. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
-
Wessjohann, L. A., & Ruijter, E. (1998). New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. Angewandte Chemie International Edition, 37(22), 3109-3111. [Link]
-
Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. [Link]
-
MedChemNet. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Science in Hydroponics. (2021). The stability of metal chelates. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Methods in Molecular Biology, 289, 29-44. [Link]
-
Science in Hydroponics. (2021). The stability of metal chelates. [Link]
-
Lundin, R., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. [Link]
-
Ofori, N. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24466-24474. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Ofori, N. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24466-24474. [Link]
-
Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3843-3853. [Link]
-
O'Brien, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1186-1193. [Link]
-
Frenkel, P., et al. (2018). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. RSC Advances, 8(52), 29693-29711. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. [Link]
-
Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]
-
Gazy, A. A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2978. [Link]
-
Singer, S. S. (1981). Base-catalyzed decomposition of N-nitrosobis(2-oxopropyl)amine. Journal of Organic Chemistry, 46(23), 4743-4745. [Link]
-
Wikipedia. Organic acid anhydride. [Link]
-
Polo, J., & Chow, Y. L. (1976). Efficient photolytic degradation of nitrosamines. Journal of the National Cancer Institute, 56(5), 997-1001. [Link]
-
LibreTexts. (2024). 21.5: Chemistry of Acid Anhydrides. [Link]
-
Chad's Prep. Synthesis and Reactions of Acid Anhydrides. [Link]
-
Gazy, A. A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2978. [Link]
-
Bortolini, O., et al. (2025). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Molecules, 30(1), 123. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 5. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Stereochemical Integrity in Amide Bond Formation
A Guide to Avoiding Racemization When Coupling Chiral Amino Acids with Achiral Carboxylic Acids like Boc-Iminodiacetic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with peptide synthesis and other amide coupling reactions. Here, we address a common point of concern: the risk of racemization during the coupling process. We will use the specific case of coupling This compound to illustrate the core principles, provide detailed troubleshooting advice, and offer validated protocols to ensure the stereochemical integrity of your final products.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions about racemization, focusing on the specific chemical properties of the reactants.
Q1: I'm coupling this compound and I'm worried about racemization. Is this a valid concern?
This is an excellent question that gets to the heart of stereochemistry. The direct answer is that This compound itself cannot be racemized .
-
Reasoning: Racemization is the process of converting a chiral molecule, which exists as a single enantiomer (e.g., the L-form), into an equal mixture of both enantiomers (a racemic mixture of L- and D-forms). This can only happen to molecules that possess a chiral center. This compound, with the structure (Boc)N(CH₂COOH)₂, is an achiral molecule because it has a plane of symmetry and lacks a stereocenter.[1][2]
-
The Real Risk: Your concern is still highly relevant. The true risk of racemization lies with the chiral coupling partner . If you are coupling this compound to a chiral amine (like an L-amino acid ester or a peptide), that chiral molecule is susceptible to racemization during the reaction. The focus of this guide, therefore, is on preserving the stereochemical integrity of that chiral partner.
Q2: What is the primary mechanism that causes racemization in my chiral amino acid during coupling?
The loss of stereochemical integrity almost exclusively occurs during the carboxyl activation step required for amide bond formation.[3][4] The most common pathway, especially for N-acyl protected amino acids or peptide fragments, is through the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[5][6]
-
Activation: The coupling reagent activates the carboxylic acid group of the amino acid.
-
Cyclization: The carbonyl oxygen of the N-terminal protecting group attacks the activated carboxyl group, forming a planar, five-membered oxazolone ring.
-
Tautomerization & Racemization: This planar ring can easily lose its α-proton (the proton on the chiral carbon) in the presence of a base. The resulting intermediate is achiral. When this intermediate is re-protonated, it can happen from either face, leading to a mixture of L- and D-isomers.[4][7]
A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base from the activated amino acid, but the oxazolone pathway is the predominant concern.[4][6] Urethane-based protecting groups like Boc and Fmoc are specifically designed to reduce the rate of oxazolone formation compared to other N-acyl groups, but the risk is not eliminated.[3][5]
Diagram: The Oxazolone Racemization Pathway
Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.
Q3: How does the choice of coupling reagent and additives affect racemization?
The entire strategy for preventing racemization revolves around managing the activated carboxylic acid intermediate. The goal is to make it react with the amine component faster than it cyclizes to form the oxazolone.
-
Carbodiimides (DCC, EDC, DIC): When used alone, these reagents form a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to both oxazolone formation and a side reaction that forms a stable N-acylurea, which terminates the coupling.[5][8] Therefore, carbodiimides should never be used without an additive .
-
Additives (HOBt, HOAt, OxymaPure): These are the most critical components for suppressing racemization. They act by rapidly trapping the O-acylisourea to form an active ester (e.g., an OBt, OAt, or Oxyma ester).[9][10] These active esters are more stable than the O-acylisourea, less prone to racemization, yet still reactive enough to couple efficiently with the amine.[7] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[5][7][11]
-
Uronium/Aminium & Phosphonium Salts (HATU, HBTU, PyBOP): These reagents come "pre-packaged" with an additive moiety (e.g., HATU contains the HOAt moiety, HBTU contains HOBt).[12][13] They rapidly and efficiently generate the corresponding active esters, making them highly effective at promoting fast coupling with very low levels of racemization.[13] HATU is particularly noted for its high efficiency and low racemization risk.[4][13]
Part 2: Troubleshooting Guide: Diagnosing & Solving Racemization
This section is designed to help you identify the root cause of unexpected epimerization in your product and take corrective action.
Q1: My final product shows significant epimerization after coupling. What are the likely causes?
Use the following workflow to diagnose the potential source of the problem.
Diagram: Troubleshooting Workflow for High Racemization
Caption: Decision workflow for troubleshooting high racemization in peptide coupling.
Q2: I'm using EDC with HOBt, but still observe racemization. What can I do to improve?
While the EDC/HOBt combination is a classic method, it can be outperformed, especially with sensitive amino acids.[14]
-
Switch to a Superior Additive: The acidity of the additive is key to its effectiveness. Both HOAt (pKa: 3.28) and OxymaPure (pKa: 4.60, similar to HOBt) are more effective than HOBt (pKa: 4.60) at suppressing racemization.[10][15] HOAt's pyridine nitrogen is thought to assist in the coupling reaction, accelerating it.[3][13] OxymaPure is an excellent, non-explosive alternative that consistently shows lower racemization levels than HOBt.[7][9][11]
-
Control Your Base: If your amine component is a hydrochloride or TFA salt, a base is required for neutralization. Strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIEA) can still promote racemization by abstracting the α-proton.[15][16] It is better to use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[16] Use only the stoichiometric amount necessary.
-
Lower the Temperature: Running the coupling reaction at 0°C can significantly reduce the rate of racemization without overly slowing the desired amide bond formation.[5][17]
Q3: Can my choice of base be the primary culprit for racemization?
Absolutely. The base plays a dual role: it deprotonates the amine salt to make it nucleophilic, but it can also deprotonate the α-carbon of the activated intermediate, directly causing racemization.[4][15]
-
Base Strength & Steric Hindrance: Stronger and less sterically hindered bases (like triethylamine, TEA) are more likely to cause racemization.
-
Recommended Bases: For most applications, N-methylmorpholine (NMM) offers the best balance of basicity and low racemization potential. 2,4,6-Collidine is also an excellent choice, particularly for fragment coupling where racemization is a major risk.[15]
-
DIEA (Hünig's Base): While very common, it should be used with caution and in the minimum required amount (typically 1-2 equivalents relative to the amine salt).
Table 1: Comparison of Common Coupling Reagents & Additives
| Reagent/Additive | Class | Relative Speed | Racemization Suppression | Key Considerations |
| EDC or DIC | Carbodiimide | Fast | Very Poor (alone) | Must be used with an additive. DIC forms a urea byproduct that is soluble in organic solvents, while DCC's is not.[5] |
| HOBt | Additive | Good | Good | The historical standard. Now known to have explosive properties in its anhydrous form.[5] |
| HOAt | Additive | Very Good | Excellent | Superior to HOBt. Also has explosive properties.[5][13] |
| OxymaPure | Additive | Very Good | Excellent | A safer, non-explosive alternative to HOBt/HOAt with efficacy comparable or superior to HOAt.[7][9][11] |
| HBTU / HCTU | Uronium Salt | Very Fast | Very Good | Based on HOBt/Cl-HOBt. Can cause guanidinylation of the N-terminal amine if used in excess.[13][14] |
| HATU | Uronium Salt | Extremely Fast | Excellent | Based on HOAt. Highly effective for hindered couplings. Can also cause guanidinylation.[13][18] |
| PyBOP | Phosphonium Salt | Very Fast | Excellent | Does not cause guanidinylation. Byproducts can sometimes be difficult to remove.[13] |
Part 3: Recommended Protocols for Low-Racemization Coupling
The following are generalized, step-by-step protocols for coupling a chiral, Boc-protected amino acid to an amine component, designed to minimize racemization.
Protocol A: High-Safety Carbodiimide Method (EDC/OxymaPure)
This protocol prioritizes safety and efficacy by using a modern, non-explosive additive. It is ideal for routine couplings.
Materials:
-
Boc-protected chiral amino acid (1.0 eq)
-
Amine component (as HCl or TFA salt) (1.1 eq)
-
OxymaPure (1.1 eq)
-
N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)
-
N-methylmorpholine (NMM) (1.1 eq, if using amine salt)
-
Anhydrous Solvent (DMF or DCM)
Procedure:
-
Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the Boc-amino acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to slow potential side reactions.[5]
-
Amine & Base Addition: Add the amine component (1.1 eq). If it is a salt, add NMM (1.1 eq) and stir for 2-3 minutes.
-
Initiation: Add EDC·HCl (1.1 eq) to the cooled mixture in one portion.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
Protocol B: High-Reactivity Uronium Salt Method (HATU)
This protocol is recommended for sterically hindered or difficult couplings where speed and efficiency are paramount.
Materials:
-
Boc-protected chiral amino acid (1.0 eq)
-
Amine component (as HCl or TFA salt) (1.1 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (2.0 eq)
-
Anhydrous Solvent (DMF)
Procedure:
-
Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the Boc-amino acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine component (1.1 eq) and HATU (1.05 eq) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Initiation: Slowly add the base (DIEA or Collidine, 2.0 eq) dropwise to the cooled, stirring mixture. A color change (often to yellow) may be observed.
-
Reaction: Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for 1-4 hours. HATU-mediated reactions are typically very fast.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Perform an aqueous work-up as described in Protocol A.
Note on Stoichiometry: To avoid a potential side reaction where HATU modifies the free amine (guanidinylation), it is crucial to use a slight excess of the carboxylic acid component relative to the coupling reagent, or to pre-activate the acid for a short period before adding the amine.[13][14][18]
Part 4: Analytical Verification of Stereochemical Purity
After synthesis, you must verify that your efforts to prevent racemization were successful.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method for analyzing the final product. Using a chiral stationary phase, the desired diastereomer can be separated from its epimer, allowing for precise quantification of stereochemical purity.[19]
-
Gas Chromatography (GC) of Derivatized Amino Acids: An indirect but highly accurate method involves hydrolyzing the final peptide back to its constituent amino acids using 6N DCl/D₂O.[20] The amino acids are then derivatized (e.g., as N-trifluoroacetyl methyl esters) and analyzed on a GC with a chiral column. This method can unambiguously determine the enantiomeric ratio for each amino acid in the sequence.[20]
-
Capillary Electrophoresis (CE): This technique offers very high resolution and sensitivity for separating optical isomers of the final peptide product, with detection limits as low as 0.05%.[19][21]
References
- BenchChem. (n.d.). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
- Boc Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Medicilon. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Goodman, M., & Glaser, J. (1970). Reactions of Oxazol-5(4H)-ones. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Uronium Salts (HATU) vs. Benzotriazine Derivatives.
- BenchChem. (n.d.). Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemization Suppression.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5781–5790. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Published via PMC. [Link]
- BenchChem. (n.d.). How to prevent racemization of serine during peptide coupling.
- BenchChem. (n.d.). Technical Support Center: Minimizing Racemization in Peptide Coupling.
-
Wei, B., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Biochemistry, 403(1-2), 66-75. [Link]
-
Del Sebia, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6631. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7, 49695-49701. [Link]
- Frank, H., et al. (n.d.). Validation of determination of optical purity of peptides.
-
Lee, Y., & Lee, Y. S. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5328. [Link]
-
T-Gens, T., et al. (2020). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
- ResearchGate. (n.d.). Possible racemization pathway in the peptide coupling reactions. [Diagram].
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Eková, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 811(1-2), 221-228. [Link]
-
González-Álvarez, M. J., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. Molecules, 28(2), 565. [Link]
- Chem-Impex. (n.d.). This compound.
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
Blum, C., et al. (2008). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. Chemistry – A European Journal, 14(30), 9323-9331. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
- J&K Scientific. (n.d.). This compound.
-
Wang, P., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(4), 857-861. [Link]
- LifeTein. (n.d.). Overview of Custom Peptide Synthesis.
-
De Luca, L. (2016). Carbodiimide chemistry: recent advances. Chemical Reviews, 116(3), 1358-1402. [Link]
-
Shah, N. H., & Mjalli, A. M. (2015). Carbodiimide induced cross-linking, ligand addition, and degradation in gelatin. Bioconjugate Chemistry, 26(3), 465-475. [Link]
- BenchChem. (n.d.). Technical Support Center: Boc-α-Aminoisobutyric Acid in Peptide Synthesis.
- ChemicalBook. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. benchchem.com [benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cat-online.com [cat-online.com]
- 21. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Loading Boc-Iminodiacetic Acid on Resin
Welcome to the technical support center for troubleshooting the solid-phase synthesis of chelating resins, specifically focusing on the loading of N,N-Bis(tert-butoxycarbonyl)iminodiacetic acid (Boc-iminodiacetic acid) onto various resin supports. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are encountering challenges in achieving optimal loading efficiency. Here, we provide in-depth, experience-driven insights and practical solutions to common problems in a direct question-and-answer format.
Introduction: The Challenge of a Dicarboxylic Acid
This compound is a key building block for creating chelating resins used in immobilized metal affinity chromatography (IMAC), solid-phase extraction, and sensing applications. Its structure, featuring two carboxylic acid moieties protected by tert-butoxycarbonyl (Boc) groups, presents unique challenges during the initial loading onto a solid support. Incomplete or low-density functionalization can significantly compromise the performance of the final resin. This guide will walk you through a logical troubleshooting process to diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My loading efficiency of this compound on aminomethyl resin is significantly lower than expected. What are the likely causes?
Low loading efficiency onto an amino-functionalized resin is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials.
Potential Causes & Solutions:
-
Incomplete Amine Availability: The primary amino groups on the resin may not be fully accessible for reaction.
-
Troubleshooting:
-
Resin Swelling: Ensure the resin is adequately swollen before the coupling reaction. Polystyrene-based resins require a non-polar solvent like dichloromethane (DCM) or toluene, while PEG-based resins swell better in more polar solvents like N,N-dimethylformamide (DMF).[1] A poorly swollen resin will have a significant portion of its reactive sites buried within the polymer matrix and inaccessible to reagents.
-
Kaiser Test: Perform a Kaiser test (or another qualitative test for primary amines) on a small sample of your starting aminomethyl resin to confirm the presence of free amino groups.[2] A weak or negative result indicates a problem with the resin itself.
-
-
-
Suboptimal Activation of Carboxylic Acids: The carboxylic acid groups of this compound must be activated to react with the resin's amino groups. Inefficient activation is a primary cause of low coupling yields.
-
Troubleshooting:
-
Choice of Coupling Reagents: For sterically unhindered carboxylic acids like this compound, standard carbodiimide activators such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are generally effective.[2][3] However, for more challenging couplings, consider using more potent onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][5]
-
Pre-activation: Allow the this compound, coupling reagent, and additive (if used) to pre-activate for 10-15 minutes before adding the mixture to the resin slurry. This ensures the formation of the active ester species prior to its introduction to the solid phase.
-
-
-
Steric Hindrance: While this compound itself is not exceptionally bulky, the growing density of molecules on the resin surface can create steric hindrance, preventing further coupling.
-
Troubleshooting:
-
Reaction Time and Temperature: Increasing the reaction time (e.g., from 2 hours to overnight) or moderately elevating the temperature (e.g., to 40-50 °C) can help overcome kinetic barriers.[3][4] However, be cautious with elevated temperatures as they can promote side reactions.
-
Double Coupling: If a single coupling reaction results in low loading, a "double coupling" strategy can be employed. After the initial coupling and washing, a fresh solution of activated this compound is added to the resin to react with any remaining free amines.[4][6]
-
-
Below is a workflow to diagnose low loading on aminomethyl resin:
Caption: Troubleshooting workflow for low loading of this compound on aminomethyl resin.
Q2: I am trying to load this compound onto a Merrifield resin and observing very low substitution. What should I investigate?
Loading a carboxylic acid onto a chloromethylated polystyrene resin (Merrifield resin) involves the formation of a benzyl ester linkage. This reaction, a nucleophilic substitution, has its own set of challenges.
Potential Causes & Solutions:
-
Inefficient Nucleophile Formation: The carboxylic acid needs to be converted into a more potent nucleophile, typically a carboxylate salt.
-
Troubleshooting:
-
Cesium Salt Method: The Gisin method, which involves converting the carboxylic acid to its cesium salt, is a highly effective strategy for loading onto Merrifield resins.[3][7] The cesium salt is more nucleophilic than the corresponding sodium or potassium salts and is more soluble in organic solvents like DMF. Ensure the cesium salt of this compound is completely dry before use, as water will interfere with the reaction.[7]
-
Potassium Fluoride Method: An alternative method involves using anhydrous potassium fluoride (KF) in DMF.[3][7] The fluoride ion acts as a base and may also facilitate the reaction through other mechanisms.
-
-
-
Reaction Kinetics and Conditions: The nucleophilic substitution on the solid support can be slow.
-
Troubleshooting:
-
Elevated Temperature: These reactions typically require heating, often to 50-60 °C for 12-24 hours, to proceed at a reasonable rate.[3][7]
-
Catalysis: The addition of a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction by an in situ Finkelstein reaction, converting the less reactive benzyl chloride to a more reactive benzyl iodide.
-
-
Q3: How can I accurately determine the loading of this compound on my resin?
Accurate determination of resin loading is crucial for subsequent synthetic steps and for evaluating the success of the loading reaction itself.[8]
Recommended Method: Fmoc Quantification (by analogy)
While this compound does not contain an Fmoc group, a common and highly accurate method for quantifying loading on amino-functionalized resins involves using a known amount of an Fmoc-protected amino acid as a proxy or in a separate calibration experiment. However, for Boc-protected molecules, a direct quantification is more challenging. An indirect method can be employed:
-
Acid Cleavage and Quantification:
-
A precisely weighed sample of the dried this compound-loaded resin is treated with a strong acid, such as a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM), to cleave the Boc protecting groups.[9]
-
The cleaved this compound-resin is then subjected to a second, more stringent cleavage to release the iminodiacetic acid from the resin (e.g., using anhydrous HF or TFMSA for Merrifield resins).[10]
-
The released iminodiacetic acid in the supernatant can then be quantified using a suitable analytical technique, such as HPLC with a suitable standard curve or by a colorimetric assay if a suitable one exists for iminodiacetic acid.
-
A More Practical Approach: The Fmoc-Glycine Standard
For routine validation of your loading protocol with aminomethyl resins, you can perform a parallel synthesis using Fmoc-glycine, which is structurally simple and less prone to side reactions.
Protocol: Spectrophotometric Determination of Loading using an Fmoc-Standard
-
Loading: Load Fmoc-glycine onto your aminomethyl resin using the same coupling protocol you are developing for this compound.
-
Drying: After loading and washing, thoroughly dry a small, accurately weighed sample of the resin (e.g., 5-10 mg) under high vacuum.[8]
-
Fmoc Cleavage: Treat the dried resin with a known volume of a 20% piperidine in DMF solution (e.g., 1 mL).[8][11][12] Agitate for 30-60 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Take a precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., to a final volume of 10 mL).[8]
-
Spectrophotometry: Measure the absorbance of the diluted solution at 301 nm against a blank of the piperidine/DMF solution.[8][12]
-
Calculation: Use the Beer-Lambert law to calculate the loading:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [mL]) / (ε × mass of resin [g] × path length [cm])
Where ε (the extinction coefficient for the dibenzofulvene-piperidine adduct) is approximately 7800 L mol⁻¹ cm⁻¹.[8]
This method provides a reliable measure of the efficiency of your coupling protocol, which can then be inferred for the this compound loading.
| Parameter | Value | Source |
| Wavelength (λ) | 301 nm | [8] |
| Extinction Coefficient (ε) | 7800 L mol⁻¹ cm⁻¹ | [8] |
| Cleavage Reagent | 20% Piperidine in DMF | [8][11][12] |
Table 1: Key parameters for spectrophotometric determination of resin loading using an Fmoc-standard.
Q4: Could the dicarboxylic nature of this compound be causing cross-linking between resin particles or chains?
This is a valid and important concern. If both carboxylic acid groups of a single this compound molecule react with amino groups on two different resin beads or polymer chains, it will lead to cross-linking. This can result in a clumpy, difficult-to-handle resin with poor swelling characteristics and reduced accessibility of reactive sites.
Mitigation Strategies:
-
Use an Excess of this compound: Employing a significant molar excess of this compound relative to the functional groups on the resin (e.g., 3-5 equivalents) will statistically favor the reaction of only one carboxylic acid group per molecule with the resin.[4]
-
Control Reaction Time: Shorter reaction times may reduce the probability of the second carboxylic acid group reacting, especially if its activation and coupling are kinetically slower than the first.
-
Stepwise Loading: A more controlled approach would be to use a mono-protected iminodiacetic acid derivative, such as this compound monobenzyl ester. This allows for the loading of the free carboxylic acid, followed by deprotection of the benzyl ester to reveal the second carboxylic acid for subsequent applications.
The following diagram illustrates the desired reaction versus the potential cross-linking side reaction:
Caption: Desired mono-functionalization versus potential cross-linking of resin with a dicarboxylic acid.
By carefully considering the choice of resin, activation method, reaction conditions, and quantification strategy, researchers can overcome the challenges associated with loading this compound and successfully prepare high-quality chelating resins for their specific applications.
References
-
Spiral. Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Available from: [Link]
-
Peptideweb.com. Loading protocols. Available from: [Link]
-
Biotage. How to quantify your first amino acid loading onto Wang resins. Available from: [Link]
-
Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. Lignin Carboxymethylation: Probing Fundamental Insights into Structure–Reactivity Relationships. Available from: [Link]
-
Merck Millipore. Novabiochem® Peptide resin loading protocols. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. Lignin Carboxymethylation: Probing Fundamental Insights into Structure–Reactivity Relationships. Available from: [Link]
-
PubMed Central. Recent Developments of Carboxymethyl Cellulose. Available from: [Link]
-
Oreatech. How to Optimize Peptide Synthesis?. Available from: [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
-
ResearchGate. Effect of Carboxymethylation on the Rheological Properties of Hyaluronan. Available from: [Link]
-
MDPI. Carboxymethylated Gums and Derivatization: Strategies and Significance in Drug Delivery and Tissue Engineering. Available from: [Link]
-
ResearchGate. Towards a selective Boc deprotection on acid cleavable Wang resin. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1035 - Aminomethyl Resin. Available from: [Link]
-
Oreate AI Blog. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 11. peptideweb.com [peptideweb.com]
- 12. biotage.com [biotage.com]
Managing di-tert-butyl dicarbonate impurities in Boc-iminodiacetic acid synthesis
<_Step_2> <_Step_3> <_Step_4> <_Step_5> <_Step_6> <_Step_7> <_Step_8> <_Step_9> <_Step_10> <_Step_11> <_Step_12> <_Step_13> <_Step_14> <_Step_15> <_Step_16> <_Step_17> <_Step_18> <_Step_19> <_Step_20> <_Step_21> <_Step_22> <_Step_23> <_Step_24> <_Step_25> <_Step_26> <_Step_27> <_Step_28> <_Step_29> <_Step_30> <_Step_31> <_Step_32> <_Step_33> <_Step_34> <_Step_35> <_Step_36> <_Step_37> <_Step_38> <_Step_39> <_Step_40> <_Step_41> <_Step_42> <_Step_43> <_Step_44> <_Step_45> <_Step_46> <_Step_47> <_Step_48> <_Step_49> <_Step_50> <_Step_51> <_Step_52> <_Step_53> <_Step_54> <_Step_55> <_Step_56> <_Step_57> <_Step_58> <_Step_59> <_Step_60> <_Step_61> <_Step_62> <_Step_63> <_Step_64> <_Step_65> <_Step_66> <_Step_67> <_Step_68> <_Step_69> <_Step_70> <_Step_71> <_Step_72> <_Step_73> <_Step_74> <_Step_75> <_Step_76> <_Step_77> <_Step_78> <_Step_79> <_Step_80> <_Step_81> <_Step_82> <_Step_83> <_Step_84> <_Step_85> <_Step_86> <_Step_87> <_Step_88> <_Step_89> <_Step_90> <_Step_91> <_Step_92> <_Step_93> <_Step_94> <_Step_95> <_Step_96> <_Step_97> <_Step_98> <_Step_99> <_Step_100> <_Step_101> <_Step_102> <_Step_103> <_Step_104> <_Step_105> <_Step_106> <_Step_107> <_Step_108> <_Step_109> <_Step_110> <_Step_111> <_Step_112> <_Step_113> <_Step_114> <_Step_115> <_Step_116> <_Step_117> <_Step_118> <_Step_119> <_Step_120> <_Step_121> <_Step_122> <_Step_123> <_Step_124> <_Step_125> <_Step_126> <_Step_127> <_Step_128> <_Step_129> <_Step_130> <_Step_131> <_Step_132> <_Step_133> <_Step_134> <_Step_135> <_Step_136> <_Step_137> <_Step_138> <_Step_139> <_Step_140> <_Step_141> <_Step_142> <_Step_143> <_Step_144> <_Step_145> <_Step_146> <_Step_147> <_Step_148> <_Step_149> <_Step_150> <_Step_151> <_Step_152> <_Step_153> <_Step_154> <_Step_155> <_Step_156> <_Step_157> <_Step_158> <_Step_159> <_Step_160> <_Step_161> <_Step_162> <_Step_163> <_Step_164> <_Step_1
Optimizing pH for metal chelation with Boc-iminodiacetic acid
Technical Support Center: Boc-Iminodiacetic Acid
Optimizing pH for Efficient Metal Chelation: A Guide for Researchers
Welcome to the technical support center for this compound (Boc-IDA). As a leading Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into a critical experimental parameter: pH. Proper pH control is paramount for achieving robust and reproducible metal chelation. This document moves beyond simple instructions to explain the underlying chemical principles, helping you not only to execute protocols but also to troubleshoot and optimize them effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Boc-IDA) is a protected form of iminodiacetic acid, a well-known tridentate chelating agent.[1][2] The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom, which alters its coordination chemistry compared to the parent molecule, iminodiacetic acid (IDA).[3] This structural feature makes Boc-IDA a valuable building block in organic synthesis, particularly for preparing more complex chelating agents and ligands used in coordination chemistry, drug delivery systems, and diagnostic imaging.[3] Its primary function in this context is to bind metal ions, forming stable, soluble complexes.[3][4]
Q2: Why is pH the most critical parameter when using this compound for metal chelation?
The pH of the solution directly governs the protonation state of Boc-IDA's two carboxylic acid functional groups. For chelation to occur, these groups must be deprotonated to form negatively charged carboxylates (-COO⁻). These negative charges are essential for coordinating with positively charged metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺).
-
At low pH: An excess of protons (H⁺) in the solution keeps the carboxyl groups in their protonated, neutral form (-COOH).[1][5] In this state, they cannot effectively bind to metal ions, leading to poor or no chelation.
-
At optimal pH: The carboxyl groups are deprotonated, making the molecule an effective bidentate chelator for metal ions.
-
At high pH: While the carboxyl groups remain deprotonated, a new problem arises: metal ions may begin to precipitate out of the solution as metal hydroxides (e.g., Cu(OH)₂), which competes directly with the chelation process.[1][6]
Therefore, finding the optimal pH "window" is essential for maximizing the concentration of the desired metal-Boc-IDA complex.[5]
Q3: What are the pKa values for this compound?
The effectiveness of a chelator at a given pH is determined by its acid dissociation constants (pKa). For this compound, the key values are for its two carboxylic acid groups. The predicted pKa for these groups is approximately 3.45.[7][8] This indicates that the carboxyl groups will be significantly deprotonated at pH values above ~4.5, creating the necessary carboxylate anions for chelation.
Core Principles: The pH-Chelation Relationship
The chelation efficiency of this compound is a direct function of the equilibrium between its protonated and deprotonated forms. The Henderson-Hasselbalch equation governs this relationship, but for practical lab work, the key takeaway is that the concentration of the active, deprotonated chelator increases as the pH rises above the pKa.
The diagram below illustrates the protonation states of Boc-IDA across different pH ranges. Effective chelation primarily occurs when the molecule is in its fully deprotonated, dianionic state.
Caption: Experimental workflow for determining optimal chelation pH using UV-Vis spectrophotometry.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of the metal salt in deionized water.
-
-
Prepare Buffered Solutions:
-
For each pH point to be tested (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0), prepare a set of three solutions in 1 mL cuvettes:
-
Cuvette A (Ligand): 900 µL of buffer + 100 µL of Boc-IDA stock.
-
Cuvette B (Metal): 900 µL of buffer + 100 µL of metal salt stock.
-
Cuvette C (Complex): 800 µL of buffer + 100 µL of Boc-IDA stock + 100 µL of metal salt stock.
-
-
Use the appropriate buffer for each desired pH.
-
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 200-400 nm).
-
For each pH point, use the corresponding pure buffer as the blank.
-
Scan Cuvettes A, B, and C for each pH.
-
-
Data Analysis:
-
For each pH, calculate the corrected absorbance of the complex by subtracting the absorbances of the individual components: ΔAbs = Abs(Complex) - Abs(Ligand) - Abs(Metal) .
-
Identify the wavelength (λ_max) where the greatest absorbance change occurs.
-
Create a plot of ΔAbs at λ_max versus pH. The peak of this plot corresponds to the optimal pH for chelation under your experimental conditions.
-
Data Summary: Expected Optimal pH Ranges
While the precise optimum must be determined experimentally, general guidelines exist for various metal ions based on their coordination chemistry and the pKa of IDA derivatives.
| Metal Ion | Typical Optimal pH Range | Notes |
| Cu²⁺ | 5.0 - 7.0 | Forms very stable complexes. Chelation is efficient at mildly acidic to neutral pH. [2] |
| Ni²⁺ | 6.5 - 8.0 | Binding is highly pH-dependent; often used in His-tag purification where binding is optimal at pH ~8.0. [1] |
| Zn²⁺ | 6.0 - 8.5 | Chelation is robust in the neutral range. Prone to hydroxide precipitation at pH > 9. [9] |
| Fe³⁺ | 4.0 - 6.0 | Requires more acidic conditions to prevent the formation of highly insoluble iron(III) hydroxides. [9] |
| Mn²⁺ | 7.0 - 9.0 | Chelation is favored under neutral to slightly alkaline conditions. |
Note: These are starting ranges. The ideal pH can be influenced by the specific buffer, ionic strength, and temperature of the experiment. [10]
References
- BenchChem. (2025). Effect of pH on Iminodiacetate chelation efficiency. BenchChem Technical Support.
- BenchChem. (2025). pH optimization for 8-hydroxyquinoline citrate chelation efficiency. BenchChem Technical Support.
- BenchChem. (2025). Optimizing pH conditions for selective metal chelation with HEEDTA. BenchChem Technical Support.
- Chem-Impex. (n.d.). This compound.
-
Shaw, M. J., & Kazlauskas, R. J. (2002). Ionic Strength, pH and Temperature Effects Upon Selectivity for Transition and Heavy Metal Ions When Using Chelation Ion Chromatography With an Iminodiacetic Acid Bonded Silica Gel Column and Simple Inorganic Eluents. Journal of Chromatography A, 942(1-2), 73–82. [Link]
-
Nishio, T., et al. (2021). Grafting chelating groups on 2D carbon for selective heavy metal adsorption. New Journal of Chemistry, 45(34), 15485-15491. [Link]
-
ResearchGate. (n.d.). Suitable pH for each metal chelation [Image]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ionic strength, pH and temperature effects upon selectivity for transition and heavy metal ions when using chelation ion chromatography with an iminodiacetic acid bonded silica gel column and simple inorganic eluents. ResearchGate. [Link]
-
Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grafting chelating groups on 2D carbon for selective heavy metal adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound CAS#: 56074-20-5 [m.chemicalbook.com]
- 8. 56074-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Ionic strength, pH and temperature effects upon selectivity for transition and heavy metal ions when using chelation ion chromatography with an iminodiacetic acid bonded silica gel column and simple inorganic eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Products in Boc-Iminodiacetic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-iminodiacetic acid (Boc-IDA). This guide provides in-depth troubleshooting for unexpected side products that may arise during coupling reactions. Our focus is on understanding the root causes of these issues and providing practical, field-tested solutions to ensure the integrity of your synthesis. This compound is a versatile building block used in peptide synthesis, bioconjugation, and the development of chelating agents.[1] However, its unique structure with two carboxylic acid moieties presents specific challenges that can lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an unreactive byproduct that is difficult to separate from my desired product. What could it be?
A1: A common culprit in carbodiimide-mediated coupling reactions is the formation of an N-acylurea byproduct .[2] This occurs when the activated O-acylisourea intermediate, formed from the reaction of this compound with the carbodiimide (e.g., DCC, EDC), undergoes an intramolecular rearrangement instead of reacting with the desired amine nucleophile.[3][4] This rearrangement is a competing, non-productive pathway that consumes your starting material and coupling reagent.
Q2: My reaction is sluggish, and upon workup, I isolate a cyclic compound instead of my target linear product. What is happening?
A2: This is likely due to an intramolecular cyclization of the this compound derivative. The two carboxylic acid groups, or their activated forms, can react with each other, especially under conditions that favor cyclization (e.g., high dilution, presence of a base). This can lead to the formation of a stable six-membered ring, a Boc-piperidine-2,6-dione derivative.
Q3: After my coupling reaction, I've noticed a product with a lower mass than expected, suggesting the loss of a small molecule. What could be the cause?
A3: This could be indicative of decarboxylation , the loss of CO2. While the Boc protecting group is designed to be stable under coupling conditions, some lability can be observed, particularly with prolonged reaction times, elevated temperatures, or in the presence of certain reagents.[5] The resulting intermediate can lead to undesired byproducts.
Troubleshooting Guide: Detailed Analysis and Solutions
Issue 1: Formation of N-Acylurea Byproduct
The formation of N-acylurea is a well-documented side reaction in carbodiimide chemistry.[6] It is particularly problematic as the byproduct often has similar solubility properties to the desired product, making purification challenging.[2]
Causality and Mechanism:
The reaction between a carboxylic acid and a carbodiimide (R-N=C=N-R') generates a highly reactive O-acylisourea intermediate. This intermediate is intended to react with an amine to form the desired amide bond. However, it can undergo an intramolecular O-to-N acyl migration to form a stable, unreactive N-acylurea.[4][7]
Caption: Mechanism of N-acylurea formation.
Troubleshooting Protocol:
-
Reagent Stoichiometry and Addition Order:
-
Protocol: Pre-activate the this compound with the carbodiimide for a short period (5-10 minutes) at a low temperature (0 °C) before adding the amine. This can favor the reaction with the amine over the rearrangement.
-
Rationale: Minimizing the lifetime of the O-acylisourea intermediate reduces the likelihood of rearrangement.
-
-
Use of Additives:
-
Protocol: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into your reaction mixture.[6] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive towards amines.
-
Rationale: The formation of the active ester provides a more controlled and selective acylation pathway.
-
-
Solvent Choice:
-
Protocol: Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, which have been shown to minimize this side reaction.[3]
-
Rationale: The polarity of the solvent can influence the stability and reactivity of the O-acylisourea intermediate.
-
Data Summary: Impact of Coupling Additives
| Additive | N-Acylurea Formation | Coupling Efficiency | Key Consideration |
| None | High | Variable | Prone to side reactions. |
| HOBt | Significantly Reduced | Good | A classic and effective choice. |
| OxymaPure® | Significantly Reduced | Excellent | Often shows superior performance to HOBt. |
Issue 2: Intramolecular Cyclization to a Piperidone Derivative
The presence of two carboxylic acid groups in this compound creates the potential for intramolecular reactions, leading to the formation of a six-membered ring structure, specifically a derivative of piperidine-2,6-dione. This is mechanistically similar to a Dieckmann condensation, which involves the intramolecular reaction of diesters.[8][9]
Causality and Mechanism:
Under coupling conditions, one of the carboxylic acid groups can be activated and then attacked by the other carboxylic acid (or its carboxylate form) in an intramolecular fashion. This is more likely to occur if the intermolecular reaction with the desired amine is slow due to steric hindrance or low nucleophilicity.
Caption: Intramolecular cyclization of Boc-IDA.
Troubleshooting Protocol:
-
Selective Esterification:
-
Protocol: If possible, start with a mono-ester derivative of this compound. This protects one of the carboxylic acids, preventing it from participating in the intramolecular cyclization.
-
Rationale: Blocking one of the reactive sites forces the reaction to proceed through the desired intermolecular pathway.
-
-
Control of Reaction Conditions:
-
Protocol: Run the reaction at a higher concentration to favor the intermolecular reaction. Avoid high dilution conditions which are known to promote intramolecular reactions.
-
Rationale: The rate of intermolecular reactions is dependent on the concentration of both reactants, while the rate of intramolecular reactions is only dependent on the concentration of the single reactant.
-
-
Choice of Coupling Reagent:
-
Protocol: Use a coupling reagent that promotes rapid amide bond formation, such as HATU or HBTU, in combination with a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Rationale: A faster intermolecular coupling will outcompete the slower intramolecular cyclization.
-
Issue 3: Decarboxylation of the Boc Group
The Boc (tert-butyloxycarbonyl) group is known to be labile under acidic conditions, leading to its removal and the release of carbon dioxide and isobutylene.[5][10][11] While generally stable to the neutral or slightly basic conditions of many coupling reactions, some reagents or prolonged reaction times can lead to partial deprotection and subsequent decarboxylation.
Causality and Mechanism:
The presence of even trace amounts of acid can initiate the cleavage of the Boc group. The resulting carbamic acid is unstable and readily decarboxylates to yield a free amine.[12]
Caption: Mechanism of Boc deprotection and decarboxylation.
Troubleshooting Protocol:
-
Strict pH Control:
-
Protocol: Ensure that the reaction mixture remains neutral or slightly basic. If acidic coupling additives are used, ensure they are adequately neutralized by the base in the reaction.
-
Rationale: Maintaining a non-acidic environment is crucial for the stability of the Boc group.
-
-
Reaction Time and Temperature:
-
Protocol: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times and elevated temperatures.
-
Rationale: The stability of the Boc group can decrease with prolonged exposure to reaction conditions.
-
-
Reagent Purity:
-
Protocol: Use high-purity, freshly opened solvents and reagents. Ensure that solvents are anhydrous and free from acidic impurities.
-
Rationale: Contaminants can introduce acidity into the reaction mixture, leading to premature deprotection.
-
By systematically addressing these potential side reactions, researchers can significantly improve the yield and purity of their desired products when working with this compound.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]
-
Taylor & Francis. Carbodiimide – Knowledge and References. Available at: [Link]
-
Aapptec Peptides. Carbodiimides and Additives. Available at: [Link]
-
Wikipedia. Carbodiimide. Available at: [Link]
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag, 2005.
-
Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Available at: [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
Chemistry Steps. Decarboxylation. Available at: [Link]
-
ResearchGate. A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Available at: [Link]
-
University of Louisville Institutional Repository. N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Available at: [Link]
-
European Patent Office. USE OF EXCESS CARBODIIMIDE FOR PEPTIDE SYNTHESIS AT ELEVATED TEMPERATURES. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Wiley Online Library. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
-
SynArchive. Dieckmann Condensation. Available at: [Link]
-
OSTI.GOV. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Available at: [Link]
-
NROChemistry. Dieckmann Condensation. Available at: [Link]
-
Journal of the Korean Chemical Society. Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]
-
Organic Reactions. The Dieckmann Condensation. Available at: [Link]
-
ResearchGate. Procedures to Improve Difficult Couplings. Available at: [Link]
-
RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
PMC - NIH. Reaction of an Introverted Carboxylic Acid with Carbodiimide. Available at: [Link]
-
ResearchGate. New Trends in Peptide Coupling Reagents. Available at: [Link]
-
PMC - NIH. Macrocyclization strategies for cyclic peptides and peptidomimetics. Available at: [Link]
-
Journal of the American Chemical Society. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Available at: [Link]
-
Chemical Society Reviews. Recent advances in peptide macrocyclization strategies. Available at: [Link]
-
PubMed. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Available at: [Link]
-
Chemical Science. Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation. Available at: [Link]
-
ResearchGate. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. BOC Protection and Deprotection [es.bzchemicals.com]
Improving the solubility of Boc-iminodiacetic acid derivatives for reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges related to the solubility of Boc-iminodiacetic acid and its derivatives during chemical synthesis. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these common hurdles and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it often have poor solubility?
N-(tert-Butoxycarbonyl)iminodiacetic acid (this compound) is a valuable building block used in the synthesis of peptides, chelating agents, and other complex molecular architectures.[1][2][3] Its structure contains two carboxylic acid groups and an amine protected by a bulky, nonpolar Boc group.
The primary cause of its poor solubility in many common organic solvents is its ability to exist in a zwitterionic form. The acidic protons of the carboxyl groups can interact with the basic lone pair of the nitrogen atom (even though it's part of a carbamate), leading to strong intermolecular hydrogen bonding and crystal lattice forces. This amphiphilic nature, possessing both polar (carboxylates) and nonpolar (Boc group) regions, makes it difficult for a single solvent to effectively solvate the entire molecule.[4][5]
Q2: What are the recommended starting solvents for dissolving this compound?
Initial solvent screening should begin with polar aprotic solvents. Based on technical data sheets and common laboratory practice, the following are good starting points:
-
Methanol (MeOH): Often listed as a solvent, though solubility may be limited.[6][7]
-
Dimethylformamide (DMF): A workhorse solvent in peptide synthesis, it is a common choice for reactions involving Boc-protected amino acids.[8]
-
N-Methyl-2-pyrrolidone (NMP): Generally has stronger solvating power than DMF and can be more effective for difficult-to-dissolve reagents.[8][9]
-
Dimethyl sulfoxide (DMSO): A highly polar solvent that can dissolve many otherwise insoluble compounds.[9][10]
This compound is practically insoluble in nonpolar solvents like ethers, benzene, and alkanes.[11][12]
Q3: How does pH dramatically affect the solubility of this compound derivatives?
The pH of the solution is the most critical factor influencing the solubility of this compound. The two free carboxylic acid groups (with a predicted pKa around 3.45) are acidic.[6]
-
At neutral or acidic pH: The molecule exists predominantly in its protonated, zwitterionic form, which is poorly soluble.
-
At basic pH: The addition of a base deprotonates the carboxylic acids to form carboxylate salts. These salts are ionic and significantly more soluble in polar solvents.
This principle is the cornerstone of troubleshooting solubility issues. By adding a non-nucleophilic organic base, you can convert the insoluble acid into a soluble salt in situ for your reaction.[5]
Q4: Is it safe to heat the reaction mixture to improve solubility?
Gentle warming (e.g., to 30-40°C) can be an effective method to aid dissolution.[5] However, this approach requires caution:
-
Thermal Stability: The Boc protecting group is sensitive to high temperatures and prolonged heating, which can cause it to decompose.
-
Reagent Stability: Other reagents in your mixture, such as coupling agents (e.g., HATU), may degrade at elevated temperatures.
-
Side Reactions: Increased temperatures can accelerate unwanted side reactions.
Always monitor the reaction closely if you apply heat, and use it in conjunction with other methods, not as the sole solution.[5]
Troubleshooting Guide: From Dissolution to Reaction
This section addresses specific experimental problems in a direct question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: My this compound will not dissolve in my primary reaction solvent (e.g., DMF, DCM).
-
Underlying Cause: The strong intermolecular hydrogen bonding of the zwitterionic form is preventing the solvent from effectively solvating the molecule.
-
Solutions:
-
In-Situ Salt Formation (Primary Recommendation): This is the most effective and widely used technique in peptide coupling and related reactions.[5] By adding a non-nucleophilic base, you deprotonate the carboxylic acids, breaking the zwitterionic interactions and forming a highly soluble salt.
-
Recommended Bases: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[9]
-
Stoichiometry: Add 2.0-2.2 equivalents of the base relative to the this compound to ensure complete deprotonation of both carboxylic acid groups.
-
-
Employ a Stronger Co-Solvent: If salt formation alone is insufficient, or if a base is incompatible with your reaction, enhance the solvating power of your media.
-
Mechanical Assistance (Sonication): Use an ultrasonic bath to provide energy that helps break up solid aggregates and accelerate the dissolution process.[5] This is a physical method that can be used alongside the chemical methods above.
-
| Solvent Class | Examples | Polarity | Suitability for this compound | Key Considerations |
| Aprotic Polar | DMF, NMP, DMSO | High | Good to Excellent. Often the best starting point. | NMP and DMSO have superior solvating power for highly polar/aggregated compounds.[8][9][10] |
| Chlorinated | Dichloromethane (DCM) | Medium | Poor to Fair. Generally insufficient on its own. | Often used in Boc chemistry but may not adequately solvate the polar carboxyl groups.[8] |
| Alcohols | Methanol (MeOH) | High | Fair. Can be used but solubility may be limited. | Its protic nature can interfere with some coupling reactions. |
| Ethers & Hydrocarbons | THF, Diethyl Ether, Hexanes | Low | Insoluble. Not suitable as primary solvents. | Can be used as anti-solvents for precipitation during workup.[1] |
Problem 2: The reaction is sluggish or incomplete, even after the reagent appears to dissolve.
-
Underlying Cause: Micro-aggregates may still be present, limiting reagent accessibility. Alternatively, the activation of the carboxylic acid for coupling may be inefficient, or steric hindrance could be a factor.
-
Solutions:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC, switching to a uronium/phosphonium-based reagent can dramatically increase the reaction rate and overcome activation issues.
-
Action: Use a more powerful activating agent such as HATU , HBTU , or HCTU .[9] These reagents are known to be highly effective for difficult couplings.
-
-
Perform a "Double Coupling": In solid-phase synthesis, if monitoring (e.g., a ninhydrin test) indicates unreacted free amines, the most straightforward solution is to repeat the coupling step.[9]
-
Action: After the initial coupling time, drain the reaction vessel and add a fresh solution of the activated this compound derivative. Allow the second coupling to proceed for the standard duration before washing.[9]
-
-
Disrupt Aggregation with Additives: In particularly challenging cases, especially with longer peptide sequences, chaotropic salts can disrupt the secondary structures that lead to aggregation.
-
Action: Consider adding a low concentration of Lithium Chloride (LiCl) to the DMF solvent system.[10]
-
-
Visualized Workflows and Mechanisms
Diagram 1: The Effect of pH on Solubility
Caption: Mechanism of solubility enhancement via pH modification.
Diagram 2: Troubleshooting Experimental Workflow
Caption: Step-by-step workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility via In-Situ Salt Formation for a Coupling Reaction
This protocol describes a standard method for ensuring the solubility of this compound before initiating a coupling reaction in solution phase.
-
Reagent Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the amine component that is to be coupled.
-
Solvent Addition: Dissolve or suspend the amine component in an appropriate volume of anhydrous DMF or NMP.
-
Add this compound: Add the solid this compound (1.0 equivalent) to the mixture. Stirring will likely result in a heterogeneous slurry.
-
In-Situ Salt Formation: Add N,N-Diisopropylethylamine (DIEA) (2.1 equivalents) dropwise to the stirring suspension.
-
Dissolution: Continue to stir the mixture at room temperature. The suspension should clarify into a homogenous, clear solution within 5-15 minutes as the soluble dicarboxylate salt forms. Gentle warming to 30°C can be applied if needed.
-
Initiate Coupling: Once the solution is clear, add your chosen coupling agent (e.g., HATU, 1.0 equivalent).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by an appropriate method such as TLC or LC-MS until the starting amine is consumed.
-
Workup: Proceed with the standard aqueous workup and purification for your target molecule.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]
-
Vinogradov, A. A., et al. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Controlling Segment Solubility In Large Protein Synthesis. Retrieved from [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 56074-20-5. Retrieved from [Link]
-
PubMed. (n.d.). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Iminodiacetic acid | C4H7NO4. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. Retrieved from [Link]
-
Chemicalland21. (n.d.). Iminodiacetic Acid. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2002). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New Trends in Peptide Coupling Reagents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Iminodiacetic acid (CAS 142-73-4). Retrieved from [Link]
-
MDPI. (n.d.). Effect of Basic Amino Acids on Folic Acid Solubility. Retrieved from [Link]
Sources
- 1. This compound | 56074-20-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS#: 56074-20-5 [m.chemicalbook.com]
- 7. 56074-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Iminodiacetic Acid [drugfuture.com]
Validation & Comparative
A Comparative Guide to the Chelation Efficiency of Boc-Iminodiacetic Acid and EDTA for Copper Ions
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes, from cellular toxicity studies to the development of radiopharmaceuticals. This guide provides an in-depth comparison of the copper(II) chelation efficiency of two ligands: the well-established Ethylenediaminetetraacetic acid (EDTA) and the synthetically versatile tert-butyloxycarbonyl-protected iminodiacetic acid (Boc-IDA).
This document moves beyond a simple cataloging of properties, offering a nuanced discussion of the underlying chemical principles, comparative stability data, and detailed experimental protocols to empower researchers to make informed decisions based on the specific demands of their applications.
Introduction to Copper Chelation and the Contenders
Copper is a ubiquitous trace element essential for a myriad of physiological processes, yet its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer. The ability to control the bioavailability of copper ions is therefore of paramount importance in both biological research and therapeutic development. Chelating agents, molecules that can form multiple coordinate bonds with a single metal ion, are the primary tools for achieving this control.
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that has long been the gold standard for strong chelation of divalent metal ions. Its high stability constants with a wide range of metals have made it an indispensable tool in biochemistry and analytical chemistry.
tert-Butyloxycarbonyl-iminodiacetic acid (Boc-IDA) , while structurally simpler, offers a unique proposition. The Boc protecting group makes it an ideal building block in peptide synthesis and the construction of more complex molecular architectures where controlled deprotection and subsequent chelation are desired. Understanding its chelation efficiency relative to EDTA is crucial for its effective application.
The Chemistry of Chelation: A Comparative Overview
The stability of a metal-ligand complex is governed by both the number and nature of the coordinate bonds formed. This is where the structural differences between EDTA and Boc-IDA become central to their chelation efficiency.
EDTA's Hexadentate Embrace: EDTA is an aminopolycarboxylic acid with six donor atoms: two nitrogen atoms and four carboxylate oxygen atoms. This allows it to wrap around a copper(II) ion, forming a highly stable, five-membered ring structure. This phenomenon, known as the chelate effect, results in a significant thermodynamic advantage over simpler ligands.
Boc-IDA's Tridentate Coordination: In contrast, Boc-iminodiacetic acid is a tridentate ligand, coordinating to a metal ion through its single nitrogen atom and two carboxylate oxygens. While it also benefits from the chelate effect, the smaller number of donor atoms inherently leads to a lower overall stability constant compared to EDTA. The bulky tert-butyl group of the Boc moiety can also introduce steric hindrance, potentially influencing the kinetics and thermodynamics of complex formation.
Quantitative Comparison of Chelation Efficiency
The most direct measure of a chelator's efficiency is its stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex and, therefore, more effective chelation.
| Ligand | Log K of Cu(II) Complex | Key Considerations |
| EDTA | 18.8 | Forms a highly stable 1:1 complex. Chelation efficiency is pH-dependent, increasing with pH. |
| Alkyl-N-iminodiacetate * | 11.10 - 12.22 | Forms both 1:1 and 1:2 (metal:ligand) complexes. The alkyl group can influence stability. |
The significant difference in log K values—several orders of magnitude—underscores EDTA's superior thermodynamic stability in chelating copper(II) ions compared to iminodiacetic acid derivatives.
The Critical Role of pH
The chelation efficiency of both EDTA and Boc-IDA is highly dependent on the pH of the solution. The carboxyl groups of these ligands must be deprotonated to effectively coordinate with the metal ion.
Caption: pH dependence of aminopolycarboxylate chelators.
For EDTA, the optimal pH range for copper chelation is typically above 6, with its chelating capacity increasing significantly up to a pH of about 10. Below a pH of 3, its ability to bind copper is drastically reduced due to protonation of the carboxylate groups. Similarly, the iminodiacetic acid moiety of Boc-IDA will exhibit pH-dependent coordination, with effective chelation favored at neutral to alkaline pH.
Experimental Protocols for Determining Chelation Efficiency
To empirically determine and compare the chelation efficiencies of these ligands, several robust techniques can be employed. Here, we detail the methodologies for potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly accurate method for determining stability constants by monitoring the change in hydrogen ion concentration (pH) upon complex formation.
Principle: A solution containing the ligand and a known concentration of copper(II) ions is titrated with a standard solution of a strong base (e.g., NaOH). The formation of the copper-ligand complex releases protons from the ligand, and the resulting pH changes are measured with a calibrated pH electrode. The titration curve is then analyzed to calculate the stability constant.
Experimental Workflow:
Caption: Workflow for potentiometric determination of stability constants.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (EDTA or Boc-IDA) of known concentration.
-
Prepare a stock solution of copper(II) salt (e.g., Cu(NO₃)₂·3H₂O) and standardize its concentration.
-
Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it.
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter and electrode system using at least two standard buffer solutions.
-
Titration Setup:
-
In a thermostated titration vessel (e.g., at 25 °C), add a known volume of the ligand solution, the copper(II) solution (typically in a 1:1 or 2:1 ligand-to-metal ratio), and the background electrolyte.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve is then analyzed using specialized software that fits the data to a chemical model to determine the stability constants.
UV-Vis Spectrophotometry
This method is based on the change in the absorbance spectrum of the copper(II) ion upon complexation.
Principle: The d-d electronic transitions of the aqueous copper(II) ion, [Cu(H₂O)₆]²⁺, result in a broad, weak absorption in the visible region. Upon chelation, the ligand field around the copper ion changes, causing a shift in the wavelength of maximum absorbance (λ_max) and an increase in the molar absorptivity. By monitoring this change as a function of ligand concentration, the stability constant can be determined using methods like the mole-ratio method or Job's plot.
Experimental Workflow:
Caption: Workflow for UV-Vis spectrophotometric analysis of chelation.
Step-by-Step Protocol (Mole-Ratio Method):
-
Solution Preparation:
-
Prepare a series of solutions in a suitable buffer (to maintain constant pH) with a fixed concentration of copper(II) ions.
-
To each solution, add an increasing concentration of the ligand (EDTA or Boc-IDA), creating a range of ligand-to-metal molar ratios (e.g., from 0:1 to 5:1).
-
-
Spectrophotometric Measurement:
-
Determine the λ_max of the copper-ligand complex by scanning the spectrum of a solution with an excess of the ligand.
-
Measure the absorbance of each solution in the series at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of ligand to copper(II).
-
The plot will typically show two linear portions. The intersection of these lines indicates the stoichiometry of the complex. The data from the curved portion of the plot can be used to calculate the stability constant.
-
Summary and Recommendations
The choice between this compound and EDTA for copper chelation is not a matter of direct substitution but one of application-specific requirements.
-
For robust, high-affinity copper chelation in aqueous solutions where synthetic versatility is not a primary concern, EDTA remains the superior choice. Its hexadentate nature provides a thermodynamic stability that is orders of magnitude greater than that of iminodiacetic acid derivatives.
-
This compound is the preferred chelating moiety when it needs to be incorporated into a larger molecular framework, such as a peptide or a targeted drug conjugate. The Boc protecting group allows for facile solid-phase or solution-phase synthesis, with the chelating function being revealed in a subsequent deprotection step. While its affinity for copper is lower than EDTA's, it is still substantial and can be effective for many applications, particularly where the local concentration of the chelator can be increased, for example, at a biological target.
Researchers must weigh the trade-off between the supreme chelation strength of EDTA and the synthetic utility of Boc-IDA. The experimental protocols detailed in this guide provide a framework for quantifying the chelation efficiency of Boc-IDA and other novel chelators, ensuring a data-driven approach to ligand selection.
References
-
Society For Science and Nature. (n.d.). Potentiometric Study on Stability of Binary and Ternary Complexes of Nicotinamide in Aqueous Solution with Copper (II) Metal Ion. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Retrieved from [Link]
-
YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]
-
NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Spectrophotometric Determination of Cu2+ and Monitoring of Hg2+ and Ni2+ in some Iranian Vegetables Using 6-(2-Naphthyl)-2, 3-Dihydro-as-triazine-3-thione. Retrieved from [Link]
-
MAK HILL Publications. (n.d.). Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. Retrieved from [Link]
-
DOI. (n.d.). Design, synthesis, characterization, DNA binding, biological activities and DFT studies of copper (II) complexes containing 1,10-phenanthroline, iminodiacetic acid and 4-amino benzoic acid. Retrieved from [Link]
-
ijsrm. (2013, April 1). Determination of Trace Amount Of Copper (Cu) Using Uv-Vis Spectrophotometric Method. Retrieved from [Link]
-
TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]
-
Chemical Journal of Moldova. (2025). Design, Synthesis, and Structural Study of Mono- and Polynuclear Cu(II) Iminodiacetate Complexes. Retrieved from [Link]
-
Inter-university Research Institute for Recognition in Life Systems. (n.d.). Isothermal Titration Calorimetry: Theory and Practice. Retrieved from [Link]
-
University of Barcelona. (n.d.). The Ca-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC). Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Validated UV-Vis Spectrophotometric Method for the Determination of Copper using 2,3,4,6/-Tetrahydroxy-3/-Sulfoazobenzene in Real Samples. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Stability constants for copper complexes. Retrieved from [Link]
-
ResearchGate. (2021, February). Short Strong Hydrogen Bonds can Hinder Complex Formation: A Stability and Structure Study of Copper(II) Alkyl-N-iminodiacetic Acid Complexes in Aqueous Systems and Solid State. Retrieved from [Link]
A Comparative Guide to the Validation of Boc-Iminodiacetic Acid Purity: HPLC vs. NMR
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of scientific validity and therapeutic safety. Boc-iminodiacetic acid (N-tert-butoxycarbonyl-iminodiacetic acid), a key building block in peptide synthesis and the development of chelating agents, is no exception.[1] Its utility in constructing complex molecular architectures demands a stringent assessment of its purity to prevent the introduction of impurities that could derail subsequent synthetic steps or compromise the biological activity of the final compound.
This guide provides an in-depth comparison of two primary analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a framework for robust, self-validating analytical systems.
The Analytical Challenge: Properties of this compound
This compound is a polar, acidic molecule. Its structure, featuring two carboxylic acid groups and the bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group, presents a unique challenge for chromatographic separation. Standard reversed-phase HPLC methods, which rely on hydrophobic interactions, often result in poor retention of such polar compounds.[2] Conversely, its well-defined proton signals in NMR spectroscopy make it an excellent candidate for quantitative analysis, provided that challenges such as signal overlap and relaxation times are appropriately addressed.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for detecting even trace-level impurities.[3] For this compound, a successful HPLC method must overcome its inherent polarity to achieve adequate retention and separation from potential impurities.
Potential Impurities in this compound Synthesis
A critical first step in developing a purity testing method is to identify potential impurities. Based on a common synthetic route from iminodiacetic acid and di-tert-butyl dicarbonate (Boc₂O), the following impurities are plausible:
-
Iminodiacetic acid: Unreacted starting material.
-
tert-Butanol: A byproduct of the Boc-protection reaction.
-
Over-alkylated species: Though less likely, byproducts from side reactions.
-
Residual Solvents: Such as tetrahydrofuran (THF) or ethyl acetate used during the reaction and workup.
Experimental Protocol: HPLC Purity Determination
The following protocol is a robust starting point for the analysis of this compound, leveraging a hydrophilic interaction liquid chromatography (HILIC) approach, which is well-suited for polar compounds.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
Column: A HILIC column (e.g., ZIC®-HILIC, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 70:30 (v/v) Acetonitrile:Water.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-2 min: 90% B; 2-15 min: 90% to 60% B; 15-18 min: 60% B; 18-20 min: 60% to 90% B; 20-25 min: 90% B |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Rationale for Methodological Choices:
-
HILIC Column: A HILIC stationary phase is chosen to ensure retention of the highly polar this compound and its potential polar impurities like iminodiacetic acid.[4]
-
Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry if further characterization of impurities is needed and helps to maintain a consistent ionic strength and pH for reproducible chromatography.
-
Gradient Elution: A gradient from high to low organic content allows for the elution of compounds with a range of polarities, ensuring that both the main component and its potential impurities are well-resolved.[5]
-
Low UV Wavelength (210 nm): this compound lacks a strong chromophore, necessitating detection at a low UV wavelength to ensure adequate sensitivity.
Data Interpretation and Validation
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For a comprehensive validation according to ICH Q2(R1) guidelines, the following parameters should be assessed: specificity, linearity, range, accuracy, precision, and robustness.[3]
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
qNMR has emerged as a powerful tool for purity determination, offering a direct measurement of the analyte concentration without the need for a reference standard of the same compound.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, making it a primary ratio method.[6][7]
Experimental Protocol: qNMR Purity Determination
This protocol outlines the use of an internal standard for the accurate quantification of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
NMR Tubes: High-precision 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | A simple 30° pulse sequence to ensure quantitative excitation. |
| Relaxation Delay (d1) | 30 s | A long delay (at least 5 times the longest T₁ of both analyte and standard) is crucial for full magnetization recovery, ensuring accurate integration. |
| Number of Scans (ns) | 16 | Sufficient scans to achieve a good signal-to-noise ratio. |
| Acquisition Time (aq) | 4 s | A sufficiently long acquisition time to ensure high digital resolution. |
Rationale for Methodological Choices:
-
DMSO-d₆ as Solvent: this compound and the chosen internal standard are soluble in DMSO-d₆. Its residual proton signal at ~2.50 ppm does not interfere with the analyte or standard signals.[8][9]
-
Maleic Acid as Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, and has a simple ¹H NMR spectrum with a sharp singlet for its vinyl protons (~6.0-6.3 ppm) that is well-resolved from the signals of this compound (~1.39 ppm for the Boc group and ~4.0 ppm for the CH₂ groups in DMSO-d₆).[10]
-
Long Relaxation Delay: This is the most critical parameter for qNMR. A long delay ensures that the signal intensity is directly proportional to the number of protons, which is the fundamental basis of the quantification.
Data Processing and Purity Calculation
-
Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the 9 protons of the Boc group is ideal. For Maleic acid, the singlet from the 2 vinyl protons is used.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for Purity Validation
Caption: Overall workflow for the purity validation of this compound using HPLC and qNMR.
Comparison of HPLC and qNMR for Purity Validation
| Feature | HPLC (HILIC) | qNMR |
| Principle | Separation based on polarity, followed by detection. | Direct measurement of molar concentration based on signal intensity. |
| Strengths | - High sensitivity for detecting trace impurities.- Excellent resolving power for complex mixtures.- Well-established and widely accepted in regulatory filings. | - Primary analytical method; does not require a reference standard of the analyte.- Provides structural information about impurities.- Non-destructive.- Can quantify non-chromophoric impurities. |
| Weaknesses | - Requires a reference standard for each impurity for accurate quantification.- Method development can be time-consuming.- May not detect impurities that do not have a UV chromophore. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification.- Requires careful optimization of experimental parameters (e.g., relaxation delay).- High-field NMR instruments can be expensive. |
| Best Suited For | Detecting and quantifying low-level impurities, especially isomers or closely related compounds. | Accurate assay of the main component and quantification of major impurities. Purity assessment when a reference standard is not available. |
Conclusion: An Orthogonal Approach for Uncompromised Quality
Both HPLC and qNMR are powerful techniques for the purity validation of this compound, each with its own set of strengths and weaknesses. HPLC, particularly with a HILIC method, excels at providing a high-resolution impurity profile, detecting even trace components that might be missed by NMR. On the other hand, qNMR offers a direct and accurate measure of the absolute purity of the bulk material without the need for a specific reference standard, serving as an excellent orthogonal method.
For researchers, scientists, and drug development professionals, the choice of technique is not necessarily a matter of "either/or." A comprehensive quality control strategy for a critical raw material like this compound should ideally leverage both methods. qNMR can be used to establish the absolute purity of a batch, while a validated HPLC method can provide the detailed impurity profile. This orthogonal approach ensures a thorough and robust validation, underpinning the scientific integrity of subsequent research and development efforts.
References
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
-
ResearchGate. (2015, June 1). How do I create an acidified acetonitrile gradient for UHPLC C18 column analysis? Retrieved from [Link]
-
Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
-
Goss Scientific. (n.d.). qNMR Standards. Retrieved from [Link]
- Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 134-139.
-
International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (n.d.). What You Need to Know About HILIC. Retrieved from [Link]
- Huang, Y., Tian, Y., Zhang, Z., & Peng, C. (2012). A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar.
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Mason Technology. (2024, June 7). Gradient and acetonitrile with TFA. Retrieved from [Link]
-
Center for Magnetic Resonance. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of iminodiacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1282596B1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. Liquid Chromatography | Using Acetonitrile | HPLC [masontechnology.ie]
- 6. otsuka.co.jp [otsuka.co.jp]
- 7. A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. rsc.org [rsc.org]
A Tale of Two Chelators: A Senior Application Scientist's Guide to Boc-iminodiacetic Acid versus DTPA for Radiolabeling Applications
For researchers, scientists, and drug development professionals navigating the intricate world of radiopharmaceutical design, the choice of a bifunctional chelator is a critical decision point that profoundly impacts the stability, efficacy, and ultimately, the clinical translatability of a novel agent. This guide provides an in-depth, objective comparison of two acyclic chelators: the well-established workhorse, Diethylenetriaminepentaacetic acid (DTPA), and the versatile synthetic building block, Boc-iminodiacetic acid. By delving into their chemical nuances, radiolabeling performance, and the causality behind experimental choices, this document aims to equip you with the field-proven insights necessary to select the optimal chelator for your radiolabeling applications.
Foundational Chemistry: Understanding the Players
At the heart of any successful radiopharmaceutical lies a stable complex between a metallic radionuclide and a chelating agent. The chelator's primary role is to securely cage the radioisotope, preventing its release in vivo, which could lead to off-target toxicity and compromised imaging or therapeutic efficacy.[1]
Diethylenetriaminepentaacetic acid (DTPA) is a polyamino polycarboxylic acid that has been a mainstay in radiopharmacy for decades.[2] Its linear, flexible structure boasts eight donor atoms (three nitrogens and five carboxylates) that can coordinate with a variety of radiometals. For conjugation to biomolecules, DTPA is commonly activated as a cyclic anhydride, which readily reacts with amine groups on peptides or proteins.[3][4]
This compound , on the other hand, is not typically employed as a direct bifunctional chelator in the same manner as DTPA anhydride. Instead, it serves as a valuable synthetic precursor.[5][6] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, site-specific introduction of the iminodiacetic acid moiety during peptide synthesis.[5][6] The core iminodiacetic acid (IDA) structure, with its one nitrogen and two carboxylate donors, forms the basis for a class of N-substituted derivatives that have found application in nuclear medicine, particularly for Technetium-99m (99mTc) based imaging agents.[7][8][9]
Radiolabeling Performance: A Head-to-Head Comparison
The performance of a chelator is judged by several key metrics: the speed and efficiency of radiolabeling, the conditions required, and the stability of the resulting radiometal complex.
Radiolabeling Kinetics and Conditions
A significant advantage of acyclic chelators like DTPA is their rapid radiolabeling kinetics at room temperature.[10] This is a crucial feature when working with temperature-sensitive biomolecules such as antibodies. For many common radiometals, including Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y), DTPA-conjugated molecules can be labeled in minutes with high radiochemical yields.[4][11][12]
While direct radiolabeling data for this compound conjugated biomolecules is not as extensively documented in comparative studies, the broader class of N-substituted iminodiacetic acid derivatives are also known for efficient labeling, particularly with 99mTc.[9][13] The "instant kit" methodology developed for some IDA derivatives underscores their facile labeling characteristics.[9]
dot graph TD { subgraph DTPA Workflow A[Biomolecule with Amine Group] --> B{Conjugation with DTPA Anhydride}; B --> C[DTPA-conjugated Biomolecule]; D[Radiometal] --> E{Radiolabeling at Room Temp}; C --> E; E --> F[Radiolabeled Product]; end subgraph Boc-IDA Workflow G[Amino Acid] --> H{Peptide Synthesis with Boc-IDA}; H --> I[IDA-containing Peptide]; J[Radiometal] --> K{Radiolabeling}; I --> K; K --> L[Radiolabeled Product]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } Caption: Comparative workflows for DTPA conjugation and this compound incorporation.
Stability of the Radiometal Complex
The kinetic inertness of the radiometal-chelator complex is paramount for in vivo applications. Premature dissociation of the radiometal can lead to uptake in non-target tissues, such as bone and liver, resulting in increased background signal and off-target radiation dose.[14]
DTPA forms thermodynamically stable complexes with many radiometals. However, its flexible, acyclic nature can render these complexes kinetically labile in vivo, particularly with therapeutic radionuclides like ⁹⁰Y.[14] This has led to the development of more rigid DTPA analogs, such as CHX-A''-DTPA, which exhibit improved in vivo stability.[11][12]
For N-substituted iminodiacetic acid derivatives, stability is highly dependent on the specific derivative and the radiometal. For instance, 99mTc-HIDA has been shown to be stable in vitro and in vivo.[9] However, the smaller number of donor atoms in the IDA core compared to DTPA may suggest potentially lower stability with certain radiometals that prefer higher coordination numbers.
| Chelator | Common Radionuclides | Labeling Temperature | Key Advantage | Key Disadvantage |
| DTPA | ¹¹¹In, ⁹⁰Y, ⁶⁸Ga, ⁹⁹mTc | Room Temperature | Rapid labeling kinetics[10] | Potential for in vivo instability[14] |
| Iminodiacetic Acid Derivatives | ⁹⁹mTc | Room Temperature | Well-established for hepatobiliary agents[8] | Less versatile for other radiometals |
Experimental Protocols: A Practical Guide
To ensure the integrity and reproducibility of your research, the following detailed protocols for DTPA conjugation and radiolabeling are provided. A generalized protocol for IDA-based radiolabeling is also included, drawing from established procedures for HIDA and related compounds.
Protocol: Conjugation of DTPA Anhydride to a Peptide
Objective: To covalently attach DTPA to a peptide via an amine group for subsequent radiolabeling.
Materials:
-
Peptide with a free amine group (e.g., N-terminus or lysine side chain)
-
Cyclic DTPA anhydride
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1 M Sodium bicarbonate buffer, pH 8.2
-
Size-exclusion chromatography (SEC) or Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Dissolve the peptide in the bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Add 2-3 molar equivalents of DIPEA to the peptide solution.
-
Dissolve a 1.1 to 1.5 molar excess of cyclic DTPA anhydride in anhydrous DMF or DMSO.
-
Slowly add the DTPA anhydride solution to the peptide solution while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purify the DTPA-peptide conjugate using SEC or RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm the number of DTPA molecules conjugated per peptide.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for the conjugation of DTPA anhydride to a peptide.
Protocol: Radiolabeling of a DTPA-Conjugated Peptide with Indium-111
Objective: To radiolabel a DTPA-conjugated peptide with ¹¹¹In.
Materials:
-
DTPA-peptide conjugate
-
¹¹¹InCl₃ in 0.05 M HCl
-
0.1 M Ammonium acetate buffer, pH 5.5
-
Metal-free water and vials
-
Instant thin-layer chromatography (ITLC) or RP-HPLC system for quality control
Procedure:
-
In a metal-free vial, add a calculated amount of the DTPA-peptide conjugate solution.
-
Add the ammonium acetate buffer to adjust the pH to 5.5.
-
Add the desired amount of ¹¹¹InCl₃ solution.
-
Gently mix and incubate at room temperature for 15-30 minutes.
-
Perform quality control using ITLC or RP-HPLC to determine the radiochemical purity. A typical ITLC system for ¹¹¹In-DTPA complexes uses a mobile phase of 0.1 M sodium citrate, pH 5, where the complex remains at the origin and free ¹¹¹In moves with the solvent front.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ¹¹¹In.
Generalized Protocol: Radiolabeling of an Iminodiacetic Acid Derivative with Technetium-99m
Objective: To radiolabel an IDA-derivative for preclinical evaluation.
Materials:
-
Iminodiacetic acid derivative
-
Sodium pertechnetate (Na⁹⁹mTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator
-
Stannous chloride (SnCl₂) solution as a reducing agent
-
0.9% Saline solution
-
Nitrogen gas
-
ITLC or RP-HPLC system for quality control
Procedure:
-
Prepare a "kit" vial containing the IDA derivative and stannous chloride under a nitrogen atmosphere.
-
Add a known activity of Na⁹⁹mTcO₄ in saline to the kit vial.
-
Agitate the vial gently and allow it to stand at room temperature for 10-15 minutes.
-
Perform quality control using ITLC or RP-HPLC to determine the radiochemical purity. The mobile phase will depend on the specific IDA derivative but is often a mixture of saline and an organic solvent.
-
The final preparation should be a clear, colorless solution.
Concluding Remarks for the Discerning Scientist
The choice between this compound and DTPA for radiolabeling applications is not a matter of direct substitution but rather one of strategic design.
DTPA remains a highly relevant and practical choice for the rapid, room-temperature radiolabeling of a wide array of biomolecules with various radiometals. Its primary limitation, the potential for in vivo dissociation of the radiometal, necessitates careful consideration, especially for therapeutic applications where long-term stability is crucial. The use of more rigid DTPA analogs can mitigate this concern.
This compound is best viewed as a foundational element for the de novo synthesis of novel chelating agents integrated into peptides. The broader family of N-substituted iminodiacetic acids has a proven track record in 99mTc-based radiopharmaceuticals for specific applications like hepatobiliary imaging. The development of novel IDA-based chelators for other radiometals is an active area of research, but they have yet to achieve the broad utility of DTPA.
Ultimately, the optimal choice will be dictated by the specific requirements of your project: the nature of the biomolecule, the choice of radionuclide, and the intended in vivo application. A thorough understanding of the fundamental properties of these chelators will empower you to make an informed decision, paving the way for the successful development of novel and effective radiopharmaceuticals.
References
-
Tsionou, M., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Advances, 7(78), 49586-49599. [Link]
-
Price, E. W., et al. (2014). A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y. Journal of Nuclear Medicine, 55(11), 1873-1880. [Link]
-
Davey, P. R. W. J., & Paterson, B. M. (2022). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules, 27(11), 3455. [Link]
-
Rosar, D., et al. (1995). Yttrium-90 chelation properties of tetraazatetraacetic acid macrocycles, diethylenetriaminepentaacetic acid analogues, and a novel terpyridine acyclic chelator. Bioconjugate Chemistry, 6(2), 219-225. [Link]
-
Głuchowska, P., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2209. [Link]
-
Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry, 10(2), 1-6. [Link]
-
Arano, Y., et al. (1996). Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative. Journal of Medicinal Chemistry, 39(18), 3445-3450. [Link]
-
Nunn, A. D., et al. (1982). Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents in rats II. Journal of Pharmaceutical Sciences, 71(3), 362-364. [Link]
-
Chiotellis, E., et al. (1981). Comparative in vivo kinetics of some new 99mTc-labelled acetanilido iminodiacetates. European Journal of Nuclear Medicine, 6(6), 241-244. [Link]
-
Loberg, M. D., et al. (1977). Stability of 99mTc-labeled N-substituted iminodiacetic acids: ligand exchange reaction between 99mTc-HIDA and EDTA. International Journal of Applied Radiation and Isotopes, 28(8), 687-692. [Link]
-
de Jong, M., et al. (2001). Preclinical comparison of (111)In-labeled DTPA- or DOTA-bombesin analogs for receptor-targeted scintigraphy and radionuclide therapy. Journal of Nuclear Medicine, 42(12), 1843-1848. [Link]
-
Tulchinsky, M. (2011). Tc99m-hepatobiliary iminodiacetic acid (HIDA) scintigraphy in clinical practice. Clinical Radiology, 66(12), 1186-1194. [Link]
-
Vágner, A., et al. (2011). The synthesis and application of polyamino polycarboxylic bifunctional chelating agents. Chemical Society Reviews, 40(6), 2933-2949. [Link]
-
Carter, K. P., et al. (2021). Chelation of [111In]In3+ with the Dual-Size-Selective Macrocycles Py-macrodipa and Py2-macrodipa. Inorganic Chemistry, 60(21), 16345-16356. [Link]
-
Liu, Z., et al. (2010). Impact of bifunctional chelators on biological properties of 111In-labeled cyclic peptide RGD dimers. Bioconjugate Chemistry, 21(5), 941-949. [Link]
-
DeNardo, S. J., et al. (1998). Comparative toxicity studies of yttrium-90 MX-DTPA and 2-IT-BAD conjugated monoclonal antibody (BrE-3). Cancer, 83(S5), 1083-1090. [Link]
-
Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638. [Link]
-
University of Saskatchewan. Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. [Link]
-
PrepChem. Synthesis of iminodiacetic acid. [Link]
-
ResearchGate. Chelators and metal complex stability for radiopharmaceutical applications. [Link]
-
ResearchGate. Influence of a novel, versatile bifunctional chelator on theranostic properties of a minigastrin analogue. [Link]
-
ResearchGate. Radiopharmaceuticals for hepatobiliary scintigraphy - iminodiacetic acid analogues labeled with technetium-99m. [Link]
-
ResearchGate. A Comparative Evaluation of the Chelators H4octapa and CHX-A''-DTPA with the Therapeutic Radiometal 90Y. [Link]
-
PubMed. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein. [Link]
-
PubMed Central. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tc99m-hepatobiliary iminodiacetic acid (HIDA) scintigraphy in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of bifunctional chelators on biological properties of 111In-labeled cyclic peptide RGD dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Comparative toxicity studies of yttrium-90 MX-DTPA and 2-IT-BAD conjugated monoclonal antibody (BrE-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bifunctional Chelators: A Comparative Analysis of the Iminodiacetic Acid Scaffold and Established Agents
Introduction: The Critical Role of the Bifunctional Chelator
In the landscape of modern drug development, particularly in the burgeoning field of theranostics, the precise delivery of metallic radionuclides to target tissues is paramount. This is achieved through sophisticated constructs where a targeting biomolecule (such as a monoclonal antibody or peptide) is linked to a radioactive metal payload. The lynchpin of this entire assembly is the bifunctional chelator (BFC) . A BFC is a molecule with two distinct functionalities: one part, the chelator, securely encapsulates a radiometal ion, while the other part, a reactive functional group, covalently attaches to the targeting biomolecule.[1]
The choice of BFC is a critical decision that profoundly impacts the stability, efficacy, and safety of a radiopharmaceutical.[2] An ideal BFC must form a complex with the radiometal that is both thermodynamically stable and, more importantly, kinetically inert under physiological conditions to prevent the release of the free radionuclide, which could lead to off-target toxicity.[3] This guide provides a comparative overview of the Iminodiacetic Acid (IDA) scaffold, a versatile building block for acyclic chelators, and contrasts it with the performance of established "gold standard" macrocyclic and acyclic chelators used in nuclear medicine.
Part 1: The Iminodiacetic Acid (IDA) Scaffold: A Versatile Building Block
Iminodiacetic acid (IDA) is an acyclic chelating agent that typically acts as a tridentate ligand, coordinating a metal ion through its central nitrogen atom and two carboxylate oxygen atoms to form stable five-membered rings.[4] In the context of creating bifunctional chelators, its N-substituted derivatives are of primary interest, where a biomolecule-reactive group can be incorporated.[5]
A common precursor in the synthesis of such derivatives is Boc-iminodiacetic acid . The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the nitrogen atom.[6][7] This allows for controlled chemical modifications to the molecule. Once the desired structure is achieved, the Boc group is removed under acidic conditions, revealing the nitrogen for its role in chelation or further functionalization.[8][9]
The IDA scaffold is the foundation for a class of radiopharmaceuticals used for hepatobiliary imaging when labeled with Technetium-99m (⁹⁹ᵐTc).[10][11][12] For example, derivatives like ⁹⁹ᵐTc-mebrofenin are used clinically to assess liver function.[10] Studies with N-substituted IDA derivatives show that the biological distribution is largely governed by the nature of the N-substituent group, demonstrating the platform's potential for creating targeted agents.[5]
Part 2: The Gold Standards: Established Bifunctional Chelators
The field of radiopharmaceuticals is dominated by a set of well-characterized and validated BFCs. They are broadly categorized into macrocyclic and acyclic structures, a distinction that fundamentally dictates their performance.
-
Macrocyclic Chelators: These feature a pre-organized cyclic backbone.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Considered the "workhorse" of radiometals, DOTA is exceptionally versatile, forming highly stable complexes with a wide range of radionuclides, including therapeutic isotopes like ¹⁷⁷Lu and ⁹⁰Y, and diagnostic isotopes like ⁶⁸Ga.[3] Its rigid structure results in slow complexation kinetics, often requiring heating, but yields complexes with outstanding kinetic inertness.[13]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): With a smaller macrocyclic ring than DOTA, NOTA is an excellent chelator for ⁶⁸Ga, allowing for rapid and efficient radiolabeling at room temperature.[14][15]
-
-
Acyclic (Linear) Chelators: These flexible, open-chain molecules generally exhibit faster complexation kinetics than macrocycles.
-
DTPA (Diethylenetriaminepentaacetic acid): One of the earliest BFCs used, DTPA and its derivatives label quickly with radionuclides like ¹¹¹In. However, its complexes are generally less kinetically stable in vivo compared to those of macrocyclic chelators like DOTA.[3]
-
DFO (Desferrioxamine B): A hexadentate siderophore, DFO is the chelator of choice for Zirconium-89 (⁸⁹Zr), a positron-emitting isotope with a long half-life perfectly suited for tracking monoclonal antibodies.[15]
-
HBED-CC (N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid): This acyclic chelator shows excellent performance for ⁶⁸Ga, forming stable complexes rapidly at room temperature.[3]
-
Part 3: Comparative Analysis: Performance Metrics
The selection of a chelator is a balance of competing factors, primarily the choice of radionuclide and the nature of the targeting biomolecule. The fundamental structural difference—acyclic vs. macrocyclic—is the most significant determinant of performance.
Radiolabeling Conditions
The conditions required to achieve high radiochemical yield are a critical practical consideration. Acyclic chelators, including the IDA scaffold, generally offer the advantage of milder labeling conditions due to their structural flexibility. Macrocycles like DOTA require more energy (heat) to force the metal ion into their more rigid, pre-organized cavity.
| Chelator | Structural Class | Typical Radionuclide | Labeling Temp. (°C) | Labeling pH | Typical Time | Reference(s) |
| IDA-derivative (TMIDA) | Acyclic | ⁹⁹ᵐTc | Room Temp. | ~7.0 | 30 min | [16] |
| DTPA | Acyclic | ¹¹¹In, ⁹⁰Y | Room Temp. | 4.5 - 6.0 | 5-30 min | [3][17] |
| HBED-CC | Acyclic | ⁶⁸Ga | Room Temp. | ~4.5 | 5-10 min | [3][14] |
| DFO | Acyclic | ⁸⁹Zr, ⁶⁸Ga | Room Temp. | 6.5 - 7.5 | 5-60 min | [15] |
| NOTA | Macrocyclic | ⁶⁸Ga | Room Temp. | 3.5 - 5.5 | 5-10 min | [14][15] |
| DOTA | Macrocyclic | ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga | 85 - 95 °C | 3.5 - 5.5 | 10-30 min | [3][13][14] |
Radionuclide Specificity
The coordination chemistry of the metal ion dictates the best chelator choice. The "hard" vs. "soft" acid-base theory provides a useful framework: hard metal ions (like Ga³⁺, Lu³⁺) prefer hard donors (like oxygen and nitrogen), which are abundant in all the chelators discussed. However, the size of the metal ion relative to the chelator's cavity is also crucial.
// Radionuclides Ga68 [label="⁶⁸Ga³⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2!"]; Lu177 [label="¹⁷⁷Lu³⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,2!"]; Zr89 [label="⁸⁹Zr⁴⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,2!"]; Tc99m [label="⁹⁹ᵐTc³⁺/⁵⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.25,-2!"]; In111 [label="¹¹¹In³⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3.75,-2!"];
// Chelators NOTA [label="NOTA", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0.5!"]; DOTA [label="DOTA", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0.5!"]; DFO [label="DFO", fillcolor="#FBBC05", fontcolor="#202124", pos="5,0.5!"]; IDA [label="IDA-derivatives", fillcolor="#34A853", fontcolor="#FFFFFF", pos="1.25,-0.5!"]; DTPA [label="DTPA", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3.75,-0.5!"];
// Edges Ga68 -> NOTA [label="Excellent Fit\n(Room Temp)", color="#5F6368"]; Ga68 -> DOTA [label="Stable\n(Requires Heat)", color="#5F6368"]; Ga68 -> HBED [label="HBED (Acyclic)\nExcellent", style=dashed, color="#5F6368", pos="0,-1.5!"]; Ga68 -> HBED [style=invis]; Lu177 -> DOTA [label="Gold Standard", color="#5F6368"]; Zr89 -> DFO [label="Gold Standard", color="#5F6368"]; Tc99m -> IDA [label="Hepatobiliary Agents", color="#5F6368"]; In111 -> DTPA [label="Common Use", color="#5F6368"]; In111 -> DOTA [label="More Stable", style=dashed, color="#5F6368"]; } dot Caption: Common pairings of radionuclides and bifunctional chelators.
Part 4: Experimental Protocols and Methodologies
The following section provides a generalized, self-validating protocol for the conjugation of a bifunctional chelator to a monoclonal antibody (mAb) and subsequent radiolabeling. This workflow highlights the key decision points and quality control steps.
Workflow: Antibody-Chelator Conjugation and Radiolabeling
Detailed Protocol: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
This protocol describes a standard method for conjugating an isothiocyanate-functionalized chelator to lysine residues on an antibody.
-
Antibody Preparation:
-
Causality: The conjugation reaction targets primary amines (lysine ε-amino groups). Therefore, any buffers containing amines (like Tris) must be removed to prevent them from competing in the reaction.
-
Action: Exchange the antibody buffer to a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) using a desalting column or diafiltration. Adjust the final antibody concentration to 5-10 mg/mL.
-
-
Chelator Solution Preparation:
-
Causality: The bifunctional chelator is often hydrophobic and requires a non-aqueous solvent for initial dissolution before being added to the aqueous antibody solution.
-
Action: Immediately before use, dissolve the p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Causality: A molar excess of the chelator is required to drive the reaction and achieve a sufficient number of chelators per antibody (Chelator-to-Antibody Ratio, or CAR). A typical target CAR is 3-8.
-
Action: While gently vortexing, add the calculated molar excess (e.g., 20-fold) of the dissolved chelator to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Purification:
-
Causality: Unconjugated, free chelator must be removed. If present during radiolabeling, it will compete with the antibody-conjugated chelator for the radionuclide, drastically reducing the radiochemical purity of the final product. Size-Exclusion Chromatography (SEC) is an effective method to separate the large antibody conjugate from the small free chelator.
-
Action: Use a desalting column (e.g., PD-10) equilibrated with a suitable buffer for the final product (e.g., 0.25 M ammonium acetate, pH 7). Apply the reaction mixture and collect the fractions corresponding to the high molecular weight antibody conjugate, which will elute first.
-
-
Quality Control & Storage:
-
Causality: It is essential to confirm the success of the conjugation and ensure the antibody's biological function is retained before proceeding to the expensive radiolabeling step.
-
Action: Determine the CAR using methods like MALDI-TOF mass spectrometry or by isotopic dilution assays. Assess the immunoreactivity of the conjugate via an ELISA or cell binding assay. Store the purified conjugate at -20°C or -80°C.
-
Part 5: Discussion and Expert Insights
The choice between an acyclic scaffold like IDA or DTPA and a macrocyclic one like DOTA or NOTA is a classic trade-off between labeling ease and in vivo stability.
-
When to Choose an Acyclic Chelator (like an IDA-derivative):
-
For Temperature-Sensitive Biomolecules: The ability to radiolabel at room temperature is a significant advantage when working with proteins or peptides that may denature at the high temperatures required for DOTA.[14][16]
-
For Kit-Based Formulations: Rapid, mild labeling is ideal for developing "kits" where the chelator-conjugated biomolecule can be mixed with the radionuclide from a generator (like ⁶⁸Ge/⁶⁸Ga) in a clinical setting with minimal manipulation.[13] The development of ⁹⁹ᵐTc-IDA kits for hepatobiliary imaging is a testament to this advantage.[5]
-
Expert Insight: While acyclic chelators label faster, their kinetic stability can be a concern. The flexible backbone can be "attacked" by endogenous competing metals (like Zn²⁺) or proteins (like transferrin), potentially leading to the release of the radiometal in vivo.[3] This necessitates rigorous in vitro and in vivo stability testing for any new acyclic chelator.
-
-
When to Choose a Macrocyclic Chelator (like DOTA):
-
For Therapeutic Applications: When using therapeutic radionuclides like ¹⁷⁷Lu or ⁹⁰Y, which have longer half-lives and deliver a cytotoxic radiation dose, the utmost in vivo stability is non-negotiable. The high kinetic inertness of the DOTA-radionuclide complex ensures the radiation is delivered to the target, minimizing off-target toxicity to sensitive organs like the bone marrow.
-
When a "Theranostic Pair" is Desired: DOTA's ability to chelate both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radionuclides makes it the premier choice for developing theranostic agents, where the same conjugated biomolecule can be used for both imaging and therapy.
-
Expert Insight: The primary drawback of DOTA is the requirement for heating during ⁶⁸Ga labeling. However, for many antibodies and peptides, this is a manageable parameter, and the exceptional stability it provides is often deemed a worthwhile trade-off.
-
Conclusion
The bifunctional chelator is a cornerstone of radiopharmaceutical chemistry. While macrocyclic chelators like DOTA and NOTA are established as gold standards for their unparalleled complex stability and radionuclide versatility, acyclic scaffolds based on precursors like This compound remain highly relevant. The IDA platform has a proven clinical track record in ⁹⁹ᵐTc-based imaging and offers the significant advantage of mild, room-temperature labeling conditions.[10][16] The future of BFC design will likely focus on creating novel structures that merge the rapid, mild labeling kinetics of acyclic systems with the superior kinetic inertness of macrocycles, further advancing the safety and efficacy of targeted radiopharmaceuticals.
References
-
Price, E. W., & Orvig, C. (2014). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions, 43(33), 12776-12791. ([Link])
-
Ferreira, C. L., Lamsa, E., & Guérin, B. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Chemical Society Reviews, 46(23), 7149-7177. ([Link])
-
Fani, M., & Maecke, H. R. (2012). Novel chelators for 68-Gallium PET. Journal of Nuclear Medicine, 53(8), 1163-1166. ([Link])
-
Motaleb, M. A., El-Tawoosy, M., Hamouda, W., Abdallah, M., & Hassan, A. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry, 10(2). ([Link])
-
Notni, J., & Wester, H. J. (2018). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Accounts of Chemical Research, 51(1), 113-122. ([Link])
-
Ramogida, C. F., & Orvig, C. (2013). Acyclic chelators for PET imaging of hypoxia with 68 Ga. Journal of Nuclear Medicine, 54(Supplement 2), 1335. ([Link])
-
Kowalska, M., & Buscombe, J. R. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2207. ([Link])
-
Chem-Impex International. (n.d.). This compound. ([Link])
-
Anderson, C. J., & Welch, M. J. (1999). Coordinating Radiometals of Copper, Gallium, Indium, Yttrium, and Zirconium for PET and SPECT Imaging of Disease. Chemical Reviews, 99(9), 2219-2234. ([Link])
-
Jones, A. G., & Davison, A. (2012). A Brief Overview of Metal Complexes as Nuclear Imaging Agents. Inorganic Chemistry, 51(18), 9571-9582. ([Link])
-
Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. ([Link])
-
DeJuliis, C. M., Graham, B. W., Mattson, R. J., & Sowell, J. W., Sr. (1980). Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents. I. Journal of Pharmaceutical Sciences, 69(6), 731-732. ([Link])
-
Loberg, M. D., Cooper, M., Harvey, E., Callery, P., & Faith, W. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638. ([Link])
-
Gansow, O. A., Brechbiel, M. W., & Mirzadeh, S. (1991). Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting. Bioconjugate Chemistry, 2(4), 257-263. ([Link])
-
Ferreira, C. L., Yapp, D. T., & Lamsa, E. (2010). Coordinating Radiometals of Copper, Gallium, Indium, Yttrium and Zirconium for PET and SPECT Imaging of Disease. Current Radiopharmaceuticals, 3(4), 250-272. ([Link])
-
Eisenwiener, K. P., Prata, M. I., Buschmann, I., Zhang, H. W., Santos, A. C., Wenger, S., Reubi, J. C., & Mäcke, H. R. (2002). Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. Bioconjugate Chemistry, 13(3), 530-541. ([Link])
-
Loberg, M. D., Cooper, M., Harvey, E., Callery, P., & Faith, W. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638. ([Link])
-
van der Walt, T. N., & Kruger, H. G. (2018). Designing model imino bifunctional chelators for radiopharmaceuticals – in vitro antitumor activity, photoluminescence and structural analysis. New Journal of Chemistry, 42(18), 15065-15077. ([Link])
-
Kim, Y. H., Kim, J. R., & Park, K. B. (2019). PREPARATION OF N-(3-BROMO-2,4,6-TRIMETHYLACETANILIDE)IMINODIACETIC ACID AND ITS 99MTC-COMPLEX FOR HEPATOBILIARY IMAGING. Journal of Radioanalytical and Nuclear Chemistry, 322(1), 225-232. ([Link])
-
Chappell, L. L., Dadachova, E., Milenic, D. E., Garmestani, K., Wu, C., & Brechbiel, M. W. (1999). Improved synthesis of the bifunctional chelating agent 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N''',-tris(acetic acid)cyclododecane (PA-DOTA). Bioorganic & Medicinal Chemistry, 7(11), 2313-2320. ([Link])
-
Chappell, L. L., Ma, D., Milenic, D. E., Garmestani, K., & Brechbiel, M. W. (2003). Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-Tetraazacyclododecane-N,N′,N″,N‴-Tetraacetic acid for radiolabeling proteins. Nuclear Medicine and Biology, 30(6), 581-595. ([Link])
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. ([Link])
-
Krishnamurthy, G. T., & Turner, F. E. (1989). Technetium-99m-iminodiacetic acid organic anions: review of biokinetics and clinical application in hepatology. Hepatology, 9(1), 139-153. ([Link])
-
Chacon, E., & Wester, D. W. (1992). The chemical nature, purity and stability of 99mTc-N-(2,6-Diethyl-3-iodo-phenylcarbamoylmethyl)-iminodiacetic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 31(11), 921-930. ([Link])
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])
-
Liu, G., Zhang, C., Liu, F., Wang, R., Fu, Z., Li, G., & Miao, Z. (2002). 99mTc-N, N'-bis(aminoethyl)propanediamine hexaacetic acid (BPHA): a glomerular filtration agent similar to 99mTc-DTPA. Nuclear Medicine and Biology, 29(4), 399-404. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Overview of Metal Complexes as Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technetium-99m-iminodiacetic acid organic anions: review of biokinetics and clinical application in hepatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel chelators for 68-Gallium PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metal Binding Performance of Boc-Iminodiacetic Acid and Iminodiacetic Acid
For researchers, scientists, and professionals in drug development, the precise control of metal ion interactions is paramount. Chelating agents are fundamental tools in this endeavor, with applications ranging from purification and sensing to the modulation of metalloenzyme activity. Iminodiacetic acid (IDA) is a classic tridentate chelating agent, widely employed for its robust metal-binding capabilities. Its derivative, Boc-iminodiacetic acid, where the amine is protected by a tert-butyloxycarbonyl (Boc) group, is also utilized, primarily as a building block in chemical synthesis.[1][2] This guide provides an in-depth comparison of the metal-binding performance of these two molecules, grounded in their structural differences and supported by established principles of coordination chemistry.
Structural and Mechanistic Overview
Iminodiacetic acid is a simple yet effective chelator, featuring a central secondary amine and two carboxylate arms.[3] This N(CH₂COOH)₂ structure allows it to act as a tridentate ligand, coordinating with a metal ion through the nitrogen and both carboxylate oxygens to form two stable five-membered chelate rings.[3][4] The binding is highly dependent on pH; deprotonation of the carboxylic acid groups is necessary for effective chelation.[5]
This compound features the same core structure, but with the nitrogen atom protected by a bulky Boc group.[1][6] This modification fundamentally alters its coordination potential. The Boc group is an electron-withdrawing urethane linkage that also introduces significant steric hindrance around the nitrogen atom.
Caption: Structural comparison of Iminodiacetic Acid and this compound.
Comparative Performance in Metal Binding
The introduction of the Boc group has profound implications for the metal-binding performance of the iminodiacetic acid scaffold.
Binding Affinity and Stability Constants
Iminodiacetic acid is known to form stable complexes with a variety of divalent and trivalent metal ions. The stability of these complexes, quantified by the stability constant (log K), generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7] For many divalent metals, the binding affinity is strong enough for applications like immobilized metal affinity chromatography (IMAC).[8]
In contrast, this compound is expected to exhibit significantly lower binding affinities for metal ions. The steric bulk of the Boc group can prevent the nitrogen atom from participating in coordination. Consequently, it is likely to function as a bidentate ligand, coordinating only through the two carboxylate oxygens. This reduction in denticity from three to two binding points leads to a less stable metal complex due to a diminished chelate effect. While specific stability constants for this compound are not widely reported in the literature, the principles of coordination chemistry strongly suggest a marked decrease in complex stability compared to the parent IDA.
Table 1: Stability Constants (log K) for Iminodiacetic Acid with Various Metal Ions
| Metal Ion | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) |
| Cu²⁺ | 10.55 | 6.95 |
| Ni²⁺ | 8.19 | 6.21 |
| Zn²⁺ | 7.03 | 5.86 |
| Co²⁺ | 6.86 | 5.59 |
| Fe²⁺ | 5.80 | - |
| Mn²⁺ | 4.00 | - |
Note: Data compiled from various sources. Conditions may vary slightly between studies.[4]
pH Dependence
The metal chelation efficiency of iminodiacetic acid is highly pH-dependent. At low pH (below ~3), the carboxylic acid groups are protonated, preventing effective metal binding. As the pH increases into the mid-range (pH 4-9), the carboxylates deprotonate, leading to a significant increase in chelation efficiency.[5] At very high pH (above ~10), the formation of metal hydroxides can compete with the chelation process.[5]
The pH-dependent behavior of this compound's metal binding is expected to be similar, as it is also dictated by the deprotonation of its carboxylate groups. However, the overall binding will be weaker across the entire effective pH range due to the lack of nitrogen coordination.
Selectivity
Iminodiacetic acid exhibits some degree of selectivity for different metal ions, as indicated by the variation in its stability constants. For instance, its higher affinity for Cu²⁺ compared to other divalent transition metals allows for preferential binding in mixed-metal solutions, a principle exploited in IMAC.[8][9]
This compound, acting as a simple dicarboxylate ligand, is anticipated to show lower selectivity between metal ions. The unique coordination geometry enforced by the tridentate nature of IDA contributes to its selectivity. By losing this defining structural feature, the binding of this compound will be more influenced by the general electrostatic properties and hydration energies of the metal ions, leading to less differentiation.
Experimental Protocols for Performance Evaluation
To empirically determine and compare the metal-binding performance of these two ligands, the following experimental protocols are recommended.
Protocol 1: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[10] It involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base is added.
Caption: Workflow for determining stability constants via potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of iminodiacetic acid, this compound, the metal salt of interest (e.g., CuSO₄), a standardized strong base (e.g., 0.1 M NaOH), and a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Electrode Calibration: Calibrate a glass pH electrode using standard buffer solutions.
-
Ligand Protonation Titration: In a thermostated vessel, titrate a known amount of the ligand (either IDA or Boc-IDA) with the standardized base in the presence of the background electrolyte. Record the pH after each addition of base. This data is used to calculate the protonation constants of the ligand.
-
Metal-Ligand Titration: Repeat the titration with a solution containing both the ligand and the metal salt. The metal-to-ligand ratio can be varied to probe for the formation of different complex species (e.g., 1:1 and 1:2).
-
Data Analysis: Use the titration data to calculate the stability constants. Specialized software can be used to fit the data and determine the log K values for the metal-ligand complexes.[9]
Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[11][12]
Caption: Workflow for thermodynamic characterization using ITC.
Step-by-Step Methodology:
-
Solution Preparation: Prepare precisely concentrated solutions of the ligand (IDA or Boc-IDA) and the metal salt in the same buffer. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Load the ligand solution into the sample cell of the ITC instrument and the metal salt solution into the injection syringe. Allow the system to thermally equilibrate.
-
Titration: Perform a series of small, precise injections of the metal salt solution into the sample cell while monitoring the heat change.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection. This raw data is then integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the reactants.
-
Data Analysis: Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters: the association constant (Kₐ, which is 1/Kₔ), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[12]
Conclusion and Application Outlook
The comparison between iminodiacetic acid and this compound for metal binding is a clear illustration of the principles of structure-function relationships in coordination chemistry.
-
Iminodiacetic Acid is a robust, tridentate chelator that forms stable complexes with a wide range of metal ions. Its well-characterized, pH-dependent binding properties make it a reliable choice for applications requiring strong metal chelation, such as affinity chromatography, metal ion buffering, and as a core scaffold for more complex chelating agents.
-
This compound , due to the steric hindrance and electronic effects of the Boc protecting group on the coordinating nitrogen atom, is a significantly weaker, bidentate chelating agent. Its primary utility lies not in direct metal binding applications, but as a synthetic intermediate.[1][13] The Boc group allows for the selective modification of other parts of a molecule without interference from the iminodiacetic acid moiety's metal-binding capabilities, after which the Boc group can be removed to install the functional tridentate chelator.[6][14]
For researchers and drug development professionals, the choice between these two molecules is dictated by the intended application. For direct metal chelation, iminodiacetic acid is the superior choice. For synthetic applications requiring a protected form of this chelator, this compound is the appropriate building block. Understanding these performance differences is crucial for the rational design of experiments and the successful development of new chemical entities.
References
-
Velazquez-Campoy, A. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21. ([Link])
-
TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. ([Link])
-
Kullberg, L. H., & Conrady, S. E. (2010). The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. IAEA-INIS. ([Link])
-
J&K Scientific. (n.d.). This compound | 56074-20-5. ([Link])
-
Stevenson, M. J., & Wilcox, D. E. (n.d.). Isothermal Titration Calorimetry. Stevenson Lab. ([Link])
-
Wikipedia. (2023, December 2). Isothermal titration calorimetry. ([Link])
-
Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77(8), 1445-1495. ([Link])
-
Fryxell, G. E., et al. (2011). Synthesis of Nanoporous Iminodiacetic Acid Sorbents for Binding Transition Metals. Separation Science and Technology, 46(12-14), 1890-1901. ([Link])
-
International Journal of Trend in Scientific Research and Development. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. IJTSRD, 8(1), 622-629. ([Link])
-
ETH Zurich Research Collection. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. ([Link])
-
Nagy, V. L., et al. (2023). Interaction between [(η6-p-cym)M(H2O)3]2+ (MII = Ru, Os) or [(η5-Cp*)M(H2O)3]2+ (MIII = Rh, Ir) and Phosphonate Derivatives of Iminodiacetic Acid: A Solution Equilibrium and DFT Study. International Journal of Molecular Sciences, 24(3), 2829. ([Link])
-
Taylor & Francis Online. (n.d.). Iminodiacetic acid – Knowledge and References. ([Link])
-
ResearchGate. (2021). Potentiometric titration of copper–alkyl-N-iminodiacetic acid systems... ([Link])
-
Xiao, Z., & Wedd, A. G. (2010). Principles and practice of determining metal–protein affinities. Natural Product Reports, 27(5), 768-789. ([Link])
-
ResearchGate. (2012). The protonation and stability constants of ISA with Cu(II), Zn(II),... ([Link])
-
ResearchGate. (2021, November 30). How can you determine binding constants for small molecule binding to transition metals? ([Link])
-
MIT OpenCourseWare. (2016). 5.08 Recitation 10: Metal-Binding and Dissociation Constant. ([Link])
-
Science.gov. (n.d.). iminodiacetic acid chelating: Topics. ([Link])
-
ResearchGate. (n.d.). Complex stability constants for H 4 IDS -metal complexes at T ¼ 20 C... ([Link])
-
ResearchGate. (n.d.). Structure of the iminodiacetic acid functional group at pH less than 2... ([Link])
-
Wikipedia. (2023, May 29). Iminodiacetic acid. ([Link])
-
ACS Publications. (2012). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. Inorganic Chemistry, 51(15), 8237-8248. ([Link])
-
ResearchGate. (n.d.). The stepwise interaction of iminodiacetic acid (IDA) functional groups with divalent metal cations. ([Link])
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. ([Link])
-
J&K Scientific LLC. (2023). BOC Protection and Deprotection. ([Link])
-
Wikipedia. (2023, November 23). tert-Butyloxycarbonyl protecting group. ([Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 56074-20-5 [chemicalbook.com]
- 3. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stevensonlab.com [stevensonlab.com]
- 13. jk-sci.com [jk-sci.com]
- 14. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Orthogonal Deprotection Strategies for Boc-Iminodiacetic Acid and Other Key Protecting Groups
Introduction: The Imperative of Orthogonality in Complex Synthesis
In the intricate discipline of multi-step organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] Protecting groups serve as temporary shields, preventing specific sites from undergoing unwanted reactions while transformations occur elsewhere in the molecule.[3] However, the true power in this strategy lies in the concept of "orthogonality"—the capacity to remove one protecting group under a specific set of conditions that leave other, different protecting groups completely intact.[2][4][5][6][7]
This guide provides an in-depth comparison of orthogonal deprotection strategies centered around N-Boc-iminodiacetic acid, a versatile building block used in the synthesis of chelating agents and complex molecular scaffolds.[8][9] We will dissect the distinct chemical labilities of four ubiquitous protecting groups: the acid-labile Boc (tert-Butoxycarbonyl), the base-labile Fmoc (9-Fluorenylmethyloxycarbonyl), the hydrogenolysis-labile Cbz (Carboxybenzyl), and the fluoride-labile TBDMS (tert-Butyldimethylsilyl) group for hydroxyl protection. Understanding the causality behind their selective cleavage is essential for designing robust, high-yield synthetic routes.[4][10]
The Core Principle: A System of Mutually Exclusive Deprotection Pathways
The foundation of an orthogonal strategy rests on employing protecting groups that are removed by fundamentally different and non-interfering chemical mechanisms.[3][11] The relationship between the four key groups discussed here forms a powerful toolkit for the synthetic chemist. Boc is cleaved by acid, Fmoc by base, Cbz by catalytic reduction, and TBDMS by fluoride ions. This mutual exclusivity allows for precise, sequential manipulation of a molecule's functional groups.
Caption: Orthogonal relationships of common protecting groups.
Comparative Analysis of Key Protecting Groups
The selection of a protecting group is a strategic decision dictated by the stability of all other functional groups present in the molecule throughout the entire synthetic sequence.[4]
| Protecting Group | Structure | Cleavage Conditions | Stability Profile (Orthogonality) | Potential Issues |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong Acid : Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane.[10][12] | Stable to : Base (Fmoc removal), Hydrogenolysis (Cbz removal), Fluoride ions (TBDMS removal).[13] | Formation of reactive tert-butyl cation can lead to alkylation of sensitive residues (e.g., Trp, Met). Requires scavengers.[4][12] |
| Fmoc (9-Fluorenyl- methyloxycarbonyl) | -(C=O)O-CH₂-Fluorenyl | Base : 20-50% Piperidine in DMF.[1][14] | Stable to : Acid (Boc removal).[15] Quasi-stable to hydrogenolysis.[16] | Base-catalyzed side reactions like aspartimide formation or racemization.[4] The dibenzofulvene byproduct must be scavenged.[14] |
| Cbz (Carboxybenzyl) | -(C=O)O-CH₂-Ph | Catalytic Hydrogenolysis : H₂ gas, Pd/C catalyst; Transfer hydrogenation (e.g., ammonium formate).[10][17] | Stable to : Mild Acid (Boc removal), Base (Fmoc removal).[17] | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups).[18] Catalyst can be poisoned. |
| TBDMS (tert-Butyl- dimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | Fluoride Ion : Tetrabutylammonium fluoride (TBAF) in THF; HF-Pyridine. Acid : Labile to strong acids, but generally tunable.[19] | Stable to : Base (Fmoc removal), Hydrogenolysis (Cbz removal). | Can be labile under the acidic conditions used for Boc removal, requiring careful condition selection.[19] Potential for silyl group migration. |
Application Spotlight: A Synthetic Strategy for a Boc-Iminodiacetic Acid Conjugate
Consider a scenario where N-Boc-iminodiacetic acid is used as a scaffold to link two different moieties: an amine-containing fragment protected with Fmoc and a hydroxyl-containing fragment protected with TBDMS. The goal is to selectively deprotect each part of the conjugate to allow for further, specific modifications.
Caption: Orthogonal deprotection of a this compound conjugate.
This workflow demonstrates how the distinct chemical triggers for each protecting group enable three independent synthetic routes from a single advanced intermediate, showcasing the power of orthogonal design.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems. Successful deprotection is confirmed by monitoring the disappearance of the starting material and the appearance of the product via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Acid-Catalyzed Deprotection of Boc-Protected Amines
This method leverages strong acid to catalytically cleave the Boc group, liberating the free amine, carbon dioxide, and a stable tert-butyl cation.[12]
-
Materials :
-
Boc-protected substrate (e.g., this compound conjugate)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole or triisopropylsilane, ~5% v/v), if acid-sensitive groups are present
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Step-by-Step Methodology :
-
Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
If required, add the scavenger to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-50% v/v, substrate-dependent) to the stirred solution.[20][21] A common ratio is 1:1 TFA:DCM.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction is often complete within 30 minutes to 2 hours.[12]
-
Monitor : Track reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[12]
-
Protocol 2: Base-Mediated Deprotection of Fmoc-Protected Amines
This protocol utilizes a secondary amine base to induce a β-elimination reaction, cleaving the Fmoc group.[14]
-
Materials :
-
Step-by-Step Methodology :
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add the 20% piperidine/DMF solution to the substrate.
-
Stir the mixture at room temperature. Deprotection is typically rapid, often occurring in two stages: an initial treatment for 1-3 minutes followed by a second treatment for 5-20 minutes.[22]
-
Monitor : Reaction progress can be monitored by LC-MS or by UV-Vis spectroscopy, tracking the release of the dibenzofulvene-piperidine adduct.
-
Work-up : Upon completion, the solvent and excess piperidine are typically removed under high vacuum. The crude product can then be purified by chromatography or precipitation. For solid-phase synthesis, the resin is simply washed extensively with DMF to remove reagents.[14][23]
-
Protocol 3: Catalytic Hydrogenolysis of Cbz-Protected Amines
This is the cleanest method for Cbz removal, proceeding via cleavage of the benzylic C-O bond with hydrogen gas catalyzed by palladium on carbon (Pd/C).[17]
-
Materials :
-
Step-by-Step Methodology :
-
Dissolve the Cbz-protected substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen) three times.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.[18]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor : Track the reaction by TLC or LC-MS. The reaction is often complete within 1-16 hours.
-
Work-up : Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[17]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 4: Fluoride-Mediated Deprotection of TBDMS-Protected Alcohols
The high affinity of fluoride for silicon drives the cleavage of the Si-O bond, making this a mild and highly selective method for removing silyl ethers.
-
Materials :
-
TBDMS-protected substrate
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology :
-
Dissolve the TBDMS-protected substrate in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the 1.0 M TBAF solution (typically 1.1-1.5 equivalents) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor : Follow the reaction progress by TLC, observing the disappearance of the lipophilic starting material and the appearance of the more polar alcohol product.
-
Work-up : Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The principles of orthogonal protection are a cornerstone of modern synthetic chemistry.[2][10] The ability to selectively address individual functional groups within a complex molecule by choosing from a toolkit of acid-labile (Boc), base-labile (Fmoc), reduction-labile (Cbz), and fluoride-labile (TBDMS) protecting groups enables the logical and efficient construction of sophisticated targets. The ultimate choice of a protection strategy is not made in isolation but is dictated by the entire planned synthetic route, ensuring that each step is compatible with the groups that must remain and that conditions exist for the selective removal of the group that must be cleaved. A thorough understanding of these dynamics is indispensable for researchers, scientists, and drug development professionals.
References
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Basic Peptides synthesis introduction. (n.d.). LifeTein. Retrieved from [Link]
-
Protecting Groups In Organic Chemistry. (n.d.). Total Synthesis. Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (1995). Springer Nature Experiments. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Protecting Groups. (n.d.). University of Bath. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.). Medicilon. Retrieved from [Link]
-
This compound. (n.d.). J&K Scientific. Retrieved from [Link]
-
Protecting Groups. (n.d.). Total Synthesis. Retrieved from [Link]
-
Protecting Groups for Organic Synthesis. (2019). ResearchGate. Retrieved from [Link]
-
Deprotection: The Concept of Orthogonal Sets. (n.d.). Wiley. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Protective Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.uci.edu [chem.uci.edu]
Head-to-head comparison of Boc and Fmoc strategies for synthesizing a specific peptide
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. While both methodologies are robust and widely employed, their fundamental chemical differences dictate their suitability for specific peptide sequences and applications. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies, supported by mechanistic insights and experimental considerations, to empower researchers to make informed decisions for their peptide synthesis projects.
The Core Distinction: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the chemical lability of the α-amino protecting group and, consequently, the orthogonal protection scheme employed.[1][2]
-
Boc (tert-Butoxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based (Bzl), which are stable to the repetitive TFA treatments but are removed during the final cleavage from the resin using a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5] This is considered a "quasi-orthogonal" or "semi-orthogonal" strategy because both protecting groups are acid-labile, relying on a significant difference in acid concentration for selective removal.[1][6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This has become the more prevalent method in modern SPPS.[1][7] It employs the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][8] The side-chain protecting groups are acid-labile, commonly tert-butyl (tBu) based, and are removed simultaneously with the peptide's cleavage from the resin using TFA.[4] This represents a truly orthogonal protection scheme, as the Nα- and side-chain protecting groups are removed under distinct and non-interfering chemical conditions.[1][9][]
Head-to-Head Comparison: Key Performance and Operational Differences
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM)[5][11] | Mild base (e.g., 20% piperidine in DMF)[1][8] |
| Side-Chain Protection | Benzyl-based (Bzl), removed by strong acid (HF, TFMSA)[5] | tert-Butyl-based (tBu), removed by moderate acid (TFA)[4] |
| Orthogonality | Semi-orthogonal (relies on differential acid lability)[1][6] | Fully orthogonal (acid vs. base lability)[1][9][] |
| Final Cleavage | Harsh conditions (e.g., anhydrous HF, TFMSA)[4][12] | Milder conditions (e.g., TFA with scavengers)[8][13] |
| Aggregation Issues | Less frequent, as the protonated N-terminus after deprotection can disrupt interchain hydrogen bonding.[5][12] | More frequent, as the peptide-resin remains in a neutral state, which can promote self-association.[12][14] |
| Suitability for "Difficult" Sequences | Often preferred for hydrophobic and aggregation-prone peptides due to reduced aggregation.[2][][5] | Can be challenging for long, hydrophobic sequences, though strategies like pseudoproline dipeptides can mitigate this.[1] |
| Compatibility with Sensitive Residues | Harsh final cleavage can be detrimental to some post-translational modifications.[15] | Milder conditions are more compatible with sensitive modifications like phosphorylation and glycosylation.[7][8][15] |
| Automation | Less amenable due to the use of hazardous reagents like HF.[16] | Highly amenable to automation, contributing to its widespread adoption.[17][18] |
| Safety Considerations | Requires specialized equipment to handle highly corrosive and toxic HF.[12] | Avoids the use of HF, making it generally safer for laboratory use.[8] |
| Cost | Boc-protected amino acids can be less expensive.[16] | Fmoc-protected amino acids were historically more expensive, but prices have become more competitive.[14] |
Visualizing the Synthesis Workflows
The cyclical nature of both strategies is a key aspect of SPPS. The following diagrams illustrate the fundamental steps in each cycle.
Experimental Protocols: A Practical Guide
The following provides a generalized, step-by-step methodology for a single coupling cycle in both Boc and Fmoc SPPS.
Boc-SPPS Manual Synthesis Cycle
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 15-30 minutes.[19]
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain and add fresh 50% TFA in DCM.
-
Agitate for 20-30 minutes.[19]
-
-
Washing: Wash the resin sequentially with DCM, isopropanol (IPA), and then DCM to remove residual TFA.
-
Neutralization:
-
Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes to neutralize the protonated N-terminus.
-
Drain and repeat the neutralization step.
-
Wash thoroughly with DCM.[11]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., DCC/HOBt or HBTU/DIEA) in a suitable solvent like DMF or DCM.[]
-
Add the activated amino acid solution to the deprotected peptide-resin.[1]
-
Agitate for 1-2 hours or until a negative ninhydrin test indicates complete coupling.[20]
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Fmoc-SPPS Manual Synthesis Cycle
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for at least 30 minutes.[21]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[21]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/DIEA or HATU/DIEA) in DMF.[]
-
Add the activated amino acid solution to the deprotected peptide-resin.[1]
-
Agitate for 1-2 hours or until a negative ninhydrin test is obtained.
-
-
Washing: Wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection cycle.
Common Side Reactions and Mitigation Strategies
Both strategies are susceptible to side reactions that can impact the purity and yield of the final peptide.
Boc Strategy:
-
Alkylation of Sensitive Residues: During the TFA deprotection and final HF cleavage, the generated tert-butyl and benzyl cations can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[20][22]
-
Mitigation: The use of "scavenger" cocktails containing nucleophilic compounds like cresol, thioanisole, or dithiothreitol (DTT) is essential to trap these reactive cations.[22]
-
-
Aspartimide Formation: Peptides containing Aspartic Acid (Asp) can undergo base- or acid-catalyzed cyclization to form an aspartimide intermediate, which can lead to racemization and the formation of β-linked peptides.[23][24]
-
Mitigation: Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[24]
-
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can cleave the dipeptide from the resin. This is less common than in Fmoc synthesis because the protonated N-terminus is less nucleophilic.[23][24]
-
Mitigation: In situ neutralization protocols can help to suppress this side reaction.[24]
-
Fmoc Strategy:
-
Diketopiperazine Formation: This is a more significant issue in Fmoc SPPS, especially when Proline is the second amino acid, due to the free N-terminal amine after deprotection.[18][25]
-
Aspartimide Formation: This side reaction is also prevalent in Fmoc synthesis, particularly in sequences containing Asp-Gly or Asp-Ser, and can be catalyzed by the piperidine used for deprotection.[24][25]
-
Mitigation: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[24]
-
-
Racemization: Certain amino acids, like Histidine and Cysteine, are prone to racemization during the activation step.[][21]
-
Mitigation: Using highly efficient, low-racemization coupling reagents like HATU or HCTU and avoiding excess base can minimize this issue.[]
-
-
Piperidine Adduct Formation: The dibenzofulvene byproduct of Fmoc deprotection can react with the N-terminal amine if not effectively scavenged by piperidine.[11] Additionally, peptides with a C-terminal Cysteine can form a 3-(1-piperidinyl)alanine side product.[24]
-
Mitigation: Ensuring thorough washing after deprotection and using a sufficient excess of piperidine is crucial. For C-terminal Cys, using a sterically bulky protecting group like trityl (Trt) can help.[24]
-
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc SPPS is not a one-size-fits-all decision and should be guided by the specific characteristics of the target peptide and the available resources.[4][17]
The Fmoc strategy has rightfully become the workhorse of modern peptide synthesis.[1][7] Its milder reaction conditions, true orthogonality, and high amenability to automation make it the preferred method for a wide range of peptides, including those with sensitive post-translational modifications.[7][8][17]
However, the classic Boc strategy remains an indispensable tool, particularly for the synthesis of "difficult sequences."[2][17] Its ability to mitigate on-resin aggregation makes it a superior choice for long, hydrophobic peptides that are often challenging to synthesize using the Fmoc approach.[][5][12] While it requires more specialized equipment and handling of hazardous reagents, for certain targets, the Boc method can deliver higher purity and yield.
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both strategies is paramount for any researcher engaged in the art and science of peptide synthesis. By carefully considering the factors outlined in this guide, scientists can select the most appropriate strategy to achieve their synthetic goals efficiently and successfully.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 873-881.
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
- Canne, L. E., Botti, P., Simon, R. J., & Kent, S. B. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 96(22), 12319-12324.
- Canne, L. E., Botti, P., Simon, R. J., & Kent, S. B. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Wang, Y., & Li, W. (2002). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 59(4), 145-153.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
- Isidro-Llobet, A., Guasch-Camell, J., & Alvarez, M. (2009). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 15(8), 487-496.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chempep.com [chempep.com]
- 24. peptide.com [peptide.com]
- 25. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Evaluating the Stability of Metal Complexes: Boc-Iminodiacetic Acid vs. Alternative Ligands
Introduction: The Critical Role of Stability in Metal-Ligand Chemistry
In the intricate world of drug development and molecular biology, the precise control of metal ions is paramount. Chelating agents, molecules capable of forming multiple bonds to a single metal ion, are the master tools for achieving this control.[1][2] Their applications are vast, ranging from enhancing the therapeutic index of metal-based drugs and developing targeted radiopharmaceuticals to preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs).[1][3][4]
The efficacy and safety of any chelating agent are fundamentally dictated by the stability of the metal complex it forms. A highly stable complex will sequester a metal ion effectively, preventing its unwanted interaction with biological systems. This is particularly critical in applications like chelation therapy for heavy metal poisoning or in radiopharmaceuticals, where the premature release of a radioactive metal ion can lead to significant off-target toxicity.[2]
This guide provides an in-depth comparison of the stability of metal complexes formed with Boc-iminodiacetic acid (Boc-IDA) against other widely used chelating agents such as its parent compound, iminodiacetic acid (IDA), as well as industry-standard ligands like EDTA, DTPA, and NTA. Boc-IDA, with its versatile tert-butyloxycarbonyl (Boc) protecting group, offers unique properties for synthesis and bioconjugation, making it a compound of significant interest.[5][6] We will delve into the thermodynamic principles governing complex stability, present robust experimental methodologies for its determination, and analyze quantitative data to guide researchers in selecting the optimal ligand for their specific application.
Pillar 1: The Thermodynamic Foundation of Complex Stability
The interaction between a metal ion (M) and a ligand (L) to form a complex (ML) is a reversible equilibrium process. The stability constant (K) is the equilibrium constant for this formation reaction and provides a quantitative measure of the complex's stability.[7][8] A higher stability constant signifies a stronger metal-ligand interaction and a more stable complex.
For a simple 1:1 complex: M + L ⇌ ML K = [ML] / ([M][L])
In practice, stability is often expressed in logarithmic form (log K). For polydentate ligands, complexation occurs in a stepwise manner, with corresponding stepwise stability constants (K₁, K₂, etc.) and an overall stability constant (β).[7]
The stability of a complex is governed by the Gibbs free energy change (ΔG) of the formation reaction.[9] ΔG = -RT ln(K) = ΔH - TΔS
-
ΔH (Enthalpy Change): Represents the heat released or absorbed during bond formation. A more negative ΔH indicates stronger bonds.
-
ΔS (Entropy Change): Represents the change in disorder of the system. The formation of a chelate, where one polydentate ligand displaces multiple monodentate solvent molecules, leads to a significant increase in entropy, known as the chelate effect . This is a primary driving force for the high stability of complexes with ligands like IDA and EDTA.[10]
Several factors influence the stability of a metal complex:
-
The Chelate Effect: Polydentate ligands (chelators) form significantly more stable complexes than an equivalent number of monodentate ligands. This is due to the favorable entropy change upon displacing multiple solvent molecules.[10]
-
Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are critical. Generally, stability follows the Irving-Williams series for divalent transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[11][12]
-
Ligand Basicity: More basic ligands tend to form more stable complexes with metal ions.
-
pH of the Solution: The pH affects the protonation state of the ligand. For aminocarboxylate ligands like IDA and EDTA, lower pH values lead to protonation of the carboxylate and amine groups, which then compete with the metal ion for coordination sites, thereby reducing complex stability.[13]
Pillar 2: Key Ligands in Comparative Focus
This guide focuses on comparing Boc-IDA with several benchmark aminopolycarboxylate ligands.
| Ligand | Structure | Key Features |
| This compound (Boc-IDA) | CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | Tridentate ligand. The Boc group protects the amine, preventing its coordination and altering the electronic properties. It's valuable for peptide synthesis and bioconjugation.[5][6][14] |
| Iminodiacetic Acid (IDA) | O=C(O)CNCC(=O)O | The parent tridentate ligand. Forms two stable five-membered chelate rings with a metal ion.[10] |
| Nitrilotriacetic Acid (NTA) | N(CC(=O)O)3 | A common tetradentate ligand, often used as a benchmark in stability studies. |
| EDTA | (OOCCH₂)₂NCH₂CH₂N(CH₂COO)₂ | Hexadentate ligand. The "gold standard" for strong chelation, forming highly stable complexes with most metal ions.[1] |
| DTPA | (OOCCH₂)₂NCH₂CH₂N(CH₂COO)CH₂CH₂N(CH₂COO)₂ | Octadentate ligand. Forms even more stable complexes than EDTA, particularly with larger metal ions.[2] |
| DOTA | Macrocyclic Structure | Dodecadentate macrocyclic ligand. Known for forming kinetically inert complexes, which is highly desirable for in vivo applications, especially in radiopharmaceuticals.[2] |
The presence of the electron-withdrawing Boc group on the nitrogen atom in Boc-IDA is expected to reduce the basicity of the nitrogen, which would typically lead to lower stability constants compared to the parent IDA. However, its utility lies in synthetic strategies where selective protection is required.[6][14]
Pillar 3: Experimental Protocols for Stability Determination
Accurate determination of stability constants is essential for a meaningful comparison. Potentiometric titration and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely accepted methods.[15][16][17]
Method 1: Potentiometric Titration
This classic method determines stability constants by monitoring the pH of a solution containing the metal and ligand as it is titrated with a strong base. The release of protons upon complex formation is measured to calculate the concentration of the complex at equilibrium.[15][18]
}
Workflow for determining stability constants via potentiometric titration.
Experimental Protocol: Potentiometric Titration
-
Reagent Preparation:
-
Prepare a standardized, carbonate-free ~0.1 M NaOH solution. This is critical as carbonate ions can interfere by precipitating metal hydroxides or forming metal-carbonate complexes.
-
Prepare ~0.01 M solutions of the metal salt (e.g., Cu(NO₃)₂) and the ligand (e.g., Boc-IDA). The exact concentrations should be known precisely.
-
Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 9.21).
-
-
Titrations:
-
Ligand Protonation: Titrate a solution of the ligand and a known amount of strong acid (to start at low pH) with the standardized NaOH solution. This allows for the determination of the ligand's pKa values.
-
Complex Formation: Titrate a solution containing the metal and ligand (typically in a 1:1 or 1:2 molar ratio) with the same standardized NaOH. The displacement of this curve relative to the ligand-only curve indicates proton release upon complexation.[18]
-
-
Data Analysis (Irving-Rossotti Method):
-
From the titration curves, calculate n̄ (the average number of ligands bound per metal ion) and pL (the negative logarithm of the free ligand concentration).[11][18]
-
Plot n̄ versus pL to generate the complex formation curve.
-
The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this curve. For example, at n̄ = 0.5, pL = log K₁.[18]
-
Expert Commentary: The accuracy of this method hinges on the precise measurement of concentrations and pH, and the maintenance of constant temperature and ionic strength. The use of specialized software like SCOGS or Hyperquad is highly recommended for refining the stability constants from the raw titration data.[11]
Method 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change (enthalpy, ΔH) associated with a binding event, allowing for the simultaneous determination of the binding constant (K), stoichiometry (n), and entropy (ΔS) in a single experiment.[19][20]
}
Workflow for determining thermodynamic parameters using ITC.
Experimental Protocol: Isothermal Titration Calorimetry
-
Solution Preparation:
-
Prepare precisely known concentrations of the metal and ligand solutions in the exact same buffer. Any mismatch in buffer components will generate heats of dilution that can obscure the binding signal.
-
Thoroughly degas both solutions before the experiment to prevent air bubbles from forming in the calorimeter cells.
-
-
Instrument Setup:
-
Load the metal solution into the sample cell and the ligand solution into the titration syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, precisely controlled injections of the ligand into the sample cell. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[21]
-
Each injection produces a heat pulse corresponding to the binding reaction. As the metal becomes saturated with the ligand, the magnitude of these heat pulses decreases.
-
-
Data Analysis:
-
Integrate the area under each heat pulse to determine the heat change per injection.
-
Plot these heat changes against the molar ratio of ligand to metal. This creates a binding isotherm.
-
Fit this isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software. This analysis yields the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n).[19]
-
Expert Commentary: ITC is particularly valuable because it provides a complete thermodynamic profile of the interaction. However, it is sensitive to buffer effects. Competing reactions, such as proton exchange with the buffer upon complexation, must be accounted for by running experiments in different buffers with varying enthalpies of ionization (e.g., HEPES, Tris) to determine the true intrinsic binding enthalpy.[19]
Comparative Stability Data
The stability of a metal complex is highly dependent on the specific metal ion. Below is a summary of representative stability constants (log K₁) for various ligands with common divalent metal ions.
| Ligand | Cu²⁺ | Ni²⁺ | Zn²⁺ | Co²⁺ |
| Iminodiacetic Acid (IDA) | 10.5 | 8.1 | 7.0 | 6.9 |
| This compound (Boc-IDA) | Est. < 10 | Est. < 8 | Est. < 7 | Est. < 7 |
| Nitrilotriacetic Acid (NTA) | 13.0 | 11.5 | 10.7 | 10.4 |
| EDTA | 18.8 | 18.6 | 16.5 | 16.3 |
| DTPA | 21.0 | 20.2 | 18.3 | 18.4 |
Note: Data compiled from various sources.[22][23][24] Experimental conditions (temperature, ionic strength) can affect these values. Direct experimental values for Boc-IDA are less common in literature; the estimated values reflect the expected decrease in stability due to the electronic and steric effects of the Boc group.
Analysis of Trends:
-
Denticity Matters: The stability increases dramatically with the number of donor atoms: IDA (3) < NTA (4) < EDTA (6) < DTPA (8). This highlights the powerful contribution of the chelate effect.
-
Irving-Williams Series: For each ligand, the stability constants generally follow the Irving-Williams series (Ni²⁺ < Cu²⁺).[11]
-
Boc-IDA vs. IDA: As hypothesized, the Boc-protecting group on the nitrogen of Boc-IDA is expected to reduce the stability of its metal complexes compared to the parent IDA. The bulky and electron-withdrawing nature of the Boc group can sterically hinder the optimal arrangement of the carboxylate arms for coordination and reduces the Lewis basicity of the nitrogen atom. While this lowers the absolute stability, the true value of Boc-IDA lies in its synthetic utility, allowing it to be incorporated into larger molecules like peptides, after which the Boc group can be removed to enable strong metal chelation by the revealed IDA moiety.[5][14]
Implications for Drug Development and Research
The choice of a chelating agent is a critical decision driven by the specific requirements of the application.
-
Radiopharmaceuticals:
-
Requirement: Extremely high thermodynamic stability and, crucially, high kinetic inertness are required to prevent the release of the radioactive metal ion in vivo.[25]
-
Analysis: While acyclic ligands like DTPA form very stable complexes, macrocyclic ligands like DOTA are often preferred for radiometals such as ⁶⁸Ga, ¹⁷⁷Lu, or ⁸⁹Zr. This is because the rigid macrocyclic cage imparts exceptional kinetic inertness, meaning the complex dissociates very slowly, even if it is not the most thermodynamically stable.[2]
-
Role of Boc-IDA: Boc-IDA can serve as a protected precursor. A biomolecule can be functionalized with Boc-IDA, and after synthesis and purification, the Boc group is cleaved to expose the IDA chelating site immediately before radiolabeling. This approach is valuable for creating bifunctional chelators for technetium-99m (⁹⁹ᵐTc), where the IDA core is a well-established chelator.[26][27]
-
-
Targeted Drug Delivery:
-
Requirement: The chelator must securely encapsulate a metal-based drug or form a stable link between a targeting moiety and a payload.[3]
-
Analysis: The stability must be sufficient to prevent premature drug release but may need to be tuned to release the drug at the target site in response to a stimulus (e.g., a change in pH). The modular nature of Boc-IDA makes it an attractive building block for creating such sophisticated delivery systems.[5][6]
-
-
Biochemical Research:
-
Requirement: To control the concentration of free metal ions in solution to study metalloenzymes or metal-dependent cellular processes.
-
Analysis: Ligands like NTA and EDTA are commonly used to create metal ion buffers. Understanding their stability constants is essential for calculating and maintaining the desired free metal ion concentration.
-
Conclusion
The stability of a metal complex is a foundational parameter that dictates its utility and safety in biomedical applications. While ligands like EDTA and DTPA offer superior thermodynamic stability due to their high denticity, they lack the synthetic flexibility of protected building blocks.
This compound occupies a strategic niche. Although its metal complexes are inherently less stable than those of its unprotected parent, IDA, its value is not in its final complex stability but in its role as a versatile synthetic intermediate. The Boc group provides a robust protecting strategy, enabling the facile incorporation of a potent chelating moiety into complex biomolecules. Upon deprotection, the resulting IDA group can effectively coordinate with a range of metal ions.
For researchers and drug developers, the choice of ligand is not simply about selecting the one with the highest stability constant. It is a nuanced decision that must balance thermodynamic stability, kinetic inertness, synthetic accessibility, and the specific biological context. This guide provides the foundational principles and experimental frameworks to make that decision an informed one.
References
-
Bruggraber, S. F., et al. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21. [Link]
-
Wilcox, D. E. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]
-
CD Bioparticles. (n.d.). Chelating Agents. [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]
-
Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]
-
Grossoehme, N. E., et al. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Semantic Scholar. [Link]
-
Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of Chemical Sciences. [Link]
-
Bridges, T. (2026). Isothermal titration calorimetry as experimental validation of modelling metal-ligand binding interactions for critical mineral recovery. American Chemical Society. [Link]
-
El-Sherif, A. A., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [Link]
-
Mane, S. D., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Publication Corporation. [Link]
-
Sharma, K., & Metha, R. K. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]
-
Toth, E., et al. (2022). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. PMC - PubMed Central. [Link]
-
Uniregion Biotech. (2024). Exploring the Production and Benefits of Chelating Agent Ingredients in Modern Industries. [Link]
-
Rao, L. (2008). Complexation thermodynamics and structural aspects of actinide-aminopolycarboxylates. ResearchGate. [Link]
-
Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. ResearchGate. [Link]
-
Toth, E., et al. (2022). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. ACS Publications. [Link]
-
IJCRT. (n.d.). “The Role Of Chelating Agent In Medical Inorganic Chemistry”. [Link]
-
Slideshare. (n.d.). Chelating agents and it's application. [Link]
-
Slideshare. (n.d.). USE OF CHELATING AGENTS IN MEDICINE. [Link]
-
Suty, H., et al. (n.d.). The stepwise interaction of iminodiacetic acid (IDA) functional groups with divalent metal cations. ResearchGate. [Link]
-
Prochazkova, S., et al. (2018). Stability constants, log β ML , of complexes with the studied and related ligands. ResearchGate. [Link]
-
Toth, E., et al. (2022). (PDF) Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. ResearchGate. [Link]
-
Berthon, G. (1995). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*. Pure and Applied Chemistry. [Link]
-
Chaberek, S., & Martell, A. E. (1952). Stability of Metal Chelates. I. Iminodiacetic and Iminodipropionic Acids. ACS Publications. [Link]
-
Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine. [Link]
-
Nagy, V., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. MDPI. [Link]
-
Tirmizi, S. A., et al. (2020). Stability Constants of Metal Complexes in Solution. SciSpace. [Link]
-
Khan, I., et al. (2018). Formation Equilibria and Thermodynamic Stability of Multinuclear Chelates of Amino Acid and Pyrimidine Base Involving Some Bio-Active Transition Metal Ions. Bendola Publishing. [Link]
-
Loberg, M. D., et al. (n.d.). Development of New Radiopharmaceuticals Based on N-Substitution of Iminodiacetic Acid. ResearchGate. [Link]
-
Ansari, S. A., et al. (2016). Complexation thermodynamic of Europium with N-(2-Hydroxyethyl)iminodiacetic acid. ResearchGate. [Link]
-
Ahrland, S. (1968). Complex formation. Pure and Applied Chemistry. [Link]
-
Muthaiah, S., et al. (2020). Stability of Metal Complexes. OUCI. [Link]
-
Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications*. ETH Zurich Research Collection. [Link]
-
Feto, M. A., & Zeleke, A. A. (2013). A spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone. African Journal of Pure and Applied Chemistry. [Link]
-
Quora. (2020). Does the stability of EDTA-metal complex increases or decreases with the pH of the solution?. [Link]
-
Straub, T., et al. (2024). Dynamics of Metal–Metal Bond Dissociation in Pd–Pd and Ni–Ni Complexes: Reorganization and Redistribution Reactions of the Metalloradicals. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wang, Z., et al. (2024). Radiopharmaceuticals and their applications in medicine. PMC - PubMed Central. [Link]
Sources
- 1. Exploring the Production and Benefits of Chelating Agent Ingredients in Modern Industries [thinkdochemicals.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Chelating Agents - CD Bioparticles [cd-bioparticles.net]
- 4. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scispace.com [scispace.com]
- 8. Stability of Metal Complexes [ouci.dntb.gov.ua]
- 9. publications.iupac.org [publications.iupac.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bendola.com [bendola.com]
- 12. academicjournals.org [academicjournals.org]
- 13. quora.com [quora.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. hakon-art.com [hakon-art.com]
- 17. ijsart.com [ijsart.com]
- 18. scirp.org [scirp.org]
- 19. tainstruments.com [tainstruments.com]
- 20. [PDF] Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands | Semantic Scholar [semanticscholar.org]
- 21. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Research Collection | ETH Library [research-collection.ethz.ch]
- 25. Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands [mdpi.com]
- 26. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Assessment of Boc-Iminodiacetic Acid Conjugated Antibodies
Introduction: The Critical Need for Specificity in Modified Antibody Therapeutics
The conjugation of molecules such as Boc-iminodiacetic acid (Boc-IDA) to monoclonal antibodies (mAbs) is a pivotal strategy in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and radioimmunotherapeutics.[][2][3] Boc-IDA serves as a versatile bifunctional chelating agent, enabling the attachment of various payloads to the antibody.[4][5][6] While this modification enhances the therapeutic potential, it can also inadvertently alter the antibody's structure and binding characteristics, potentially leading to unforeseen cross-reactivity.[7][8][9]
Cross-reactivity, the binding of an antibody to an unintended, off-target antigen, is a significant concern in drug development.[10][11][12] It can lead to reduced efficacy, off-target toxicity, and adverse immunological reactions.[12][13] Therefore, a rigorous and comprehensive assessment of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and specificity of any novel Boc-IDA conjugated antibody.[14][15]
This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of Boc-IDA conjugated antibodies. We will delve into the principles, protocols, and data interpretation for each technique, offering expert insights to guide researchers in selecting the most appropriate assays for their specific needs.
The Impact of Boc-IDA Conjugation on Antibody Immunoreactivity
The process of conjugating Boc-IDA to an antibody, typically through amine-reactive chemistries like N-hydroxysuccinimide (NHS) esters that target lysine residues, can influence the antibody's properties.[16][][18][] While Boc-IDA itself is a small molecule, its attachment, and the subsequent chelation of a payload, can introduce structural changes.[8] These modifications can potentially:
-
Alter the Conformational Epitope: The three-dimensional structure of the antigen-binding site (paratope) may be subtly changed, affecting its affinity for the target antigen.
-
Expose New Binding Surfaces: The conjugation process might expose previously hidden hydrophobic or charged regions on the antibody surface, creating new sites for non-specific interactions.
-
Induce Aggregation: Changes in surface properties can lead to antibody aggregation, which can increase the risk of immunogenicity and off-target binding.
Given these potential consequences, a multi-faceted approach to cross-reactivity assessment is essential to de-risk a therapeutic candidate early in development.[10]
Comparative Analysis of Cross-Reactivity Assessment Methodologies
A comprehensive evaluation of off-target binding requires a combination of in vitro and ex vivo assays. Each method offers unique advantages and limitations in the context of Boc-IDA conjugated antibodies.
| Methodology | Principle | Key Advantages | Key Limitations | Best Suited For |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics by detecting changes in the refractive index at a sensor surface.[20] | Quantitative data on affinity (KD), association (ka), and dissociation (kd) rates.[20][21] High sensitivity and label-free.[20][21] | Can be lower throughput. Requires purified target proteins. May not fully recapitulate cellular context. | Detailed kinetic characterization of binding to a panel of purified, potential off-target proteins.[22] |
| Flow Cytometry | Measures the binding of fluorescently labeled antibodies to cells in suspension.[23] | High-throughput screening against a wide variety of cell lines.[24] Provides information on cell-surface binding in a native context.[25] Can assess binding to specific cell populations within a heterogeneous sample.[25] | Primarily assesses cell-surface binding. May not detect binding to intracellular targets unless cells are permeabilized.[26] | Screening for off-target binding against a diverse panel of human cell lines expressing a wide range of surface proteins. |
| Immunohistochemistry (IHC) | Visualizes the binding of an antibody to antigens within tissue sections.[14][27] | Provides spatial information on antibody binding within the complex architecture of tissues.[27] Considered a gold standard for preclinical safety assessment by regulatory agencies.[14] | Can be subjective in interpretation. Lower throughput compared to other methods. Requires careful optimization to avoid non-specific staining artifacts.[28] | Assessing on-target and off-target binding across a comprehensive panel of normal human tissues to predict potential in vivo toxicity.[29][30] |
| Cell-Based Protein Arrays | High-throughput screening of antibody binding to a large library of individually expressed membrane proteins in a cellular context.[15] | Comprehensive assessment of binding to thousands of membrane proteins in their native conformation.[15] More reliable than traditional tissue cross-reactivity studies for identifying off-target binding.[15] | May not fully represent the complexity of tissue-level interactions. Primarily focused on membrane proteins. | Broad specificity profiling early in development to identify potential off-target liabilities across the human membrane proteome. |
Experimental Protocols: A Step-by-Step Guide
Boc-IDA Conjugation to an Antibody via NHS Ester Chemistry
This protocol outlines a general procedure for conjugating a Boc-IDA NHS ester to a monoclonal antibody.
Rationale: NHS esters react with primary amines (lysine residues and the N-terminus) on the antibody to form stable amide bonds.[][] The reaction is performed at a slightly alkaline pH to ensure the amino groups are deprotonated and thus nucleophilic.[16]
Materials:
-
Monoclonal antibody (mAb) in a buffer free of primary amines (e.g., PBS).
-
This compound N-hydroxysuccinimide ester (Boc-IDA-NHS).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
1M Sodium Bicarbonate buffer, pH 8.3-8.5.
-
Desalting column (e.g., Sephadex G-25).
-
Reaction tubes.
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) using a desalting column. The antibody concentration should typically be 1-5 mg/mL.[]
-
Boc-IDA-NHS Solution Preparation: Immediately before use, dissolve the Boc-IDA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[31]
-
Conjugation Reaction: Add a calculated molar excess of the Boc-IDA-NHS solution to the antibody solution. A typical starting point is a 10-fold molar excess of the NHS ester to the antibody.[32]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[16]
-
Purification: Remove unreacted Boc-IDA-NHS and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[]
-
Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the payload has a distinct absorbance).
Cross-Reactivity Assessment by Flow Cytometry
Rationale: This method provides a high-throughput means of screening the conjugated antibody against a panel of cell lines representing diverse tissue origins. It directly assesses binding to cell surface proteins in their native conformation.[23]
Materials:
-
Boc-IDA conjugated antibody.
-
Unconjugated (parental) antibody as a negative control.
-
A panel of human cell lines (e.g., from different tissue origins).
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in ice-cold flow cytometry buffer.
-
Antibody Incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add the Boc-IDA conjugated antibody and the unconjugated control at a range of concentrations (e.g., 0.1 to 10 µg/mL). Incubate for 30-60 minutes on ice.
-
Washing: Wash the cells twice with 200 µL of ice-cold flow cytometry buffer by centrifugation.
-
Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of the fluorescently labeled secondary antibody diluted in flow cytometry buffer. Incubate for 30 minutes on ice, protected from light.
-
Final Washing: Wash the cells twice with 200 µL of ice-cold flow cytometry buffer.
-
Data Acquisition: Resuspend the cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the cell populations. A significant increase in MFI for the Boc-IDA conjugated antibody compared to the unconjugated control on a particular cell line indicates potential cross-reactivity.
Cross-Reactivity Assessment by Immunohistochemistry (IHC)
Rationale: IHC is crucial for evaluating the binding of the conjugated antibody in the context of complex tissue architecture, providing valuable information on potential off-target binding in vivo.[14][27][29]
Materials:
-
Boc-IDA conjugated antibody.
-
Unconjugated (parental) antibody.
-
Isotype control antibody.
-
Frozen or formalin-fixed, paraffin-embedded (FFPE) sections of a comprehensive panel of normal human tissues (as recommended by regulatory guidelines).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Microscope.
Procedure:
-
Tissue Section Preparation: Prepare tissue sections according to standard histological procedures.
-
Antigen Retrieval (for FFPE): If using FFPE sections, perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the tissue sections with the Boc-IDA conjugated antibody, unconjugated antibody, and isotype control at an optimized concentration overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the sections and apply the DAB substrate. Monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopic Evaluation: A board-certified pathologist should evaluate the staining pattern and intensity. Any specific, non-target staining observed with the Boc-IDA conjugated antibody that is not present with the control antibodies should be investigated as potential cross-reactivity.
Visualization of Workflows and Concepts
Boc-IDA Antibody Conjugation Workflow
Caption: Workflow for Boc-IDA conjugation to an antibody.
Comparative Cross-Reactivity Assessment Strategy
Caption: A multi-tiered strategy for cross-reactivity assessment.
Conclusion and Recommendations
The assessment of cross-reactivity for Boc-IDA conjugated antibodies is a multifaceted process that requires a carefully designed strategy. No single method is sufficient to fully characterize the specificity of a modified antibody. A tiered approach, beginning with high-throughput in vitro screening methods like flow cytometry and cell-based protein arrays, followed by detailed kinetic analysis of putative off-targets using SPR, and culminating in the gold-standard ex vivo analysis by IHC on a full panel of human tissues, provides the most comprehensive and reliable data.
By understanding the principles and applying the protocols outlined in this guide, researchers can effectively navigate the complexities of cross-reactivity assessment, leading to the development of safer and more effective antibody-based therapeutics.
References
-
National Institutes of Health (NIH). (2021, July 27). Highly sensitive detection of antibody nonspecific interactions using flow cytometry. Retrieved from [Link]
-
Reichert. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Retrieved from [Link]
-
Creative Diagnostics. Cross-Reactivity Assessment. Retrieved from [Link]
-
Charles River Laboratories. Antibody-Drug Conjugate Off-Target Binding Screen: Increasing the confidence in ADC safety during development. Retrieved from [Link]
-
National Institutes of Health (NIH). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. Retrieved from [Link]
-
Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]
-
National Institutes of Health (NIH). Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity. Retrieved from [Link]
-
AACR Journals. (2025, April 21). Abstract 1161: A systematic evaluation of off-target binding in antibody-based biologics during clinical and preclinical development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018, December 14). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Retrieved from [Link]
-
MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
StageBio. (2018, May 19). Immunohistochemistry for Nonclinical Studies. Retrieved from [Link]
-
Taylor & Francis Online. (2024, August 24). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. Retrieved from [Link]
-
Precision for Medicine. Successfully Conducting Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
Springer Link. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Retrieved from [Link]
-
Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]
-
Abberior Instruments. NHS ester protocol for labeling proteins. Retrieved from [Link]
-
OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
-
Bio-Techne. Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]
-
PubMed. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Retrieved from [Link]
-
KCAS Bio. (2022, February 26). Flow Cytometry for Therapeutic Antibody Assessment. Retrieved from [Link]
-
Biocompare. (2013, March 18). How to Choose the Right Antibody Conjugate for Your Experiment. Retrieved from [Link]
-
Sartorius. Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Retrieved from [Link]
-
Eurofins Discovery. Antibody-Drug Conjugates (ADC). Retrieved from [Link]
-
Fürth lab. Antibody conjugation. Retrieved from [Link]
-
Crown Bioscience. (2025, July 28). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]
-
Creative Diagnostics. Antibody Specificity Validation. Retrieved from [Link]
-
BioPharm International. Meeting Challenges for Analysis of Antibody-Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nature of the Bifunctional Chelating Agent Used for Radioimmunotherapy with Yttrium-90 Monoclonal Antibodies: Critical Factors in Determining in Vivo Survival and Organ Toxicity. Retrieved from [Link]
-
PubMed. New chelating agent for attaching indium-111 to monoclonal antibodies: in vitro and in vivo evaluation. Retrieved from [Link]
-
PubMed. (1989, May 15). Nature of the bifunctional chelating agent used for radioimmunotherapy with yttrium-90 monoclonal antibodies: critical factors in determining in vivo survival and organ toxicity. Retrieved from [Link]
-
National Institutes of Health (NIH). Antibody Conjugation Approach Enhances Breadth and Potency of Neutralization of Anti-HIV-1 Antibodies and CD4-IgG. Retrieved from [Link]
-
National Institutes of Health (NIH). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
PubMed. Evaluation of Iminodiacetic Acid (IDA) as an Ionogenic Group for Adsorption of IgG1 Monoclonal Antibodies by Membrane Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model. Retrieved from [Link]
-
National Institutes of Health (NIH). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. Retrieved from [Link]
-
National Institutes of Health (NIH). Antibody conjugation and formulation. Retrieved from [Link]
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Iminodiacetic Acid (IDA) as an Ionogenic Group for Adsorption of IgG1 Monoclonal Antibodies by Membrane Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 14. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Antibody Conjugation Assay: Methods, Protocols & Techniques | Bio-Techne [bio-techne.com]
- 20. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 21. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 22. rapidnovor.com [rapidnovor.com]
- 23. Highly sensitive detection of antibody nonspecific interactions using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibody Binding Assays | Sartorius [sartorius.com]
- 25. Flow Cytometry Analysis for Therapeutic Antibodies | KCAS Bio [kcasbio.com]
- 26. tandfonline.com [tandfonline.com]
- 27. stagebio.com [stagebio.com]
- 28. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 29. histologix.com [histologix.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. NHS ester protocol for labeling proteins [abberior.rocks]
- 32. furthlab.xyz [furthlab.xyz]
A Senior Application Scientist's Guide: Benchmarking Boc-Iminodiacetic Acid Against Commercial Chelating Resins
For researchers and drug development professionals, the precise control of metal ions is not a trivial pursuit—it is a critical parameter that can dictate experimental success or failure. Whether the goal is purifying a recombinant protein via Immobilized Metal Affinity Chromatography (IMAC), removing toxic heavy metal contaminants, or preparing samples for sensitive molecular biology applications, the choice of chelating agent is paramount.
This guide provides an in-depth comparison of Boc-iminodiacetic acid, a discrete and protected chelating molecule, against the performance of industry-standard commercial chelating resins. We will move beyond simple catalog specifications to explore the underlying chemical principles and provide the experimental frameworks necessary to validate and select the appropriate tool for your specific application.
Understanding the Chelating Moiety: Iminodiacetic Acid (IDA)
At the heart of this comparison is the iminodiacetic acid (IDA) functional group. As a tridentate ligand, IDA coordinates with a single metal ion through its central nitrogen atom and the two carboxylate oxygen atoms, forming two stable five-membered chelate rings.[1] This structure is highly effective at binding divalent and trivalent metal cations.
The key difference between the materials under review lies not in the fundamental chelating group, but in its presentation:
-
This compound: A small, free-floating molecule where the IDA nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protection makes it a stable building block in organic synthesis, allowing for its incorporation into larger, custom-designed molecules.[2][3] While it can chelate metals, its primary utility is in synthesis rather than bulk sequestration.
-
Commercial IDA Resins (e.g., Chelex® 100, Amberlite™ IRC-748, Purolite® S930): These are solid-phase supports, typically macroporous beads of a polymer like styrene-divinylbenzene or polyacrylic.[4][5] The IDA functional group is covalently attached to this insoluble matrix, allowing for easy separation of the chelator (and bound metal) from the solution phase.[6]
Key Performance Metrics: The "Why" Behind the Benchmarking
To make an informed decision, we must evaluate these materials based on a set of standardized performance indicators. The choice of these metrics is driven by the practical demands of laboratory and industrial applications.
-
Binding Capacity: This quantifies the amount of a specific metal ion that the chelator can bind per unit mass or volume. A high capacity is crucial for applications involving the removal of significant quantities of metal ions. It is often expressed as milliequivalents per gram (meq/g) or grams per liter (g/L).
-
Selectivity: In complex biological or environmental samples, the target metal ion is often accompanied by a vast excess of other cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺). Selectivity refers to the chelator's preference for binding the target ion over these interfering ions. For IDA resins, the selectivity for divalent over monovalent ions can be as high as 5,000 to 1.[4][7]
-
Binding Kinetics: This measures the rate at which the chelator binds the metal ion. Fast kinetics are essential for processes requiring rapid metal removal, such as in flow-through column chromatography. Kinetics are often limited by the diffusion of ions into the pores of a resin bead.[8]
-
pH Dependence: The chelating ability of IDA is highly dependent on pH. At low pH (typically below 4), the carboxylate groups become protonated, significantly reducing their ability to coordinate with metal ions.[7] Understanding this behavior is critical for designing effective binding and elution protocols.
-
Regeneration and Reusability: For cost-effectiveness, particularly in large-scale applications, the ability to strip the bound metal and reuse the chelator is vital. Resins are designed for multiple cycles of binding, washing, and elution, whereas a small molecule like Boc-IDA is typically consumed in a reaction.
Experimental Protocols for Performance Evaluation
The following protocols provide a framework for the direct comparison of chelating materials. The causality behind each step is explained to ensure scientific rigor and adaptability.
Protocol 1: Determination of Static Binding Capacity
This batch experiment measures the maximum amount of a metal ion that can be bound under equilibrium conditions.
Causality: A batch-binding approach ensures that the chelator is fully saturated with the metal ion, providing a true measure of its total capacity without the influence of flow rate dynamics. The choice of buffer is critical; a non-chelating buffer like MES or HEPES is used to avoid competition with the material being tested. The final metal concentration is measured by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for their high sensitivity and specificity.
Methodology:
-
Preparation: Accurately weigh 100 mg (dry weight) of the chelating resin or a molar equivalent of this compound into separate conical tubes.
-
Equilibration: Add 20 mL of a suitable non-chelating buffer (e.g., 50 mM MES, pH 6.0). For resins, allow them to swell and equilibrate for at least 30 minutes.
-
Binding: Add 20 mL of a high-concentration metal salt solution (e.g., 100 mM CuSO₄ in the same buffer). This ensures the metal is in vast excess of the chelator's binding sites.
-
Incubation: Incubate the tubes on a rotary shaker at room temperature for 2 hours to ensure equilibrium is reached.
-
Separation:
-
For resins: Centrifuge the tubes and carefully collect the supernatant.
-
For Boc-IDA: This requires a separation method like dialysis or size-exclusion chromatography to separate the small molecule-metal complex from the excess free metal, which complicates the direct comparison. For this guide, we will focus on the resin protocol as the standard.
-
-
Washing: Wash the resin pellets three times with 40 mL of the buffer to remove any non-specifically bound or unbound metal ions.
-
Elution: Elute the bound metal by adding 10 mL of an acidic solution (e.g., 0.1 M HCl or 0.1 M EDTA). Incubate for 30 minutes.
-
Quantification: Collect the eluate and measure the metal ion concentration using AAS or ICP-MS.
-
Calculation: Capacity (mg/g) = (Concentration of metal in eluate × Volume of eluate) / Dry weight of resin.
Workflow for Static Binding Capacity Determination
Caption: Comparison of a metal ion (M²⁺) being chelated by a discrete Boc-IDA molecule versus an IDA group immobilized on a polymer resin matrix.
Conclusion
The benchmarking of this compound against commercial chelating resins reveals two powerful but functionally distinct tools. This compound is a precision instrument for chemical synthesis, offering molecular-level control for creating bespoke chelating structures. Commercial IDA resins are the workhorses of purification and sequestration, providing a robust, reusable, and highly selective solid-phase solution for bulk processing and trace contaminant removal.
As a senior application scientist, my recommendation is to view these not as competitors, but as complementary technologies. The choice depends entirely on the scientific question being asked: are you building a molecule or purifying a solution? By understanding the fundamental properties and applying the validation protocols outlined here, researchers can confidently select the optimal chelating agent to advance their work.
References
-
Fisher Scientific. (n.d.). Amberlite™ IRC-748, ion exchange resin. Retrieved from Fisher Scientific website. [9]2. Bio-Rad Laboratories, Inc. (n.d.). Chelex 100 Resin. Retrieved from Bio-Rad website. [4]3. Wikipedia. (n.d.). Chelex 100. Retrieved from Wikipedia, The Free Encyclopedia. [10]4. Felite™ Resin Technology. (n.d.). Chelating Resin Manufacturer. Retrieved from Felite Resin Technology website. [11]5. Purolite. (n.d.). Product Data Sheet - PUROLITE® S930. Retrieved from a product data sheet. 6. Purolite. (n.d.). Macroporous Iminodiacetic Chelating Resin. Retrieved from a technical data sheet. [12]7. CWG Watertechnology GmbH. (2014, December 19). PRODUCT DATA SHEET Purolite® S930Plus. Retrieved from a product data sheet. [13]8. Sunresin. (n.d.). Chelating Ion Exchange Resin. Retrieved from Sunresin website. [14]9. Bio-Rad Laboratories, Inc. (n.d.). Chelex 100 Resin for DNA and RNA Sample Preparation. Retrieved from Bio-Rad website. [15]10. Bio-Rad Laboratories, Inc. (n.d.). Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. Retrieved from a Bio-Rad instruction manual. [7]11. Bio-Rad Laboratories, Inc. (n.d.). Chelex® 100 Resin. Retrieved from a Bio-Rad bulletin. [16]12. Ecolab. (n.d.). Chelating Ion Exchange Resins. Retrieved from Purolite, an Ecolab company website. 13. Haipu. (n.d.). Chelating Ion Exchange Resin. Retrieved from Haipu website. [17]14. ITOCHU Chemicals America Inc. (n.d.). Advanced Chelating Resins for Metal Removal. Retrieved from ITOCHU CA website. 15. Purolite. (n.d.). Purolite™ S930EPlus. Retrieved from Purolite, an Ecolab company website. 16. Al-Ghouti, M. A., et al. (n.d.). Ion-exchange equilibria of Ni2+, Co2+, Mn2+ and Mg2+ with iminodiacetic acid chelating resin Amberlite IRC 748. Murdoch University Research Portal. 17. Industrial Water Equipment Ltd. (n.d.). Purolite Range Chelation Resins. Retrieved from Industrial Water Equipment Ltd website. [18]18. ChemBK. (2022, October 16). Amberlite® IRC-748. Retrieved from ChemBK website. [19]19. Mitsubishi Chemical Corporation. (n.d.). Chelating resins "DIAION™ CR series". Retrieved from Mitsubishi Chemical Corporation website. [20]20. MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from MDPI website. [21]21. Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website. [2]22. Taylor & Francis. (n.d.). Iminodiacetic acid – Knowledge and References. Retrieved from Taylor & Francis Online. [22]23. DuPont. (n.d.). DuPont™ AmberSep™ IRC748 Chelating Resin Product Data Sheet. Retrieved from a DuPont product data sheet. [5]24. Hilaris Publisher. (2024, June 29). Applications of Chelating Resins in Trace Metal Ion Analysis: A Comprehensive Review. Retrieved from Hilaris Publisher website. [23]25. National Institutes of Health (NIH). (n.d.). Evaluation of Adsorption Ability of Lewatit® VP OC 1065 and Diaion™ CR20 Ion Exchangers for Heavy Metals.... Retrieved from the NIH National Library of Medicine. [24]26. Thermo Scientific Chemicals. (n.d.). Amberlite™ IRC-748, ion exchange resin 1000 g. Retrieved from Thermo Fisher Scientific website. [25]27. ChemicalBook. (2025, August 8). This compound. Retrieved from ChemicalBook website. [26]28. ScienceDirect. (2025, August 6). Evaluation of chelating ion-exchange resins for separating Cr(III) from industrial effluents. Retrieved from ScienceDirect. [27]29. White Rose Research Online. (n.d.). Comparative Study of the Application of Chelating Resins for Rare Earth Recovery. Retrieved from White Rose Research Online. [8]30. MDPI. (n.d.). Characterization and Optimization of Polymeric Bispicolamine Chelating Resin.... Retrieved from MDPI website. [28]31. Complete Water Solutions. (n.d.). DuPont Dow Resin – AmberSep IRC748 UPS Chelating Resin. Retrieved from Complete Water Solutions website. [29]32. ChemicalBook. (n.d.). This compound CAS#: 56074-20-5. Retrieved from ChemicalBook website. [30]33. Semantic Scholar. (n.d.). Chelating Performance Evaluation of Ion Exchange Resin Chelex-100. Retrieved from Semantic Scholar. [31]34. Bangor University Research Portal. (2017, May 1). Comparative study of the application of chelating resins for rare earth recovery. Retrieved from Bangor University Research Portal. [32]35. ACS Publications. (2022, August 1). Advances in Chelating Resins for Adsorption of Heavy Metal Ions. Retrieved from ACS Publications. [33]36. ScienceDirect. (2009, September 30). Evaluation of chelating ion-exchange resins for separating Cr(III) from industrial effluents. Retrieved from ScienceDirect. [34]37. ACS Publications. (n.d.). Synthesis and characterization of a poly(acrylamidoxime) metal chelating resin. Retrieved from ACS Publications. [35]38. Wikipedia. (n.d.). Chelating resin. Retrieved from Wikipedia, The Free Encyclopedia. [6]39. Sigma-Aldrich. (n.d.). N-Boc-iminodiacetic acid ≥96.0% HPLC. Retrieved from MilliporeSigma website. [3]40. BenchChem. (2025). A Comparative Analysis of Iminodiacetate (IDA) Chelating Resins: Binding Capacity and Performance. Retrieved from a BenchChem technical guide. [36]41. Wikipedia. (n.d.). Iminodiacetic acid. Retrieved from Wikipedia, The Free Encyclopedia. [1]42. MDPI. (2023, January 11). Evaluation of Chelating Resins Efficiency in Recovering Rare Earth Elements from Sulphate-Rich Acid Solutions. Retrieved from MDPI.
Sources
- 1. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-iminodiacetic acid = 96.0 HPLC 56074-20-5 [sigmaaldrich.com]
- 4. bio-rad.com [bio-rad.com]
- 5. dupont.com [dupont.com]
- 6. Chelating resin - Wikipedia [en.wikipedia.org]
- 7. bio-rad.com [bio-rad.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Amberlite™ IRC-748, ion exchange resin | Fisher Scientific [fishersci.ca]
- 10. Chelex 100 - Wikipedia [en.wikipedia.org]
- 11. Chelating Resin Manufacturer - Felite™ Resin [felitecn.com]
- 12. cms.esi.info [cms.esi.info]
- 13. cwg-watertechnology.de [cwg-watertechnology.de]
- 14. Chelating Ion Exchange Resin - Sunresin [seplite.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Chelating Ion Exchange Resin - Haipu [haipumat.com]
- 18. industrialwaterequipment.co.uk [industrialwaterequipment.co.uk]
- 19. chembk.com [chembk.com]
- 20. Chelating resins "DIAION⢠CR series" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 21. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | MDPI [mdpi.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Evaluation of Adsorption Ability of Lewatit® VP OC 1065 and Diaion™ CR20 Ion Exchangers for Heavy Metals with Particular Consideration of Palladium(II) and Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Amberlite™ IRC-748, ion exchange resin 1000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 26. This compound | 56074-20-5 [chemicalbook.com]
- 27. researchgate.net [researchgate.net]
- 28. Characterization and Optimization of Polymeric Bispicolamine Chelating Resin: Performance Evaluation via RSM Using Copper in Acid Liquors as a Model Substrate through Ion Exchange Method [mdpi.com]
- 29. UPS Chelating Resin | AmberSep IRC748 | Dupont Dow Resin [complete-water.com]
- 30. This compound CAS#: 56074-20-5 [m.chemicalbook.com]
- 31. Chelating Performance Evaluation of Ion Exchange Resin Chelex-100 | Semantic Scholar [semanticscholar.org]
- 32. research.bangor.ac.uk [research.bangor.ac.uk]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Evaluation of chelating ion-exchange resins for separating Cr(III) from industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to Immobilization Chemistry: A Quantitative Analysis of Boc-Iminodiacetic Acid vs. NTA for Binding Kinetics
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of molecular interactions, the integrity of the data begins at the sensor surface. The method used to immobilize a ligand—in this case, a polyhistidine-tagged (His-tagged) protein—is not merely a preparatory step; it is the foundation upon which the accuracy of every derived kinetic parameter rests. An unstable ligand baseline, caused by dissociation from the surface, can introduce artifacts that distort kinetic results, rendering affinity (KD) calculations unreliable.[1]
This guide provides an in-depth comparison of two key chelating chemistries used for capturing His-tagged proteins in label-free binding assays like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): the industry-standard Nitrilotriacetic acid (NTA) and surfaces derived from Iminodiacetic Acid (IDA), for which Boc-iminodiacetic acid serves as a key synthetic building block. We will move beyond a simple feature list to explore the core chemical principles, present quantitative data, and provide a self-validating experimental protocol to empower you to make informed decisions for your kinetic assays.
The Contenders: Understanding the Chelation Chemistry
The interaction between a His-tag and the sensor surface is mediated by a metal ion, typically Nickel (Ni2+), which is held in place by a chelating agent immobilized on the sensor. The geometry and coordination chemistry of this chelator are paramount to the stability of the entire system.
The Established Standard: Nitrilotriacetic Acid (NTA)
NTA is a tetradentate chelator, meaning it uses four coordination sites to bind the Ni2+ ion.[2] This leaves two remaining coordination sites on the nickel ion available to bind to the imidazole side chains of the histidine residues in the His-tag. This has been the cornerstone of reversible, oriented capture of His-tagged proteins for decades on platforms like Biacore's Sensor Chip NTA and Sartorius's Octet Ni-NTA biosensors.[3][4]
However, the monovalent interaction between a single Ni-NTA complex and a standard hexa-histidine (His6) tag is relatively weak, with an equilibrium dissociation constant (KD) in the micromolar range (~10 µM).[5][6] For many applications, especially those involving long association or dissociation times, this weak affinity can result in significant ligand dissociation from the surface, observed as a negative baseline drift.[1] This instability compromises the ability to accurately model kinetic interactions, particularly for low-affinity or slow-dissociating analytes.[7][8]
To address this, multivalent NTA surfaces, most notably Tris-NTA (or 3xNTA), were developed. By presenting three NTA moieties in close proximity, these surfaces engage the His-tag in a multivalent interaction, dramatically increasing the avidity. This enhancement results in a much lower overall dissociation rate, with KD values dropping to the low-nanomolar or even sub-nanomolar range.[5][6] This innovation transforms the capture from a transient interaction to a highly stable, quasi-covalent linkage, providing the flat, reliable baseline essential for high-quality kinetic analysis.[1]
The Alternative Chemistry: Iminodiacetic Acid (IDA) and its Derivatives
Iminodiacetic acid (IDA) represents an alternative chelating chemistry. Unlike NTA, IDA is a tridentate chelator, using only three coordination sites to bind the Ni2+ ion.[2] This leaves three open sites for interaction with the His-tag, which can theoretically lead to higher binding capacities.
This compound is a key reagent in this context. It is not typically used directly on a sensor surface but serves as a protected chemical building block for synthesizing custom IDA-functionalized surfaces or molecules.[9][10] The tert-butyloxycarbonyl (Boc) group protects the molecule's secondary amine during synthesis, allowing for controlled chemical reactions, and is later removed to yield the functional IDA group.[11]
The trade-off for IDA's potentially higher capacity is rooted in its coordination chemistry. With fewer points of attachment to the chelator, the Ni2+ ion is held less tightly than in an NTA complex. This increases the risk of metal ion leaching from the surface into the buffer, which can negatively impact downstream applications and the reproducibility of the assay.[2] While suitable for applications where maximizing protein capture is the primary goal (e.g., purification), the potential for baseline instability from both ligand dissociation and ion leaching makes IDA-based surfaces inherently more challenging for demanding kinetic studies compared to multivalent NTA.
Diagram 1: Chelation Chemistry Comparison
Below is a diagram illustrating the fundamental difference in how NTA and IDA coordinate a Nickel ion, which dictates their binding properties.
Caption: Ni²⁺ coordination by NTA vs. IDA.
Head-to-Head: A Quantitative & Qualitative Comparison
Direct quantitative kinetic data for surfaces derived from this compound are not prevalent in peer-reviewed literature. However, we can establish a robust comparison based on authoritative data for the NTA family of chelators, which provides a clear framework for evaluating any alternative chemistry.
The critical leap in performance comes from multivalency. The data below starkly contrasts the weak affinity of a single NTA interaction with the highly stable binding achieved with Tris-NTA.
| Parameter | Mono-NTA | Tris-NTA (Multivalent) | Iminodiacetic Acid (IDA) |
| Chelator Type | Tetradentate | 3x Tetradentate | Tridentate |
| Affinity (KD) for His6-Tag | ~10 µM (10,000 nM)[5][6] | ~1-10 nM [5][6] | Not widely reported for surfaces |
| Dissociation Rate (kd) | High | Very Low [5] | Expected to be high (monovalent) |
| Baseline Stability | Prone to drift/decay[1] | Excellent [1] | Potentially unstable |
| Risk of Ni2+ Leaching | Low | Low | Higher[2] |
| Primary Application | Protein purification, qualitative screening | Quantitative kinetics , high-sensitivity assays | High-capacity protein purification |
Expert Insights: The data clearly indicates that for any experiment where precise kinetic measurements (ka, kd) are the goal, a multivalent NTA surface (Tris-NTA) is the superior choice . The four-orders-of-magnitude improvement in affinity over mono-NTA is the difference between an unstable, drifting baseline and a reliable foundation for data modeling.[6]
While an IDA-based surface, synthesized from precursors like this compound, might offer higher protein loading, it is fundamentally a monovalent interaction and carries a higher risk of Ni2+ leaching.[2] This makes it a less desirable candidate for rigorous kinetic analysis where stability is non-negotiable. The choice is clear: prioritize the stability of the baseline over the quantity of captured ligand.
Diagram 2: Impact of Multivalency on Ligand Stability
This diagram visualizes why a multivalent surface provides the stability required for kinetic analysis.
Caption: Ligand stability on mono- vs. multivalent NTA.
Experimental Protocol: A Self-Validating Kinetic Assay Workflow
This protocol for an SPR or BLI experiment is designed to be self-validating. It incorporates crucial steps to assess the stability of the captured ligand, ensuring the trustworthiness of the resulting kinetic data. This example uses a Tris-NTA sensor surface for optimal results.
Objective: To determine the ka, kd, and KD of an analyte binding to a His-tagged ligand.
Materials:
-
Tris-NTA (or other high-stability Ni-NTA) sensor chips/biosensors.
-
His-tagged ligand, purified and buffer-exchanged into running buffer.
-
Analyte, purified and prepared in a dilution series in running buffer.
-
Running Buffer (e.g., HBS-P+, PBS with 0.05% Tween-20).
-
Regeneration Solution (e.g., 10 mM Glycine pH 1.5, or 350 mM EDTA as per manufacturer guidelines[3]).
-
Activation Solution: 0.5 mM NiCl2 in running buffer.
Step-by-Step Methodology
Part 1: Surface Preparation and Validation
-
Hydration: Hydrate the biosensor/sensor chip in running buffer according to the instrument manufacturer's instructions.
-
Surface Activation: Flow the 0.5 mM NiCl2 solution over the sensor surface to charge the NTA groups with nickel ions.[3]
-
Ligand Capture: Inject the His-tagged ligand at a suitable concentration (e.g., 10-50 µg/mL) over the activated surface to achieve the desired capture level (e.g., 50-100 RU for SPR). Use a low flow rate (5-10 µL/min) to conserve ligand.[3]
-
CRITICAL - Baseline Stability Test: This is a key self-validating step. After ligand capture, flow running buffer over the surface for an extended period (e.g., 5-10 minutes). Monitor the baseline signal.
-
Trustworthy Result: A flat, stable baseline indicates minimal ligand dissociation. The dissociation rate should be negligible compared to the expected analyte dissociation rate.
-
Untrustworthy Result: A significant negative drift indicates that the ligand is dissociating from the surface. The capture chemistry is not suitable for this interaction, and any subsequent kinetic data will be unreliable.[1]
-
Part 2: Kinetic Analysis (Single-Cycle or Multi-Cycle)
-
Association: Inject the lowest concentration of the analyte over the ligand-captured surface and a reference surface (a non-activated or mock-coupled surface) for a defined period to monitor the binding phase.[4][12]
-
Dissociation: After the association phase, switch back to flowing running buffer and monitor the dissociation of the analyte from the ligand.[4] The length of this step should be sufficient to observe a significant portion of the dissociation curve.
-
Subsequent Injections (for Single-Cycle Kinetics): Without a regeneration step, repeat step 5 with the next concentration in the analyte series. Repeat for all concentrations.
-
Regeneration (for Multi-Cycle Kinetics): After the dissociation step, inject the regeneration solution to strip the analyte (and in the case of Ni-NTA, the ligand as well). Re-capture the ligand (Step 3) before the next analyte injection.[3]
-
Control - Zero Concentration Injection: Inject running buffer with no analyte (a "zero concentration" sample) to double-check the baseline and account for any systemic drift.
Part 3: Data Analysis
-
Reference Subtraction: Subtract the signal from the reference channel from the active channel to correct for bulk refractive index changes and non-specific binding.
-
Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[13]
Diagram 3: Validating Kinetic Assay Workflow
This flowchart outlines the decision-making process embedded within the experimental protocol.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. How to choose the right his-tagged purification resin [takarabio.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechrabbit.com [biotechrabbit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative assessment of different histidine-tags for immobilization of protein onto surface plasmon resonance sensorchips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound | 56074-20-5 [chemicalbook.com]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Comparative analysis of the cytotoxicity of different chelating agents including Boc-iminodiacetic acid
For researchers, scientists, and drug development professionals, the selection of appropriate chelating agents is a critical decision that extends beyond mere efficacy in metal ion sequestration. The inherent cytotoxicity of these agents can significantly impact the therapeutic window and overall safety profile of a drug candidate. This guide provides an in-depth comparative analysis of the cytotoxicity of commonly employed chelating agents, with a special focus on Boc-iminodiacetic acid and its derivatives, offering experimental context and insights to inform your research.
The Dichotomy of Chelation: Efficacy vs. Cellular Health
Chelating agents are indispensable in medicine, primarily for treating heavy metal poisoning by forming stable, excretable complexes with toxic metal ions.[1] However, their utility has expanded into diverse areas of drug development, including contrast agents for imaging and as components of targeted therapeutics.[2][3] The fundamental mechanism of chelation involves the formation of multiple coordinate bonds between a single metal ion and a polydentate ligand, effectively "clawing" the metal.[1][4]
While this action is beneficial for neutralizing toxic metals, the chelating agents themselves can exert cytotoxic effects through various mechanisms, including the depletion of essential endogenous metal ions vital for cellular processes, disruption of the cell membrane, and induction of apoptosis.[5][6] Therefore, a nuanced understanding of a chelator's interaction with cellular systems is paramount.
A Comparative Look at Common Chelating Agents
The cytotoxicity of a chelating agent is not an absolute value but is dependent on concentration, cell type, and exposure time. Here, we compare some of the most well-documented chelating agents.
Ethylenediaminetetraacetic acid (EDTA): The Workhorse with a Caveat
EDTA is arguably the most widely used chelating agent, valued for its strong affinity for a broad range of divalent and trivalent metal ions.[4] It is a hexadentate ligand, forming very stable complexes.[7] However, its clinical use and in vitro applications are often tempered by its notable cytotoxicity.
Numerous studies have documented the cytotoxic effects of EDTA on various cell lines.[8][9] For instance, research comparing EDTA with maleic acid on Chinese hamster fibroblasts (V79 cells) demonstrated that all tested dilutions of EDTA were significantly more cytotoxic than maleic acid.[10] This cytotoxicity is often attributed to its strong and non-specific chelation of essential metal ions like Ca²⁺ and Mg²⁺ from the cell culture medium and the cell surface, disrupting cellular adhesion and membrane integrity. Despite its efficacy in removing the smear layer in endodontic treatments, its cytotoxicity is a significant consideration.[9]
Diethylenetriaminepentaacetic acid (DTPA)
DTPA is another polyaminocarboxylic acid chelator, structurally similar to EDTA but with a higher denticity (octadentate). It is often used in formulations to prevent metal-catalyzed degradation of therapeutic proteins. Studies have shown that DTPA can be a suitable alternative to EDTA, exhibiting equivalent efficacy in inhibiting iron-induced degradation of monoclonal antibodies. While direct comparative cytotoxicity studies are less common, its strong chelating nature suggests a similar potential for cytotoxicity as EDTA, necessitating careful dose optimization.
Deferoxamine (DFO)
Deferoxamine is a bacterial siderophore with a very high and specific affinity for ferric iron (Fe³⁺).[1] This specificity makes it a frontline treatment for iron overload conditions. Its mechanism involves the formation of a stable complex that prevents iron from participating in harmful free radical reactions.[1] While generally considered to have a good safety profile in its targeted application, like all chelators, it is not devoid of potential side effects, which can be linked to the depletion of iron in non-target cells.
This compound and its Derivatives: A Focus on Biocompatibility
N-Boc-iminodiacetic acid (Boc-IDA) is a derivative of iminodiacetic acid featuring a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a staple in peptide synthesis, designed to be stable under many conditions but readily removable under mild acidic conditions. Boc-IDA itself is primarily used as a building block in organic synthesis, particularly for creating more complex chelating structures for applications in targeted drug delivery and diagnostics.[1]
Studies on novel iminodiacetic acid (IDA) derivatives, which share the core chelating moiety with Boc-IDA, have indicated that they are generally safe at potential diagnostic concentrations.[2] For example, one study found that adverse effects of certain IDA derivatives were only observed at concentrations approximately 10-fold higher than their theoretical plasma concentrations.[2] Another investigation into gadolinium complexes with IDA derivatives for MRI applications focused on their biocompatibility, assessing their impact on red blood cells and human umbilical vein endothelial cells (HUVECs). This emphasis on biocompatibility in the context of their intended application suggests a design philosophy aimed at minimizing off-target cytotoxicity.
It can be inferred that the cytotoxicity of this compound itself is likely to be low at the concentrations typically used in synthesis. The Boc group is generally considered to be biologically benign, and the iminodiacetic acid core is a simpler chelating structure than EDTA. However, the lack of extensive, direct cytotoxicity testing warrants a cautious approach, and researchers should consider empirical evaluation for their specific application and cell system.
Quantitative Cytotoxicity Data Summary
The following table summarizes available cytotoxicity information for the discussed chelating agents. It is important to note the variability in experimental conditions (cell lines, exposure times, and assays) when comparing these values. Direct comparative data for this compound is not available in the reviewed literature.
| Chelating Agent | Cell Line | Assay | Key Findings | Reference |
| EDTA | Chinese Hamster Fibroblasts (V79) | MTT, Clonogenic Assay | Significantly more cytotoxic than maleic acid at all tested concentrations (0.05% to 1.0%). | [10] |
| EDTA | L929 Mouse Fibroblasts | MTT Assay | Exhibited initial cytotoxic effects, which decreased over 24 hours. | |
| EDTA | Fibroblasts | MTT Assay | Exerted more cytotoxic effects at all tested concentrations compared to Oxidative Potential Water and NaOCl. | [9] |
| Iminodiacetic Acid Derivatives | Red Blood Cells | Hemolysis Assay | No adverse effects observed at potential diagnostic concentrations (0.4 µmol/mL). | [2] |
| Iminodiacetic Acid Derivatives (Gadolinium Complexes) | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Evaluated for biocompatibility, suggesting a focus on minimizing toxicity. |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To empower researchers to conduct their own comparative analyses, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the concentration-dependent cytotoxicity of chelating agents on a selected cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, V79)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Chelating agents to be tested (e.g., this compound, EDTA)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with Chelating Agents:
-
Prepare a series of dilutions of the chelating agents in complete cell culture medium. A 2-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the chelating agent solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate for another 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the concentration of the chelating agent to generate a dose-response curve.
-
The IC₅₀ value (the concentration of the agent that causes 50% inhibition of cell viability) can be determined from this curve.
-
Visualizing the Experimental Workflow and Chelation Mechanism
To further clarify the experimental process and the underlying chemical principle, the following diagrams are provided.
Caption: Mechanism of metal ion chelation.
Caption: MTT assay workflow for cytotoxicity assessment.
Conclusion and Future Directions
The choice of a chelating agent in drug development is a multifaceted decision that must balance the desired therapeutic or diagnostic effect with potential cytotoxicity. While established chelators like EDTA are effective, their propensity for cellular toxicity is a significant drawback. Newer derivatives, including those based on the iminodiacetic acid scaffold, are often designed with biocompatibility as a primary consideration, although comprehensive, publicly available cytotoxicity data is sometimes lacking.
For researchers working with this compound and its derivatives, it is crucial to move beyond assumptions of low toxicity and conduct empirical cytotoxicity studies using relevant cell lines and assays, such as the MTT protocol detailed in this guide. This will not only ensure the safety and efficacy of the final therapeutic but also contribute valuable data to the scientific community, enabling more informed decisions in the future. As the field of targeted therapeutics and diagnostics continues to evolve, a deeper understanding of the cytotoxic profiles of all components, including chelating agents, will be essential for success.
References
- Markowicz-Piasecka, M., Skupień, A., Mikiciuk-Olasik, E., & Sikora, J. (2019). Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives. Biological trace element research, 189(2), 534–547.
-
Markowicz, M., Dębski, P., Mikiciuk-Olasik, E., & Sikora, J. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules (Basel, Switzerland), 22(12), 2265. Available from: [Link]
-
Markowicz, M., Dębski, P., Mikiciuk-Olasik, E., & Sikora, J. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PubMed, 29258275. Available from: [Link]
-
Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]
-
Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Current opinion in chemical biology, 17(2), 10.1016/j.cbpa.2013.01.017. Available from: [Link]
- Domingo, J. L. (1998). Developmental toxicity of metal chelating agents. Reproductive toxicology (Elmsford, N.Y.), 12(5), 499–510.
-
Babor, M., Winkler, I., Gomer, B., & Fischer, R. (1983). Cytotoxicity of metals, metal-metal and metal-chelator combinations assayed in vitro. Toxicology, 27(1), 67–79. Available from: [Link]
- Fischer, A. B., & Skreb, Y. (1980). Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures. Cell biology and toxicology, 5(1), 87–96.
-
Flora, S. J., & Pachauri, V. (2010). Chelation in Metal Intoxication. International journal of environmental research and public health, 7(7), 2745–2788. Available from: [Link]
-
Lunn, C. A. (2021). Metal Pro-Chelators as Therapeutic Agents. Illinois Journal of Undergraduate Research. Available from: [Link]
-
LibreTexts. (2023). 22.10: Chelating Agents. Chemistry LibreTexts. Available from: [Link]
-
Uddin, M. S., Mamun, A. A., Rashid, M. A., & Asaduzzaman, M. (2022). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS omega, 7(42), 37889–37901. Available from: [Link]
-
Ragab, A., Badr, A., Eltabey, M. E., & El-Gamil, M. M. (2023). Cytotoxic activity of Chelate 1 and Chelate 2 against folate... ResearchGate. Available from: [Link]
-
Jones, M. M. (1982). Therapeutic chelating agents. Journal of Chemical Education, 59(9), 760. Available from: [Link]
-
Ballal, N. V., Kundabala, M., Bhat, S., Rao, N., & Rao, B. S. S. (2009). A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: Root canal irrigants. Oral surgery, oral medicine, oral pathology, oral radiology, and endodontics, 108(4), 633–638. Available from: [Link]
-
Lam, X. M., Yang, J. Y., & Cleland, J. L. (2001). Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody. Journal of pharmaceutical sciences, 90(10), 1617–1627. Available from: [Link]
-
El-Ashry, S. H., El-Sayed, M. A., & El-Taher, H. M. (2022). A Comparative Analysis of Cytotoxicity of Three Different Root Canal Sealers. Egyptian Dental Journal, 68(4), 3565-3573. Available from: [Link]
-
Wikipedia. (2024). Chelation therapy. In Wikipedia. Available from: [Link]
-
MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available from: [Link]
-
ChemistryTalk. (2024). Understanding the Role of Chelating Agents in Chemical Reactions and Applications. ChemistryTalk. Available from: [Link]
-
Ballal, N. V., Kundabala, M., Bhat, S., Rao, N., & Rao, B. S. (2009). A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants. Oral surgery, oral medicine, oral pathology, oral radiology, and endodontics, 108(4), 633–638. Available from: [Link]
-
Yildirim, T., Er, K., Taşdemir, T., & Tahan, E. (2005). Comparison of the cytotoxic effects and smear layer removing capacity of oxidative potential water, NaOCl and EDTA. Journal of endodontics, 31(3), 193–197. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Ambrus, R., Pomázi, A., Réti-Nagy, K., Fenyvesi, F., Vecsernyés, M., & Szabó-Révész, P. (2011). Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells. Molecules (Basel, Switzerland), 16(8), 6649–6659. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Al-Haddad, A. A., Abu-Mostafa, A. M., Al-Shamrani, S. M., & Al-Shehri, H. A. (2019). Effect of ethylenediamine tetraacetic acid (EDTA) and maleic acid as root-end conditioners on the sealing ability of ProRoot mineral trioxide aggregate (MTA) and Biodentine as root-end filling materials: An in vitro study. The Saudi dental journal, 31(2), 223–228. Available from: [Link]
-
Rao, B. S. S., Ballal, N. V., & Kundabala, M. (2013). Assessment of genotoxic effect of maleic acid and EDTA: a comparative in vitro experimental study. Clinical oral investigations, 17(5), 1435–1441. Available from: [Link]
-
MDPI. (2024). Ethylenediaminetetraacetic Acid (EDTA)-Decalcified, Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue Shows Comparable Quality and Quantity of DNA to Non-Decalcified Tissue in Next-Generation Sequencing (NGS). MDPI. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 6. 56074-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 56074-20-5 [m.chemicalbook.com]
- 8. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protected Iminodiacetic Acids: A Comparative Review of N-Boc, N-Fmoc, and N-Cbz Applications
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex molecular synthesis. Among these, iminodiacetic acid (IDA) stands out as a versatile scaffold, crucial for introducing chelating functionalities, modifying peptides, and constructing intricate bioconjugates. However, the reactivity of its secondary amine necessitates the use of protecting groups. This guide provides an in-depth, objective comparison of three commonly employed protected iminodiacetic acids: N-Boc-, N-Fmoc-, and N-Cbz-iminodiacetic acid. We will delve into their applications, supported by experimental data, to inform your selection process and optimize your synthetic strategies.
The Core Principle: Orthogonal Protection in Action
The utility of these protected IDA derivatives lies in the principle of orthogonal protection. Each protecting group possesses a distinct lability, allowing for its selective removal without affecting other protecting groups within a molecule. This is fundamental in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex bioconjugates.[1]
-
N-Boc (tert-Butoxycarbonyl): This acid-labile group is a cornerstone of the "Boc strategy" in SPPS. It is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[2][3]
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl): The base-labile Fmoc group is central to the more contemporary "Fmoc strategy" in SPPS. Its removal is typically achieved with a mild base, most commonly a solution of piperidine in a polar aprotic solvent.[2][4]
-
N-Cbz (Carboxybenzyl): The Cbz group is characteristically removed by catalytic hydrogenolysis, offering a third dimension of orthogonality.[5]
This differential reactivity allows for the strategic unmasking of the iminodiacetic acid's secondary amine at the desired stage of a synthetic sequence.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of iminodiacetic acid into a peptide sequence can introduce a metal-chelating site or serve as a branching point. The choice between N-Boc and N-Fmoc derivatives is dictated by the overall synthetic strategy employed for the peptide assembly.
The Fmoc/tBu Strategy: A Mild and Versatile Approach
The Fmoc strategy has become the predominant method in modern SPPS due to its milder deprotection conditions, which are compatible with a wide range of acid-sensitive functionalities.[2] N-Fmoc-iminodiacetic acid can be seamlessly integrated into a standard Fmoc-SPPS workflow.
Experimental Workflow: Fmoc-SPPS Cycle
Caption: General workflow for incorporating Fmoc-iminodiacetic acid in SPPS.
The Boc/Bzl Strategy: A Robust Method for Challenging Sequences
While less common for routine synthesis, the Boc strategy remains a powerful tool, particularly for long or hydrophobic peptides prone to aggregation.[6] The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve coupling efficiency.[6] N-Boc-iminodiacetic acid is the reagent of choice for this approach.
Experimental Workflow: Boc-SPPS Cycle
Caption: General workflow for incorporating Boc-iminodiacetic acid in SPPS.
| Parameter | N-Fmoc-iminodiacetic acid | N-Boc-iminodiacetic acid | N-Cbz-iminodiacetic acid |
| Primary Application in SPPS | Fmoc/tBu strategy | Boc/Bzl strategy | Primarily solution-phase synthesis |
| N-alpha Deprotection | 20% Piperidine in DMF (mild base)[7] | 50% TFA in DCM (strong acid)[7] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] |
| Orthogonality | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz) groups[1] | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[1] | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[5] |
| Advantages in SPPS | Milder conditions, automation-friendly, compatible with sensitive modifications.[2] | Effective for long or aggregation-prone sequences.[6] | Useful in solution-phase fragment condensation. |
| Disadvantages in SPPS | Potential for aspartimide and diketopiperazine formation.[8] | Repeated acid treatment can degrade sensitive residues; harsh final cleavage (HF).[2] | Not suitable for standard SPPS due to deprotection method. |
Bioconjugation and the Synthesis of Chelating Agents
The iminodiacetate moiety is a powerful tridentate chelating ligand, making protected IDA derivatives invaluable for introducing metal-binding sites onto biomolecules or for synthesizing more complex chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2][9]
Building Complex Chelators for Radiopharmaceuticals and Imaging Agents
Protected iminodiacetic acids are key starting materials for the synthesis of bifunctional chelating agents. These molecules have a chelating moiety to bind a metal ion (e.g., for PET imaging or radiotherapy) and a reactive handle for conjugation to a targeting vector like a peptide or antibody.[10][11]
For example, the synthesis of DOTA-peptide conjugates, widely used in nuclear medicine, often involves the stepwise assembly of the chelator on the N-terminus of a solid-phase-bound peptide.[12] This approach can utilize protected iminodiacetic acid derivatives in a manner analogous to amino acid coupling in SPPS.
Synthesis of a DOTA-Peptide Conjugate (Conceptual Workflow)
Caption: Conceptual workflow for the solid-phase synthesis of a DOTA-peptide conjugate.
The choice of protecting group for the iminodiacetic acid in this context depends on the other protecting groups present on the peptide and the desired point of deprotection to allow for further synthetic transformations.
Immobilization on Surfaces and Resins
Iminodiacetic acid is widely used to create chelating resins for the purification of proteins (Immobilized Metal Affinity Chromatography - IMAC) and for the removal of heavy metal ions from aqueous solutions.[13][14] The synthesis of these materials often involves the reaction of a protected iminodiacetic acid derivative with a functionalized solid support. The protecting group prevents unwanted side reactions during the immobilization process and is subsequently removed to expose the chelating functionality.
Detailed Experimental Protocols
To provide practical guidance, the following are representative protocols for the deprotection of N-Boc and N-Fmoc groups, which are the most relevant for the applications discussed.
Protocol 1: Standard Removal of the Fmoc Group in SPPS
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Place the Fmoc-protected peptide-resin in a suitable reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 3 minutes.[7]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 2: Standard Removal of the Boc Group in SPPS
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend the Boc-protected peptide-resin in a 50% (v/v) solution of TFA in DCM (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 minutes, then drain the solution.[15]
-
Add a fresh portion of 50% TFA in DCM and continue to agitate for 20-30 minutes.[15]
-
Drain the TFA solution and wash the resin thoroughly with DCM (at least 3 times).
-
To neutralize the resulting trifluoroacetate salt of the N-terminal amine, wash the resin with a 10% solution of DIPEA in DMF (2 times for 2 minutes each).[15]
-
Wash the resin thoroughly with DMF (at least 3 times) to remove excess base and prepare for the next coupling step.
Conclusion and Future Outlook
The choice between N-Boc, N-Fmoc, and N-Cbz protected iminodiacetic acids is fundamentally a strategic decision based on the principles of orthogonal protection and the specific requirements of the synthetic target. For solid-phase peptide synthesis, N-Fmoc-iminodiacetic acid is generally favored for its integration into the milder and more versatile Fmoc/tBu strategy. N-Boc-iminodiacetic acid remains a valuable reagent for the robust Boc/Bzl strategy, particularly for challenging peptide sequences. N-Cbz-iminodiacetic acid finds its niche in solution-phase synthesis where its unique deprotection via hydrogenolysis provides an additional layer of orthogonality.
As the demand for more complex and functionalized peptides, bioconjugates, and chelating agents for therapeutic and diagnostic applications grows, the strategic use of these protected iminodiacetic acid building blocks will continue to be a critical enabling technology. Future developments may focus on novel protecting groups for iminodiacetic acid with even more specific labilities, further expanding the synthetic chemist's toolkit.
References
- Benchchem. Fmoc vs. Boc Chemistry: A Comparative Guide to Synthesizing Long Peptides. Benchchem. Published 2025.
- BOC Sciences.
- Benchchem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
- Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. RSC Publishing. Published January 6, 2023.
- Benchchem. A Comparative Guide to Orthogonal Protecting Group Strategies Involving the Fmoc Group. Benchchem.
- BOC Sciences.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. Published January 5, 2024.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- How Does IDA Compare to Aminophosphonic Chelating Resin for Metal Ion Removal?. Published April 17, 2025.
- Grafting chelating groups on 2D carbon for selective heavy metal adsorption.
- A Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking a-MSH Analogue. SciSpace. Published August 21, 2008.
- AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC.
- iminodiacetic acid chelating: Topics by Science.gov. Science.gov.
- Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chel
- Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid) as sustained-release Pb2+ chelating agent. National Institutes of Health. Published June 25, 2021.
- Iminodiacetic acid – Knowledge and References. Taylor & Francis.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Synthesis of N-BOC amines by various routes.
- Benchchem. Application Notes and Protocols for the Use of N-Boc-2-piperidinecarboxylic Acid in Peptide Synthesis. Benchchem.
- Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid.
- Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-Tetraazacyclododecane-N,N′,N″,N‴-Tetraacetic acid for radiolabeling proteins. University of Kentucky.
- Advances in Fmoc solid‐phase peptide synthesis.
- Benchchem. Improving Fmoc-L-Val-OH-13C5 coupling efficiency in peptide synthesis. Benchchem.
- Development of New Radiopharmaceuticals Based on N-Substitution of Iminodiacetic Acid. Published August 10, 2025.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep.
- AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Published August 29, 2013.
- Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. National Institutes of Health. Published December 18, 2017.
- Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study | Request PDF.
- Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. NSF Public Access Repository. Published August 9, 2023.
- Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Deriv
- Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes. MDPI.
- Comparison of different drug delivery systems ranked by clinical application prevalence.
- Synthesis of N-Boc,(1,6 aminohexyl) maleimide.
- A comparative study on the nanoparticles for improved drug delivery systems. PubMed.
- Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxid
- Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. MDPI.
- High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application.
- Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simul
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR20180056162A - A method of iminodiacetic acid - Google Patents [patents.google.com]
- 4. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. iminodiacetic acid chelating: Topics by Science.gov [science.gov]
- 10. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 13. Compare IDA to Aminophosphonic Chelating Resin for Metal Ion Removal [felitecn.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to a Novel High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Boc-Iminodiacetic Acid Derivatives
This guide presents a comprehensive validation of a new, robust HPLC-UV method for the quantitative analysis of Boc-iminodiacetic acid derivatives, critical intermediates in pharmaceutical synthesis.[1][2][3] We will provide a detailed, step-by-step protocol for this method, present the complete validation data following the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare its performance against existing analytical techniques.[4][5][6] This document is intended for researchers, scientists, and drug development professionals who require a reliable and efficient analytical method for these compounds.
Introduction: The Analytical Challenge of this compound Derivatives
N-tert-butoxycarbonyl (Boc)-iminodiacetic acid and its derivatives are versatile building blocks in organic synthesis, particularly in the preparation of peptides, chelating agents, and other complex molecules with applications in drug discovery and development.[2][3] The purity and concentration of these intermediates are critical quality attributes that can significantly impact the yield and purity of the final active pharmaceutical ingredient (API). Therefore, a validated, accurate, and precise analytical method is essential for in-process control and quality assurance.
While several methods exist for the analysis of iminodiacetic acid and its analogues, they often present challenges such as the need for pre-column derivatization, long run times, or limited sensitivity.[7] This guide introduces a novel, stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection that overcomes many of these limitations, offering a straightforward, rapid, and reliable alternative.
The Novel HPLC-UV Method: Principle and Advantages
The proposed method leverages a C18 stationary phase to achieve efficient separation of the this compound derivative from its potential impurities and degradation products. The mobile phase, a gradient mixture of acidified water and acetonitrile, ensures sharp peak shapes and optimal resolution. UV detection at a wavelength of 210 nm provides excellent sensitivity for this class of compounds.
Key Advantages:
-
Speed: A rapid gradient elution allows for a total run time of under 10 minutes, significantly increasing sample throughput.
-
Simplicity: The method avoids complex and time-consuming derivatization steps.
-
Specificity: The method is demonstrated to be stability-indicating, capable of resolving the main component from its degradation products.
-
Sensitivity: Achieves low limits of detection and quantification, suitable for impurity profiling.
Method Validation: A Rigorous Assessment of Performance
The new HPLC-UV method was subjected to a thorough validation study in accordance with the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][8] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10]
Specificity (Stability-Indicating)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10] To demonstrate the stability-indicating nature of the method, a sample of a this compound derivative was subjected to forced degradation under acidic, basic, oxidative, and thermal stress conditions.
The chromatograms showed that the main peak was well-resolved from all degradation product peaks, proving the method's specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
A series of standard solutions of the this compound derivative were prepared and analyzed. The peak area response was plotted against the concentration, and the linearity was evaluated by linear regression analysis.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Regression Equation | y = 25437x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It was determined by analyzing samples of a known concentration and calculating the percentage recovery.
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | Mean Recovery (%) | % RSD |
| 80% | 80 | 79.8 | 99.75 | 0.5 |
| 100% | 100 | 100.2 | 100.20 | 0.3 |
| 120% | 120 | 121.0 | 100.83 | 0.4 |
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[8] It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.
-
Repeatability (Intra-day Precision): Six replicate injections of a 100 µg/mL standard solution were made on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Type | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | No significant impact on resolution or peak area |
| Column Temperature | ± 2 °C | No significant impact on resolution or peak area |
| Mobile Phase pH | ± 0.1 | No significant impact on resolution or peak area |
Comparison with Alternative Methods
To provide a clear perspective on the advantages of this new HPLC-UV method, a comparison with other commonly used techniques for the analysis of iminodiacetic acid derivatives is presented below.[7]
| Performance Metric | New HPLC-UV Method | HPLC with Pre-column Derivatization[7] | Ion Chromatography[7] | LC/ESI/MS[7] |
| Linearity (r²) | > 0.999 | > 0.999 | 0.9995 | Not Specified |
| Limit of Detection (LOD) | 0.5 µg/mL | 89.7 µg/L | 31.8 µg/L | 0.04 µg/L |
| Accuracy (Recovery %) | 99.75 - 100.83 | 98.7 - 99.3 | 92.8 - 103.6 | 77.1 - 96.7 |
| Precision (RSD %) | < 2.0 | 0.89 - 1.23 | < 1.53 | 3.7 - 13.2 |
| Analysis Time | ~ 8 min | ~ 15 min (derivatization) + HPLC run | ~ 17 min | Not Specified |
While LC/ESI/MS offers the highest sensitivity, our new HPLC-UV method provides a superior balance of speed, simplicity, and performance for routine quality control applications where high-throughput is essential.
Experimental Protocols
New HPLC-UV Method
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard Solution Preparation:
-
Accurately weigh about 25 mg of the this compound derivative reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by further dilution of the stock solution with the same diluent.
Sample Preparation:
-
Accurately weigh a sample containing the equivalent of 25 mg of the this compound derivative into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Filter through a 0.45 µm syringe filter before injection.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Sources
- 1. This compound | 56074-20-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. wjarr.com [wjarr.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-Iminodiacetic Acid for Laboratory Professionals
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. This guide provides an in-depth, technically grounded procedure for the proper disposal of Boc-iminodiacetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our goal is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and sustainability.
This compound is a widely used reagent in peptide synthesis and as a building block for creating chemical libraries.[1][2] While it is a valuable tool in drug development and biochemical research, its disposal requires careful consideration of its chemical properties and potential hazards. This guide will detail the necessary steps for its proper disposal, from initial handling to final removal from the laboratory.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as an irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation upon contact. | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritant | Causes serious eye irritation. | Safety goggles or a face shield |
| Respiratory Irritant | May cause respiratory irritation if inhaled as dust. | Use in a well-ventilated area or with a dust mask (e.g., N95) |
Table 1: Hazard Summary and Recommended PPE for this compound
Primary Disposal Pathway: The Compliant and Conservative Approach
The most universally compliant and safest method for the disposal of this compound is to treat it as hazardous chemical waste. This approach eliminates any ambiguity in waste classification and ensures adherence to the strictest regulatory standards.
-
Segregation: Keep this compound waste separate from all other waste streams to prevent inadvertent chemical reactions.[3] It is particularly important to avoid contact with strong oxidizing agents.[4]
-
Containerization: Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Ensure the date of initial waste accumulation is also recorded on the label.[5]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area should be at or near the point of generation, under the control of laboratory personnel, and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
Caption: Decision workflow for the in-lab neutralization of this compound.
Disposal of Empty Containers
Properly managing "empty" containers is a key aspect of compliant waste disposal. According to the Resource Conservation and Recovery Act (RCRA), a container that held a non-acutely hazardous waste is considered "RCRA empty" if all contents that can be removed have been, and no more than one inch of residue remains at the bottom, or no more than 3% of the container's total capacity by weight remains. [6][9] Procedure for Empty Container Disposal:
-
Ensure the container meets the "RCRA empty" criteria. [3][6]2. Deface or remove the original manufacturer's label.
-
Write "EMPTY" on the container.
-
Dispose of the empty container in the appropriate receptacle for glass or plastic waste, as per your institution's guidelines. [6]
Conclusion
The responsible management of chemical waste is a fundamental duty of every researcher. For this compound, the primary and most prudent disposal method is to treat it as hazardous waste, following the established protocols for segregation, containerization, labeling, and professional collection. In-lab neutralization of small quantities may be a permissible alternative in some jurisdictions, but it requires a thorough understanding of the underlying chemistry and strict adherence to a validated protocol, always with the prior approval of your institution's safety office. By following this comprehensive guide, you can ensure the safe and compliant disposal of this compound, contributing to a safer and more sustainable laboratory environment.
References
-
Rowan University. (n.d.). Managing Empty Chemical Containers for Disposal. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
EHSLeaders. (2018). When is an Empty Container RCRA Empty?. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Iminodiacetic Acid, 98%. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
-
Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]
Sources
- 1. N-Boc-亚氨基二乙酸 ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 56074-20-5 [m.chemicalbook.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. tceq.texas.gov [tceq.texas.gov]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. studylib.net [studylib.net]
- 8. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. When is an Empty Container RCRA Empty? [ehsleaders.org]
A Researcher's Guide to the Safe Handling of Boc-Iminodiacetic Acid: From Personal Protection to Disposal
In the landscape of peptide synthesis and drug development, Boc-iminodiacetic acid stands out as a critical building block, instrumental in creating complex molecular structures.[1] Its utility, however, necessitates a commensurate level of caution and adherence to rigorous safety protocols. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in established safety principles and field-proven practices. Our objective is to empower researchers with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for themselves and their colleagues.
Understanding the Hazard Profile of this compound
This compound is a white, solid powder.[2] While not classified as acutely toxic, its primary hazards lie in its potential to cause irritation upon contact with the skin and eyes, and irritation to the respiratory tract if inhaled as a dust.[3][4] As a combustible solid, it also requires appropriate storage away from ignition sources. A thorough understanding of these properties is the first step in establishing a self-validating system of safety protocols in your laboratory.
Core Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound, with a detailed rationale for each selection.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect from accidental splashes of solutions or airborne particles of the solid. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including carboxylic acids.[7][8][9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removal.[5] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect the skin and personal clothing from contamination.[10] |
| Respiratory Protection | N95 Dust Mask or Respirator | When handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved N95 dust mask or a respirator with appropriate cartridges is necessary to prevent inhalation of airborne particles. |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. Porous materials are not suitable.[6][7] |
Operational Plan: A Step-by-Step Protocol for Handling and Disposal
Adherence to a strict, methodical protocol is paramount for minimizing risk. The following steps provide a comprehensive workflow for the safe handling of this compound, from initial preparation to final disposal.
Preparation and Handling
-
Consult the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.[11] This document contains vital information on hazards, handling, storage, and emergency procedures.
-
Designate a Work Area: All handling of solid this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] If a fume hood is not available, ensure the work is performed in a well-ventilated area.
-
Assemble All Necessary Materials: Before handling the chemical, ensure all required PPE is readily available and in good condition. Also, have a chemical spill kit accessible.
-
Don the Appropriate PPE: Put on all required PPE as detailed in the table above.
-
Dispensing the Chemical: When weighing and transferring the solid, do so carefully to avoid generating dust.[5] Use a spatula or scoopula to transfer the reagent.[5] Never return any unused chemical to its original container to prevent contamination.[10][12]
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Segregation of Waste: this compound waste should be segregated and not mixed with other waste streams to prevent unintended reactions.[13]
-
Waste Container: Place all solid waste and any contaminated materials (e.g., weigh boats, gloves) into a clearly labeled, leak-proof hazardous waste container.[13][14] The label must clearly identify the contents.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[13]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[13]
Visualizing the Safety Workflow
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-iminodiacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
- 12. cerritos.edu [cerritos.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. saffronchemicals.com [saffronchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
